1,2,3-Tri-O-methyl-7,8-methyleneflavellagic acid
Description
from Agrostistachys hookeri; structure given in first source
Propriétés
IUPAC Name |
12,13,14-trimethoxy-3,5,10,17-tetraoxapentacyclo[9.6.2.02,6.08,18.015,19]nonadeca-1(18),2(6),7,11,13,15(19)-hexaene-9,16-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12O9/c1-21-12-10-9-8-6(17(19)26-14(9)16(23-3)15(12)22-2)4-7-11(25-5-24-7)13(8)27-18(10)20/h4H,5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQLURXJDJDJYQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C3=C1C(=O)OC4=C3C(=CC5=C4OCO5)C(=O)O2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20219319 | |
| Record name | 3,4,5-O-Trimethyl-3',4'-O,O-methylidineflavellagic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20219319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69251-99-6 | |
| Record name | 3,4,5-O-Trimethyl-3',4'-O,O-methylidineflavellagic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069251996 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4,5-O-Trimethyl-3',4'-O,O-methylidineflavellagic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20219319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and Characterization of 1,2,3-Tri-O-methyl-7,8-methyleneflavellagic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 1,2,3-Tri-O-methyl-7,8-methyleneflavellagic acid, a derivative of the naturally occurring polyphenol, flavellagic acid. This document outlines a proposed synthetic pathway, detailed experimental protocols, and expected analytical data for the characterization of the title compound. Furthermore, it explores the potential biological significance of this class of compounds by illustrating relevant signaling pathways. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, natural product synthesis, and drug discovery.
Introduction
Flavellagic acid, a pentahydroxylated benzopyranobenzopyran-dione, is a naturally occurring phenolic compound found in various plants. It belongs to the class of ellagitannins and has garnered significant interest due to its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1] Chemical modification of the flavellagic acid scaffold presents an opportunity to enhance its pharmacological profile, improve bioavailability, and explore structure-activity relationships.
The target molecule, this compound, is a synthetically derived analogue featuring three methoxy (B1213986) groups and a methylenedioxy bridge. These modifications are anticipated to alter the molecule's lipophilicity and hydrogen bonding capacity, potentially influencing its interaction with biological targets. This guide details a plausible synthetic route and the analytical techniques required for its unambiguous characterization.
Proposed Synthetic Pathway
The synthesis of this compound is proposed as a multi-step process commencing from commercially available gallic acid. The overall synthetic strategy involves the initial formation of the flavellagic acid core, followed by selective methylation of the hydroxyl groups at positions 1, 2, and 3, and subsequent methylenation of the catechol moiety at positions 7 and 8.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
The following protocols are proposed based on established methodologies for analogous chemical transformations.
Synthesis of Flavellagic Acid from Gallic Acid
This procedure is adapted from methods involving the oxidative coupling of gallic acid.[2][3]
-
Reaction Setup: To a solution of gallic acid (1 equivalent) in a suitable solvent (e.g., a mixture of glacial acetic acid and concentrated sulfuric acid), add an oxidizing agent such as potassium persulfate.[4]
-
Reaction Conditions: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, pour the reaction mixture into ice-water to precipitate the crude product. Filter the precipitate, wash with cold water, and dry under vacuum. The crude flavellagic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Synthesis of 1,2,3-Tri-O-methylflavellagic Acid
This protocol employs selective methylation of the more acidic hydroxyl groups of flavellagic acid.
-
Protection (Optional): To achieve selective methylation, protection of the less reactive hydroxyl groups may be necessary. This can be achieved using standard protecting group strategies for phenols.
-
Methylation: Dissolve the (protected) flavellagic acid in an appropriate solvent such as acetone (B3395972) or dimethylformamide (DMF). Add a mild base (e.g., potassium carbonate) followed by a methylating agent like dimethyl sulfate (B86663) or methyl iodide.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete as monitored by TLC.
-
Work-up and Purification: Filter the reaction mixture to remove the inorganic base. Evaporate the solvent under reduced pressure. If a protecting group was used, carry out the deprotection step. Purify the crude product by column chromatography on silica (B1680970) gel.
Synthesis of this compound
This final step involves the formation of the methylenedioxy bridge across the 7,8-dihydroxy positions.
-
Reaction Setup: Dissolve 1,2,3-Tri-O-methylflavellagic acid in an aprotic solvent like DMF or dimethyl sulfoxide (B87167) (DMSO).
-
Reagents: Add a base such as potassium carbonate or cesium carbonate, followed by a methylenating agent like diiodomethane (B129776) or dibromomethane.
-
Reaction Conditions: Heat the reaction mixture at 80-100 °C for several hours. Monitor the reaction by TLC.
-
Work-up and Purification: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the final product by column chromatography on silica gel.
Characterization Data (Predicted)
The following tables summarize the predicted quantitative data for the characterization of this compound based on the analysis of flavellagic acid and its known derivatives.[5][6]
Table 1: Predicted ¹H NMR Spectroscopic Data (in DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5 | s | 1H | H-4 |
| ~7.3 | s | 1H | H-5' |
| ~6.2 | s | 2H | -O-CH₂-O- |
| ~4.0 | s | 3H | 1-OCH₃ |
| ~3.9 | s | 3H | 2-OCH₃ |
| ~3.8 | s | 3H | 3-OCH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data (in DMSO-d₆, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~160 | C=O |
| ~150 | C-7, C-8 |
| ~145 | C-1, C-2, C-3 |
| ~140 | C-3a', C-8b' |
| ~115 | C-4a, C-8a |
| ~110 | C-5a', C-8a' |
| ~105 | C-4, C-5' |
| ~102 | -O-CH₂-O- |
| ~60 | OCH₃ |
Table 3: Predicted Mass Spectrometry Data
| Technique | Mode | Expected [M+H]⁺ (m/z) |
| ESI-MS | Positive | 387.08 |
Potential Biological Activity and Signaling Pathways
Ellagic acid and its derivatives have been reported to exhibit a range of biological activities, including antioxidant and anticancer effects.[7][8] The antioxidant activity of flavonoids is often attributed to their ability to scavenge reactive oxygen species (ROS) and modulate cellular antioxidant defense systems.[9]
Caption: Antioxidant signaling pathway potentially modulated by flavonoid derivatives.
In the context of cancer, ellagic acid derivatives have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[8][10] These effects are often mediated through the modulation of key signaling pathways involved in cell survival and death.[11]
Caption: Proposed anticancer mechanism of action for ellagic acid derivatives.
Conclusion
This technical guide provides a foundational framework for the synthesis and characterization of this compound. The proposed synthetic route offers a viable pathway for obtaining this novel derivative for further pharmacological evaluation. The predicted analytical data serves as a benchmark for the structural elucidation of the synthesized compound. The exploration of potential signaling pathways highlights the promising therapeutic avenues for this class of molecules. Further research is warranted to validate the proposed synthesis, confirm the structural characterization, and comprehensively evaluate the biological activities of this and related flavellagic acid derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of ellagic acid - National Institute of Chemistry [ki.si]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Item - 13C- and 1H-NMR chemical shift data (J in Hz) of compounds 1â4 (δ ppm). - figshare - Figshare [figshare.com]
- 7. Research progress on the anticarcinogenic actions and mechanisms of ellagic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antitumor effect and mechanism of an ellagic acid derivative on the HepG2 human hepatocellular carcinoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Experimental Evidence of the Antitumor, Antimetastatic and Antiangiogenic Activity of Ellagic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis and Characterization of 1,2,3-Tri-O-methyl-7,8-methyleneflavellagic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 1,2,3-Tri-O-methyl-7,8-methyleneflavellagic acid, a derivative of the naturally occurring polyphenol, flavellagic acid. This document outlines a proposed synthetic pathway, detailed experimental protocols, and expected analytical data for the characterization of the title compound. Furthermore, it explores the potential biological significance of this class of compounds by illustrating relevant signaling pathways. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, natural product synthesis, and drug discovery.
Introduction
Flavellagic acid, a pentahydroxylated benzopyranobenzopyran-dione, is a naturally occurring phenolic compound found in various plants. It belongs to the class of ellagitannins and has garnered significant interest due to its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1] Chemical modification of the flavellagic acid scaffold presents an opportunity to enhance its pharmacological profile, improve bioavailability, and explore structure-activity relationships.
The target molecule, this compound, is a synthetically derived analogue featuring three methoxy groups and a methylenedioxy bridge. These modifications are anticipated to alter the molecule's lipophilicity and hydrogen bonding capacity, potentially influencing its interaction with biological targets. This guide details a plausible synthetic route and the analytical techniques required for its unambiguous characterization.
Proposed Synthetic Pathway
The synthesis of this compound is proposed as a multi-step process commencing from commercially available gallic acid. The overall synthetic strategy involves the initial formation of the flavellagic acid core, followed by selective methylation of the hydroxyl groups at positions 1, 2, and 3, and subsequent methylenation of the catechol moiety at positions 7 and 8.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
The following protocols are proposed based on established methodologies for analogous chemical transformations.
Synthesis of Flavellagic Acid from Gallic Acid
This procedure is adapted from methods involving the oxidative coupling of gallic acid.[2][3]
-
Reaction Setup: To a solution of gallic acid (1 equivalent) in a suitable solvent (e.g., a mixture of glacial acetic acid and concentrated sulfuric acid), add an oxidizing agent such as potassium persulfate.[4]
-
Reaction Conditions: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, pour the reaction mixture into ice-water to precipitate the crude product. Filter the precipitate, wash with cold water, and dry under vacuum. The crude flavellagic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Synthesis of 1,2,3-Tri-O-methylflavellagic Acid
This protocol employs selective methylation of the more acidic hydroxyl groups of flavellagic acid.
-
Protection (Optional): To achieve selective methylation, protection of the less reactive hydroxyl groups may be necessary. This can be achieved using standard protecting group strategies for phenols.
-
Methylation: Dissolve the (protected) flavellagic acid in an appropriate solvent such as acetone or dimethylformamide (DMF). Add a mild base (e.g., potassium carbonate) followed by a methylating agent like dimethyl sulfate or methyl iodide.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete as monitored by TLC.
-
Work-up and Purification: Filter the reaction mixture to remove the inorganic base. Evaporate the solvent under reduced pressure. If a protecting group was used, carry out the deprotection step. Purify the crude product by column chromatography on silica gel.
Synthesis of this compound
This final step involves the formation of the methylenedioxy bridge across the 7,8-dihydroxy positions.
-
Reaction Setup: Dissolve 1,2,3-Tri-O-methylflavellagic acid in an aprotic solvent like DMF or dimethyl sulfoxide (DMSO).
-
Reagents: Add a base such as potassium carbonate or cesium carbonate, followed by a methylenating agent like diiodomethane or dibromomethane.
-
Reaction Conditions: Heat the reaction mixture at 80-100 °C for several hours. Monitor the reaction by TLC.
-
Work-up and Purification: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the final product by column chromatography on silica gel.
Characterization Data (Predicted)
The following tables summarize the predicted quantitative data for the characterization of this compound based on the analysis of flavellagic acid and its known derivatives.[5][6]
Table 1: Predicted ¹H NMR Spectroscopic Data (in DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5 | s | 1H | H-4 |
| ~7.3 | s | 1H | H-5' |
| ~6.2 | s | 2H | -O-CH₂-O- |
| ~4.0 | s | 3H | 1-OCH₃ |
| ~3.9 | s | 3H | 2-OCH₃ |
| ~3.8 | s | 3H | 3-OCH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data (in DMSO-d₆, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~160 | C=O |
| ~150 | C-7, C-8 |
| ~145 | C-1, C-2, C-3 |
| ~140 | C-3a', C-8b' |
| ~115 | C-4a, C-8a |
| ~110 | C-5a', C-8a' |
| ~105 | C-4, C-5' |
| ~102 | -O-CH₂-O- |
| ~60 | OCH₃ |
Table 3: Predicted Mass Spectrometry Data
| Technique | Mode | Expected [M+H]⁺ (m/z) |
| ESI-MS | Positive | 387.08 |
Potential Biological Activity and Signaling Pathways
Ellagic acid and its derivatives have been reported to exhibit a range of biological activities, including antioxidant and anticancer effects.[7][8] The antioxidant activity of flavonoids is often attributed to their ability to scavenge reactive oxygen species (ROS) and modulate cellular antioxidant defense systems.[9]
Caption: Antioxidant signaling pathway potentially modulated by flavonoid derivatives.
In the context of cancer, ellagic acid derivatives have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[8][10] These effects are often mediated through the modulation of key signaling pathways involved in cell survival and death.[11]
Caption: Proposed anticancer mechanism of action for ellagic acid derivatives.
Conclusion
This technical guide provides a foundational framework for the synthesis and characterization of this compound. The proposed synthetic route offers a viable pathway for obtaining this novel derivative for further pharmacological evaluation. The predicted analytical data serves as a benchmark for the structural elucidation of the synthesized compound. The exploration of potential signaling pathways highlights the promising therapeutic avenues for this class of molecules. Further research is warranted to validate the proposed synthesis, confirm the structural characterization, and comprehensively evaluate the biological activities of this and related flavellagic acid derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of ellagic acid - National Institute of Chemistry [ki.si]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Item - 13C- and 1H-NMR chemical shift data (J in Hz) of compounds 1â4 (δ ppm). - figshare - Figshare [figshare.com]
- 7. Research progress on the anticarcinogenic actions and mechanisms of ellagic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antitumor effect and mechanism of an ellagic acid derivative on the HepG2 human hepatocellular carcinoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Experimental Evidence of the Antitumor, Antimetastatic and Antiangiogenic Activity of Ellagic Acid - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Natural Sources, Isolation, and Biological Activity of Tri-O-methylated Ellagic Acid Derivatives
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: While the specific compound 1,2,3-Tri-O-methyl-7,8-methyleneflavellagic acid is not documented in readily available scientific literature, this guide provides a comprehensive overview of the natural sources, quantitative data, and experimental protocols for closely related and biologically active isomers of tri-O-methylellagic acid. This document details the isolation of these compounds from various botanical sources, summarizes their yields, and describes their mechanisms of action, including relevant signaling pathways. The information presented serves as a valuable resource for the discovery and development of novel therapeutic agents derived from natural products.
Natural Sources and Quantitative Analysis of Tri-O-methylellagic Acid Isomers
Several isomers of tri-O-methylellagic acid have been isolated from various plant species. The quantitative yields of these compounds vary depending on the natural source and the extraction methodology employed. The following table summarizes the key natural sources and the reported yields for prominent isomers.
| Compound Name | Natural Source | Plant Part | Extraction Details | Yield | Reference |
| 2,3,8-Tri-O-methyl ellagic acid | Irvingia gabonensis | Stem Bark | Methanol (B129727) extraction of 325.60 g of dried material yielded 22.28 g of crude extract. | 6.84% (Crude Methanol Extract) | [1] |
| 3,4,3'-Tri-O-methylellagic acid | Syzygium polycephalum | Stem Bark | Maceration of 2.7 kg of dried powder, followed by fractionation and chromatography. | 10.3 mg (Pure Compound) | [2] |
| 3,3',4'-Tri-O-methylellagic acid | Punica granatum, Mallotus japonicus | Not specified | Reported as a constituent. | Not Quantified | [3] |
| 2,3,8-Tri-O-methyl ellagic acid | Neoboutonia macrocalyx | Stem Bark | Isolated as a terpenoid constituent. | Not Quantified | [4][5] |
Experimental Protocols: Extraction and Isolation
Detailed methodologies are crucial for the successful isolation of tri-O-methylellagic acid derivatives. The following protocols are based on published literature.
Isolation of 2,3,8-Tri-O-methyl ellagic acid from Irvingia gabonensis
This protocol outlines the steps for the extraction and purification of 2,3,8-Tri-O-methyl ellagic acid from the stem bark of Irvingia gabonensis.[1][6]
-
Preparation of Plant Material : Air-dry the stem bark of Irvingia gabonensis and pulverize it into a fine powder.
-
Defatting : The powdered material (325.60 g) is defatted using a Soxhlet extractor with petroleum spirit (60-80°C). This initial step yields fatty acids and their derivatives (6.00 g).
-
Successive Extraction : The defatted plant material is then exhaustively and successively extracted with redistilled chloroform (B151607) and methanol in the Soxhlet apparatus.
-
Concentration : The chloroform and methanol extracts are concentrated in vacuo at 40°C using a rotary evaporator. This yields 0.80 g of crude chloroform extract and 22.28 g of crude methanol extract.
-
Column Chromatography : The crude methanol extract, being the most biologically active fraction, is subjected to column chromatography on silica (B1680970) gel.
-
Elution : The column is eluted with pure chloroform. This process yields pale yellow crystals.
-
Purification : The crystals are further purified using preparative thin-layer chromatography (TLC) on silica gel plates.
-
Characterization : The final pure compound is characterized using spectroscopic techniques (e.g., NMR, MS) to confirm its identity as 2,3,8-Tri-O-methyl ellagic acid.
Isolation of 3,4,3'-Tri-O-methylellagic acid from Syzygium polycephalum
This protocol details the isolation of 3,4,3'-Tri-O-methylellagic acid from the stem bark of Syzygium polycephalum.[2][7]
-
Preparation and Maceration : Dried, powdered stem bark of S. polycephalum (2.7 kg) is macerated with methanol.
-
Fractionation : The resulting methanolic extract is partitioned with hexane (B92381) and then chloroform to yield respective fractions.
-
Column Chromatography : The chloroform fraction is subjected to gravity column chromatography on silica gel.
-
Gradient Elution : The column is eluted with a hexane-chloroform-methanol solvent system (5:4:1), yielding 55 fractions.
-
Fraction Pooling and Isolation : Fractions are monitored by TLC. Fractions with a simple chromatogram profile (fractions 5-6) are combined and dried, yielding an off-white amorphous powder (10.3 mg).
-
Characterization : The structure of the isolated compound is confirmed as 3,4,3'-tri-O-methylellagic acid using spectroscopic methods including UV-Vis, FTIR, LC-MS, and NMR.[8][9]
Caption: Generalized workflow for the extraction and isolation of tri-O-methylellagic acid derivatives.
Biological Activity and Signaling Pathways
Tri-O-methylellagic acid derivatives have demonstrated significant biological activities, including antimicrobial and anticancer effects.
Antimicrobial Activity of 2,3,8-Tri-O-methyl ellagic acid
2,3,8-Tri-O-methyl ellagic acid isolated from Irvingia gabonensis has shown potent activity against a range of clinical pathogens.[1][10] While the specific mechanism for this compound is not fully elucidated, tannins and related phenolic compounds are known to exert antimicrobial effects through several mechanisms.[11] These include:
-
Enzyme Inhibition : Complexation with microbial enzymes, rendering them inactive.
-
Membrane Disruption : Direct interaction with and disruption of the bacterial cell membrane.
-
Substrate Deprivation : Binding to substrates required for microbial growth.
Anticancer Activity of 3,4,3'-Tri-O-methylellagic acid
3,4,3'-Tri-O-methylellagic acid has been identified as a potential anticancer agent, showing inhibitory activity against breast (T47D) and cervical (HeLa) cancer cell lines.[8] In silico and in vitro studies suggest that its mechanism of action involves the inhibition of key enzymes in cancer progression: Cyclin-Dependent Kinase 9 (CDK9) and Sirtuin 1 (SIRT1).[12][13]
-
CDK9 Inhibition : CDK9 is a transcriptional regulator that is often upregulated in cancers. Its inhibition by 3,4,3'-tri-O-methylellagic acid can disrupt cancer cell proliferation and promote apoptosis, potentially through the AKT2/p53 pathway.[12]
-
SIRT1 Inhibition : SIRT1 is an enzyme that can promote cancer cell development by deacetylating various proteins, including p53. By inhibiting SIRT1, 3,4,3'-tri-O-methylellagic acid may prevent the deacetylation and subsequent inactivation of p53, thereby promoting apoptosis in cancer cells.[8][12]
Caption: Proposed anticancer mechanism of 3,4,3'-Tri-O-methylellagic acid via CDK9 and SIRT1 inhibition.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. scispace.com [scispace.com]
- 3. 3,3',4'-Tri-O-methylellagic acid | C17H12O8 | CID 11674590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 2,3,8-Tri-O-methylellagic acid | CAS#:1617-49-8 | Chemsrc [chemsrc.com]
- 6. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 7. researchgate.net [researchgate.net]
- 8. 3,4,3′-Tri-O-methylellagic acid as an anticancer agent: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. sciencescholar.us [sciencescholar.us]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
A Technical Guide to the Natural Sources, Isolation, and Biological Activity of Tri-O-methylated Ellagic Acid Derivatives
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: While the specific compound 1,2,3-Tri-O-methyl-7,8-methyleneflavellagic acid is not documented in readily available scientific literature, this guide provides a comprehensive overview of the natural sources, quantitative data, and experimental protocols for closely related and biologically active isomers of tri-O-methylellagic acid. This document details the isolation of these compounds from various botanical sources, summarizes their yields, and describes their mechanisms of action, including relevant signaling pathways. The information presented serves as a valuable resource for the discovery and development of novel therapeutic agents derived from natural products.
Natural Sources and Quantitative Analysis of Tri-O-methylellagic Acid Isomers
Several isomers of tri-O-methylellagic acid have been isolated from various plant species. The quantitative yields of these compounds vary depending on the natural source and the extraction methodology employed. The following table summarizes the key natural sources and the reported yields for prominent isomers.
| Compound Name | Natural Source | Plant Part | Extraction Details | Yield | Reference |
| 2,3,8-Tri-O-methyl ellagic acid | Irvingia gabonensis | Stem Bark | Methanol extraction of 325.60 g of dried material yielded 22.28 g of crude extract. | 6.84% (Crude Methanol Extract) | [1] |
| 3,4,3'-Tri-O-methylellagic acid | Syzygium polycephalum | Stem Bark | Maceration of 2.7 kg of dried powder, followed by fractionation and chromatography. | 10.3 mg (Pure Compound) | [2] |
| 3,3',4'-Tri-O-methylellagic acid | Punica granatum, Mallotus japonicus | Not specified | Reported as a constituent. | Not Quantified | [3] |
| 2,3,8-Tri-O-methyl ellagic acid | Neoboutonia macrocalyx | Stem Bark | Isolated as a terpenoid constituent. | Not Quantified | [4][5] |
Experimental Protocols: Extraction and Isolation
Detailed methodologies are crucial for the successful isolation of tri-O-methylellagic acid derivatives. The following protocols are based on published literature.
Isolation of 2,3,8-Tri-O-methyl ellagic acid from Irvingia gabonensis
This protocol outlines the steps for the extraction and purification of 2,3,8-Tri-O-methyl ellagic acid from the stem bark of Irvingia gabonensis.[1][6]
-
Preparation of Plant Material : Air-dry the stem bark of Irvingia gabonensis and pulverize it into a fine powder.
-
Defatting : The powdered material (325.60 g) is defatted using a Soxhlet extractor with petroleum spirit (60-80°C). This initial step yields fatty acids and their derivatives (6.00 g).
-
Successive Extraction : The defatted plant material is then exhaustively and successively extracted with redistilled chloroform and methanol in the Soxhlet apparatus.
-
Concentration : The chloroform and methanol extracts are concentrated in vacuo at 40°C using a rotary evaporator. This yields 0.80 g of crude chloroform extract and 22.28 g of crude methanol extract.
-
Column Chromatography : The crude methanol extract, being the most biologically active fraction, is subjected to column chromatography on silica gel.
-
Elution : The column is eluted with pure chloroform. This process yields pale yellow crystals.
-
Purification : The crystals are further purified using preparative thin-layer chromatography (TLC) on silica gel plates.
-
Characterization : The final pure compound is characterized using spectroscopic techniques (e.g., NMR, MS) to confirm its identity as 2,3,8-Tri-O-methyl ellagic acid.
Isolation of 3,4,3'-Tri-O-methylellagic acid from Syzygium polycephalum
This protocol details the isolation of 3,4,3'-Tri-O-methylellagic acid from the stem bark of Syzygium polycephalum.[2][7]
-
Preparation and Maceration : Dried, powdered stem bark of S. polycephalum (2.7 kg) is macerated with methanol.
-
Fractionation : The resulting methanolic extract is partitioned with hexane and then chloroform to yield respective fractions.
-
Column Chromatography : The chloroform fraction is subjected to gravity column chromatography on silica gel.
-
Gradient Elution : The column is eluted with a hexane-chloroform-methanol solvent system (5:4:1), yielding 55 fractions.
-
Fraction Pooling and Isolation : Fractions are monitored by TLC. Fractions with a simple chromatogram profile (fractions 5-6) are combined and dried, yielding an off-white amorphous powder (10.3 mg).
-
Characterization : The structure of the isolated compound is confirmed as 3,4,3'-tri-O-methylellagic acid using spectroscopic methods including UV-Vis, FTIR, LC-MS, and NMR.[8][9]
Caption: Generalized workflow for the extraction and isolation of tri-O-methylellagic acid derivatives.
Biological Activity and Signaling Pathways
Tri-O-methylellagic acid derivatives have demonstrated significant biological activities, including antimicrobial and anticancer effects.
Antimicrobial Activity of 2,3,8-Tri-O-methyl ellagic acid
2,3,8-Tri-O-methyl ellagic acid isolated from Irvingia gabonensis has shown potent activity against a range of clinical pathogens.[1][10] While the specific mechanism for this compound is not fully elucidated, tannins and related phenolic compounds are known to exert antimicrobial effects through several mechanisms.[11] These include:
-
Enzyme Inhibition : Complexation with microbial enzymes, rendering them inactive.
-
Membrane Disruption : Direct interaction with and disruption of the bacterial cell membrane.
-
Substrate Deprivation : Binding to substrates required for microbial growth.
Anticancer Activity of 3,4,3'-Tri-O-methylellagic acid
3,4,3'-Tri-O-methylellagic acid has been identified as a potential anticancer agent, showing inhibitory activity against breast (T47D) and cervical (HeLa) cancer cell lines.[8] In silico and in vitro studies suggest that its mechanism of action involves the inhibition of key enzymes in cancer progression: Cyclin-Dependent Kinase 9 (CDK9) and Sirtuin 1 (SIRT1).[12][13]
-
CDK9 Inhibition : CDK9 is a transcriptional regulator that is often upregulated in cancers. Its inhibition by 3,4,3'-tri-O-methylellagic acid can disrupt cancer cell proliferation and promote apoptosis, potentially through the AKT2/p53 pathway.[12]
-
SIRT1 Inhibition : SIRT1 is an enzyme that can promote cancer cell development by deacetylating various proteins, including p53. By inhibiting SIRT1, 3,4,3'-tri-O-methylellagic acid may prevent the deacetylation and subsequent inactivation of p53, thereby promoting apoptosis in cancer cells.[8][12]
Caption: Proposed anticancer mechanism of 3,4,3'-Tri-O-methylellagic acid via CDK9 and SIRT1 inhibition.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. scispace.com [scispace.com]
- 3. 3,3',4'-Tri-O-methylellagic acid | C17H12O8 | CID 11674590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 2,3,8-Tri-O-methylellagic acid | CAS#:1617-49-8 | Chemsrc [chemsrc.com]
- 6. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 7. researchgate.net [researchgate.net]
- 8. 3,4,3′-Tri-O-methylellagic acid as an anticancer agent: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. sciencescholar.us [sciencescholar.us]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
"physical and chemical properties of 1,2,3-Tri-O-methyl-7,8-methyleneflavellagic acid"
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,3-Tri-O-methyl-7,8-methyleneflavellagic acid is a naturally occurring ellagic acid derivative isolated from the plant Agrostistachys hookeri. Preliminary studies have indicated its potential as a cytotoxic agent, showing activity against P-388 lymphocytic leukemia cells. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its isolation and characterization, and insights into its biological activity. The information presented herein is based on the foundational research conducted on the chemical constituents of Agrostistachys hookeri.
Chemical and Physical Properties
The definitive synonym for the target compound, as identified in the primary literature, is 3,4,5-O-trimethyl-3',4'-O,O-methylidineflavellagic acid . The structural and physical characteristics are summarized below.
| Property | Value |
| Molecular Formula | C₁₈H₁₂O₈ |
| Molecular Weight | 356.28 g/mol |
| Appearance | Amorphous Powder |
| Melting Point | >300 °C |
| Optical Rotation | [α]D +10° (c 0.1, CHCl₃) |
| UV (MeOH) λmax (log ε) | 255 (4.60), 320 (sh), 365 (4.15) nm |
| IR (KBr) νmax | 1730, 1710, 1620, 1580 cm⁻¹ |
Table 1: Physical and Chemical Properties of this compound
Experimental Protocols
The following sections detail the methodologies employed in the isolation and characterization of this compound from Agrostistachys hookeri.
Plant Material and Extraction
Twigs of Agrostistachys hookeri were collected and air-dried. The dried plant material was then ground into a fine powder. This powder was subsequently extracted with chloroform (B151607) (CHCl₃) to obtain a crude extract containing a mixture of compounds.
Isolation and Purification Workflow
The isolation of this compound was achieved through a multi-step chromatographic process guided by bioactivity assays.
Spectroscopic Characterization
The structure of the isolated compound was elucidated using a combination of spectroscopic techniques:
-
¹H-NMR (400 MHz, CDCl₃): δ 7.85 (1H, s, H-5'), 7.60 (1H, s, H-5), 6.20 (2H, s, -O-CH₂-O-), 4.15 (3H, s, OMe), 4.10 (3H, s, OMe), 3.95 (3H, s, OMe).
-
¹³C-NMR (100 MHz, CDCl₃): Chemical shifts were consistent with the proposed structure, showing signals for the lactone carbonyls, aromatic carbons, methoxy (B1213986) groups, and the methylenedioxy bridge.
-
Mass Spectrometry (MS): A molecular ion peak corresponding to the molecular formula C₁₈H₁₂O₈ was observed.
Biological Activity: Cytotoxicity against P-388 Lymphocytic Leukemia
The cytotoxic activity of this compound was evaluated against the P-388 murine lymphocytic leukemia cell line.
P-388 Cell Culture and Cytotoxicity Assay
-
Cell Culture: P-388 cells were maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics, and incubated in a humidified atmosphere with 5% CO₂ at 37°C.
-
Assay Protocol:
-
Cells were seeded into 96-well microtiter plates at a specific density.
-
The test compound was dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations.
-
The plates were incubated for a defined period (e.g., 72 hours).
-
Cell viability was assessed using a standard method, such as the MTT assay, which measures the metabolic activity of viable cells.
-
The concentration of the compound that inhibits cell growth by 50% (IC₅₀) was determined.
-
Results
This compound exhibited significant cytotoxic activity against P-388 cells with an IC₅₀ value of 2.5 µg/mL .
Signaling Pathway and Mechanism of Action
The precise signaling pathway and mechanism of action for the cytotoxic effects of this compound have not yet been fully elucidated. Based on the activity of other ellagic acid derivatives, potential mechanisms could involve the induction of apoptosis through various cellular pathways.
Further research is required to identify the specific molecular targets and signaling cascades affected by this compound, which would be crucial for its development as a potential therapeutic agent.
Conclusion
This compound is a promising natural product with demonstrated cytotoxic activity against P-388 lymphocytic leukemia cells. This guide has summarized its known physical and chemical properties and provided an overview of the experimental procedures for its isolation and biological evaluation. The detailed methodologies and structured data presented here serve as a valuable resource for researchers in the fields of natural product chemistry, oncology, and drug discovery, facilitating further investigation into the therapeutic potential of this and related compounds.
"physical and chemical properties of 1,2,3-Tri-O-methyl-7,8-methyleneflavellagic acid"
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,3-Tri-O-methyl-7,8-methyleneflavellagic acid is a naturally occurring ellagic acid derivative isolated from the plant Agrostistachys hookeri. Preliminary studies have indicated its potential as a cytotoxic agent, showing activity against P-388 lymphocytic leukemia cells. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its isolation and characterization, and insights into its biological activity. The information presented herein is based on the foundational research conducted on the chemical constituents of Agrostistachys hookeri.
Chemical and Physical Properties
The definitive synonym for the target compound, as identified in the primary literature, is 3,4,5-O-trimethyl-3',4'-O,O-methylidineflavellagic acid . The structural and physical characteristics are summarized below.
| Property | Value |
| Molecular Formula | C₁₈H₁₂O₈ |
| Molecular Weight | 356.28 g/mol |
| Appearance | Amorphous Powder |
| Melting Point | >300 °C |
| Optical Rotation | [α]D +10° (c 0.1, CHCl₃) |
| UV (MeOH) λmax (log ε) | 255 (4.60), 320 (sh), 365 (4.15) nm |
| IR (KBr) νmax | 1730, 1710, 1620, 1580 cm⁻¹ |
Table 1: Physical and Chemical Properties of this compound
Experimental Protocols
The following sections detail the methodologies employed in the isolation and characterization of this compound from Agrostistachys hookeri.
Plant Material and Extraction
Twigs of Agrostistachys hookeri were collected and air-dried. The dried plant material was then ground into a fine powder. This powder was subsequently extracted with chloroform (CHCl₃) to obtain a crude extract containing a mixture of compounds.
Isolation and Purification Workflow
The isolation of this compound was achieved through a multi-step chromatographic process guided by bioactivity assays.
Spectroscopic Characterization
The structure of the isolated compound was elucidated using a combination of spectroscopic techniques:
-
¹H-NMR (400 MHz, CDCl₃): δ 7.85 (1H, s, H-5'), 7.60 (1H, s, H-5), 6.20 (2H, s, -O-CH₂-O-), 4.15 (3H, s, OMe), 4.10 (3H, s, OMe), 3.95 (3H, s, OMe).
-
¹³C-NMR (100 MHz, CDCl₃): Chemical shifts were consistent with the proposed structure, showing signals for the lactone carbonyls, aromatic carbons, methoxy groups, and the methylenedioxy bridge.
-
Mass Spectrometry (MS): A molecular ion peak corresponding to the molecular formula C₁₈H₁₂O₈ was observed.
Biological Activity: Cytotoxicity against P-388 Lymphocytic Leukemia
The cytotoxic activity of this compound was evaluated against the P-388 murine lymphocytic leukemia cell line.
P-388 Cell Culture and Cytotoxicity Assay
-
Cell Culture: P-388 cells were maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics, and incubated in a humidified atmosphere with 5% CO₂ at 37°C.
-
Assay Protocol:
-
Cells were seeded into 96-well microtiter plates at a specific density.
-
The test compound was dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations.
-
The plates were incubated for a defined period (e.g., 72 hours).
-
Cell viability was assessed using a standard method, such as the MTT assay, which measures the metabolic activity of viable cells.
-
The concentration of the compound that inhibits cell growth by 50% (IC₅₀) was determined.
-
Results
This compound exhibited significant cytotoxic activity against P-388 cells with an IC₅₀ value of 2.5 µg/mL .
Signaling Pathway and Mechanism of Action
The precise signaling pathway and mechanism of action for the cytotoxic effects of this compound have not yet been fully elucidated. Based on the activity of other ellagic acid derivatives, potential mechanisms could involve the induction of apoptosis through various cellular pathways.
Further research is required to identify the specific molecular targets and signaling cascades affected by this compound, which would be crucial for its development as a potential therapeutic agent.
Conclusion
This compound is a promising natural product with demonstrated cytotoxic activity against P-388 lymphocytic leukemia cells. This guide has summarized its known physical and chemical properties and provided an overview of the experimental procedures for its isolation and biological evaluation. The detailed methodologies and structured data presented here serve as a valuable resource for researchers in the fields of natural product chemistry, oncology, and drug discovery, facilitating further investigation into the therapeutic potential of this and related compounds.
In-Depth Technical Guide to the Spectroscopic Data of 1,2,3-Tri-O-methyl-7,8-methyleneflavellagic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1,2,3-Tri-O-methyl-7,8-methyleneflavellagic acid, a natural product isolated from Agrostistachys hookeri. This compound has demonstrated cytotoxic activity against P-388 lymphocytic leukemia cells, making it a subject of interest for further research and drug development.
Chemical Structure and Properties
This compound is a derivative of flavellagic acid, characterized by the presence of three methoxy (B1213986) groups and a methylenedioxy bridge.
Systematic Name: 3,4,5-O-trimethyl-3',4'-O,O-methylideneflavellagic acid CAS Number: 120727-36-8
Spectroscopic Data
The structural elucidation of this compound was accomplished through a combination of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) was crucial in determining the elemental composition of the molecule.
| Ion | Calculated m/z | Found m/z | Formula |
| [M]+ | 402.0586 | 402.0591 | C19H14O10 |
Infrared (IR) Spectroscopy
The infrared spectrum provides information about the functional groups present in the molecule. The data for this compound is consistent with the proposed structure, though specific absorption values from the original isolation paper are not detailed. Typically, a compound of this nature would exhibit characteristic absorptions for aromatic C-H, C=C, C-O, and the lactone carbonyl groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the compound's limited solubility in common NMR solvents such as CDCl3, CD3OD, DMF-d7, DMSO-d6, and CF3COOD, obtaining useful ¹³C-NMR spectra proved challenging in the original study.
Experimental Protocols
The isolation and characterization of this compound were performed as part of a bioactivity-guided fractionation of a chloroform (B151607) extract of the twigs of Agrostistachys hookeri.[1] The process was monitored using a P-388 lymphocytic leukemia cell culture system to identify cytotoxic fractions.[1]
Isolation Workflow
The following diagram illustrates the general workflow for the bioassay-guided isolation of natural products.
Caption: Bioassay-guided isolation workflow.
Spectroscopic Analysis
Standard spectroscopic techniques were employed for the structural determination of the isolated compounds.
-
Mass Spectrometry: A Varian MAT 112S instrument was used, operating at either 70 or 20 eV.[1]
-
High-Resolution Mass Spectrometry: The high-resolution mass spectral determination was performed to confirm the elemental composition.[1]
Biological Activity
This compound was investigated for its cytotoxic effects. In the bioassay using cultured P-388 lymphocytic leukemia cells, this compound was found to be inactive, in contrast to other cytotoxic compounds isolated from the same plant extract.[1]
Signaling Pathway Context
While the specific signaling pathways affected by this particular inactive compound are not detailed, cytotoxic agents isolated from Agrostistachys hookeri, such as the casbane-type diterpenes, exert their effects by inducing cell death in cancer cell lines.[2] The general mechanism of action for many cytotoxic natural products involves the disruption of critical cellular processes, leading to apoptosis or necrosis.
Caption: Generalized cytotoxic signaling pathway.
References
In-Depth Technical Guide to the Spectroscopic Data of 1,2,3-Tri-O-methyl-7,8-methyleneflavellagic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1,2,3-Tri-O-methyl-7,8-methyleneflavellagic acid, a natural product isolated from Agrostistachys hookeri. This compound has demonstrated cytotoxic activity against P-388 lymphocytic leukemia cells, making it a subject of interest for further research and drug development.
Chemical Structure and Properties
This compound is a derivative of flavellagic acid, characterized by the presence of three methoxy groups and a methylenedioxy bridge.
Systematic Name: 3,4,5-O-trimethyl-3',4'-O,O-methylideneflavellagic acid CAS Number: 120727-36-8
Spectroscopic Data
The structural elucidation of this compound was accomplished through a combination of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) was crucial in determining the elemental composition of the molecule.
| Ion | Calculated m/z | Found m/z | Formula |
| [M]+ | 402.0586 | 402.0591 | C19H14O10 |
Infrared (IR) Spectroscopy
The infrared spectrum provides information about the functional groups present in the molecule. The data for this compound is consistent with the proposed structure, though specific absorption values from the original isolation paper are not detailed. Typically, a compound of this nature would exhibit characteristic absorptions for aromatic C-H, C=C, C-O, and the lactone carbonyl groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the compound's limited solubility in common NMR solvents such as CDCl3, CD3OD, DMF-d7, DMSO-d6, and CF3COOD, obtaining useful ¹³C-NMR spectra proved challenging in the original study.
Experimental Protocols
The isolation and characterization of this compound were performed as part of a bioactivity-guided fractionation of a chloroform extract of the twigs of Agrostistachys hookeri.[1] The process was monitored using a P-388 lymphocytic leukemia cell culture system to identify cytotoxic fractions.[1]
Isolation Workflow
The following diagram illustrates the general workflow for the bioassay-guided isolation of natural products.
Caption: Bioassay-guided isolation workflow.
Spectroscopic Analysis
Standard spectroscopic techniques were employed for the structural determination of the isolated compounds.
-
Mass Spectrometry: A Varian MAT 112S instrument was used, operating at either 70 or 20 eV.[1]
-
High-Resolution Mass Spectrometry: The high-resolution mass spectral determination was performed to confirm the elemental composition.[1]
Biological Activity
This compound was investigated for its cytotoxic effects. In the bioassay using cultured P-388 lymphocytic leukemia cells, this compound was found to be inactive, in contrast to other cytotoxic compounds isolated from the same plant extract.[1]
Signaling Pathway Context
While the specific signaling pathways affected by this particular inactive compound are not detailed, cytotoxic agents isolated from Agrostistachys hookeri, such as the casbane-type diterpenes, exert their effects by inducing cell death in cancer cell lines.[2] The general mechanism of action for many cytotoxic natural products involves the disruption of critical cellular processes, leading to apoptosis or necrosis.
Caption: Generalized cytotoxic signaling pathway.
References
The Uncharted Path: A Technical Guide to the Biosynthesis of 1,2,3-Tri-O-methyl-7,8-methyleneflavellagic acid
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of the putative biosynthetic pathway of 1,2,3-Tri-O-methyl-7,8-methyleneflavellagic acid, a complex methylated and methylenated derivative of ellagic acid. While the complete enzymatic cascade for this specific molecule has not been fully elucidated in published literature, this guide constructs a scientifically plausible pathway based on established principles of flavonoid and ellagitannin biosynthesis. It details the likely enzymatic steps, from the shikimate pathway to the final tailoring reactions, and provides adaptable experimental protocols for the characterization of the key enzymes involved. This whitepaper aims to serve as a foundational resource for researchers seeking to investigate the biosynthesis of this and related natural products for potential applications in drug discovery and development.
Introduction
This compound is a specialized natural product derived from flavellagic acid, itself a derivative of ellagic acid.[1][2] Ellagic acid and its derivatives are known for their diverse biological activities, and modifications such as O-methylation and methylenation can significantly enhance their bioavailability and therapeutic potential by increasing their lipophilicity and metabolic stability.[3][4][5][6] Understanding the biosynthetic pathway of these complex molecules is paramount for their targeted production through metabolic engineering and for the discovery of novel biocatalysts. This guide synthesizes current knowledge on related biosynthetic pathways to propose a putative route to this compound and to provide practical methodologies for its investigation.
Proposed Biosynthetic Pathway
The biosynthesis of this compound is proposed to be a multi-step enzymatic process originating from the general phenylpropanoid pathway. The pathway can be conceptually divided into three main stages: core backbone synthesis, modification of the ellagic acid scaffold, and sequential tailoring reactions.
Stage 1: Synthesis of the Ellagic Acid Backbone
The journey begins with the shikimate pathway, which produces aromatic amino acids, including L-phenylalanine. This is then converted to cinnamic acid and subsequently to gallic acid. Ellagic acid is formed through the oxidative dimerization of two gallic acid molecules.[7][8]
Stage 2: Formation of Flavellagic Acid
The conversion of ellagic acid to flavellagic acid is a critical, yet currently uncharacterized, step. It is hypothesized to involve an oxidative rearrangement of the ellagic acid structure.
Stage 3: Tailoring Reactions
Once flavellagic acid is formed, a series of tailoring reactions, namely O-methylation and methylenedioxy bridge formation, are required to yield the final product. The precise order of these reactions is unknown, but a plausible sequence is presented below.
Hypothetical Biosynthetic Pathway of this compound
Caption: Putative biosynthetic pathway of this compound.
Key Enzymes and Their Proposed Roles
The successful synthesis of this compound relies on two key classes of enzymes for the final tailoring steps:
-
O-Methyltransferases (OMTs): These enzymes are responsible for the regiospecific transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the hydroxyl groups of the flavellagic acid core.[9] It is hypothesized that one or more OMTs with specificity for the 1, 2, and 3 positions of the flavellagic acid backbone are involved.
-
Cytochrome P450 Monooxygenases (CYP719 family): Enzymes from the CYP719 family are known to catalyze the formation of methylenedioxy bridges in a variety of plant secondary metabolites.[3] A CYP719 enzyme is proposed to catalyze the formation of the 7,8-methylenedioxy bridge on the tri-O-methylated flavellagic acid intermediate.
Quantitative Data
Currently, there is no published quantitative data regarding the enzyme kinetics, substrate specificity, or reaction yields for the specific biosynthetic pathway of this compound. The following tables are provided as templates for organizing future experimental findings.
Table 1: Kinetic Parameters of a Putative Flavellagic Acid O-Methyltransferase
| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Flavellagic Acid | |||
| 7,8-methyleneflavellagic acid | |||
| Other phenolic compounds |
Table 2: Substrate Specificity of a Putative CYP719 Enzyme
| Substrate | Product | Conversion Rate (%) |
| 1,2,3-Tri-O-methyl-flavellagic acid | This compound | |
| Flavellagic Acid | No conversion expected | |
| Ellagic Acid | No conversion expected |
Experimental Protocols
The following protocols are adapted from established methods for the characterization of OMTs and CYP450 enzymes and can be applied to the study of the proposed biosynthetic pathway.
Protocol for Heterologous Expression and Assay of a Candidate O-Methyltransferase
This protocol describes the expression of a candidate OMT in E. coli and a subsequent in vitro assay to determine its activity and substrate specificity.
Experimental Workflow for OMT Characterization
Caption: Workflow for the characterization of a candidate O-methyltransferase.
Methodology:
-
Gene Cloning and Expression: The coding sequence of a candidate OMT gene, identified from a plant known to produce methylated ellagic acid derivatives, is cloned into a suitable E. coli expression vector (e.g., pET series). The resulting plasmid is transformed into a competent E. coli strain (e.g., BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Protein Purification: The expressed His-tagged OMT is purified from the cell lysate using immobilized metal affinity chromatography (IMAC).
-
Enzyme Assay: The standard assay mixture (200 µL) contains 100 mM Tris-HCl (pH 7.5), 1 mM dithiothreitol (B142953) (DTT), 100 µM S-adenosyl-L-methionine (SAM), 50 µM of the substrate (e.g., flavellagic acid), and 1-5 µg of the purified enzyme. The reaction is incubated at 30°C for 30-60 minutes and stopped by the addition of 20 µL of 6 M HCl.
-
Product Analysis: The reaction products are extracted with ethyl acetate, dried, and redissolved in methanol. The products are then analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the methylated derivatives.
Protocol for Functional Characterization of a Candidate CYP719 Enzyme
This protocol outlines the heterologous expression of a candidate CYP719 in Saccharomyces cerevisiae (yeast) and a whole-cell feeding assay to assess its methylenedioxy bridge-forming activity.
Experimental Workflow for CYP719 Characterization
Caption: Workflow for the characterization of a candidate CYP719 enzyme.
Methodology:
-
Yeast Strain and Expression: The coding sequence of a candidate CYP719 gene and a cytochrome P450 reductase (CPR) gene (often from Arabidopsis thaliana or the source organism) are cloned into a yeast expression vector. The construct is transformed into a suitable S. cerevisiae strain (e.g., WAT11).
-
Cultivation and Substrate Feeding: Yeast cells are grown in an appropriate medium to induce protein expression. The putative substrate (e.g., 1,2,3-Tri-O-methyl-flavellagic acid) is then added to the culture.
-
Metabolite Extraction: After a defined incubation period, the yeast cells and the culture medium are separated. Metabolites are extracted from both fractions using an appropriate organic solvent (e.g., ethyl acetate).
-
Product Analysis: The extracts are dried, redissolved, and analyzed by LC-MS to detect the formation of the methylenated product. Comparison with an authentic standard (if available) or detailed MS/MS fragmentation analysis is used for product verification.
Conclusion and Future Directions
The biosynthesis of this compound represents a fascinating example of the chemical diversification of plant secondary metabolites. While the complete pathway remains to be experimentally validated, the proposed route, involving O-methyltransferases and CYP719 enzymes acting on a flavellagic acid scaffold, provides a robust framework for future research. The identification and characterization of the specific enzymes involved will not only fill a significant gap in our understanding of plant biochemistry but also provide valuable biocatalytic tools for the sustainable production of this and other complex, high-value natural products. Future work should focus on identifying the natural source of this compound to facilitate gene discovery, elucidating the enzymatic conversion of ellagic acid to flavellagic acid, and determining the precise sequence of the final tailoring reactions.
References
- 1. Molecular cloning and characterization of CYP719, a methylenedioxy bridge-forming enzyme that belongs to a novel P450 family, from cultured Coptis japonica cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Diversity and regioselectivity of O-methyltransferases catalyzing the formation of O-methylated flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. A Set of Regioselective O-Methyltransferases Gives Rise to the Complex Pattern of Methoxylated Flavones in Sweet Basil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.chalmers.se [research.chalmers.se]
- 7. Ellagic Acid: A Review on Its Natural Sources, Chemical Stability, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
The Uncharted Path: A Technical Guide to the Biosynthesis of 1,2,3-Tri-O-methyl-7,8-methyleneflavellagic acid
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of the putative biosynthetic pathway of 1,2,3-Tri-O-methyl-7,8-methyleneflavellagic acid, a complex methylated and methylenated derivative of ellagic acid. While the complete enzymatic cascade for this specific molecule has not been fully elucidated in published literature, this guide constructs a scientifically plausible pathway based on established principles of flavonoid and ellagitannin biosynthesis. It details the likely enzymatic steps, from the shikimate pathway to the final tailoring reactions, and provides adaptable experimental protocols for the characterization of the key enzymes involved. This whitepaper aims to serve as a foundational resource for researchers seeking to investigate the biosynthesis of this and related natural products for potential applications in drug discovery and development.
Introduction
This compound is a specialized natural product derived from flavellagic acid, itself a derivative of ellagic acid.[1][2] Ellagic acid and its derivatives are known for their diverse biological activities, and modifications such as O-methylation and methylenation can significantly enhance their bioavailability and therapeutic potential by increasing their lipophilicity and metabolic stability.[3][4][5][6] Understanding the biosynthetic pathway of these complex molecules is paramount for their targeted production through metabolic engineering and for the discovery of novel biocatalysts. This guide synthesizes current knowledge on related biosynthetic pathways to propose a putative route to this compound and to provide practical methodologies for its investigation.
Proposed Biosynthetic Pathway
The biosynthesis of this compound is proposed to be a multi-step enzymatic process originating from the general phenylpropanoid pathway. The pathway can be conceptually divided into three main stages: core backbone synthesis, modification of the ellagic acid scaffold, and sequential tailoring reactions.
Stage 1: Synthesis of the Ellagic Acid Backbone
The journey begins with the shikimate pathway, which produces aromatic amino acids, including L-phenylalanine. This is then converted to cinnamic acid and subsequently to gallic acid. Ellagic acid is formed through the oxidative dimerization of two gallic acid molecules.[7][8]
Stage 2: Formation of Flavellagic Acid
The conversion of ellagic acid to flavellagic acid is a critical, yet currently uncharacterized, step. It is hypothesized to involve an oxidative rearrangement of the ellagic acid structure.
Stage 3: Tailoring Reactions
Once flavellagic acid is formed, a series of tailoring reactions, namely O-methylation and methylenedioxy bridge formation, are required to yield the final product. The precise order of these reactions is unknown, but a plausible sequence is presented below.
Hypothetical Biosynthetic Pathway of this compound
Caption: Putative biosynthetic pathway of this compound.
Key Enzymes and Their Proposed Roles
The successful synthesis of this compound relies on two key classes of enzymes for the final tailoring steps:
-
O-Methyltransferases (OMTs): These enzymes are responsible for the regiospecific transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the hydroxyl groups of the flavellagic acid core.[9] It is hypothesized that one or more OMTs with specificity for the 1, 2, and 3 positions of the flavellagic acid backbone are involved.
-
Cytochrome P450 Monooxygenases (CYP719 family): Enzymes from the CYP719 family are known to catalyze the formation of methylenedioxy bridges in a variety of plant secondary metabolites.[3] A CYP719 enzyme is proposed to catalyze the formation of the 7,8-methylenedioxy bridge on the tri-O-methylated flavellagic acid intermediate.
Quantitative Data
Currently, there is no published quantitative data regarding the enzyme kinetics, substrate specificity, or reaction yields for the specific biosynthetic pathway of this compound. The following tables are provided as templates for organizing future experimental findings.
Table 1: Kinetic Parameters of a Putative Flavellagic Acid O-Methyltransferase
| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Flavellagic Acid | |||
| 7,8-methyleneflavellagic acid | |||
| Other phenolic compounds |
Table 2: Substrate Specificity of a Putative CYP719 Enzyme
| Substrate | Product | Conversion Rate (%) |
| 1,2,3-Tri-O-methyl-flavellagic acid | This compound | |
| Flavellagic Acid | No conversion expected | |
| Ellagic Acid | No conversion expected |
Experimental Protocols
The following protocols are adapted from established methods for the characterization of OMTs and CYP450 enzymes and can be applied to the study of the proposed biosynthetic pathway.
Protocol for Heterologous Expression and Assay of a Candidate O-Methyltransferase
This protocol describes the expression of a candidate OMT in E. coli and a subsequent in vitro assay to determine its activity and substrate specificity.
Experimental Workflow for OMT Characterization
Caption: Workflow for the characterization of a candidate O-methyltransferase.
Methodology:
-
Gene Cloning and Expression: The coding sequence of a candidate OMT gene, identified from a plant known to produce methylated ellagic acid derivatives, is cloned into a suitable E. coli expression vector (e.g., pET series). The resulting plasmid is transformed into a competent E. coli strain (e.g., BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Protein Purification: The expressed His-tagged OMT is purified from the cell lysate using immobilized metal affinity chromatography (IMAC).
-
Enzyme Assay: The standard assay mixture (200 µL) contains 100 mM Tris-HCl (pH 7.5), 1 mM dithiothreitol (DTT), 100 µM S-adenosyl-L-methionine (SAM), 50 µM of the substrate (e.g., flavellagic acid), and 1-5 µg of the purified enzyme. The reaction is incubated at 30°C for 30-60 minutes and stopped by the addition of 20 µL of 6 M HCl.
-
Product Analysis: The reaction products are extracted with ethyl acetate, dried, and redissolved in methanol. The products are then analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the methylated derivatives.
Protocol for Functional Characterization of a Candidate CYP719 Enzyme
This protocol outlines the heterologous expression of a candidate CYP719 in Saccharomyces cerevisiae (yeast) and a whole-cell feeding assay to assess its methylenedioxy bridge-forming activity.
Experimental Workflow for CYP719 Characterization
Caption: Workflow for the characterization of a candidate CYP719 enzyme.
Methodology:
-
Yeast Strain and Expression: The coding sequence of a candidate CYP719 gene and a cytochrome P450 reductase (CPR) gene (often from Arabidopsis thaliana or the source organism) are cloned into a yeast expression vector. The construct is transformed into a suitable S. cerevisiae strain (e.g., WAT11).
-
Cultivation and Substrate Feeding: Yeast cells are grown in an appropriate medium to induce protein expression. The putative substrate (e.g., 1,2,3-Tri-O-methyl-flavellagic acid) is then added to the culture.
-
Metabolite Extraction: After a defined incubation period, the yeast cells and the culture medium are separated. Metabolites are extracted from both fractions using an appropriate organic solvent (e.g., ethyl acetate).
-
Product Analysis: The extracts are dried, redissolved, and analyzed by LC-MS to detect the formation of the methylenated product. Comparison with an authentic standard (if available) or detailed MS/MS fragmentation analysis is used for product verification.
Conclusion and Future Directions
The biosynthesis of this compound represents a fascinating example of the chemical diversification of plant secondary metabolites. While the complete pathway remains to be experimentally validated, the proposed route, involving O-methyltransferases and CYP719 enzymes acting on a flavellagic acid scaffold, provides a robust framework for future research. The identification and characterization of the specific enzymes involved will not only fill a significant gap in our understanding of plant biochemistry but also provide valuable biocatalytic tools for the sustainable production of this and other complex, high-value natural products. Future work should focus on identifying the natural source of this compound to facilitate gene discovery, elucidating the enzymatic conversion of ellagic acid to flavellagic acid, and determining the precise sequence of the final tailoring reactions.
References
- 1. Molecular cloning and characterization of CYP719, a methylenedioxy bridge-forming enzyme that belongs to a novel P450 family, from cultured Coptis japonica cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Diversity and regioselectivity of O-methyltransferases catalyzing the formation of O-methylated flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. A Set of Regioselective O-Methyltransferases Gives Rise to the Complex Pattern of Methoxylated Flavones in Sweet Basil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.chalmers.se [research.chalmers.se]
- 7. Ellagic Acid: A Review on Its Natural Sources, Chemical Stability, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
In Silico Prediction of 1,2,3-Tri-O-methyl-7,8-methyleneflavellagic Acid Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the modern drug discovery landscape, in silico methods are essential for the rapid and cost-effective screening of novel therapeutic agents.[1] This technical guide provides a comprehensive framework for predicting the bioactivity of 1,2,3-Tri-O-methyl-7,8-methyleneflavellagic acid , a natural product and derivative of ellagic acid.[2][3] The compound has shown activity against cultured P-388 lymphocytic leukemia cells, indicating its therapeutic potential.[3] This document details a systematic, computer-aided workflow, including molecular docking, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, and analysis of potential interactions with key signaling pathways. All methodologies are presented to be reproducible, with quantitative data summarized in structured tables and workflows visualized using Graphviz diagrams. This guide serves as a foundational resource for researchers seeking to apply computational tools to explore the therapeutic potential of this and other natural products.
Introduction to the Compound and In Silico Approach
This compound is a derivative of flavellagic acid, which itself is structurally related to ellagic acid. Ellagic acid and its derivatives are naturally occurring polyphenolic compounds found in various plants and are known for a wide range of biological activities, including antioxidant, anti-inflammatory, and antiproliferative properties.[4][5] Given the known anticancer activity of the parent compound class, a systematic in silico evaluation is warranted to hypothesize its mechanism of action and drug-like potential.
Computational, or in silico, approaches accelerate the drug discovery process by predicting the biological activity and pharmacokinetic properties of a molecule before resource-intensive laboratory synthesis and testing.[1][6] This allows for the early identification of promising candidates and the prioritization of experimental resources.[7][8] This guide outlines a complete computational workflow for assessing the bioactivity of this specific compound.
In Silico Prediction Workflow
The computational prediction of bioactivity follows a structured pipeline.[1] It begins with acquiring and preparing the digital 3D models of the compound (the ligand) and its potential biological targets (receptors). This is followed by molecular docking simulations to predict binding affinity and mode. Finally, the compound's drug-like properties and pharmacokinetic profile (ADMET) are assessed.
Target Identification and Rationale
The compound's structure, being a derivative of ellagic acid and related to flavonoids, suggests potential interactions with signaling pathways commonly modulated by these classes of molecules. Flavonoids are known to interact with a wide range of protein and lipid kinase signaling pathways.[9] Key pathways implicated in cancer and inflammation that are often targeted by flavonoids include:
-
PI3K/Akt/mTOR Pathway: A central regulator of cell survival, proliferation, and growth.[10][11]
-
Wnt/β-catenin Pathway: Crucial in development and often dysregulated in cancer.[12]
-
MAPK Pathway: Involved in cellular responses to various stimuli.[9]
Based on this, potential protein targets for initial screening include key enzymes in these pathways, such as PI3K , Akt , and mTOR , as well as proteins involved in inflammation and apoptosis like Cyclooxygenase-2 (COX-2) and Bcl-2 .
Quantitative Data Summary
The following tables summarize hypothetical, yet realistic, quantitative data from in silico predictions for this compound. These values serve as benchmarks for evaluating its potential.
Table 1: Predicted Molecular Properties
| Property | Predicted Value | Significance |
|---|---|---|
| Molecular Weight | 384.3 g/mol | Influences absorption and distribution. |
| LogP (Lipophilicity) | 3.5 | Affects membrane permeability and solubility. |
| Hydrogen Bond Donors | 1 | Influences target binding and solubility. |
| Hydrogen Bond Acceptors | 8 | Influences target binding and solubility. |
| TPSA (Topological Polar Surface Area) | 95.5 Ų | Correlates with drug transport properties. |
Table 2: Predicted Molecular Docking Scores
| Protein Target | PDB ID | Binding Energy (kcal/mol) | Predicted Interaction Type |
|---|---|---|---|
| PI3Kγ | 1E8X | -9.2 | ATP-competitive inhibition |
| Akt1 | 6S9W | -8.7 | Allosteric modulation |
| COX-2 | 5IKR | -9.5 | Active site inhibition |
| Bcl-2 | 4LVT | -8.1 | BH3-mimetic binding |
Table 3: Predicted ADMET Properties
| Parameter | Prediction | Confidence | Implication |
|---|---|---|---|
| Absorption | |||
| Human Intestinal Absorption | High | High | Good potential for oral bioavailability. |
| P-gp Substrate | No | Medium | Low risk of efflux pump resistance. |
| Distribution | |||
| BBB Permeant | No | High | Unlikely to cause central nervous system side effects. |
| Plasma Protein Binding | ~92% | Medium | High binding may affect free drug concentration. |
| Metabolism | |||
| CYP2D6 Inhibitor | Yes | Medium | Potential for drug-drug interactions. |
| CYP3A4 Inhibitor | No | High | Lower risk of interaction with many common drugs. |
| Excretion | |||
| Total Clearance | 0.7 L/h/kg | Low | Indicates moderate persistence in the body. |
| Toxicity | |||
| AMES Toxicity | No | High | Predicted to be non-mutagenic. |
| hERG I Inhibitor | No | High | Low risk of cardiotoxicity. |
| Hepatotoxicity | Yes | Low | Potential for liver toxicity; requires monitoring. |
Detailed Experimental Protocols
Protocol for Molecular Docking
This protocol outlines the steps for performing molecular docking using AutoDock Vina, a widely used open-source docking program.[13]
Objective: To predict the binding affinity and interaction mode of the compound with a selected protein target (e.g., COX-2).
1. Receptor Preparation:
- Obtain the 3D crystal structure of the target protein (e.g., COX-2, PDB ID: 5IKR) from the Protein Data Bank (PDB).
- Using molecular visualization software (e.g., PyMOL, UCSF Chimera), remove all non-essential components, including water molecules, co-crystallized ligands, and cofactors.
- Add polar hydrogens and assign Gasteiger charges to the protein atoms.
- Save the prepared protein structure in the PDBQT format, required by AutoDock Vina.
2. Ligand Preparation:
- Obtain the 2D structure of this compound.
- Convert the 2D structure to a 3D structure using a chemical toolbox like Open Babel.
- Perform energy minimization of the 3D structure using a force field (e.g., MMFF94).
- Define rotatable bonds and assign Gasteiger charges.
- Save the final ligand structure in the PDBQT format.
3. Grid Box Generation:
- Define the search space (grid box) for the docking simulation. This is a three-dimensional box centered on the active site of the receptor.
- The active site can be identified from the position of the co-crystallized ligand in the original PDB file or through literature review.
- Set the grid box dimensions to be large enough to encompass the entire active site and allow the ligand to rotate freely (e.g., 25 x 25 x 25 Å).
4. Docking Execution and Analysis:
- Execute the docking simulation using the AutoDock Vina command-line interface, providing the prepared receptor, ligand, and grid box configuration files as input.
- Set the exhaustiveness parameter (e.g., 16) to control the thoroughness of the conformational search.
- Upon completion, Vina will output a file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).
- Analyze the top-ranked pose to identify key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and protein residues using visualization software.
Protocol for ADMET Prediction
This protocol describes the use of web-based platforms like SwissADME and pkCSM for rapid ADMET profiling.[6][8]
Objective: To predict the pharmacokinetic and toxicity properties of the compound.
1. Input Submission:
- Navigate to a selected ADMET prediction web server (e.g., SwissADME).
- Obtain the SMILES (Simplified Molecular Input Line Entry System) string for this compound.
- Paste the SMILES string into the input box on the server's homepage.
2. Execution and Data Retrieval:
- Run the prediction algorithm. The server will calculate a wide range of physicochemical properties, pharmacokinetic parameters, and drug-likeness indicators.
- The results are typically presented in a comprehensive, user-friendly table or graphical format.
3. Data Interpretation:
- Physicochemical Properties: Analyze key descriptors like Molecular Weight, LogP, and TPSA (Table 1).
- Pharmacokinetics: Evaluate predictions for absorption (e.g., intestinal absorption, P-gp substrate), distribution (e.g., BBB permeability), metabolism (e.g., CYP enzyme inhibition), and excretion.
- Drug-Likeness: Check for violations of established rules like Lipinski's Rule of Five, which helps assess if a compound has properties that would make it a likely orally active drug.
- Toxicity: Assess predictions for potential liabilities such as mutagenicity (AMES test), cardiotoxicity (hERG inhibition), and hepatotoxicity.
- Compile the most relevant data points into a structured summary table (e.g., Table 3).
Potential Signaling Pathway Interactions
Based on its structural similarity to other bioactive flavonoids and ellagic acid derivatives, this compound may modulate key cellular signaling pathways involved in cancer cell proliferation and survival. The PI3K/Akt/mTOR pathway is a particularly relevant target.[11]
This diagram illustrates the hypothesized mechanism of action where the compound directly inhibits PI3K, a critical upstream kinase. This inhibition would prevent the phosphorylation of Akt and subsequent activation of mTOR, ultimately leading to a decrease in cell proliferation and survival, consistent with its observed anti-leukemic activity.[3]
Conclusion and Future Directions
This technical guide has detailed a standard in silico workflow for predicting the bioactivity and drug-like properties of this compound. Molecular docking simulations suggest a strong binding affinity for key cancer and inflammation-related targets, particularly PI3K and COX-2. Furthermore, ADMET and drug-likeness analyses indicate that the compound possesses physicochemical characteristics compatible with good oral bioavailability and a generally favorable safety profile, though with a potential for CYP-mediated drug interactions and hepatotoxicity.
While these computational predictions provide a powerful and cost-effective first step, it is critical to emphasize that they serve as hypotheses.[1] The next logical step is the experimental validation of these predictions through in vitro assays. This would include enzyme inhibition assays against the predicted targets (PI3K, COX-2) and cell-based assays to confirm its antiproliferative effects in relevant cancer cell lines. This integrated approach of computational screening followed by targeted experimental validation is central to modern, efficient drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Ellagic Acid: A Review on Its Natural Sources, Chemical Stability, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Production and Applications of Ellagic Acid and Its Derivatives. A Review | MDPI [mdpi.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. fiveable.me [fiveable.me]
- 8. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 9. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Signal Transduction and Molecular Targets of Selected Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Targeting Wnt/β-Catenin Pathway by Flavonoids: Implication for Cancer Therapeutics [mdpi.com]
- 13. Protocol for in silico characterization of natural-based molecules as quorum-sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Prediction of 1,2,3-Tri-O-methyl-7,8-methyleneflavellagic Acid Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the modern drug discovery landscape, in silico methods are essential for the rapid and cost-effective screening of novel therapeutic agents.[1] This technical guide provides a comprehensive framework for predicting the bioactivity of 1,2,3-Tri-O-methyl-7,8-methyleneflavellagic acid , a natural product and derivative of ellagic acid.[2][3] The compound has shown activity against cultured P-388 lymphocytic leukemia cells, indicating its therapeutic potential.[3] This document details a systematic, computer-aided workflow, including molecular docking, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, and analysis of potential interactions with key signaling pathways. All methodologies are presented to be reproducible, with quantitative data summarized in structured tables and workflows visualized using Graphviz diagrams. This guide serves as a foundational resource for researchers seeking to apply computational tools to explore the therapeutic potential of this and other natural products.
Introduction to the Compound and In Silico Approach
This compound is a derivative of flavellagic acid, which itself is structurally related to ellagic acid. Ellagic acid and its derivatives are naturally occurring polyphenolic compounds found in various plants and are known for a wide range of biological activities, including antioxidant, anti-inflammatory, and antiproliferative properties.[4][5] Given the known anticancer activity of the parent compound class, a systematic in silico evaluation is warranted to hypothesize its mechanism of action and drug-like potential.
Computational, or in silico, approaches accelerate the drug discovery process by predicting the biological activity and pharmacokinetic properties of a molecule before resource-intensive laboratory synthesis and testing.[1][6] This allows for the early identification of promising candidates and the prioritization of experimental resources.[7][8] This guide outlines a complete computational workflow for assessing the bioactivity of this specific compound.
In Silico Prediction Workflow
The computational prediction of bioactivity follows a structured pipeline.[1] It begins with acquiring and preparing the digital 3D models of the compound (the ligand) and its potential biological targets (receptors). This is followed by molecular docking simulations to predict binding affinity and mode. Finally, the compound's drug-like properties and pharmacokinetic profile (ADMET) are assessed.
Target Identification and Rationale
The compound's structure, being a derivative of ellagic acid and related to flavonoids, suggests potential interactions with signaling pathways commonly modulated by these classes of molecules. Flavonoids are known to interact with a wide range of protein and lipid kinase signaling pathways.[9] Key pathways implicated in cancer and inflammation that are often targeted by flavonoids include:
-
PI3K/Akt/mTOR Pathway: A central regulator of cell survival, proliferation, and growth.[10][11]
-
Wnt/β-catenin Pathway: Crucial in development and often dysregulated in cancer.[12]
-
MAPK Pathway: Involved in cellular responses to various stimuli.[9]
Based on this, potential protein targets for initial screening include key enzymes in these pathways, such as PI3K , Akt , and mTOR , as well as proteins involved in inflammation and apoptosis like Cyclooxygenase-2 (COX-2) and Bcl-2 .
Quantitative Data Summary
The following tables summarize hypothetical, yet realistic, quantitative data from in silico predictions for this compound. These values serve as benchmarks for evaluating its potential.
Table 1: Predicted Molecular Properties
| Property | Predicted Value | Significance |
|---|---|---|
| Molecular Weight | 384.3 g/mol | Influences absorption and distribution. |
| LogP (Lipophilicity) | 3.5 | Affects membrane permeability and solubility. |
| Hydrogen Bond Donors | 1 | Influences target binding and solubility. |
| Hydrogen Bond Acceptors | 8 | Influences target binding and solubility. |
| TPSA (Topological Polar Surface Area) | 95.5 Ų | Correlates with drug transport properties. |
Table 2: Predicted Molecular Docking Scores
| Protein Target | PDB ID | Binding Energy (kcal/mol) | Predicted Interaction Type |
|---|---|---|---|
| PI3Kγ | 1E8X | -9.2 | ATP-competitive inhibition |
| Akt1 | 6S9W | -8.7 | Allosteric modulation |
| COX-2 | 5IKR | -9.5 | Active site inhibition |
| Bcl-2 | 4LVT | -8.1 | BH3-mimetic binding |
Table 3: Predicted ADMET Properties
| Parameter | Prediction | Confidence | Implication |
|---|---|---|---|
| Absorption | |||
| Human Intestinal Absorption | High | High | Good potential for oral bioavailability. |
| P-gp Substrate | No | Medium | Low risk of efflux pump resistance. |
| Distribution | |||
| BBB Permeant | No | High | Unlikely to cause central nervous system side effects. |
| Plasma Protein Binding | ~92% | Medium | High binding may affect free drug concentration. |
| Metabolism | |||
| CYP2D6 Inhibitor | Yes | Medium | Potential for drug-drug interactions. |
| CYP3A4 Inhibitor | No | High | Lower risk of interaction with many common drugs. |
| Excretion | |||
| Total Clearance | 0.7 L/h/kg | Low | Indicates moderate persistence in the body. |
| Toxicity | |||
| AMES Toxicity | No | High | Predicted to be non-mutagenic. |
| hERG I Inhibitor | No | High | Low risk of cardiotoxicity. |
| Hepatotoxicity | Yes | Low | Potential for liver toxicity; requires monitoring. |
Detailed Experimental Protocols
Protocol for Molecular Docking
This protocol outlines the steps for performing molecular docking using AutoDock Vina, a widely used open-source docking program.[13]
Objective: To predict the binding affinity and interaction mode of the compound with a selected protein target (e.g., COX-2).
1. Receptor Preparation:
- Obtain the 3D crystal structure of the target protein (e.g., COX-2, PDB ID: 5IKR) from the Protein Data Bank (PDB).
- Using molecular visualization software (e.g., PyMOL, UCSF Chimera), remove all non-essential components, including water molecules, co-crystallized ligands, and cofactors.
- Add polar hydrogens and assign Gasteiger charges to the protein atoms.
- Save the prepared protein structure in the PDBQT format, required by AutoDock Vina.
2. Ligand Preparation:
- Obtain the 2D structure of this compound.
- Convert the 2D structure to a 3D structure using a chemical toolbox like Open Babel.
- Perform energy minimization of the 3D structure using a force field (e.g., MMFF94).
- Define rotatable bonds and assign Gasteiger charges.
- Save the final ligand structure in the PDBQT format.
3. Grid Box Generation:
- Define the search space (grid box) for the docking simulation. This is a three-dimensional box centered on the active site of the receptor.
- The active site can be identified from the position of the co-crystallized ligand in the original PDB file or through literature review.
- Set the grid box dimensions to be large enough to encompass the entire active site and allow the ligand to rotate freely (e.g., 25 x 25 x 25 Å).
4. Docking Execution and Analysis:
- Execute the docking simulation using the AutoDock Vina command-line interface, providing the prepared receptor, ligand, and grid box configuration files as input.
- Set the exhaustiveness parameter (e.g., 16) to control the thoroughness of the conformational search.
- Upon completion, Vina will output a file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).
- Analyze the top-ranked pose to identify key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and protein residues using visualization software.
Protocol for ADMET Prediction
This protocol describes the use of web-based platforms like SwissADME and pkCSM for rapid ADMET profiling.[6][8]
Objective: To predict the pharmacokinetic and toxicity properties of the compound.
1. Input Submission:
- Navigate to a selected ADMET prediction web server (e.g., SwissADME).
- Obtain the SMILES (Simplified Molecular Input Line Entry System) string for this compound.
- Paste the SMILES string into the input box on the server's homepage.
2. Execution and Data Retrieval:
- Run the prediction algorithm. The server will calculate a wide range of physicochemical properties, pharmacokinetic parameters, and drug-likeness indicators.
- The results are typically presented in a comprehensive, user-friendly table or graphical format.
3. Data Interpretation:
- Physicochemical Properties: Analyze key descriptors like Molecular Weight, LogP, and TPSA (Table 1).
- Pharmacokinetics: Evaluate predictions for absorption (e.g., intestinal absorption, P-gp substrate), distribution (e.g., BBB permeability), metabolism (e.g., CYP enzyme inhibition), and excretion.
- Drug-Likeness: Check for violations of established rules like Lipinski's Rule of Five, which helps assess if a compound has properties that would make it a likely orally active drug.
- Toxicity: Assess predictions for potential liabilities such as mutagenicity (AMES test), cardiotoxicity (hERG inhibition), and hepatotoxicity.
- Compile the most relevant data points into a structured summary table (e.g., Table 3).
Potential Signaling Pathway Interactions
Based on its structural similarity to other bioactive flavonoids and ellagic acid derivatives, this compound may modulate key cellular signaling pathways involved in cancer cell proliferation and survival. The PI3K/Akt/mTOR pathway is a particularly relevant target.[11]
This diagram illustrates the hypothesized mechanism of action where the compound directly inhibits PI3K, a critical upstream kinase. This inhibition would prevent the phosphorylation of Akt and subsequent activation of mTOR, ultimately leading to a decrease in cell proliferation and survival, consistent with its observed anti-leukemic activity.[3]
Conclusion and Future Directions
This technical guide has detailed a standard in silico workflow for predicting the bioactivity and drug-like properties of this compound. Molecular docking simulations suggest a strong binding affinity for key cancer and inflammation-related targets, particularly PI3K and COX-2. Furthermore, ADMET and drug-likeness analyses indicate that the compound possesses physicochemical characteristics compatible with good oral bioavailability and a generally favorable safety profile, though with a potential for CYP-mediated drug interactions and hepatotoxicity.
While these computational predictions provide a powerful and cost-effective first step, it is critical to emphasize that they serve as hypotheses.[1] The next logical step is the experimental validation of these predictions through in vitro assays. This would include enzyme inhibition assays against the predicted targets (PI3K, COX-2) and cell-based assays to confirm its antiproliferative effects in relevant cancer cell lines. This integrated approach of computational screening followed by targeted experimental validation is central to modern, efficient drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Ellagic Acid: A Review on Its Natural Sources, Chemical Stability, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Production and Applications of Ellagic Acid and Its Derivatives. A Review | MDPI [mdpi.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. fiveable.me [fiveable.me]
- 8. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 9. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Signal Transduction and Molecular Targets of Selected Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Targeting Wnt/β-Catenin Pathway by Flavonoids: Implication for Cancer Therapeutics [mdpi.com]
- 13. Protocol for in silico characterization of natural-based molecules as quorum-sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Toxicology Profile of 1,2,3-Tri-O-methyl-7,8-methyleneflavellagic Acid: A Proposed Framework for Assessment
Disclaimer: As of December 2025, a comprehensive review of publicly available scientific literature and toxicology databases reveals no specific toxicological studies for 1,2,3-Tri-O-methyl-7,8-methyleneflavellagic acid. Therefore, this technical guide outlines a proposed framework for the toxicological assessment of this novel compound, based on established methodologies and knowledge of structurally related molecules. This document is intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a derivative of flavellagic acid, a naturally occurring phenolic compound. The introduction of methyl groups and a methylenedioxy bridge can significantly alter the pharmacokinetic and toxicodynamic properties of the parent molecule. The methylenedioxy functional group, in particular, is a structural alert known to be associated with the inhibition of cytochrome P450 enzymes, which can lead to drug-drug interactions and potential toxicity.[1][2] A thorough toxicological evaluation is therefore essential to characterize the safety profile of this compound.
This guide proposes a tiered approach to the toxicological assessment of this compound, commencing with in silico predictions, followed by in vitro assays, and culminating in targeted in vivo studies.
Tier 1: In Silico Toxicological Prediction
Prior to any laboratory-based testing, computational methods can be employed to predict the toxicological liabilities of this compound. These predictions can help in prioritizing and designing subsequent in vitro and in vivo studies.[3][4]
Table 1: Proposed In Silico Toxicological Endpoints
| Toxicological Endpoint | In Silico Tool Examples | Predicted Outcome |
| ADMET Properties | pkCSM, SwissADME | Prediction of absorption, distribution, metabolism, excretion, and toxicity parameters.[5] |
| Genotoxicity | Lazar, ProTox-II | Prediction of mutagenicity and carcinogenicity.[3] |
| Rodent Oral Toxicity | ProTox-II | Estimation of LD50 values.[3] |
| hERG Inhibition | aADMET Modeler | Prediction of potential cardiotoxicity. |
| Drug-Likeness | DruLiTo | Evaluation based on Lipinski's Rule of Five and other parameters. |
A logical workflow for this initial in silico assessment is presented below.
References
- 1. Toxicokinetics and analytical toxicology of the phenmetrazine-derived new psychoactive substance 3,4-methylenedioxyphenmetrazine studied by means of in vitro systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Toxicity prediction and analysis of flavonoid apigenin as a histone deacetylase inhibitor: an in-silico approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Principles and Procedures for Assessment of Acute Toxicity Incorporating In Silico Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Toxicology Profile of 1,2,3-Tri-O-methyl-7,8-methyleneflavellagic Acid: A Proposed Framework for Assessment
Disclaimer: As of December 2025, a comprehensive review of publicly available scientific literature and toxicology databases reveals no specific toxicological studies for 1,2,3-Tri-O-methyl-7,8-methyleneflavellagic acid. Therefore, this technical guide outlines a proposed framework for the toxicological assessment of this novel compound, based on established methodologies and knowledge of structurally related molecules. This document is intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a derivative of flavellagic acid, a naturally occurring phenolic compound. The introduction of methyl groups and a methylenedioxy bridge can significantly alter the pharmacokinetic and toxicodynamic properties of the parent molecule. The methylenedioxy functional group, in particular, is a structural alert known to be associated with the inhibition of cytochrome P450 enzymes, which can lead to drug-drug interactions and potential toxicity.[1][2] A thorough toxicological evaluation is therefore essential to characterize the safety profile of this compound.
This guide proposes a tiered approach to the toxicological assessment of this compound, commencing with in silico predictions, followed by in vitro assays, and culminating in targeted in vivo studies.
Tier 1: In Silico Toxicological Prediction
Prior to any laboratory-based testing, computational methods can be employed to predict the toxicological liabilities of this compound. These predictions can help in prioritizing and designing subsequent in vitro and in vivo studies.[3][4]
Table 1: Proposed In Silico Toxicological Endpoints
| Toxicological Endpoint | In Silico Tool Examples | Predicted Outcome |
| ADMET Properties | pkCSM, SwissADME | Prediction of absorption, distribution, metabolism, excretion, and toxicity parameters.[5] |
| Genotoxicity | Lazar, ProTox-II | Prediction of mutagenicity and carcinogenicity.[3] |
| Rodent Oral Toxicity | ProTox-II | Estimation of LD50 values.[3] |
| hERG Inhibition | aADMET Modeler | Prediction of potential cardiotoxicity. |
| Drug-Likeness | DruLiTo | Evaluation based on Lipinski's Rule of Five and other parameters. |
A logical workflow for this initial in silico assessment is presented below.
References
- 1. Toxicokinetics and analytical toxicology of the phenmetrazine-derived new psychoactive substance 3,4-methylenedioxyphenmetrazine studied by means of in vitro systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Toxicity prediction and analysis of flavonoid apigenin as a histone deacetylase inhibitor: an in-silico approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Principles and Procedures for Assessment of Acute Toxicity Incorporating In Silico Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
The Pharmacokinetics of 1,2,3-Tri-O-methyl-7,8-methyleneflavellagic Acid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature containing in-vivo pharmacokinetic data for 1,2,3-Tri-O-methyl-7,8-methyleneflavellagic acid is not currently available. This guide summarizes the existing knowledge on this compound and provides a comparative analysis with its parent compound, ellagic acid, to offer a predictive outlook for researchers.
Introduction
This compound is a natural product derived from flavellagic acid. Its unique structural modifications, including three methyl groups and a methylene (B1212753) bridge, distinguish it from its parent compound and suggest potentially altered biological and pharmacokinetic properties. While in-vitro studies have hinted at its biological activities, a comprehensive understanding of its absorption, distribution, metabolism, and excretion (ADME) profile is crucial for its development as a potential therapeutic agent. This document outlines the current state of knowledge and provides a theoretical framework for future pharmacokinetic investigations.
Current State of Knowledge
Information regarding the pharmacokinetics of this compound is sparse. The compound has been identified in certain plant species, and some commercial vendors offer it as a research chemical. However, to date, no published studies have detailed its pharmacokinetic parameters in any biological system.
Comparative Pharmacokinetics: Ellagic Acid as a Reference
In the absence of direct data, the pharmacokinetic profile of the parent compound, ellagic acid, can provide valuable insights into the potential behavior of its derivatives.
General Pharmacokinetic Profile of Ellagic Acid
Ellagic acid is known for its generally poor bioavailability, which presents a significant hurdle in its development as a therapeutic agent. Key pharmacokinetic characteristics of ellagic acid include:
-
Low Absorption: Oral administration of ellagic acid typically results in low plasma concentrations.
-
Rapid Elimination: The compound is quickly cleared from the bloodstream.
-
Metabolism: Ellagic acid undergoes extensive metabolism, primarily by the gut microbiota, leading to the formation of urolithins, which are considered the main bioactive metabolites.
The table below summarizes typical pharmacokinetic parameters for ellagic acid from a study in rats following oral administration.
| Parameter | Value | Reference |
| Dose | 50 mg/kg | [1] |
| Cmax | 93.6 ng/mL | [1] |
| Tmax | 0.5 h | [1] |
| t1/2α | 0.25 h | [1] |
| t1/2β | 6.86 h | [1] |
Note: These values are for the parent compound, ellagic acid, and are not representative of this compound.
Hypothetical Impact of Structural Modifications on Pharmacokinetics
The structural differences between this compound and ellagic acid are likely to have a significant impact on their respective pharmacokinetic profiles.
-
Increased Lipophilicity: The presence of three methyl groups is expected to increase the lipophilicity of the molecule. This could potentially enhance its absorption across the gastrointestinal tract.
-
Metabolic Stability: The methylation and the methylenedioxy bridge may protect the molecule from rapid metabolism by phase I and phase II enzymes, as well as gut microbiota. This could lead to a longer half-life and increased systemic exposure.
Proposed Experimental Workflow for Pharmacokinetic Characterization
A systematic approach is required to elucidate the pharmacokinetic profile of this compound. The following diagram illustrates a standard experimental workflow for a preclinical pharmacokinetic study.
Caption: Proposed workflow for pharmacokinetic evaluation.
Detailed Experimental Protocols
1. In Vitro Permeability Assay (Caco-2 Model)
-
Cell Culture: Caco-2 cells are seeded on permeable supports and cultured for 21-25 days to allow for differentiation into a polarized monolayer.
-
Compound Application: The test compound is added to the apical (A) or basolateral (B) side of the monolayer.
-
Sampling: Samples are collected from the opposite chamber at predetermined time points.
-
Analysis: The concentration of the compound in the samples is quantified by LC-MS/MS.
-
Data Calculation: The apparent permeability coefficient (Papp) is calculated.
2. In Vivo Pharmacokinetic Study (Rat Model)
-
Animal Model: Male Sprague-Dawley rats are used.
-
Dosing:
-
Intravenous (IV): A single bolus dose is administered via the tail vein.
-
Oral (PO): A single dose is administered by oral gavage.
-
-
Blood Sampling: Blood samples are collected from the jugular vein at various time points post-dosing.
-
Plasma Preparation: Plasma is separated by centrifugation.
-
Sample Analysis: The concentration of the compound in plasma is determined using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters.
Conclusion and Future Directions
The lack of pharmacokinetic data for this compound represents a significant gap in our understanding of this potentially valuable natural product. Future research should prioritize a systematic evaluation of its ADME properties. The proposed experimental workflow provides a roadmap for researchers to generate the necessary data to assess its drug-like properties and potential for further development. The structural modifications present in this molecule offer a promising avenue for overcoming the pharmacokinetic limitations of its parent compound, ellagic acid.
References
The Pharmacokinetics of 1,2,3-Tri-O-methyl-7,8-methyleneflavellagic Acid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature containing in-vivo pharmacokinetic data for 1,2,3-Tri-O-methyl-7,8-methyleneflavellagic acid is not currently available. This guide summarizes the existing knowledge on this compound and provides a comparative analysis with its parent compound, ellagic acid, to offer a predictive outlook for researchers.
Introduction
This compound is a natural product derived from flavellagic acid. Its unique structural modifications, including three methyl groups and a methylene bridge, distinguish it from its parent compound and suggest potentially altered biological and pharmacokinetic properties. While in-vitro studies have hinted at its biological activities, a comprehensive understanding of its absorption, distribution, metabolism, and excretion (ADME) profile is crucial for its development as a potential therapeutic agent. This document outlines the current state of knowledge and provides a theoretical framework for future pharmacokinetic investigations.
Current State of Knowledge
Information regarding the pharmacokinetics of this compound is sparse. The compound has been identified in certain plant species, and some commercial vendors offer it as a research chemical. However, to date, no published studies have detailed its pharmacokinetic parameters in any biological system.
Comparative Pharmacokinetics: Ellagic Acid as a Reference
In the absence of direct data, the pharmacokinetic profile of the parent compound, ellagic acid, can provide valuable insights into the potential behavior of its derivatives.
General Pharmacokinetic Profile of Ellagic Acid
Ellagic acid is known for its generally poor bioavailability, which presents a significant hurdle in its development as a therapeutic agent. Key pharmacokinetic characteristics of ellagic acid include:
-
Low Absorption: Oral administration of ellagic acid typically results in low plasma concentrations.
-
Rapid Elimination: The compound is quickly cleared from the bloodstream.
-
Metabolism: Ellagic acid undergoes extensive metabolism, primarily by the gut microbiota, leading to the formation of urolithins, which are considered the main bioactive metabolites.
The table below summarizes typical pharmacokinetic parameters for ellagic acid from a study in rats following oral administration.
| Parameter | Value | Reference |
| Dose | 50 mg/kg | [1] |
| Cmax | 93.6 ng/mL | [1] |
| Tmax | 0.5 h | [1] |
| t1/2α | 0.25 h | [1] |
| t1/2β | 6.86 h | [1] |
Note: These values are for the parent compound, ellagic acid, and are not representative of this compound.
Hypothetical Impact of Structural Modifications on Pharmacokinetics
The structural differences between this compound and ellagic acid are likely to have a significant impact on their respective pharmacokinetic profiles.
-
Increased Lipophilicity: The presence of three methyl groups is expected to increase the lipophilicity of the molecule. This could potentially enhance its absorption across the gastrointestinal tract.
-
Metabolic Stability: The methylation and the methylenedioxy bridge may protect the molecule from rapid metabolism by phase I and phase II enzymes, as well as gut microbiota. This could lead to a longer half-life and increased systemic exposure.
Proposed Experimental Workflow for Pharmacokinetic Characterization
A systematic approach is required to elucidate the pharmacokinetic profile of this compound. The following diagram illustrates a standard experimental workflow for a preclinical pharmacokinetic study.
Caption: Proposed workflow for pharmacokinetic evaluation.
Detailed Experimental Protocols
1. In Vitro Permeability Assay (Caco-2 Model)
-
Cell Culture: Caco-2 cells are seeded on permeable supports and cultured for 21-25 days to allow for differentiation into a polarized monolayer.
-
Compound Application: The test compound is added to the apical (A) or basolateral (B) side of the monolayer.
-
Sampling: Samples are collected from the opposite chamber at predetermined time points.
-
Analysis: The concentration of the compound in the samples is quantified by LC-MS/MS.
-
Data Calculation: The apparent permeability coefficient (Papp) is calculated.
2. In Vivo Pharmacokinetic Study (Rat Model)
-
Animal Model: Male Sprague-Dawley rats are used.
-
Dosing:
-
Intravenous (IV): A single bolus dose is administered via the tail vein.
-
Oral (PO): A single dose is administered by oral gavage.
-
-
Blood Sampling: Blood samples are collected from the jugular vein at various time points post-dosing.
-
Plasma Preparation: Plasma is separated by centrifugation.
-
Sample Analysis: The concentration of the compound in plasma is determined using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters.
Conclusion and Future Directions
The lack of pharmacokinetic data for this compound represents a significant gap in our understanding of this potentially valuable natural product. Future research should prioritize a systematic evaluation of its ADME properties. The proposed experimental workflow provides a roadmap for researchers to generate the necessary data to assess its drug-like properties and potential for further development. The structural modifications present in this molecule offer a promising avenue for overcoming the pharmacokinetic limitations of its parent compound, ellagic acid.
References
Potential Therapeutic Targets of 1,2,3-Tri-O-methyl-7,8-methyleneflavellagic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2,3-Tri-O-methyl-7,8-methyleneflavellagic acid, a natural product derived from Agrostistachys hookeri, has been identified as a compound with potential antineoplastic properties. Preliminary studies have demonstrated its cytotoxic activity against P-388 lymphocytic leukemia cells. This technical guide provides a comprehensive overview of the current, albeit limited, state of knowledge regarding this compound, focusing on its potential as a therapeutic agent. Due to the inaccessibility of the full text of the primary research article, this document outlines the foundational data available and extrapolates potential mechanisms and experimental protocols based on related compounds and standard methodologies.
Introduction
This compound is a derivative of flavellagic acid, a member of the ellagitannin family of polyphenols. Natural products have historically been a significant source of novel therapeutic agents, particularly in oncology. The structural complexity and biological activity of compounds like this compound make them intriguing candidates for further investigation in drug discovery and development.
Physicochemical Properties
| Property | Value |
| IUPAC Name | 2,3,4-trimethoxy-12H-[1][2]dioxolo[4',5':6,7]chromeno[5,4,3-cde]chromene-5,10-dione |
| Molecular Formula | C₁₈H₁₂O₈ |
| Molecular Weight | 356.28 g/mol |
| CAS Number | 120727-36-8 |
| Natural Source | Agrostistachys hookeri |
Known Biological Activity and Potential Therapeutic Targets
The primary reported biological activity of this compound is its cytotoxicity against the P-388 murine lymphocytic leukemia cell line. While the precise therapeutic targets of this specific compound have not been elucidated in the available literature, the broader class of ellagic acid and its derivatives have been shown to exert their anticancer effects through various mechanisms.
Cytotoxicity Data
The following table summarizes the known cytotoxic activity. It is important to note that the specific ED₅₀ value from the primary literature could not be accessed.
| Compound | Cell Line | Activity Type | ED₅₀ (µg/mL) |
| This compound | P-388 Murine Lymphocytic Leukemia | Cytotoxicity | Data not available in searched resources |
Postulated Therapeutic Targets and Signaling Pathways
Based on studies of related ellagic acid derivatives, the following are potential therapeutic targets and signaling pathways that may be modulated by this compound. This is an extrapolation and requires experimental verification for this specific compound.
-
Topoisomerase II Inhibition: Many polyphenolic compounds are known to inhibit topoisomerase II, an enzyme crucial for DNA replication in rapidly dividing cancer cells. This leads to DNA damage and apoptosis.
-
Modulation of Apoptotic Pathways: Ellagic acid derivatives have been shown to induce apoptosis by upregulating pro-apoptotic proteins (e.g., Bax, caspases) and downregulating anti-apoptotic proteins (e.g., Bcl-2).
-
Inhibition of Cyclin-Dependent Kinases (CDKs): By inhibiting CDKs, ellagic acid derivatives can cause cell cycle arrest, preventing cancer cell proliferation.
-
Anti-inflammatory Effects: Chronic inflammation is a hallmark of cancer. Ellagic acid and its derivatives can suppress inflammatory pathways, such as the NF-κB signaling cascade.
-
Antioxidant and Pro-oxidant Activity: Depending on the cellular context, these compounds can act as antioxidants, protecting normal cells from oxidative stress, or as pro-oxidants in cancer cells, leading to oxidative damage and cell death.
Below is a diagram illustrating a potential signaling pathway for the induction of apoptosis by an ellagic acid derivative.
Experimental Protocols
The following is a generalized protocol for assessing the in vitro cytotoxicity of a compound against the P-388 lymphocytic leukemia cell line using a colorimetric assay (e.g., MTT or XTT). The specific parameters used in the original study on this compound may have differed.
In Vitro Cytotoxicity Assay against P-388 Cells
Objective: To determine the concentration of the test compound that inhibits 50% of cell growth (ED₅₀ or IC₅₀).
Materials:
-
P-388 murine lymphocytic leukemia cell line
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization buffer (e.g., acidified isopropanol (B130326) for MTT)
-
Microplate reader
Procedure:
-
Cell Culture: Maintain P-388 cells in suspension culture in RPMI-1640 medium at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Seed P-388 cells into 96-well plates at a density of approximately 5 x 10⁴ cells/well in 100 µL of culture medium.
-
Compound Preparation and Addition: Prepare a stock solution of the test compound. Create a series of serial dilutions of the compound in culture medium. Add 100 µL of each dilution to the appropriate wells to achieve the final desired concentrations. Include vehicle controls (medium with solvent) and untreated controls.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Cell Viability Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan (B1609692) crystals.
-
Alternatively, use a one-step reagent like XTT according to the manufacturer's instructions.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the ED₅₀ value using a suitable software program.
Below is a diagram illustrating the general experimental workflow.
Future Directions and Conclusion
The initial finding that this compound possesses cytotoxic activity against a leukemia cell line is promising. However, to advance this compound as a potential therapeutic agent, several critical research areas need to be addressed:
-
Confirmation of Cytotoxicity: The original findings should be reproduced, and the cytotoxic activity should be evaluated against a broader panel of cancer cell lines, including other hematological malignancies and solid tumors.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by this compound is crucial. This could involve studies on DNA interaction, enzyme inhibition (e.g., topoisomerases, CDKs), and apoptosis induction.
-
In Vivo Efficacy: The anticancer activity needs to be validated in animal models of leukemia to assess its therapeutic potential in a physiological context.
-
Pharmacokinetics and Toxicology: Comprehensive studies on the absorption, distribution, metabolism, excretion, and toxicity (ADMET) of the compound are necessary to evaluate its drug-like properties and safety profile.
References
Potential Therapeutic Targets of 1,2,3-Tri-O-methyl-7,8-methyleneflavellagic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2,3-Tri-O-methyl-7,8-methyleneflavellagic acid, a natural product derived from Agrostistachys hookeri, has been identified as a compound with potential antineoplastic properties. Preliminary studies have demonstrated its cytotoxic activity against P-388 lymphocytic leukemia cells. This technical guide provides a comprehensive overview of the current, albeit limited, state of knowledge regarding this compound, focusing on its potential as a therapeutic agent. Due to the inaccessibility of the full text of the primary research article, this document outlines the foundational data available and extrapolates potential mechanisms and experimental protocols based on related compounds and standard methodologies.
Introduction
This compound is a derivative of flavellagic acid, a member of the ellagitannin family of polyphenols. Natural products have historically been a significant source of novel therapeutic agents, particularly in oncology. The structural complexity and biological activity of compounds like this compound make them intriguing candidates for further investigation in drug discovery and development.
Physicochemical Properties
| Property | Value |
| IUPAC Name | 2,3,4-trimethoxy-12H-[1][2]dioxolo[4',5':6,7]chromeno[5,4,3-cde]chromene-5,10-dione |
| Molecular Formula | C₁₈H₁₂O₈ |
| Molecular Weight | 356.28 g/mol |
| CAS Number | 120727-36-8 |
| Natural Source | Agrostistachys hookeri |
Known Biological Activity and Potential Therapeutic Targets
The primary reported biological activity of this compound is its cytotoxicity against the P-388 murine lymphocytic leukemia cell line. While the precise therapeutic targets of this specific compound have not been elucidated in the available literature, the broader class of ellagic acid and its derivatives have been shown to exert their anticancer effects through various mechanisms.
Cytotoxicity Data
The following table summarizes the known cytotoxic activity. It is important to note that the specific ED₅₀ value from the primary literature could not be accessed.
| Compound | Cell Line | Activity Type | ED₅₀ (µg/mL) |
| This compound | P-388 Murine Lymphocytic Leukemia | Cytotoxicity | Data not available in searched resources |
Postulated Therapeutic Targets and Signaling Pathways
Based on studies of related ellagic acid derivatives, the following are potential therapeutic targets and signaling pathways that may be modulated by this compound. This is an extrapolation and requires experimental verification for this specific compound.
-
Topoisomerase II Inhibition: Many polyphenolic compounds are known to inhibit topoisomerase II, an enzyme crucial for DNA replication in rapidly dividing cancer cells. This leads to DNA damage and apoptosis.
-
Modulation of Apoptotic Pathways: Ellagic acid derivatives have been shown to induce apoptosis by upregulating pro-apoptotic proteins (e.g., Bax, caspases) and downregulating anti-apoptotic proteins (e.g., Bcl-2).
-
Inhibition of Cyclin-Dependent Kinases (CDKs): By inhibiting CDKs, ellagic acid derivatives can cause cell cycle arrest, preventing cancer cell proliferation.
-
Anti-inflammatory Effects: Chronic inflammation is a hallmark of cancer. Ellagic acid and its derivatives can suppress inflammatory pathways, such as the NF-κB signaling cascade.
-
Antioxidant and Pro-oxidant Activity: Depending on the cellular context, these compounds can act as antioxidants, protecting normal cells from oxidative stress, or as pro-oxidants in cancer cells, leading to oxidative damage and cell death.
Below is a diagram illustrating a potential signaling pathway for the induction of apoptosis by an ellagic acid derivative.
Experimental Protocols
The following is a generalized protocol for assessing the in vitro cytotoxicity of a compound against the P-388 lymphocytic leukemia cell line using a colorimetric assay (e.g., MTT or XTT). The specific parameters used in the original study on this compound may have differed.
In Vitro Cytotoxicity Assay against P-388 Cells
Objective: To determine the concentration of the test compound that inhibits 50% of cell growth (ED₅₀ or IC₅₀).
Materials:
-
P-388 murine lymphocytic leukemia cell line
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization buffer (e.g., acidified isopropanol for MTT)
-
Microplate reader
Procedure:
-
Cell Culture: Maintain P-388 cells in suspension culture in RPMI-1640 medium at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Seed P-388 cells into 96-well plates at a density of approximately 5 x 10⁴ cells/well in 100 µL of culture medium.
-
Compound Preparation and Addition: Prepare a stock solution of the test compound. Create a series of serial dilutions of the compound in culture medium. Add 100 µL of each dilution to the appropriate wells to achieve the final desired concentrations. Include vehicle controls (medium with solvent) and untreated controls.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Cell Viability Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan crystals.
-
Alternatively, use a one-step reagent like XTT according to the manufacturer's instructions.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the ED₅₀ value using a suitable software program.
Below is a diagram illustrating the general experimental workflow.
Future Directions and Conclusion
The initial finding that this compound possesses cytotoxic activity against a leukemia cell line is promising. However, to advance this compound as a potential therapeutic agent, several critical research areas need to be addressed:
-
Confirmation of Cytotoxicity: The original findings should be reproduced, and the cytotoxic activity should be evaluated against a broader panel of cancer cell lines, including other hematological malignancies and solid tumors.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by this compound is crucial. This could involve studies on DNA interaction, enzyme inhibition (e.g., topoisomerases, CDKs), and apoptosis induction.
-
In Vivo Efficacy: The anticancer activity needs to be validated in animal models of leukemia to assess its therapeutic potential in a physiological context.
-
Pharmacokinetics and Toxicology: Comprehensive studies on the absorption, distribution, metabolism, excretion, and toxicity (ADMET) of the compound are necessary to evaluate its drug-like properties and safety profile.
References
"bioavailability of 1,2,3-Tri-O-methyl-7,8-methyleneflavellagic acid"
An In-Depth Technical Guide on the Bioavailability of 1,2,3-Tri-O-methyl-7,8-methyleneflavellagic acid
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature providing specific data on the bioavailability, pharmacokinetics, and ADME (Absorption, Distribution, Metabolism, and Excretion) of This compound is not currently available. Consequently, this guide will provide a comprehensive overview of the bioavailability of its parent compound, ellagic acid , and related derivatives to offer a foundational understanding and guide future research.
Introduction to Ellagic Acid and its Derivatives
Ellagic acid (EA) is a natural polyphenol found in numerous fruits and nuts, recognized for its antioxidant, anti-inflammatory, and potential anti-cancer properties in preclinical studies.[1][2][3][4] Structurally, it is a dimeric derivative of gallic acid.[1][5] this compound is a modified derivative of this core structure, featuring three methyl groups and a methylene (B1212753) bridge, which are expected to alter its physicochemical properties.
Despite its therapeutic promise, the clinical translation of ellagic acid has been significantly hampered by its poor bioavailability.[1][2][6]
Bioavailability and Pharmacokinetics of Ellagic Acid
The bioavailability of ellagic acid is notably low due to several factors:
-
Poor Water Solubility: EA's low solubility (approximately 9.7 µg/mL) limits its dissolution in the gastrointestinal tract, a prerequisite for absorption.[1][2][6]
-
Limited Intestinal Permeability: The absorption of EA across the intestinal epithelium is inefficient.[1][7]
-
Extensive Metabolism: Ellagic acid undergoes significant metabolism both by the gut microbiota and through first-pass metabolism in the liver. The gut microbiota metabolize EA into urolithins, which are more readily absorbed and considered to be major contributors to the biological effects of EA consumption.[1][3][5]
Quantitative Pharmacokinetic Data for Ellagic Acid
While specific data for this compound is unavailable, studies on the parent compound provide a baseline for understanding the challenges involved.
Table 1: Pharmacokinetic Parameters of Ellagic Acid in Rats following Oral Administration (This data pertains to the parent compound, not the specific derivative of interest)
| Parameter | Value | Description | Reference |
| Dose | 50 mg/kg | Oral gavage administration. | [7] |
| Cmax | 93.6 ng/mL | The maximum observed plasma concentration. | [7] |
| Tmax | ~0.5 hours | The time at which Cmax is reached. | [7] |
| t1/2α (Absorption half-life) | 0.25 hours | Reflects the rate of absorption. | [7] |
| t1/2β (Elimination half-life) | 6.86 hours | Reflects the rate of elimination from the body. | [7] |
Experimental Protocols for Bioavailability Assessment
The following outlines a generalized experimental protocol for determining the pharmacokinetic profile of a compound like this compound, based on standard methodologies for natural products.
Animal Model and Dosing
-
Species: Sprague-Dawley rats are commonly used.
-
Administration: The compound would be administered via oral gavage (for bioavailability) and intravenously (to determine absolute bioavailability). A typical oral dose for a related compound like ellagic acid is 50 mg/kg.[7]
Sample Collection and Preparation
-
Blood Sampling: Blood samples are collected serially from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.
-
Plasma Separation: Plasma is separated by centrifugation.
-
Extraction: The compound of interest is extracted from the plasma using techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove proteins and other interfering substances.[7]
Analytical Method
-
Technique: Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is the standard for sensitive and specific quantification of small molecules in biological matrices.[7]
-
Method Validation: The analytical method must be validated for linearity, accuracy, precision, and matrix effects.
Potential Impact of Structural Modifications
The methylation and methylene bridge in this compound would theoretically alter its bioavailability profile compared to ellagic acid:
-
Increased Lipophilicity: The addition of methyl groups typically increases a molecule's lipid solubility, which could potentially enhance its passive diffusion across the intestinal membrane.
-
Metabolic Stability: These modifications might protect the hydroxyl groups from rapid conjugation (e.g., glucuronidation or sulfation) during first-pass metabolism, potentially increasing systemic exposure.
Signaling Pathways and Biological Activity
No studies have directly investigated the signaling pathways affected by this compound. However, research on other methylated ellagic acid derivatives has shown potential for anticancer activity. For instance, 3,4,3′-Tri-O-methylellagic acid has been studied for its inhibitory effects on cancer cell lines and its interaction with enzymes like cyclin-dependent kinase 9 (CDK9) and sirtuin 1 (SIRT1), which are crucial in cell cycle regulation.[8][9][10]
A hypothetical workflow for investigating the biological activity and signaling pathway of a novel compound is presented below.
Caption: A generalized workflow for identifying the biological activity and signaling pathways of a novel compound.
Conclusion and Future Directions
There is a clear absence of data regarding the bioavailability of this compound. Based on the behavior of its parent compound, ellagic acid, it is reasonable to anticipate that bioavailability may be a significant challenge. However, the specific chemical modifications present in this derivative warrant dedicated investigation.
Future research should prioritize:
-
In vitro ADME studies: To assess solubility, permeability (e.g., using Caco-2 cell monolayers), and metabolic stability.
-
In vivo pharmacokinetic studies: In animal models to determine key parameters such as Cmax, Tmax, AUC, and absolute bioavailability.
-
Metabolite Identification: To understand how the compound is processed in the body.
Such studies are essential to determine if this compound holds promise as a viable therapeutic agent.
References
- 1. art.torvergata.it [art.torvergata.it]
- 2. Strategies to improve ellagic acid bioavailability: from natural or semisynthetic derivatives to nanotechnological approaches based on innovative carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ellagic Acid: A Review on Its Natural Sources, Chemical Stability, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Recent Advances in the Production and Applications of Ellagic Acid and Its Derivatives. A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. 3,4,3'-Tri- O-methylellagic acid as an anticancer agent: in vitro and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 3,4,3′-Tri-O-methylellagic acid as an anticancer agent: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
"bioavailability of 1,2,3-Tri-O-methyl-7,8-methyleneflavellagic acid"
An In-Depth Technical Guide on the Bioavailability of 1,2,3-Tri-O-methyl-7,8-methyleneflavellagic acid
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature providing specific data on the bioavailability, pharmacokinetics, and ADME (Absorption, Distribution, Metabolism, and Excretion) of This compound is not currently available. Consequently, this guide will provide a comprehensive overview of the bioavailability of its parent compound, ellagic acid , and related derivatives to offer a foundational understanding and guide future research.
Introduction to Ellagic Acid and its Derivatives
Ellagic acid (EA) is a natural polyphenol found in numerous fruits and nuts, recognized for its antioxidant, anti-inflammatory, and potential anti-cancer properties in preclinical studies.[1][2][3][4] Structurally, it is a dimeric derivative of gallic acid.[1][5] this compound is a modified derivative of this core structure, featuring three methyl groups and a methylene bridge, which are expected to alter its physicochemical properties.
Despite its therapeutic promise, the clinical translation of ellagic acid has been significantly hampered by its poor bioavailability.[1][2][6]
Bioavailability and Pharmacokinetics of Ellagic Acid
The bioavailability of ellagic acid is notably low due to several factors:
-
Poor Water Solubility: EA's low solubility (approximately 9.7 µg/mL) limits its dissolution in the gastrointestinal tract, a prerequisite for absorption.[1][2][6]
-
Limited Intestinal Permeability: The absorption of EA across the intestinal epithelium is inefficient.[1][7]
-
Extensive Metabolism: Ellagic acid undergoes significant metabolism both by the gut microbiota and through first-pass metabolism in the liver. The gut microbiota metabolize EA into urolithins, which are more readily absorbed and considered to be major contributors to the biological effects of EA consumption.[1][3][5]
Quantitative Pharmacokinetic Data for Ellagic Acid
While specific data for this compound is unavailable, studies on the parent compound provide a baseline for understanding the challenges involved.
Table 1: Pharmacokinetic Parameters of Ellagic Acid in Rats following Oral Administration (This data pertains to the parent compound, not the specific derivative of interest)
| Parameter | Value | Description | Reference |
| Dose | 50 mg/kg | Oral gavage administration. | [7] |
| Cmax | 93.6 ng/mL | The maximum observed plasma concentration. | [7] |
| Tmax | ~0.5 hours | The time at which Cmax is reached. | [7] |
| t1/2α (Absorption half-life) | 0.25 hours | Reflects the rate of absorption. | [7] |
| t1/2β (Elimination half-life) | 6.86 hours | Reflects the rate of elimination from the body. | [7] |
Experimental Protocols for Bioavailability Assessment
The following outlines a generalized experimental protocol for determining the pharmacokinetic profile of a compound like this compound, based on standard methodologies for natural products.
Animal Model and Dosing
-
Species: Sprague-Dawley rats are commonly used.
-
Administration: The compound would be administered via oral gavage (for bioavailability) and intravenously (to determine absolute bioavailability). A typical oral dose for a related compound like ellagic acid is 50 mg/kg.[7]
Sample Collection and Preparation
-
Blood Sampling: Blood samples are collected serially from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.
-
Plasma Separation: Plasma is separated by centrifugation.
-
Extraction: The compound of interest is extracted from the plasma using techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove proteins and other interfering substances.[7]
Analytical Method
-
Technique: Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is the standard for sensitive and specific quantification of small molecules in biological matrices.[7]
-
Method Validation: The analytical method must be validated for linearity, accuracy, precision, and matrix effects.
Potential Impact of Structural Modifications
The methylation and methylene bridge in this compound would theoretically alter its bioavailability profile compared to ellagic acid:
-
Increased Lipophilicity: The addition of methyl groups typically increases a molecule's lipid solubility, which could potentially enhance its passive diffusion across the intestinal membrane.
-
Metabolic Stability: These modifications might protect the hydroxyl groups from rapid conjugation (e.g., glucuronidation or sulfation) during first-pass metabolism, potentially increasing systemic exposure.
Signaling Pathways and Biological Activity
No studies have directly investigated the signaling pathways affected by this compound. However, research on other methylated ellagic acid derivatives has shown potential for anticancer activity. For instance, 3,4,3′-Tri-O-methylellagic acid has been studied for its inhibitory effects on cancer cell lines and its interaction with enzymes like cyclin-dependent kinase 9 (CDK9) and sirtuin 1 (SIRT1), which are crucial in cell cycle regulation.[8][9][10]
A hypothetical workflow for investigating the biological activity and signaling pathway of a novel compound is presented below.
Caption: A generalized workflow for identifying the biological activity and signaling pathways of a novel compound.
Conclusion and Future Directions
There is a clear absence of data regarding the bioavailability of this compound. Based on the behavior of its parent compound, ellagic acid, it is reasonable to anticipate that bioavailability may be a significant challenge. However, the specific chemical modifications present in this derivative warrant dedicated investigation.
Future research should prioritize:
-
In vitro ADME studies: To assess solubility, permeability (e.g., using Caco-2 cell monolayers), and metabolic stability.
-
In vivo pharmacokinetic studies: In animal models to determine key parameters such as Cmax, Tmax, AUC, and absolute bioavailability.
-
Metabolite Identification: To understand how the compound is processed in the body.
Such studies are essential to determine if this compound holds promise as a viable therapeutic agent.
References
- 1. art.torvergata.it [art.torvergata.it]
- 2. Strategies to improve ellagic acid bioavailability: from natural or semisynthetic derivatives to nanotechnological approaches based on innovative carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ellagic Acid: A Review on Its Natural Sources, Chemical Stability, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Recent Advances in the Production and Applications of Ellagic Acid and Its Derivatives. A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. 3,4,3'-Tri- O-methylellagic acid as an anticancer agent: in vitro and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 3,4,3′-Tri-O-methylellagic acid as an anticancer agent: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Isolation of 1,2,3-Tri-O-methyl-7,8-methyleneflavellagic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,2,3-Tri-O-methyl-7,8-methyleneflavellagic acid is a derivative of flavellagic acid, a polyphenolic compound found in various plant species. As a member of the ellagic acid family, it is of significant interest to researchers in natural product chemistry, pharmacology, and drug discovery due to the diverse biological activities associated with this class of molecules. This document provides a generalized protocol for the isolation and purification of this compound from a plant matrix. The methodology is based on established techniques for the separation of similar methylated ellagic acid derivatives.
While a specific protocol for this exact compound is not widely published, the following procedures can be adapted and optimized for its successful isolation. The protocol outlines a multi-step process involving extraction, fractionation, and purification, followed by characterization.
Experimental Protocols
1. Extraction of Crude Plant Material
The initial step involves the extraction of the target compound from the dried and powdered plant material. The choice of solvent is critical for efficient extraction of moderately polar compounds like methylated flavellagic acid derivatives.
-
Materials:
-
Dried and powdered plant material
-
Methanol (B129727) (ACS grade or higher)
-
N-hexane (ACS grade or higher)
-
Ethyl acetate (B1210297) (ACS grade or higher)
-
Distilled water
-
Rotary evaporator
-
Filter paper
-
Erlenmeyer flasks
-
Separatory funnel
-
-
Protocol:
-
Macerate 1 kg of the dried, powdered plant material in 5 L of methanol at room temperature for 48 hours with occasional stirring.
-
Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude methanol extract.
-
Suspend the crude methanol extract in 500 mL of distilled water and perform liquid-liquid partitioning sequentially with n-hexane (3 x 500 mL) and then ethyl acetate (3 x 500 mL).
-
Combine the ethyl acetate fractions and evaporate the solvent under reduced pressure to yield the ethyl acetate fraction, which is expected to be enriched with the target compound.
-
2. Chromatographic Fractionation and Purification
The ethyl acetate fraction is subjected to a series of chromatographic steps to isolate the desired compound. This typically involves an initial separation by column chromatography followed by purification using high-performance liquid chromatography (HPLC).
-
Materials:
-
Silica (B1680970) gel (for column chromatography, 70-230 mesh)
-
Glass column for chromatography
-
Solvent systems (e.g., n-hexane, ethyl acetate, methanol gradients)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp (254 nm and 365 nm)
-
Semi-preparative or Preparative HPLC system with a suitable column (e.g., C18)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid (0.1%) in water (HPLC grade)
-
Vials for fraction collection
-
-
Protocol:
-
Column Chromatography:
-
Adsorb the dried ethyl acetate fraction (e.g., 10 g) onto a small amount of silica gel.
-
Pack a glass column with silica gel in n-hexane.
-
Load the adsorbed sample onto the top of the column.
-
Elute the column with a gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate, followed by the addition of methanol. For example:
-
n-Hexane:Ethyl Acetate (9:1 to 1:9)
-
Ethyl Acetate:Methanol (9.5:0.5 to 8:2)
-
-
Collect fractions of a consistent volume (e.g., 20 mL).
-
Monitor the fractions by TLC, visualizing the spots under a UV lamp. Combine fractions with similar TLC profiles.
-
-
High-Performance Liquid Chromatography (HPLC) Purification:
-
Dissolve the combined and dried fractions suspected of containing the target compound in a suitable solvent (e.g., methanol).
-
Filter the sample through a 0.45 µm syringe filter.
-
Inject the sample into a semi-preparative or preparative HPLC system equipped with a C18 column.
-
Elute with a gradient of acetonitrile and 0.1% formic acid in water. The exact gradient should be optimized based on analytical HPLC runs.
-
Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 254 nm or 280 nm).
-
Collect the peak corresponding to the retention time of the target compound.
-
Evaporate the solvent to obtain the purified this compound.
-
-
3. Structural Characterization
The identity and purity of the isolated compound should be confirmed using spectroscopic methods.
-
Techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR to elucidate the chemical structure.
-
UV-Vis Spectroscopy: To determine the absorption maxima.
-
Data Presentation
The following tables summarize hypothetical quantitative data that would be collected during the isolation and characterization process.
Table 1: Extraction and Fractionation Yields
| Step | Input Material | Yield (g) | % Yield |
| Methanol Extraction | 1 kg of dried plant material | 100 g (crude extract) | 10.0% |
| n-Hexane Fraction | 100 g of crude extract | 15 g | 15.0% (of crude) |
| Ethyl Acetate Fraction | 100 g of crude extract | 25 g | 25.0% (of crude) |
| Column Chromatography (Fraction X) | 10 g of Ethyl Acetate Fraction | 1.2 g | 12.0% (of EA fraction) |
| Preparative HPLC | 1.2 g of Fraction X | 0.050 g (pure compound) | 4.17% (of Fraction X) |
Table 2: HPLC and Spectroscopic Data
| Parameter | Value |
| HPLC | |
| Column | C18 (e.g., 250 x 10 mm, 5 µm) |
| Mobile Phase | Acetonitrile: 0.1% Formic Acid in Water (Gradient) |
| Flow Rate | 4.0 mL/min |
| Retention Time (t R ) | (To be determined experimentally) |
| Purity (by HPLC) | >98% |
| Mass Spectrometry | |
| [M+H] + | (Expected m/z value) |
| NMR (in CDCl 3 ) | |
| 1 H NMR (δ, ppm) | (Characteristic shifts for methyl, methylene, and aromatic protons to be determined) |
| 13 C NMR (δ, ppm) | (Characteristic shifts for methyl, methylene, and aromatic carbons to be determined) |
| UV-Vis Spectroscopy | |
| λ max (in MeOH) | (To be determined experimentally) |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the isolation and purification of this compound.
Signaling Pathway (Hypothetical)
As the specific signaling pathway for this novel compound is likely uncharacterized, a generic placeholder for a potential mechanism of action is provided below. This illustrates how such a diagram would be created once the biological activity is investigated.
Caption: Hypothetical signaling pathway for a potential biological activity of the isolated compound.
Application Note & Protocol: Isolation of 1,2,3-Tri-O-methyl-7,8-methyleneflavellagic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,2,3-Tri-O-methyl-7,8-methyleneflavellagic acid is a derivative of flavellagic acid, a polyphenolic compound found in various plant species. As a member of the ellagic acid family, it is of significant interest to researchers in natural product chemistry, pharmacology, and drug discovery due to the diverse biological activities associated with this class of molecules. This document provides a generalized protocol for the isolation and purification of this compound from a plant matrix. The methodology is based on established techniques for the separation of similar methylated ellagic acid derivatives.
While a specific protocol for this exact compound is not widely published, the following procedures can be adapted and optimized for its successful isolation. The protocol outlines a multi-step process involving extraction, fractionation, and purification, followed by characterization.
Experimental Protocols
1. Extraction of Crude Plant Material
The initial step involves the extraction of the target compound from the dried and powdered plant material. The choice of solvent is critical for efficient extraction of moderately polar compounds like methylated flavellagic acid derivatives.
-
Materials:
-
Dried and powdered plant material
-
Methanol (ACS grade or higher)
-
N-hexane (ACS grade or higher)
-
Ethyl acetate (ACS grade or higher)
-
Distilled water
-
Rotary evaporator
-
Filter paper
-
Erlenmeyer flasks
-
Separatory funnel
-
-
Protocol:
-
Macerate 1 kg of the dried, powdered plant material in 5 L of methanol at room temperature for 48 hours with occasional stirring.
-
Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude methanol extract.
-
Suspend the crude methanol extract in 500 mL of distilled water and perform liquid-liquid partitioning sequentially with n-hexane (3 x 500 mL) and then ethyl acetate (3 x 500 mL).
-
Combine the ethyl acetate fractions and evaporate the solvent under reduced pressure to yield the ethyl acetate fraction, which is expected to be enriched with the target compound.
-
2. Chromatographic Fractionation and Purification
The ethyl acetate fraction is subjected to a series of chromatographic steps to isolate the desired compound. This typically involves an initial separation by column chromatography followed by purification using high-performance liquid chromatography (HPLC).
-
Materials:
-
Silica gel (for column chromatography, 70-230 mesh)
-
Glass column for chromatography
-
Solvent systems (e.g., n-hexane, ethyl acetate, methanol gradients)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp (254 nm and 365 nm)
-
Semi-preparative or Preparative HPLC system with a suitable column (e.g., C18)
-
Acetonitrile (HPLC grade)
-
Formic acid (0.1%) in water (HPLC grade)
-
Vials for fraction collection
-
-
Protocol:
-
Column Chromatography:
-
Adsorb the dried ethyl acetate fraction (e.g., 10 g) onto a small amount of silica gel.
-
Pack a glass column with silica gel in n-hexane.
-
Load the adsorbed sample onto the top of the column.
-
Elute the column with a gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate, followed by the addition of methanol. For example:
-
n-Hexane:Ethyl Acetate (9:1 to 1:9)
-
Ethyl Acetate:Methanol (9.5:0.5 to 8:2)
-
-
Collect fractions of a consistent volume (e.g., 20 mL).
-
Monitor the fractions by TLC, visualizing the spots under a UV lamp. Combine fractions with similar TLC profiles.
-
-
High-Performance Liquid Chromatography (HPLC) Purification:
-
Dissolve the combined and dried fractions suspected of containing the target compound in a suitable solvent (e.g., methanol).
-
Filter the sample through a 0.45 µm syringe filter.
-
Inject the sample into a semi-preparative or preparative HPLC system equipped with a C18 column.
-
Elute with a gradient of acetonitrile and 0.1% formic acid in water. The exact gradient should be optimized based on analytical HPLC runs.
-
Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 254 nm or 280 nm).
-
Collect the peak corresponding to the retention time of the target compound.
-
Evaporate the solvent to obtain the purified this compound.
-
-
3. Structural Characterization
The identity and purity of the isolated compound should be confirmed using spectroscopic methods.
-
Techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR to elucidate the chemical structure.
-
UV-Vis Spectroscopy: To determine the absorption maxima.
-
Data Presentation
The following tables summarize hypothetical quantitative data that would be collected during the isolation and characterization process.
Table 1: Extraction and Fractionation Yields
| Step | Input Material | Yield (g) | % Yield |
| Methanol Extraction | 1 kg of dried plant material | 100 g (crude extract) | 10.0% |
| n-Hexane Fraction | 100 g of crude extract | 15 g | 15.0% (of crude) |
| Ethyl Acetate Fraction | 100 g of crude extract | 25 g | 25.0% (of crude) |
| Column Chromatography (Fraction X) | 10 g of Ethyl Acetate Fraction | 1.2 g | 12.0% (of EA fraction) |
| Preparative HPLC | 1.2 g of Fraction X | 0.050 g (pure compound) | 4.17% (of Fraction X) |
Table 2: HPLC and Spectroscopic Data
| Parameter | Value |
| HPLC | |
| Column | C18 (e.g., 250 x 10 mm, 5 µm) |
| Mobile Phase | Acetonitrile: 0.1% Formic Acid in Water (Gradient) |
| Flow Rate | 4.0 mL/min |
| Retention Time (t R ) | (To be determined experimentally) |
| Purity (by HPLC) | >98% |
| Mass Spectrometry | |
| [M+H] + | (Expected m/z value) |
| NMR (in CDCl 3 ) | |
| 1 H NMR (δ, ppm) | (Characteristic shifts for methyl, methylene, and aromatic protons to be determined) |
| 13 C NMR (δ, ppm) | (Characteristic shifts for methyl, methylene, and aromatic carbons to be determined) |
| UV-Vis Spectroscopy | |
| λ max (in MeOH) | (To be determined experimentally) |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the isolation and purification of this compound.
Signaling Pathway (Hypothetical)
As the specific signaling pathway for this novel compound is likely uncharacterized, a generic placeholder for a potential mechanism of action is provided below. This illustrates how such a diagram would be created once the biological activity is investigated.
Caption: Hypothetical signaling pathway for a potential biological activity of the isolated compound.
Application Notes and Protocols for the Quantification of 1,2,3-Tri-O-methyl-7,8-methyleneflavellagic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Principle of the Method
The method described herein utilizes the high separation efficiency of UPLC coupled with the sensitivity and selectivity of tandem mass spectrometry (MS/MS) for the quantification of 1,2,3-Tri-O-methyl-7,8-methyleneflavellagic acid in biological matrices such as plasma. The sample preparation involves protein precipitation or solid-phase extraction (SPE) to remove interfering substances.[1][3] The analyte is then separated on a C18 reversed-phase column and detected by mass spectrometry in multiple reaction monitoring (MRM) mode. Quantification is achieved by comparing the peak area of the analyte to that of an internal standard.
Experimental Protocols
Sample Preparation (Plasma)
a) Protein Precipitation:
-
To 100 µL of plasma sample, add 400 µL of ice-cold methanol (B129727) (or acetonitrile) containing the internal standard.
-
Vortex mix for 5 minutes.
-
Centrifuge at 10,000 rpm for 20 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase and inject into the UPLC-MS/MS system.
b) Solid-Phase Extraction (SPE): [1]
-
Precondition an SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of deionized water.
-
To 100 µL of plasma, add 5 µL of 50% H3PO4 and 35 µL of KH2PO4 solution and vortex.[1]
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 3 mL of deionized water, followed by 3 mL of 40% (v/v) methanol in 0.1% formic acid.[1]
-
Elute the analyte with 0.5 mL of 90% (v/v) methanol in 0.1% formic acid.[1]
-
Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase for injection.
UPLC-MS/MS Instrumentation and Conditions
The following parameters are based on methods for similar analytes and should be optimized for this compound.[1][2]
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm or equivalent
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.3 mL/min
-
Gradient Elution:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-7 min: 95% B
-
7.1-8 min: 95-5% B
-
8-10 min: 5% B
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
MRM Transitions (Hypothetical):
-
Analyte (this compound): The exact mass is C18H12O8. The precursor ion [M-H]⁻ would be m/z 355.04. Product ions would need to be determined by infusion and fragmentation studies. Likely product ions would result from the loss of methyl groups (-15 Da) or cleavage of the lactone rings.
-
Internal Standard (e.g., 3,3'-di-O-methylellagic acid): [M-H]⁻ m/z 329 -> Product ions (to be determined).[4][5]
-
Method Validation
The analytical method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:[6][7][8]
-
Linearity: A calibration curve should be prepared by spiking known concentrations of the analyte in the blank matrix. A linear range with a correlation coefficient (r²) > 0.99 is desirable.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations within the linear range. Accuracy should be within 85-115% (80-120% for LLOQ), and precision (%CV) should be ≤15% (≤20% for LLOQ).
-
Recovery: The efficiency of the extraction procedure, determined by comparing the analyte response in pre-extracted spiked samples to post-extracted spiked samples.
-
Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (freeze-thaw, short-term, long-term).
Data Presentation
Table 1: Representative UPLC-MS/MS Method Parameters (Adapted for this compound)
| Parameter | Condition |
| Chromatography | |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Gradient | 5-95% B over 4 minutes |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | ESI Negative |
| MRM Transition (Analyte) | m/z 355.04 -> [Product Ion 1], [Product Ion 2] (To be determined) |
| MRM Transition (IS) | To be determined based on selected internal standard |
Table 2: Representative Method Validation Data (Based on similar validated methods for ellagic acid)[1][2]
| Parameter | Result |
| Linearity | |
| Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limits | |
| Limit of Detection (LOD) | ~0.5 ng/mL |
| Limit of Quantification (LOQ) | ~1 ng/mL |
| Accuracy & Precision | |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 12% |
| Accuracy (% Bias) | -8% to +7% |
| Recovery & Matrix Effect | |
| Extraction Recovery | > 85% |
| Matrix Effect | 95% - 105% |
Visualizations
Caption: Workflow for the quantification of this compound.
Caption: Potential anti-inflammatory and antioxidant signaling pathways of methylated ellagic acid derivatives.
References
- 1. Method Development and Validation for Pharmacokinetic and Tissue Distributions of Ellagic Acid Using Ultrahigh Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scienceopen.com [scienceopen.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. agro.icm.edu.pl [agro.icm.edu.pl]
- 7. researchgate.net [researchgate.net]
- 8. Method validation of analytical method for 12 flavonol glycosides in foods using ultra high-performance liquid chromatography coupled with photodiode array detection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 1,2,3-Tri-O-methyl-7,8-methyleneflavellagic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Principle of the Method
The method described herein utilizes the high separation efficiency of UPLC coupled with the sensitivity and selectivity of tandem mass spectrometry (MS/MS) for the quantification of 1,2,3-Tri-O-methyl-7,8-methyleneflavellagic acid in biological matrices such as plasma. The sample preparation involves protein precipitation or solid-phase extraction (SPE) to remove interfering substances.[1][3] The analyte is then separated on a C18 reversed-phase column and detected by mass spectrometry in multiple reaction monitoring (MRM) mode. Quantification is achieved by comparing the peak area of the analyte to that of an internal standard.
Experimental Protocols
Sample Preparation (Plasma)
a) Protein Precipitation:
-
To 100 µL of plasma sample, add 400 µL of ice-cold methanol (or acetonitrile) containing the internal standard.
-
Vortex mix for 5 minutes.
-
Centrifuge at 10,000 rpm for 20 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase and inject into the UPLC-MS/MS system.
b) Solid-Phase Extraction (SPE): [1]
-
Precondition an SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of deionized water.
-
To 100 µL of plasma, add 5 µL of 50% H3PO4 and 35 µL of KH2PO4 solution and vortex.[1]
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 3 mL of deionized water, followed by 3 mL of 40% (v/v) methanol in 0.1% formic acid.[1]
-
Elute the analyte with 0.5 mL of 90% (v/v) methanol in 0.1% formic acid.[1]
-
Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase for injection.
UPLC-MS/MS Instrumentation and Conditions
The following parameters are based on methods for similar analytes and should be optimized for this compound.[1][2]
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm or equivalent
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.3 mL/min
-
Gradient Elution:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-7 min: 95% B
-
7.1-8 min: 95-5% B
-
8-10 min: 5% B
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
MRM Transitions (Hypothetical):
-
Analyte (this compound): The exact mass is C18H12O8. The precursor ion [M-H]⁻ would be m/z 355.04. Product ions would need to be determined by infusion and fragmentation studies. Likely product ions would result from the loss of methyl groups (-15 Da) or cleavage of the lactone rings.
-
Internal Standard (e.g., 3,3'-di-O-methylellagic acid): [M-H]⁻ m/z 329 -> Product ions (to be determined).[4][5]
-
Method Validation
The analytical method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:[6][7][8]
-
Linearity: A calibration curve should be prepared by spiking known concentrations of the analyte in the blank matrix. A linear range with a correlation coefficient (r²) > 0.99 is desirable.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations within the linear range. Accuracy should be within 85-115% (80-120% for LLOQ), and precision (%CV) should be ≤15% (≤20% for LLOQ).
-
Recovery: The efficiency of the extraction procedure, determined by comparing the analyte response in pre-extracted spiked samples to post-extracted spiked samples.
-
Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (freeze-thaw, short-term, long-term).
Data Presentation
Table 1: Representative UPLC-MS/MS Method Parameters (Adapted for this compound)
| Parameter | Condition |
| Chromatography | |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Gradient | 5-95% B over 4 minutes |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | ESI Negative |
| MRM Transition (Analyte) | m/z 355.04 -> [Product Ion 1], [Product Ion 2] (To be determined) |
| MRM Transition (IS) | To be determined based on selected internal standard |
Table 2: Representative Method Validation Data (Based on similar validated methods for ellagic acid)[1][2]
| Parameter | Result |
| Linearity | |
| Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limits | |
| Limit of Detection (LOD) | ~0.5 ng/mL |
| Limit of Quantification (LOQ) | ~1 ng/mL |
| Accuracy & Precision | |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 12% |
| Accuracy (% Bias) | -8% to +7% |
| Recovery & Matrix Effect | |
| Extraction Recovery | > 85% |
| Matrix Effect | 95% - 105% |
Visualizations
Caption: Workflow for the quantification of this compound.
Caption: Potential anti-inflammatory and antioxidant signaling pathways of methylated ellagic acid derivatives.
References
- 1. Method Development and Validation for Pharmacokinetic and Tissue Distributions of Ellagic Acid Using Ultrahigh Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scienceopen.com [scienceopen.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. agro.icm.edu.pl [agro.icm.edu.pl]
- 7. researchgate.net [researchgate.net]
- 8. Method validation of analytical method for 12 flavonol glycosides in foods using ultra high-performance liquid chromatography coupled with photodiode array detection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3,3',4-O-trimethylellagic acid in Cell Culture Assays
A Clarification on the Active Compound from Agrostistachys hookeri
Initial interest in "1,2,3-Tri-O-methyl-7,8-methyleneflavellagic acid" for cell culture assays, particularly against P-388 lymphocytic leukemia cells, appears to stem from a misinterpretation of early phytochemical studies of Agrostistachys hookeri. Research conducted by Choi et al. (1988) identified the primary cytotoxic compound from this plant as 3,3',4-O-trimethylellagic acid . In the same study, a structurally similar compound, 3,4,5-O-trimethyl-3',4'-O,O-methylideneflavellagic acid, was found to be inactive. Given this evidence, the following application notes and protocols are based on the scientifically validated cytotoxic agent, 3,3',4-O-trimethylellagic acid.
Introduction
3,3',4-O-trimethylellagic acid is a naturally occurring polyphenol found in the plant Agrostistachys hookeri. As a derivative of ellagic acid, it has demonstrated significant cytotoxic activity against various cancer cell lines, most notably the P-388 murine lymphocytic leukemia cell line. This document provides detailed protocols for the preparation and use of 3,3',4-O-trimethylellagic acid in cell culture-based cytotoxicity assays, intended for researchers in oncology, pharmacology, and drug development.
Product Information
-
Compound Name: 3,3',4-O-trimethylellagic acid
-
Synonyms: 2,3,8-Tri-O-methylellagic acid
-
CAS Number: 1617-49-8
-
Molecular Formula: C₁₇H₁₂O₈
-
Molecular Weight: 344.27 g/mol
-
Source: Isolated from Agrostistachys hookeri or available through chemical synthesis.
-
Storage: Store as a solid at -20°C, protected from light and moisture. Stock solutions in DMSO can be stored at -20°C for short periods.
Data Presentation
The cytotoxic activity of 3,3',4-O-trimethylellagic acid and related compounds from Agrostistachys hookeri against the P-388 lymphocytic leukemia cell line is summarized below.
| Compound Name | Source | Target Cell Line | Cytotoxicity (ED₅₀) | Reference |
| 3,3',4-O-trimethylellagic acid | Agrostistachys hookeri | P-388 | 1.9 µg/mL | Choi et al., 1988 |
| 3,4,5-O-trimethyl-3',4'-O,O-methylideneflavellagic acid | Agrostistachys hookeri | P-388 | Inactive | Choi et al., 1988 |
| 3,4,5,5′-O-tetramethyl-3′,4′-O,O-methylidenecoruleoellagic acid | Agrostistachys hookeri | P-388 | Inactive | Choi et al., 1988 |
Experimental Protocols
-
Reagents and Materials:
-
3,3',4-O-trimethylellagic acid (solid)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Pipettes and sterile, filtered pipette tips
-
-
Procedure:
-
Aseptically weigh a precise amount of 3,3',4-O-trimethylellagic acid (e.g., 1 mg).
-
Dissolve the compound in an appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution by vortexing.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile tube.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Note: The final concentration of DMSO in the cell culture medium should not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.
-
-
Reagents and Materials:
-
P-388 (murine lymphocytic leukemia) cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
L-glutamine
-
Trypan Blue solution
-
Hemocytometer or automated cell counter
-
Cell culture flasks and plates
-
Humidified incubator (37°C, 5% CO₂)
-
-
Procedure for Cell Maintenance:
-
Prepare complete growth medium: RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine.
-
Culture P-388 cells in suspension in T-75 flasks at a density between 1 x 10⁵ and 1 x 10⁶ cells/mL.
-
To subculture, determine the cell density and viability using a hemocytometer and Trypan Blue exclusion.
-
Dilute the cell suspension with fresh complete growth medium to a density of 1 x 10⁵ cells/mL.
-
Incubate at 37°C in a 5% CO₂ humidified atmosphere.
-
-
Reagents and Materials:
-
P-388 cells in logarithmic growth phase
-
Complete growth medium
-
3,3',4-O-trimethylellagic acid stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
-
-
Procedure:
-
Harvest P-388 cells and adjust the cell density to 5 x 10⁴ cells/mL in complete growth medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in 5,000 cells/well).
-
Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Prepare serial dilutions of 3,3',4-O-trimethylellagic acid in complete growth medium from the stock solution.
-
Add 100 µL of the serially diluted compound to the respective wells (this will result in a 1:2 dilution of the compound and a final volume of 200 µL). Include wells with vehicle control (medium with the highest concentration of DMSO used) and untreated cells (medium only).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the ED₅₀/IC₅₀ value.
-
Visualization of Workflows and Pathways
Caption: Workflow for assessing the cytotoxicity of 3,3',4-O-trimethylellagic acid.
Caption: A potential intrinsic apoptosis pathway modulated by ellagic acid derivatives.
Application Notes and Protocols for 3,3',4-O-trimethylellagic acid in Cell Culture Assays
A Clarification on the Active Compound from Agrostistachys hookeri
Initial interest in "1,2,3-Tri-O-methyl-7,8-methyleneflavellagic acid" for cell culture assays, particularly against P-388 lymphocytic leukemia cells, appears to stem from a misinterpretation of early phytochemical studies of Agrostistachys hookeri. Research conducted by Choi et al. (1988) identified the primary cytotoxic compound from this plant as 3,3',4-O-trimethylellagic acid . In the same study, a structurally similar compound, 3,4,5-O-trimethyl-3',4'-O,O-methylideneflavellagic acid, was found to be inactive. Given this evidence, the following application notes and protocols are based on the scientifically validated cytotoxic agent, 3,3',4-O-trimethylellagic acid.
Introduction
3,3',4-O-trimethylellagic acid is a naturally occurring polyphenol found in the plant Agrostistachys hookeri. As a derivative of ellagic acid, it has demonstrated significant cytotoxic activity against various cancer cell lines, most notably the P-388 murine lymphocytic leukemia cell line. This document provides detailed protocols for the preparation and use of 3,3',4-O-trimethylellagic acid in cell culture-based cytotoxicity assays, intended for researchers in oncology, pharmacology, and drug development.
Product Information
-
Compound Name: 3,3',4-O-trimethylellagic acid
-
Synonyms: 2,3,8-Tri-O-methylellagic acid
-
CAS Number: 1617-49-8
-
Molecular Formula: C₁₇H₁₂O₈
-
Molecular Weight: 344.27 g/mol
-
Source: Isolated from Agrostistachys hookeri or available through chemical synthesis.
-
Storage: Store as a solid at -20°C, protected from light and moisture. Stock solutions in DMSO can be stored at -20°C for short periods.
Data Presentation
The cytotoxic activity of 3,3',4-O-trimethylellagic acid and related compounds from Agrostistachys hookeri against the P-388 lymphocytic leukemia cell line is summarized below.
| Compound Name | Source | Target Cell Line | Cytotoxicity (ED₅₀) | Reference |
| 3,3',4-O-trimethylellagic acid | Agrostistachys hookeri | P-388 | 1.9 µg/mL | Choi et al., 1988 |
| 3,4,5-O-trimethyl-3',4'-O,O-methylideneflavellagic acid | Agrostistachys hookeri | P-388 | Inactive | Choi et al., 1988 |
| 3,4,5,5′-O-tetramethyl-3′,4′-O,O-methylidenecoruleoellagic acid | Agrostistachys hookeri | P-388 | Inactive | Choi et al., 1988 |
Experimental Protocols
-
Reagents and Materials:
-
3,3',4-O-trimethylellagic acid (solid)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Pipettes and sterile, filtered pipette tips
-
-
Procedure:
-
Aseptically weigh a precise amount of 3,3',4-O-trimethylellagic acid (e.g., 1 mg).
-
Dissolve the compound in an appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution by vortexing.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile tube.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Note: The final concentration of DMSO in the cell culture medium should not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.
-
-
Reagents and Materials:
-
P-388 (murine lymphocytic leukemia) cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
L-glutamine
-
Trypan Blue solution
-
Hemocytometer or automated cell counter
-
Cell culture flasks and plates
-
Humidified incubator (37°C, 5% CO₂)
-
-
Procedure for Cell Maintenance:
-
Prepare complete growth medium: RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine.
-
Culture P-388 cells in suspension in T-75 flasks at a density between 1 x 10⁵ and 1 x 10⁶ cells/mL.
-
To subculture, determine the cell density and viability using a hemocytometer and Trypan Blue exclusion.
-
Dilute the cell suspension with fresh complete growth medium to a density of 1 x 10⁵ cells/mL.
-
Incubate at 37°C in a 5% CO₂ humidified atmosphere.
-
-
Reagents and Materials:
-
P-388 cells in logarithmic growth phase
-
Complete growth medium
-
3,3',4-O-trimethylellagic acid stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
-
-
Procedure:
-
Harvest P-388 cells and adjust the cell density to 5 x 10⁴ cells/mL in complete growth medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in 5,000 cells/well).
-
Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Prepare serial dilutions of 3,3',4-O-trimethylellagic acid in complete growth medium from the stock solution.
-
Add 100 µL of the serially diluted compound to the respective wells (this will result in a 1:2 dilution of the compound and a final volume of 200 µL). Include wells with vehicle control (medium with the highest concentration of DMSO used) and untreated cells (medium only).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the ED₅₀/IC₅₀ value.
-
Visualization of Workflows and Pathways
Caption: Workflow for assessing the cytotoxicity of 3,3',4-O-trimethylellagic acid.
Caption: A potential intrinsic apoptosis pathway modulated by ellagic acid derivatives.
Application Notes and Protocols for Assessing the In Vitro Biological Activity of 1,2,3-Tri-O-methyl-7,8-methyleneflavellagic acid
For the Attention of Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of standard in vitro assays to evaluate the potential antioxidant, anti-inflammatory, and anticancer activities of 1,2,3-Tri-O-methyl-7,8-methyleneflavellagic acid. While specific experimental data for this compound is not extensively available in the public domain, the protocols described herein are based on established methodologies for analogous compounds, such as ellagic acid derivatives.
Antioxidant Activity Assessment
Antioxidant activity is a common characteristic of phenolic compounds. The following assays are recommended to determine the free radical scavenging and reducing capabilities of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of the test compound to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of the violet DPPH radical to the yellow diphenylpicrylhydrazine is monitored spectrophotometrically.[1][2]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol).
-
Prepare serial dilutions of the test compound and a positive control (e.g., Ascorbic acid or Trolox).
-
-
Assay Procedure:
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determine the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals).
-
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The formation of a colored ferrous-tripyridyltriazine complex is measured spectrophotometrically.[3][4]
Experimental Protocol:
-
Reagent Preparation:
-
FRAP Reagent: Mix 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.[2]
-
Prepare a stock solution of the test compound and a positive control (e.g., FeSO₄ or Trolox).
-
-
Assay Procedure:
-
Warm the FRAP reagent to 37°C.
-
Add 180 µL of the FRAP reagent to 20 µL of the test compound dilutions in a 96-well plate.
-
Incubate at 37°C for 4 minutes.
-
Measure the absorbance at 593 nm.[3]
-
-
Data Analysis:
-
Construct a standard curve using a known antioxidant (e.g., FeSO₄).
-
Express the results as FRAP values (in µM Fe²⁺ equivalents).
-
Quantitative Data Summary: Antioxidant Activity
| Assay | Parameter | This compound | Positive Control (Ascorbic Acid) |
| DPPH | IC50 (µg/mL) | 28.5 ± 2.1 | 5.2 ± 0.4 |
| FRAP | FRAP Value (µM Fe²⁺/mg) | 850 ± 45 | 1500 ± 70 |
Note: The data presented in this table is hypothetical and serves as an illustrative example based on values obtained for similar compounds.[5]
Workflow for Antioxidant Assays
Caption: Workflow for DPPH and FRAP antioxidant assays.
Anti-inflammatory Activity Assessment
The anti-inflammatory potential of the compound can be screened using assays that measure the inhibition of protein denaturation and key inflammatory enzymes.[6][7]
Inhibition of Albumin Denaturation Assay
Denaturation of proteins is a hallmark of inflammation. This assay assesses the ability of the test compound to prevent heat-induced denaturation of bovine serum albumin (BSA).[7][8][9]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 1% w/v solution of Bovine Serum Albumin (BSA) in phosphate-buffered saline (PBS, pH 6.4).
-
Prepare a stock solution of the test compound and a positive control (e.g., Diclofenac sodium).
-
-
Assay Procedure:
-
Mix 450 µL of BSA solution with 50 µL of various concentrations of the test compound.
-
Incubate the mixture at 37°C for 20 minutes.
-
Induce denaturation by heating at 72°C for 5 minutes.
-
Cool the samples and measure the turbidity (absorbance) at 660 nm.
-
-
Data Analysis:
-
Calculate the percentage inhibition of protein denaturation. % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determine the IC50 value.
-
Cyclooxygenase (COX) Inhibition Assay
COX enzymes (COX-1 and COX-2) are key mediators of inflammation through the production of prostaglandins.[8][10] This assay determines the inhibitory effect of the test compound on these enzymes.
Experimental Protocol:
-
Reagents:
-
Use a commercial COX inhibitor screening kit (e.g., from Cayman Chemical).
-
The kit typically includes COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a colorimetric substrate.
-
-
Assay Procedure:
-
Follow the manufacturer's protocol. Generally, this involves:
-
Pre-incubating the enzyme (COX-1 or COX-2) with the test compound or a positive control (e.g., Indomethacin).
-
Initiating the reaction by adding arachidonic acid.
-
Stopping the reaction and measuring the product formation (e.g., Prostaglandin G2) via a colorimetric reaction.
-
-
Measure the absorbance at the specified wavelength (e.g., 590 nm).
-
-
Data Analysis:
-
Calculate the percentage of COX inhibition.
-
Determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.
-
Quantitative Data Summary: Anti-inflammatory Activity
| Assay | Parameter | This compound | Positive Control (Diclofenac) |
| Albumin Denaturation | IC50 (µg/mL) | 150.2 ± 12.5 | 85.6 ± 7.9 |
| COX-2 Inhibition | IC50 (µM) | 15.8 ± 1.3 | 0.5 ± 0.04 |
| COX-1 Inhibition | IC50 (µM) | 45.3 ± 3.8 | 5.2 ± 0.6 |
Note: The data presented in this table is hypothetical and serves as an illustrative example.
Inflammatory Signaling Pathway
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Oxidative Stress and Antioxidants—A Critical Review on In Vitro Antioxidant Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. journalajrb.com [journalajrb.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
Application Notes and Protocols for Assessing the In Vitro Biological Activity of 1,2,3-Tri-O-methyl-7,8-methyleneflavellagic acid
For the Attention of Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of standard in vitro assays to evaluate the potential antioxidant, anti-inflammatory, and anticancer activities of 1,2,3-Tri-O-methyl-7,8-methyleneflavellagic acid. While specific experimental data for this compound is not extensively available in the public domain, the protocols described herein are based on established methodologies for analogous compounds, such as ellagic acid derivatives.
Antioxidant Activity Assessment
Antioxidant activity is a common characteristic of phenolic compounds. The following assays are recommended to determine the free radical scavenging and reducing capabilities of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of the test compound to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of the violet DPPH radical to the yellow diphenylpicrylhydrazine is monitored spectrophotometrically.[1][2]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol).
-
Prepare serial dilutions of the test compound and a positive control (e.g., Ascorbic acid or Trolox).
-
-
Assay Procedure:
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determine the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals).
-
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The formation of a colored ferrous-tripyridyltriazine complex is measured spectrophotometrically.[3][4]
Experimental Protocol:
-
Reagent Preparation:
-
FRAP Reagent: Mix 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.[2]
-
Prepare a stock solution of the test compound and a positive control (e.g., FeSO₄ or Trolox).
-
-
Assay Procedure:
-
Warm the FRAP reagent to 37°C.
-
Add 180 µL of the FRAP reagent to 20 µL of the test compound dilutions in a 96-well plate.
-
Incubate at 37°C for 4 minutes.
-
Measure the absorbance at 593 nm.[3]
-
-
Data Analysis:
-
Construct a standard curve using a known antioxidant (e.g., FeSO₄).
-
Express the results as FRAP values (in µM Fe²⁺ equivalents).
-
Quantitative Data Summary: Antioxidant Activity
| Assay | Parameter | This compound | Positive Control (Ascorbic Acid) |
| DPPH | IC50 (µg/mL) | 28.5 ± 2.1 | 5.2 ± 0.4 |
| FRAP | FRAP Value (µM Fe²⁺/mg) | 850 ± 45 | 1500 ± 70 |
Note: The data presented in this table is hypothetical and serves as an illustrative example based on values obtained for similar compounds.[5]
Workflow for Antioxidant Assays
Caption: Workflow for DPPH and FRAP antioxidant assays.
Anti-inflammatory Activity Assessment
The anti-inflammatory potential of the compound can be screened using assays that measure the inhibition of protein denaturation and key inflammatory enzymes.[6][7]
Inhibition of Albumin Denaturation Assay
Denaturation of proteins is a hallmark of inflammation. This assay assesses the ability of the test compound to prevent heat-induced denaturation of bovine serum albumin (BSA).[7][8][9]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 1% w/v solution of Bovine Serum Albumin (BSA) in phosphate-buffered saline (PBS, pH 6.4).
-
Prepare a stock solution of the test compound and a positive control (e.g., Diclofenac sodium).
-
-
Assay Procedure:
-
Mix 450 µL of BSA solution with 50 µL of various concentrations of the test compound.
-
Incubate the mixture at 37°C for 20 minutes.
-
Induce denaturation by heating at 72°C for 5 minutes.
-
Cool the samples and measure the turbidity (absorbance) at 660 nm.
-
-
Data Analysis:
-
Calculate the percentage inhibition of protein denaturation. % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determine the IC50 value.
-
Cyclooxygenase (COX) Inhibition Assay
COX enzymes (COX-1 and COX-2) are key mediators of inflammation through the production of prostaglandins.[8][10] This assay determines the inhibitory effect of the test compound on these enzymes.
Experimental Protocol:
-
Reagents:
-
Use a commercial COX inhibitor screening kit (e.g., from Cayman Chemical).
-
The kit typically includes COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a colorimetric substrate.
-
-
Assay Procedure:
-
Follow the manufacturer's protocol. Generally, this involves:
-
Pre-incubating the enzyme (COX-1 or COX-2) with the test compound or a positive control (e.g., Indomethacin).
-
Initiating the reaction by adding arachidonic acid.
-
Stopping the reaction and measuring the product formation (e.g., Prostaglandin G2) via a colorimetric reaction.
-
-
Measure the absorbance at the specified wavelength (e.g., 590 nm).
-
-
Data Analysis:
-
Calculate the percentage of COX inhibition.
-
Determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.
-
Quantitative Data Summary: Anti-inflammatory Activity
| Assay | Parameter | This compound | Positive Control (Diclofenac) |
| Albumin Denaturation | IC50 (µg/mL) | 150.2 ± 12.5 | 85.6 ± 7.9 |
| COX-2 Inhibition | IC50 (µM) | 15.8 ± 1.3 | 0.5 ± 0.04 |
| COX-1 Inhibition | IC50 (µM) | 45.3 ± 3.8 | 5.2 ± 0.6 |
Note: The data presented in this table is hypothetical and serves as an illustrative example.
Inflammatory Signaling Pathway
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Oxidative Stress and Antioxidants—A Critical Review on In Vitro Antioxidant Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. journalajrb.com [journalajrb.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
Application Notes and Protocols for Studying 1,2,3-Tri-O-methyl-7,8-methyleneflavellagic acid in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction:
1,2,3-Tri-O-methyl-7,8-methyleneflavellagic acid is a derivative of flavellagic acid, a compound structurally similar to ellagic acid. While direct biological data on this specific derivative is limited, the extensive research on ellagic acid and its analogues provides a strong foundation for investigating its potential therapeutic effects. Ellagic acid has demonstrated a range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2][3][4][5] These effects are often attributed to its ability to modulate key signaling pathways involved in cellular processes like apoptosis and inflammation.[1][2][6][7] This document provides detailed protocols for utilizing animal models to explore the potential anticancer and anti-inflammatory effects of this compound, based on established methodologies for related compounds.
Section 1: Pharmacokinetic Profiling in Rodents
A critical initial step in the in vivo evaluation of a novel compound is to understand its absorption, distribution, metabolism, and excretion (ADME) profile. Studies on ellagic acid have shown that it generally has poor absorption and is rapidly eliminated, which can limit its systemic bioavailability.[8][9][10] Therefore, a thorough pharmacokinetic study is essential to determine the optimal dosing regimen for efficacy studies.
Protocol 1: Single-Dose Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic parameters of this compound following oral and intravenous administration in Sprague-Dawley rats.
Materials:
-
This compound
-
Sprague-Dawley rats (male, 8-10 weeks old)
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)
-
Vehicle for intravenous administration (e.g., saline with a solubilizing agent like DMSO, if necessary)
-
Blood collection tubes (containing anticoagulant, e.g., EDTA)
-
Centrifuge
-
HPLC or LC-MS/MS system for bioanalysis
Procedure:
-
Animal Acclimatization: Acclimate rats to the housing conditions for at least one week prior to the experiment.
-
Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Dosing:
-
Oral Group (n=5): Administer a single oral dose of the test compound (e.g., 50 mg/kg) via gavage.
-
Intravenous Group (n=5): Administer a single intravenous dose of the test compound (e.g., 5 mg/kg) via the tail vein.
-
-
Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated HPLC or LC-MS/MS method.
-
Data Analysis: Calculate the key pharmacokinetic parameters using appropriate software.
Data Presentation:
Summarize the calculated pharmacokinetic parameters in a table for clear comparison between oral and intravenous routes.
| Parameter | Oral Administration (50 mg/kg) | Intravenous Administration (5 mg/kg) |
| Cmax (ng/mL) | Hypothetical Value | Hypothetical Value |
| Tmax (h) | Hypothetical Value | Hypothetical Value |
| AUC0-t (ng·h/mL) | Hypothetical Value | Hypothetical Value |
| AUC0-inf (ng·h/mL) | Hypothetical Value | Hypothetical Value |
| t1/2 (h) | Hypothetical Value | Hypothetical Value |
| Cl (L/h/kg) | - | Hypothetical Value |
| Vd (L/kg) | - | Hypothetical Value |
| F (%) | Hypothetical Value | - |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t1/2: Half-life; Cl: Clearance; Vd: Volume of distribution; F: Bioavailability.
Section 2: In Vivo Efficacy Models
Based on the known activities of related compounds, two key therapeutic areas to investigate for this compound are cancer and inflammation.
Anticancer Activity: Xenograft Tumor Model
Ellagic acid has been shown to inhibit tumor growth in various cancer models.[4][5][11] A xenograft model using human cancer cell lines in immunodeficient mice is a standard approach to evaluate the in vivo anticancer efficacy of a test compound.
Workflow for Xenograft Tumor Model Study
Caption: Workflow for a xenograft tumor model study.
Protocol 2: Human Colon Cancer Xenograft Model in Nude Mice
Objective: To evaluate the in vivo antitumor activity of this compound on the growth of human colon cancer xenografts in athymic nude mice.
Materials:
-
Athymic nude mice (female, 6-8 weeks old)
-
Human colon cancer cell line (e.g., HCT-15)
-
Matrigel
-
This compound
-
Vehicle for administration
-
Positive control (e.g., 5-Fluorouracil)
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of HCT-15 cells (e.g., 5 x 10^6 cells in 100 µL of a 1:1 mixture of media and Matrigel) into the right flank of each mouse.
-
Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomly assign the mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle control (oral gavage, daily)
-
Group 2: Test compound (e.g., 25 mg/kg, oral gavage, daily)
-
Group 3: Test compound (e.g., 50 mg/kg, oral gavage, daily)
-
Group 4: Positive control (e.g., 5-FU, intraperitoneal injection, twice weekly)
-
-
Treatment and Monitoring: Administer the treatments for a specified period (e.g., 21 days). Measure tumor volume and body weight twice a week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Endpoint: At the end of the study, euthanize the mice, and carefully excise and weigh the tumors.
-
Tissue Analysis: A portion of the tumor tissue can be fixed in formalin for histopathological analysis (e.g., H&E staining, immunohistochemistry for proliferation markers like Ki-67) and another portion can be snap-frozen for biochemical analysis (e.g., Western blot for apoptotic pathway proteins).
Data Presentation:
Present the tumor growth inhibition data in a clear, tabular format.
| Treatment Group | Mean Tumor Volume at Endpoint (mm³) | Mean Tumor Weight at Endpoint (g) | Tumor Growth Inhibition (%) |
| Vehicle Control | Hypothetical Value | Hypothetical Value | 0 |
| Test Compound (25 mg/kg) | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| Test Compound (50 mg/kg) | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| Positive Control (5-FU) | Hypothetical Value | Hypothetical Value | Hypothetical Value |
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Model
Ellagic acid has been shown to possess anti-inflammatory properties, potentially through the inhibition of the NF-κB pathway.[2][12][13] The carrageenan-induced paw edema model is a widely used and well-established acute inflammatory model to screen for potential anti-inflammatory agents.[14][15][16]
Protocol 3: Carrageenan-Induced Paw Edema in Rats
Objective: To assess the acute anti-inflammatory activity of this compound in a carrageenan-induced paw edema model in rats.
Materials:
-
Wistar or Sprague-Dawley rats (male, 150-200 g)
-
1% (w/v) carrageenan solution in sterile saline
-
This compound
-
Vehicle for oral administration
-
Positive control (e.g., Indomethacin, 10 mg/kg)
-
Plebysmometer or digital calipers
Procedure:
-
Animal Grouping: Randomly divide the rats into treatment groups (n=6-8 per group):
-
Group 1: Vehicle control
-
Group 2: Test compound (e.g., 25 mg/kg)
-
Group 3: Test compound (e.g., 50 mg/kg)
-
Group 4: Positive control (Indomethacin)
-
-
Compound Administration: Administer the vehicle, test compound, or positive control orally 1 hour before the carrageenan injection.
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or calipers at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculation of Edema and Inhibition: Calculate the percentage of paw edema and the percentage of inhibition of edema for each group.
-
% Edema = [(Vt - V0) / V0] x 100 (where Vt is the paw volume at time t, and V0 is the initial paw volume)
-
% Inhibition = [1 - (Edema_treated / Edema_control)] x 100
-
Data Presentation:
Tabulate the paw volume measurements and the percentage inhibition of edema.
| Treatment Group | Mean Paw Volume Increase at 3h (mL) | Inhibition of Edema at 3h (%) |
| Vehicle Control | Hypothetical Value | 0 |
| Test Compound (25 mg/kg) | Hypothetical Value | Hypothetical Value |
| Test Compound (50 mg/kg) | Hypothetical Value | Hypothetical Value |
| Positive Control (Indomethacin) | Hypothetical Value | Hypothetical Value |
Section 3: Mechanistic Studies - Signaling Pathways
To understand the molecular mechanisms underlying the observed in vivo effects, it is crucial to investigate the modulation of relevant signaling pathways. Based on the literature for ellagic acid, the apoptosis and NF-κB pathways are key targets.
Apoptosis Signaling Pathway
Ellagic acid can induce apoptosis in cancer cells by modulating the expression of pro- and anti-apoptotic proteins.[1][6][7][17][18]
Potential Apoptosis Signaling Pathway
Caption: Potential apoptosis signaling pathway.
NF-κB Inflammatory Signaling Pathway
The anti-inflammatory effects of ellagic acid are often linked to the inhibition of the NF-κB signaling cascade, which leads to a reduction in the expression of pro-inflammatory cytokines.[2][12][13]
Potential NF-κB Signaling Pathway
Caption: Potential NF-κB inflammatory signaling pathway.
Protocol 4: Western Blot Analysis of Key Signaling Proteins
Objective: To determine the effect of this compound on the expression of key proteins in the apoptosis and NF-κB signaling pathways in tumor or inflamed tissues.
Procedure:
-
Tissue Homogenization: Homogenize the collected tumor or paw tissues in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blot:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, Bcl-2, Bax, cleaved Caspase-3, p-IκBα, NF-κB p65) and a loading control (e.g., β-actin or GAPDH).
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Densitometry Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.
These application notes and protocols provide a comprehensive framework for the preclinical evaluation of this compound in animal models. By systematically investigating its pharmacokinetic profile and in vivo efficacy in relevant disease models, researchers can gain valuable insights into its therapeutic potential. Furthermore, mechanistic studies focusing on key signaling pathways will help to elucidate its mode of action, paving the way for further drug development. It is important to note that these are generalized protocols and may require optimization based on the specific characteristics of the test compound and the experimental setup.
References
- 1. researchgate.net [researchgate.net]
- 2. Ellagic acid protects type II collagen induced arthritis in rat via diminution of IKB phosphorylation and suppression IKB-NF-kB complex activation: in vivo and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ellagic Acid Holds Promise Against Hepatocellular Carcinoma in an Experimental Model: Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Ellagic acid inhibits proliferation and induced apoptosis via the Akt signaling pathway in HCT-15 colon adenocarcinoma cells [pubmed.ncbi.nlm.nih.gov]
- 7. Ellagic acid induces cell cycle arrest and apoptosis through TGF-β/Smad3 signaling pathway in human breast cancer MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic study of ellagic acid in rat after oral administration of pomegranate leaf extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Method Development and Validation for Pharmacokinetic and Tissue Distributions of Ellagic Acid Using Ultrahigh Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Experimental Evidence of the Antitumor, Antimetastatic and Antiangiogenic Activity of Ellagic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijbms.mums.ac.ir [ijbms.mums.ac.ir]
- 13. researchgate.net [researchgate.net]
- 14. ijpras.com [ijpras.com]
- 15. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Ellagic acid induces HeLa cell apoptosis via regulating signal transducer and activator of transcription 3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying 1,2,3-Tri-O-methyl-7,8-methyleneflavellagic acid in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction:
1,2,3-Tri-O-methyl-7,8-methyleneflavellagic acid is a derivative of flavellagic acid, a compound structurally similar to ellagic acid. While direct biological data on this specific derivative is limited, the extensive research on ellagic acid and its analogues provides a strong foundation for investigating its potential therapeutic effects. Ellagic acid has demonstrated a range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2][3][4][5] These effects are often attributed to its ability to modulate key signaling pathways involved in cellular processes like apoptosis and inflammation.[1][2][6][7] This document provides detailed protocols for utilizing animal models to explore the potential anticancer and anti-inflammatory effects of this compound, based on established methodologies for related compounds.
Section 1: Pharmacokinetic Profiling in Rodents
A critical initial step in the in vivo evaluation of a novel compound is to understand its absorption, distribution, metabolism, and excretion (ADME) profile. Studies on ellagic acid have shown that it generally has poor absorption and is rapidly eliminated, which can limit its systemic bioavailability.[8][9][10] Therefore, a thorough pharmacokinetic study is essential to determine the optimal dosing regimen for efficacy studies.
Protocol 1: Single-Dose Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic parameters of this compound following oral and intravenous administration in Sprague-Dawley rats.
Materials:
-
This compound
-
Sprague-Dawley rats (male, 8-10 weeks old)
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)
-
Vehicle for intravenous administration (e.g., saline with a solubilizing agent like DMSO, if necessary)
-
Blood collection tubes (containing anticoagulant, e.g., EDTA)
-
Centrifuge
-
HPLC or LC-MS/MS system for bioanalysis
Procedure:
-
Animal Acclimatization: Acclimate rats to the housing conditions for at least one week prior to the experiment.
-
Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Dosing:
-
Oral Group (n=5): Administer a single oral dose of the test compound (e.g., 50 mg/kg) via gavage.
-
Intravenous Group (n=5): Administer a single intravenous dose of the test compound (e.g., 5 mg/kg) via the tail vein.
-
-
Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated HPLC or LC-MS/MS method.
-
Data Analysis: Calculate the key pharmacokinetic parameters using appropriate software.
Data Presentation:
Summarize the calculated pharmacokinetic parameters in a table for clear comparison between oral and intravenous routes.
| Parameter | Oral Administration (50 mg/kg) | Intravenous Administration (5 mg/kg) |
| Cmax (ng/mL) | Hypothetical Value | Hypothetical Value |
| Tmax (h) | Hypothetical Value | Hypothetical Value |
| AUC0-t (ng·h/mL) | Hypothetical Value | Hypothetical Value |
| AUC0-inf (ng·h/mL) | Hypothetical Value | Hypothetical Value |
| t1/2 (h) | Hypothetical Value | Hypothetical Value |
| Cl (L/h/kg) | - | Hypothetical Value |
| Vd (L/kg) | - | Hypothetical Value |
| F (%) | Hypothetical Value | - |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t1/2: Half-life; Cl: Clearance; Vd: Volume of distribution; F: Bioavailability.
Section 2: In Vivo Efficacy Models
Based on the known activities of related compounds, two key therapeutic areas to investigate for this compound are cancer and inflammation.
Anticancer Activity: Xenograft Tumor Model
Ellagic acid has been shown to inhibit tumor growth in various cancer models.[4][5][11] A xenograft model using human cancer cell lines in immunodeficient mice is a standard approach to evaluate the in vivo anticancer efficacy of a test compound.
Workflow for Xenograft Tumor Model Study
Caption: Workflow for a xenograft tumor model study.
Protocol 2: Human Colon Cancer Xenograft Model in Nude Mice
Objective: To evaluate the in vivo antitumor activity of this compound on the growth of human colon cancer xenografts in athymic nude mice.
Materials:
-
Athymic nude mice (female, 6-8 weeks old)
-
Human colon cancer cell line (e.g., HCT-15)
-
Matrigel
-
This compound
-
Vehicle for administration
-
Positive control (e.g., 5-Fluorouracil)
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of HCT-15 cells (e.g., 5 x 10^6 cells in 100 µL of a 1:1 mixture of media and Matrigel) into the right flank of each mouse.
-
Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomly assign the mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle control (oral gavage, daily)
-
Group 2: Test compound (e.g., 25 mg/kg, oral gavage, daily)
-
Group 3: Test compound (e.g., 50 mg/kg, oral gavage, daily)
-
Group 4: Positive control (e.g., 5-FU, intraperitoneal injection, twice weekly)
-
-
Treatment and Monitoring: Administer the treatments for a specified period (e.g., 21 days). Measure tumor volume and body weight twice a week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Endpoint: At the end of the study, euthanize the mice, and carefully excise and weigh the tumors.
-
Tissue Analysis: A portion of the tumor tissue can be fixed in formalin for histopathological analysis (e.g., H&E staining, immunohistochemistry for proliferation markers like Ki-67) and another portion can be snap-frozen for biochemical analysis (e.g., Western blot for apoptotic pathway proteins).
Data Presentation:
Present the tumor growth inhibition data in a clear, tabular format.
| Treatment Group | Mean Tumor Volume at Endpoint (mm³) | Mean Tumor Weight at Endpoint (g) | Tumor Growth Inhibition (%) |
| Vehicle Control | Hypothetical Value | Hypothetical Value | 0 |
| Test Compound (25 mg/kg) | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| Test Compound (50 mg/kg) | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| Positive Control (5-FU) | Hypothetical Value | Hypothetical Value | Hypothetical Value |
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Model
Ellagic acid has been shown to possess anti-inflammatory properties, potentially through the inhibition of the NF-κB pathway.[2][12][13] The carrageenan-induced paw edema model is a widely used and well-established acute inflammatory model to screen for potential anti-inflammatory agents.[14][15][16]
Protocol 3: Carrageenan-Induced Paw Edema in Rats
Objective: To assess the acute anti-inflammatory activity of this compound in a carrageenan-induced paw edema model in rats.
Materials:
-
Wistar or Sprague-Dawley rats (male, 150-200 g)
-
1% (w/v) carrageenan solution in sterile saline
-
This compound
-
Vehicle for oral administration
-
Positive control (e.g., Indomethacin, 10 mg/kg)
-
Plebysmometer or digital calipers
Procedure:
-
Animal Grouping: Randomly divide the rats into treatment groups (n=6-8 per group):
-
Group 1: Vehicle control
-
Group 2: Test compound (e.g., 25 mg/kg)
-
Group 3: Test compound (e.g., 50 mg/kg)
-
Group 4: Positive control (Indomethacin)
-
-
Compound Administration: Administer the vehicle, test compound, or positive control orally 1 hour before the carrageenan injection.
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or calipers at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculation of Edema and Inhibition: Calculate the percentage of paw edema and the percentage of inhibition of edema for each group.
-
% Edema = [(Vt - V0) / V0] x 100 (where Vt is the paw volume at time t, and V0 is the initial paw volume)
-
% Inhibition = [1 - (Edema_treated / Edema_control)] x 100
-
Data Presentation:
Tabulate the paw volume measurements and the percentage inhibition of edema.
| Treatment Group | Mean Paw Volume Increase at 3h (mL) | Inhibition of Edema at 3h (%) |
| Vehicle Control | Hypothetical Value | 0 |
| Test Compound (25 mg/kg) | Hypothetical Value | Hypothetical Value |
| Test Compound (50 mg/kg) | Hypothetical Value | Hypothetical Value |
| Positive Control (Indomethacin) | Hypothetical Value | Hypothetical Value |
Section 3: Mechanistic Studies - Signaling Pathways
To understand the molecular mechanisms underlying the observed in vivo effects, it is crucial to investigate the modulation of relevant signaling pathways. Based on the literature for ellagic acid, the apoptosis and NF-κB pathways are key targets.
Apoptosis Signaling Pathway
Ellagic acid can induce apoptosis in cancer cells by modulating the expression of pro- and anti-apoptotic proteins.[1][6][7][17][18]
Potential Apoptosis Signaling Pathway
Caption: Potential apoptosis signaling pathway.
NF-κB Inflammatory Signaling Pathway
The anti-inflammatory effects of ellagic acid are often linked to the inhibition of the NF-κB signaling cascade, which leads to a reduction in the expression of pro-inflammatory cytokines.[2][12][13]
Potential NF-κB Signaling Pathway
Caption: Potential NF-κB inflammatory signaling pathway.
Protocol 4: Western Blot Analysis of Key Signaling Proteins
Objective: To determine the effect of this compound on the expression of key proteins in the apoptosis and NF-κB signaling pathways in tumor or inflamed tissues.
Procedure:
-
Tissue Homogenization: Homogenize the collected tumor or paw tissues in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blot:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, Bcl-2, Bax, cleaved Caspase-3, p-IκBα, NF-κB p65) and a loading control (e.g., β-actin or GAPDH).
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Densitometry Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.
These application notes and protocols provide a comprehensive framework for the preclinical evaluation of this compound in animal models. By systematically investigating its pharmacokinetic profile and in vivo efficacy in relevant disease models, researchers can gain valuable insights into its therapeutic potential. Furthermore, mechanistic studies focusing on key signaling pathways will help to elucidate its mode of action, paving the way for further drug development. It is important to note that these are generalized protocols and may require optimization based on the specific characteristics of the test compound and the experimental setup.
References
- 1. researchgate.net [researchgate.net]
- 2. Ellagic acid protects type II collagen induced arthritis in rat via diminution of IKB phosphorylation and suppression IKB-NF-kB complex activation: in vivo and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ellagic Acid Holds Promise Against Hepatocellular Carcinoma in an Experimental Model: Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Ellagic acid inhibits proliferation and induced apoptosis via the Akt signaling pathway in HCT-15 colon adenocarcinoma cells [pubmed.ncbi.nlm.nih.gov]
- 7. Ellagic acid induces cell cycle arrest and apoptosis through TGF-β/Smad3 signaling pathway in human breast cancer MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic study of ellagic acid in rat after oral administration of pomegranate leaf extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Method Development and Validation for Pharmacokinetic and Tissue Distributions of Ellagic Acid Using Ultrahigh Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Experimental Evidence of the Antitumor, Antimetastatic and Antiangiogenic Activity of Ellagic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijbms.mums.ac.ir [ijbms.mums.ac.ir]
- 13. researchgate.net [researchgate.net]
- 14. ijpras.com [ijpras.com]
- 15. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Ellagic acid induces HeLa cell apoptosis via regulating signal transducer and activator of transcription 3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening with 1,2,3-Tri-O-methyl-7,8-methyleneflavellagic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,3-Tri-O-methyl-7,8-methyleneflavellagic acid is a natural product with potential therapeutic applications. While specific high-throughput screening (HTS) data for this compound is not extensively published, its structural similarity to other flavellagic acid derivatives with known biological activities, such as antioxidant and antibacterial properties, suggests its potential as a valuable screening candidate. These application notes provide a framework for utilizing this compound in high-throughput screening campaigns, with a focus on identifying novel modulators of oxidative stress. The provided protocols are based on established HTS methodologies for antioxidant activity and can be adapted for screening large compound libraries.
Hypothetical Application: Antioxidant Activity Screening
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense systems, is implicated in a multitude of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer.[1][2][3] The discovery of novel antioxidant compounds is therefore a significant focus in drug development. This compound can be efficiently screened for its antioxidant potential using robust and scalable in vitro assays.
Key HTS Antioxidant Assays: A Comparative Overview
Several assays are available for measuring antioxidant capacity in a high-throughput format. The choice of assay depends on the compound's properties and the desired mechanism of action to be studied.[4]
| Assay | Principle | Throughput | Advantages | Limitations |
| DPPH | Electron Transfer (ET)[4] | High | Simple, rapid, and cost-effective. Suitable for hydrophobic systems.[4] | Non-physiological radical. Can be affected by interfering substances.[4] |
| ABTS | Electron Transfer (ET)[4] | High | Applicable to both hydrophilic and lipophilic compounds.[4] | Radical needs to be pre-generated. |
| ORAC | Hydrogen Atom Transfer (HAT) | Medium | Measures both hydrophilic and lipophilic antioxidants. Biologically relevant radical source. | Longer read times. More complex reagent preparation. |
| Cellular Antioxidant Assay (CAA) | In situ measurement in cell culture | Medium | More biologically relevant as it accounts for cell uptake, metabolism, and localization. | More complex, higher variability, and lower throughput compared to biochemical assays. |
Experimental Protocols
The following are detailed protocols for performing the DPPH and ABTS assays in a 96-well microplate format, suitable for high-throughput screening of this compound.
Protocol 1: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[5] The reduction of DPPH is observed as a color change from purple to yellow, measured spectrophotometrically.[5][6]
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or Ethanol[4]
-
Positive control (e.g., Quercetin, Trolox)[4]
-
96-well clear flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 517 nm[5]
Procedure:
-
Reagent Preparation:
-
DPPH Solution (0.1 mM): Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.[4]
-
Test Compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: Create a serial dilution of the test compound and positive control in methanol to generate a range of concentrations for testing.
-
-
Assay Procedure:
Data Analysis:
Calculate the percentage of DPPH radical scavenging activity using the following formula:
% Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] x 100 [4][5]
-
Abs_control: Absorbance of the DPPH solution with the solvent control.
-
Abs_sample: Absorbance of the DPPH solution with the test compound.
The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the compound concentration.[4]
Protocol 2: ABTS Radical Cation Decolorization Assay
This assay is based on the ability of an antioxidant to scavenge the blue-green 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation (ABTS•+).
Materials:
-
This compound
-
ABTS
-
Potassium persulfate
-
Phosphate Buffered Saline (PBS) or Ethanol (B145695)
-
Positive control (e.g., Trolox)
-
96-well clear flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 734 nm
Procedure:
-
Reagent Preparation:
-
ABTS•+ Stock Solution: Prepare a 7 mM solution of ABTS and a 2.45 mM solution of potassium persulfate in water. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
ABTS•+ Working Solution: Dilute the stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Test Compound Stock and Dilutions: Prepare as described in the DPPH protocol.
-
-
Assay Procedure:
-
Add 20 µL of each compound dilution (and controls) to the wells of a 96-well plate.
-
Add 180 µL of the ABTS•+ working solution to each well.
-
Incubate the plate in the dark at room temperature for 6 minutes.[7]
-
Measure the absorbance at 734 nm using a microplate reader.
-
Data Analysis:
Calculate the percentage of ABTS•+ scavenging activity and determine the IC50 value as described for the DPPH assay. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[4]
Mandatory Visualizations
Caption: High-throughput screening workflow for antioxidant assays.
Caption: Key pathways in cellular oxidative stress and antioxidant defense.
Conclusion
High-throughput screening is an essential tool for the discovery of novel therapeutic agents. While direct HTS data for this compound is limited, the protocols and workflows outlined in these application notes provide a robust starting point for its evaluation as a potential antioxidant. The DPPH and ABTS assays are reliable, cost-effective, and scalable methods for an initial screening campaign. Positive "hits" from these primary screens should be further investigated in secondary and cell-based assays to confirm their activity and elucidate their mechanism of action within a biological context. By employing these detailed protocols, researchers can efficiently assess the antioxidant potential of this compound and other novel compounds.
References
- 1. Frontiers | Signaling pathways of oxidative stress response: the potential therapeutic targets in gastric cancer [frontiersin.org]
- 2. Oxidative stress-mediated signaling pathways: A review | Semantic Scholar [semanticscholar.org]
- 3. Signaling Pathways Related to Oxidative Stress in Diabetic Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 7. Optimization and Validation of Two High-Throughput Methods Indicating Antiradical Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening with 1,2,3-Tri-O-methyl-7,8-methyleneflavellagic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,3-Tri-O-methyl-7,8-methyleneflavellagic acid is a natural product with potential therapeutic applications. While specific high-throughput screening (HTS) data for this compound is not extensively published, its structural similarity to other flavellagic acid derivatives with known biological activities, such as antioxidant and antibacterial properties, suggests its potential as a valuable screening candidate. These application notes provide a framework for utilizing this compound in high-throughput screening campaigns, with a focus on identifying novel modulators of oxidative stress. The provided protocols are based on established HTS methodologies for antioxidant activity and can be adapted for screening large compound libraries.
Hypothetical Application: Antioxidant Activity Screening
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense systems, is implicated in a multitude of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer.[1][2][3] The discovery of novel antioxidant compounds is therefore a significant focus in drug development. This compound can be efficiently screened for its antioxidant potential using robust and scalable in vitro assays.
Key HTS Antioxidant Assays: A Comparative Overview
Several assays are available for measuring antioxidant capacity in a high-throughput format. The choice of assay depends on the compound's properties and the desired mechanism of action to be studied.[4]
| Assay | Principle | Throughput | Advantages | Limitations |
| DPPH | Electron Transfer (ET)[4] | High | Simple, rapid, and cost-effective. Suitable for hydrophobic systems.[4] | Non-physiological radical. Can be affected by interfering substances.[4] |
| ABTS | Electron Transfer (ET)[4] | High | Applicable to both hydrophilic and lipophilic compounds.[4] | Radical needs to be pre-generated. |
| ORAC | Hydrogen Atom Transfer (HAT) | Medium | Measures both hydrophilic and lipophilic antioxidants. Biologically relevant radical source. | Longer read times. More complex reagent preparation. |
| Cellular Antioxidant Assay (CAA) | In situ measurement in cell culture | Medium | More biologically relevant as it accounts for cell uptake, metabolism, and localization. | More complex, higher variability, and lower throughput compared to biochemical assays. |
Experimental Protocols
The following are detailed protocols for performing the DPPH and ABTS assays in a 96-well microplate format, suitable for high-throughput screening of this compound.
Protocol 1: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[5] The reduction of DPPH is observed as a color change from purple to yellow, measured spectrophotometrically.[5][6]
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol[4]
-
Positive control (e.g., Quercetin, Trolox)[4]
-
96-well clear flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 517 nm[5]
Procedure:
-
Reagent Preparation:
-
DPPH Solution (0.1 mM): Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.[4]
-
Test Compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: Create a serial dilution of the test compound and positive control in methanol to generate a range of concentrations for testing.
-
-
Assay Procedure:
Data Analysis:
Calculate the percentage of DPPH radical scavenging activity using the following formula:
% Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] x 100 [4][5]
-
Abs_control: Absorbance of the DPPH solution with the solvent control.
-
Abs_sample: Absorbance of the DPPH solution with the test compound.
The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the compound concentration.[4]
Protocol 2: ABTS Radical Cation Decolorization Assay
This assay is based on the ability of an antioxidant to scavenge the blue-green 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation (ABTS•+).
Materials:
-
This compound
-
ABTS
-
Potassium persulfate
-
Phosphate Buffered Saline (PBS) or Ethanol
-
Positive control (e.g., Trolox)
-
96-well clear flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 734 nm
Procedure:
-
Reagent Preparation:
-
ABTS•+ Stock Solution: Prepare a 7 mM solution of ABTS and a 2.45 mM solution of potassium persulfate in water. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
ABTS•+ Working Solution: Dilute the stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Test Compound Stock and Dilutions: Prepare as described in the DPPH protocol.
-
-
Assay Procedure:
-
Add 20 µL of each compound dilution (and controls) to the wells of a 96-well plate.
-
Add 180 µL of the ABTS•+ working solution to each well.
-
Incubate the plate in the dark at room temperature for 6 minutes.[7]
-
Measure the absorbance at 734 nm using a microplate reader.
-
Data Analysis:
Calculate the percentage of ABTS•+ scavenging activity and determine the IC50 value as described for the DPPH assay. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[4]
Mandatory Visualizations
Caption: High-throughput screening workflow for antioxidant assays.
Caption: Key pathways in cellular oxidative stress and antioxidant defense.
Conclusion
High-throughput screening is an essential tool for the discovery of novel therapeutic agents. While direct HTS data for this compound is limited, the protocols and workflows outlined in these application notes provide a robust starting point for its evaluation as a potential antioxidant. The DPPH and ABTS assays are reliable, cost-effective, and scalable methods for an initial screening campaign. Positive "hits" from these primary screens should be further investigated in secondary and cell-based assays to confirm their activity and elucidate their mechanism of action within a biological context. By employing these detailed protocols, researchers can efficiently assess the antioxidant potential of this compound and other novel compounds.
References
- 1. Frontiers | Signaling pathways of oxidative stress response: the potential therapeutic targets in gastric cancer [frontiersin.org]
- 2. Oxidative stress-mediated signaling pathways: A review | Semantic Scholar [semanticscholar.org]
- 3. Signaling Pathways Related to Oxidative Stress in Diabetic Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 7. Optimization and Validation of Two High-Throughput Methods Indicating Antiradical Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Delivery of 1,2,3-Tri-O-methyl-7,8-methyleneflavellagic Acid
Disclaimer: As of late 2025, specific research on the in vivo delivery systems for 1,2,3-Tri-O-methyl-7,8-methyleneflavellagic acid is not available in the public domain. The following application notes and protocols are proposed based on established delivery strategies for the closely related parent compound, ellagic acid. These methodologies are intended to serve as a foundational guide for researchers and drug development professionals.
Introduction
This compound, a derivative of ellagic acid, is a molecule of interest for its potential therapeutic applications. However, like many polyphenolic compounds, its clinical translation may be hampered by poor aqueous solubility and limited bioavailability. To overcome these challenges, advanced delivery systems are essential. This document outlines potential formulation strategies, characterization methods, and in vivo evaluation protocols adapted from research on ellagic acid delivery. The primary goals of these delivery systems are to enhance solubility, improve systemic absorption, and provide controlled release of the active compound.
Potential Delivery Systems
Several formulation strategies have been successfully employed to improve the bioavailability of ellagic acid and can be adapted for its derivatives.[1][2][3] These include:
-
Polymeric Nanoparticles: Biodegradable polymers such as Poly(lactic-co-glycolic acid) (PLGA) can encapsulate hydrophobic compounds, protecting them from degradation and enabling sustained release.[1][4]
-
Solid Dispersions: Dispersing the active compound in an inert carrier matrix at the molecular level can enhance its dissolution rate and solubility.[1]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), liposomes, and solid lipid nanoparticles (SLNs) can improve the lymphatic uptake and oral bioavailability of poorly water-soluble drugs.
-
Inclusion Complexes: Cyclodextrins can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.
This document will focus on a proposed protocol for the development of a PLGA-based nanoparticle delivery system.
Data Presentation: Hypothetical Nanoparticle Characteristics
The following table summarizes the expected key characteristics of a PLGA-based nanoparticle formulation for this compound. These values are based on typical findings for ellagic acid formulations and represent target parameters for formulation optimization.
| Parameter | Target Value | Method of Analysis |
| Particle Size (Diameter) | 150 - 300 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.3 | Dynamic Light Scattering (DLS) |
| Zeta Potential | -20 to -40 mV | Laser Doppler Velocimetry |
| Encapsulation Efficiency (%) | > 80% | UV-Vis Spectrophotometry |
| Drug Loading (%) | 5 - 15% | UV-Vis Spectrophotometry |
Experimental Protocols
Protocol 1: Preparation of PLGA Nanoparticles using Emulsion-Diffusion-Evaporation
This protocol describes the preparation of PLGA nanoparticles encapsulating this compound based on the emulsion-diffusion-evaporation technique, a method successfully used for ellagic acid.[1]
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA, 50:50)
-
Poly(vinyl alcohol) (PVA)
-
Ethyl acetate
-
Deionized water
Procedure:
-
Organic Phase Preparation:
-
Dissolve 100 mg of PLGA and 10 mg of this compound in a mixture of 2 mL of dichloromethane and 2 mL of ethyl acetate.
-
Sonicate the mixture for 5 minutes to ensure complete dissolution.
-
-
Aqueous Phase Preparation:
-
Prepare a 2% (w/v) solution of PVA in deionized water. This will act as the stabilizer.
-
-
Emulsification:
-
Add the organic phase to 20 mL of the aqueous PVA solution.
-
Homogenize the mixture using a high-speed homogenizer at 15,000 rpm for 10 minutes to form an oil-in-water (o/w) emulsion.
-
-
Solvent Diffusion and Evaporation:
-
Transfer the emulsion to a larger beaker containing 100 mL of deionized water.
-
Stir the mixture at 500 rpm for 4-6 hours at room temperature to allow for the diffusion and evaporation of the organic solvents.
-
-
Nanoparticle Collection:
-
Centrifuge the nanoparticle suspension at 15,000 x g for 30 minutes at 4°C.
-
Discard the supernatant and wash the nanoparticle pellet twice with deionized water to remove excess PVA and unencapsulated drug.
-
Resuspend the final pellet in a suitable medium (e.g., deionized water or PBS) for characterization or lyophilize for long-term storage.
-
Protocol 2: Characterization of Nanoparticles
1. Particle Size, PDI, and Zeta Potential:
-
Dilute the nanoparticle suspension in deionized water.
-
Analyze the sample using a Zetasizer (or similar instrument) employing Dynamic Light Scattering (DLS) for size and Polydispersity Index (PDI), and Laser Doppler Velocimetry for zeta potential.
2. Encapsulation Efficiency (EE) and Drug Loading (DL):
-
Determine the total amount of drug used (W_total).
-
Determine the amount of unencapsulated drug:
-
Combine the supernatants collected during the washing steps.
-
Measure the concentration of this compound in the supernatant using a UV-Vis spectrophotometer at its maximum absorbance wavelength (to be determined).
-
Calculate the weight of the unencapsulated drug (W_free).
-
-
Determine the weight of the nanoparticles (W_np): This is typically done by weighing the lyophilized nanoparticles.
-
Calculate EE and DL using the following formulas:
-
EE (%) = [(W_total - W_free) / W_total] x 100
-
DL (%) = [(W_total - W_free) / W_np] x 100
-
Protocol 3: In Vivo Pharmacokinetic Study
This protocol provides a general framework for evaluating the oral bioavailability of the nanoparticle formulation in a rodent model.
Animals:
-
Male Sprague-Dawley rats (200-250 g)
Procedure:
-
Acclimatization and Fasting:
-
Acclimatize the animals for at least one week before the experiment.
-
Fast the animals overnight (12 hours) with free access to water.
-
-
Dosing:
-
Divide the animals into two groups (n=6 per group):
-
Control Group: Administer a suspension of free this compound in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose) via oral gavage.
-
Test Group: Administer the nanoparticle formulation of this compound suspended in water via oral gavage.
-
-
The dose should be equivalent in terms of the active compound for both groups (e.g., 50 mg/kg).
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.25 mL) from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 3,000 x g for 10 minutes to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Develop and validate a suitable analytical method (e.g., HPLC-UV or LC-MS/MS) to quantify the concentration of this compound in the plasma samples.
-
-
Pharmacokinetic Analysis:
-
Use the plasma concentration-time data to calculate key pharmacokinetic parameters such as C_max (maximum concentration), T_max (time to maximum concentration), AUC (area under the curve), and relative bioavailability.
-
Visualizations
Caption: Workflow for PLGA Nanoparticle Preparation.
Caption: In Vivo Pharmacokinetic Study Design.
References
Application Notes and Protocols for In Vivo Delivery of 1,2,3-Tri-O-methyl-7,8-methyleneflavellagic Acid
Disclaimer: As of late 2025, specific research on the in vivo delivery systems for 1,2,3-Tri-O-methyl-7,8-methyleneflavellagic acid is not available in the public domain. The following application notes and protocols are proposed based on established delivery strategies for the closely related parent compound, ellagic acid. These methodologies are intended to serve as a foundational guide for researchers and drug development professionals.
Introduction
This compound, a derivative of ellagic acid, is a molecule of interest for its potential therapeutic applications. However, like many polyphenolic compounds, its clinical translation may be hampered by poor aqueous solubility and limited bioavailability. To overcome these challenges, advanced delivery systems are essential. This document outlines potential formulation strategies, characterization methods, and in vivo evaluation protocols adapted from research on ellagic acid delivery. The primary goals of these delivery systems are to enhance solubility, improve systemic absorption, and provide controlled release of the active compound.
Potential Delivery Systems
Several formulation strategies have been successfully employed to improve the bioavailability of ellagic acid and can be adapted for its derivatives.[1][2][3] These include:
-
Polymeric Nanoparticles: Biodegradable polymers such as Poly(lactic-co-glycolic acid) (PLGA) can encapsulate hydrophobic compounds, protecting them from degradation and enabling sustained release.[1][4]
-
Solid Dispersions: Dispersing the active compound in an inert carrier matrix at the molecular level can enhance its dissolution rate and solubility.[1]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), liposomes, and solid lipid nanoparticles (SLNs) can improve the lymphatic uptake and oral bioavailability of poorly water-soluble drugs.
-
Inclusion Complexes: Cyclodextrins can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.
This document will focus on a proposed protocol for the development of a PLGA-based nanoparticle delivery system.
Data Presentation: Hypothetical Nanoparticle Characteristics
The following table summarizes the expected key characteristics of a PLGA-based nanoparticle formulation for this compound. These values are based on typical findings for ellagic acid formulations and represent target parameters for formulation optimization.
| Parameter | Target Value | Method of Analysis |
| Particle Size (Diameter) | 150 - 300 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.3 | Dynamic Light Scattering (DLS) |
| Zeta Potential | -20 to -40 mV | Laser Doppler Velocimetry |
| Encapsulation Efficiency (%) | > 80% | UV-Vis Spectrophotometry |
| Drug Loading (%) | 5 - 15% | UV-Vis Spectrophotometry |
Experimental Protocols
Protocol 1: Preparation of PLGA Nanoparticles using Emulsion-Diffusion-Evaporation
This protocol describes the preparation of PLGA nanoparticles encapsulating this compound based on the emulsion-diffusion-evaporation technique, a method successfully used for ellagic acid.[1]
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA, 50:50)
-
Poly(vinyl alcohol) (PVA)
-
Ethyl acetate
-
Dichloromethane (DCM)
-
Deionized water
Procedure:
-
Organic Phase Preparation:
-
Dissolve 100 mg of PLGA and 10 mg of this compound in a mixture of 2 mL of dichloromethane and 2 mL of ethyl acetate.
-
Sonicate the mixture for 5 minutes to ensure complete dissolution.
-
-
Aqueous Phase Preparation:
-
Prepare a 2% (w/v) solution of PVA in deionized water. This will act as the stabilizer.
-
-
Emulsification:
-
Add the organic phase to 20 mL of the aqueous PVA solution.
-
Homogenize the mixture using a high-speed homogenizer at 15,000 rpm for 10 minutes to form an oil-in-water (o/w) emulsion.
-
-
Solvent Diffusion and Evaporation:
-
Transfer the emulsion to a larger beaker containing 100 mL of deionized water.
-
Stir the mixture at 500 rpm for 4-6 hours at room temperature to allow for the diffusion and evaporation of the organic solvents.
-
-
Nanoparticle Collection:
-
Centrifuge the nanoparticle suspension at 15,000 x g for 30 minutes at 4°C.
-
Discard the supernatant and wash the nanoparticle pellet twice with deionized water to remove excess PVA and unencapsulated drug.
-
Resuspend the final pellet in a suitable medium (e.g., deionized water or PBS) for characterization or lyophilize for long-term storage.
-
Protocol 2: Characterization of Nanoparticles
1. Particle Size, PDI, and Zeta Potential:
-
Dilute the nanoparticle suspension in deionized water.
-
Analyze the sample using a Zetasizer (or similar instrument) employing Dynamic Light Scattering (DLS) for size and Polydispersity Index (PDI), and Laser Doppler Velocimetry for zeta potential.
2. Encapsulation Efficiency (EE) and Drug Loading (DL):
-
Determine the total amount of drug used (W_total).
-
Determine the amount of unencapsulated drug:
-
Combine the supernatants collected during the washing steps.
-
Measure the concentration of this compound in the supernatant using a UV-Vis spectrophotometer at its maximum absorbance wavelength (to be determined).
-
Calculate the weight of the unencapsulated drug (W_free).
-
-
Determine the weight of the nanoparticles (W_np): This is typically done by weighing the lyophilized nanoparticles.
-
Calculate EE and DL using the following formulas:
-
EE (%) = [(W_total - W_free) / W_total] x 100
-
DL (%) = [(W_total - W_free) / W_np] x 100
-
Protocol 3: In Vivo Pharmacokinetic Study
This protocol provides a general framework for evaluating the oral bioavailability of the nanoparticle formulation in a rodent model.
Animals:
-
Male Sprague-Dawley rats (200-250 g)
Procedure:
-
Acclimatization and Fasting:
-
Acclimatize the animals for at least one week before the experiment.
-
Fast the animals overnight (12 hours) with free access to water.
-
-
Dosing:
-
Divide the animals into two groups (n=6 per group):
-
Control Group: Administer a suspension of free this compound in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose) via oral gavage.
-
Test Group: Administer the nanoparticle formulation of this compound suspended in water via oral gavage.
-
-
The dose should be equivalent in terms of the active compound for both groups (e.g., 50 mg/kg).
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.25 mL) from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 3,000 x g for 10 minutes to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Develop and validate a suitable analytical method (e.g., HPLC-UV or LC-MS/MS) to quantify the concentration of this compound in the plasma samples.
-
-
Pharmacokinetic Analysis:
-
Use the plasma concentration-time data to calculate key pharmacokinetic parameters such as C_max (maximum concentration), T_max (time to maximum concentration), AUC (area under the curve), and relative bioavailability.
-
Visualizations
Caption: Workflow for PLGA Nanoparticle Preparation.
Caption: In Vivo Pharmacokinetic Study Design.
References
Application Notes and Protocols for Measuring the Antioxidant Activity of 1,2,3-Tri-O-methyl-7,8-methyleneflavellagic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,2,3-Tri-O-methyl-7,8-methyleneflavellagic acid is a derivative of flavellagic acid, belonging to the class of polyphenolic compounds known as ellagitannins.[1] Polyphenols are widely recognized for their antioxidant properties, which are primarily attributed to their ability to donate hydrogen atoms or electrons, thereby neutralizing reactive oxygen species (ROS) and reactive nitrogen species (RNS).[2] The structure of this compound, with its multiple hydroxyl and methoxy (B1213986) groups, suggests potential antioxidant capabilities.
These application notes provide a comprehensive guide to measuring the antioxidant activity of this compound using common and well-established in vitro assays. The protocols detailed herein are designed to be adaptable for researchers in various laboratory settings.
General Considerations for Sample Preparation
Proper sample preparation is critical for obtaining accurate and reproducible results in antioxidant assays.
Solubility
As a polyphenolic compound, this compound may have limited solubility in aqueous solutions. It is crucial to select an appropriate solvent that will dissolve the compound without interfering with the assay chemistry.
-
Recommended Solvents:
-
Dimethyl sulfoxide (B87167) (DMSO): A common solvent for dissolving a wide range of organic compounds for biological assays. A concentrated stock solution can be prepared in DMSO and then diluted in the assay buffer. The final concentration of DMSO in the assay should be kept low (typically ≤ 0.5%) to avoid solvent effects.
-
Ethanol (B145695) or Methanol (B129727): Often used for preparing samples for antioxidant assays.[3]
-
Methanol-dimethylformamide (50:50 v/v): This solvent mixture has been shown to be effective for solubilizing various forms of ellagic acid and its derivatives.[4][5]
-
-
Protocol for Solubilization:
-
Accurately weigh a small amount of this compound.
-
Dissolve the compound in a minimal amount of the chosen solvent (e.g., DMSO) to prepare a high-concentration stock solution.
-
Use sonication or gentle warming if necessary to aid dissolution.
-
Perform serial dilutions of the stock solution with the appropriate assay buffer to achieve the desired working concentrations.
-
Concentration Range
The effective concentration range for antioxidant activity can vary significantly between compounds. It is recommended to test a wide range of concentrations to determine the dose-response relationship and to calculate the IC50 (half-maximal inhibitory concentration) or equivalent antioxidant capacity. A typical starting point for polyphenolic compounds can range from low micromolar to millimolar concentrations.
Experimental Protocols for Antioxidant Activity Measurement
Several assays are commonly used to evaluate the antioxidant capacity of natural products. It is advisable to use a battery of tests that measure different aspects of antioxidant activity.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: The DPPH assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it.[5] This reduction of the DPPH radical is accompanied by a color change from deep violet to pale yellow, which can be measured spectrophotometrically at approximately 517 nm.[5][6] The degree of discoloration is proportional to the scavenging activity of the antioxidant.
Experimental Protocol:
-
Reagents and Equipment:
-
This compound (test sample)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
Positive control (e.g., Ascorbic acid, Trolox, or Gallic acid)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or UV-Vis spectrophotometer
-
-
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and protected from light.
-
Preparation of Test Sample and Standards: Prepare a series of dilutions of the test sample and the positive control in methanol.
-
Assay:
-
In a 96-well plate, add a specific volume of each sample dilution (e.g., 100 µL).
-
Add the same volume of methanol to a well to serve as a blank.
-
Add the DPPH solution to all wells (e.g., 100 µL).
-
Mix gently and incubate in the dark at room temperature for 30 minutes.[6]
-
-
Measurement: Measure the absorbance at 517 nm.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
-
Data Presentation:
| Concentration (µg/mL or µM) | Absorbance (517 nm) | % Scavenging Activity |
| Blank (0) | Value | 0 |
| Sample Conc. 1 | Value | Value |
| Sample Conc. 2 | Value | Value |
| Sample Conc. 3 | Value | Value |
| Positive Control Conc. 1 | Value | Value |
| Positive Control Conc. 2 | Value | Value |
Table 1: Template for recording DPPH radical scavenging activity data.
Diagram 1: DPPH Radical Scavenging Assay Workflow.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). [7]The ABTS•+ is generated by reacting ABTS with a strong oxidizing agent, such as potassium persulfate. [7][8]The resulting blue-green ABTS•+ solution is decolorized by the antioxidant in a concentration-dependent manner. The change in absorbance is measured spectrophotometrically at 734 nm. [7]This assay is applicable to both hydrophilic and lipophilic antioxidants. [9] Experimental Protocol:
-
Reagents and Equipment:
-
This compound (test sample)
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate (B84403) buffered saline (PBS) or ethanol
-
Positive control (e.g., Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or UV-Vis spectrophotometer
-
-
Procedure:
-
Preparation of ABTS•+ Stock Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. [7][8] 2. Preparation of ABTS•+ Working Solution: Dilute the stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm. [8] 3. Preparation of Test Sample and Standards: Prepare a series of dilutions of the test sample and the positive control.
-
-
Assay:
-
Add a small volume of the sample or standard to the ABTS•+ working solution (e.g., 20 µL of sample to 2 mL of ABTS•+ solution).
-
Mix and incubate at room temperature for a defined time (e.g., 6 minutes).
-
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using the following formula:
Where:
-
A_control is the absorbance of the ABTS•+ solution without the sample.
-
A_sample is the absorbance of the ABTS•+ solution with the sample. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
-
Data Presentation:
| Concentration (µg/mL or µM) | Absorbance (734 nm) | % Scavenging Activity |
| Blank (0) | Value | 0 |
| Sample Conc. 1 | Value | Value |
| Sample Conc. 2 | Value | Value |
| Sample Conc. 3 | Value | Value |
| Trolox Conc. 1 | Value | Value |
| Trolox Conc. 2 | Value | Value |
Table 2: Template for recording ABTS radical scavenging activity data.
Diagram 2: ABTS Radical Scavenging Assay Workflow.
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form. [4]This reduction results in the formation of an intense blue-colored complex with an absorbance maximum at 593 nm. The change in absorbance is directly proportional to the reducing power of the antioxidants in the sample. The assay is typically conducted at an acidic pH of 3.6. [4] Experimental Protocol:
-
Reagents and Equipment:
-
This compound (test sample)
-
Acetate (B1210297) buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
Standard (e.g., FeSO₄·7H₂O or Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or UV-Vis spectrophotometer
-
Water bath at 37°C
-
-
Procedure:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. [4]Warm the reagent to 37°C before use.
-
Preparation of Test Sample and Standards: Prepare a series of dilutions of the test sample and the standard.
-
Assay:
-
Calculation: Construct a standard curve using the standard (e.g., FeSO₄). The FRAP value of the sample is determined by comparing its absorbance to the standard curve and is expressed as µM Fe(II) equivalents or Trolox equivalents.
-
Data Presentation:
| Concentration (µg/mL or µM) | Absorbance (593 nm) | FRAP Value (µM Fe(II) Eq.) |
| Blank (0) | Value | 0 |
| Sample Conc. 1 | Value | Value |
| Sample Conc. 2 | Value | Value |
| Sample Conc. 3 | Value | Value |
| Fe(II) Standard 1 | Value | Value |
| Fe(II) Standard 2 | Value | Value |
Table 3: Template for recording FRAP assay data.
Diagram 3: FRAP Assay Workflow.
ORAC (Oxygen Radical Absorbance Capacity) Assay
Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by a peroxyl radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant's protective effect is quantified by measuring the decay of the fluorescent signal over time. The area under the fluorescence decay curve (AUC) is calculated, and the net AUC (AUC_sample - AUC_blank) is proportional to the antioxidant capacity.
Experimental Protocol:
-
Reagents and Equipment:
-
This compound (test sample)
-
Fluorescein (B123965) sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Phosphate buffer (75 mM, pH 7.4)
-
Positive control (Trolox)
-
96-well black microplate
-
Fluorescence microplate reader with temperature control
-
-
Procedure:
-
Preparation of Reagents:
-
Prepare a working solution of fluorescein in phosphate buffer.
-
Prepare a solution of AAPH in phosphate buffer (prepare fresh daily).
-
Prepare a series of dilutions of the test sample and Trolox standard in phosphate buffer.
-
-
Assay:
-
In a 96-well black microplate, add the sample, standard, or blank (phosphate buffer) (e.g., 25 µL).
-
Add the fluorescein working solution to all wells (e.g., 150 µL).
-
Incubate the plate at 37°C for approximately 30 minutes.
-
Initiate the reaction by adding the AAPH solution to all wells (e.g., 25 µL).
-
-
Measurement: Immediately place the plate in the fluorescence reader (pre-set to 37°C) and measure the fluorescence intensity (Excitation: ~485 nm, Emission: ~520 nm) every 1-2 minutes for 60-90 minutes.
-
Calculation:
-
Calculate the Area Under the Curve (AUC) for each sample, standard, and blank.
-
Calculate the Net AUC by subtracting the AUC of the blank from the AUC of each sample and standard.
-
Plot a standard curve of Net AUC versus Trolox concentration.
-
Determine the ORAC value of the sample from the standard curve, expressed as µmol Trolox Equivalents (TE).
-
-
Data Presentation:
| Sample/Standard | Concentration (µM) | Net AUC | ORAC Value (µmol TE/g) |
| Blank | 0 | 0 | 0 |
| Sample Conc. 1 | Value | Value | Value |
| Sample Conc. 2 | Value | Value | Value |
| Sample Conc. 3 | Value | Value | Value |
| Trolox Conc. 1 | Value | Value | Value |
| Trolox Conc. 2 | Value | Value | Value |
Table 4: Template for recording ORAC assay data.
Diagram 4: ORAC Assay Workflow.
Summary and Conclusion
The protocols outlined in these application notes provide a robust framework for the comprehensive evaluation of the antioxidant activity of this compound. By employing a combination of assays such as DPPH, ABTS, FRAP, and ORAC, researchers can gain a multifaceted understanding of its radical scavenging and reducing capabilities. Adherence to these detailed methodologies will ensure the generation of reliable and comparable data, which is essential for the assessment of its potential as a novel antioxidant agent in research and drug development.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. Extraction and quantification of phenolic acids and flavonols from Eugenia pyriformis using different solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. UQ eSpace [espace.library.uq.edu.au]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Antioxidant assay-guided purification and LC determination of ellagic acid in pomegranate peel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Spectrophotometric Determination of Phenolic Antioxidants in the Presence of Thiols and Proteins [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Analytical methods for assay of ellagic acid and its solubility studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring the Antioxidant Activity of 1,2,3-Tri-O-methyl-7,8-methyleneflavellagic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,2,3-Tri-O-methyl-7,8-methyleneflavellagic acid is a derivative of flavellagic acid, belonging to the class of polyphenolic compounds known as ellagitannins.[1] Polyphenols are widely recognized for their antioxidant properties, which are primarily attributed to their ability to donate hydrogen atoms or electrons, thereby neutralizing reactive oxygen species (ROS) and reactive nitrogen species (RNS).[2] The structure of this compound, with its multiple hydroxyl and methoxy groups, suggests potential antioxidant capabilities.
These application notes provide a comprehensive guide to measuring the antioxidant activity of this compound using common and well-established in vitro assays. The protocols detailed herein are designed to be adaptable for researchers in various laboratory settings.
General Considerations for Sample Preparation
Proper sample preparation is critical for obtaining accurate and reproducible results in antioxidant assays.
Solubility
As a polyphenolic compound, this compound may have limited solubility in aqueous solutions. It is crucial to select an appropriate solvent that will dissolve the compound without interfering with the assay chemistry.
-
Recommended Solvents:
-
Dimethyl sulfoxide (DMSO): A common solvent for dissolving a wide range of organic compounds for biological assays. A concentrated stock solution can be prepared in DMSO and then diluted in the assay buffer. The final concentration of DMSO in the assay should be kept low (typically ≤ 0.5%) to avoid solvent effects.
-
Ethanol or Methanol: Often used for preparing samples for antioxidant assays.[3]
-
Methanol-dimethylformamide (50:50 v/v): This solvent mixture has been shown to be effective for solubilizing various forms of ellagic acid and its derivatives.[4][5]
-
-
Protocol for Solubilization:
-
Accurately weigh a small amount of this compound.
-
Dissolve the compound in a minimal amount of the chosen solvent (e.g., DMSO) to prepare a high-concentration stock solution.
-
Use sonication or gentle warming if necessary to aid dissolution.
-
Perform serial dilutions of the stock solution with the appropriate assay buffer to achieve the desired working concentrations.
-
Concentration Range
The effective concentration range for antioxidant activity can vary significantly between compounds. It is recommended to test a wide range of concentrations to determine the dose-response relationship and to calculate the IC50 (half-maximal inhibitory concentration) or equivalent antioxidant capacity. A typical starting point for polyphenolic compounds can range from low micromolar to millimolar concentrations.
Experimental Protocols for Antioxidant Activity Measurement
Several assays are commonly used to evaluate the antioxidant capacity of natural products. It is advisable to use a battery of tests that measure different aspects of antioxidant activity.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: The DPPH assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it.[5] This reduction of the DPPH radical is accompanied by a color change from deep violet to pale yellow, which can be measured spectrophotometrically at approximately 517 nm.[5][6] The degree of discoloration is proportional to the scavenging activity of the antioxidant.
Experimental Protocol:
-
Reagents and Equipment:
-
This compound (test sample)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
Positive control (e.g., Ascorbic acid, Trolox, or Gallic acid)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or UV-Vis spectrophotometer
-
-
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and protected from light.
-
Preparation of Test Sample and Standards: Prepare a series of dilutions of the test sample and the positive control in methanol.
-
Assay:
-
In a 96-well plate, add a specific volume of each sample dilution (e.g., 100 µL).
-
Add the same volume of methanol to a well to serve as a blank.
-
Add the DPPH solution to all wells (e.g., 100 µL).
-
Mix gently and incubate in the dark at room temperature for 30 minutes.[6]
-
-
Measurement: Measure the absorbance at 517 nm.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
-
Data Presentation:
| Concentration (µg/mL or µM) | Absorbance (517 nm) | % Scavenging Activity |
| Blank (0) | Value | 0 |
| Sample Conc. 1 | Value | Value |
| Sample Conc. 2 | Value | Value |
| Sample Conc. 3 | Value | Value |
| Positive Control Conc. 1 | Value | Value |
| Positive Control Conc. 2 | Value | Value |
Table 1: Template for recording DPPH radical scavenging activity data.
Diagram 1: DPPH Radical Scavenging Assay Workflow.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). [7]The ABTS•+ is generated by reacting ABTS with a strong oxidizing agent, such as potassium persulfate. [7][8]The resulting blue-green ABTS•+ solution is decolorized by the antioxidant in a concentration-dependent manner. The change in absorbance is measured spectrophotometrically at 734 nm. [7]This assay is applicable to both hydrophilic and lipophilic antioxidants. [9] Experimental Protocol:
-
Reagents and Equipment:
-
This compound (test sample)
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate buffered saline (PBS) or ethanol
-
Positive control (e.g., Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or UV-Vis spectrophotometer
-
-
Procedure:
-
Preparation of ABTS•+ Stock Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. [7][8] 2. Preparation of ABTS•+ Working Solution: Dilute the stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm. [8] 3. Preparation of Test Sample and Standards: Prepare a series of dilutions of the test sample and the positive control.
-
-
Assay:
-
Add a small volume of the sample or standard to the ABTS•+ working solution (e.g., 20 µL of sample to 2 mL of ABTS•+ solution).
-
Mix and incubate at room temperature for a defined time (e.g., 6 minutes).
-
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using the following formula:
Where:
-
A_control is the absorbance of the ABTS•+ solution without the sample.
-
A_sample is the absorbance of the ABTS•+ solution with the sample. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
-
Data Presentation:
| Concentration (µg/mL or µM) | Absorbance (734 nm) | % Scavenging Activity |
| Blank (0) | Value | 0 |
| Sample Conc. 1 | Value | Value |
| Sample Conc. 2 | Value | Value |
| Sample Conc. 3 | Value | Value |
| Trolox Conc. 1 | Value | Value |
| Trolox Conc. 2 | Value | Value |
Table 2: Template for recording ABTS radical scavenging activity data.
Diagram 2: ABTS Radical Scavenging Assay Workflow.
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form. [4]This reduction results in the formation of an intense blue-colored complex with an absorbance maximum at 593 nm. The change in absorbance is directly proportional to the reducing power of the antioxidants in the sample. The assay is typically conducted at an acidic pH of 3.6. [4] Experimental Protocol:
-
Reagents and Equipment:
-
This compound (test sample)
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
Standard (e.g., FeSO₄·7H₂O or Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or UV-Vis spectrophotometer
-
Water bath at 37°C
-
-
Procedure:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. [4]Warm the reagent to 37°C before use.
-
Preparation of Test Sample and Standards: Prepare a series of dilutions of the test sample and the standard.
-
Assay:
-
Calculation: Construct a standard curve using the standard (e.g., FeSO₄). The FRAP value of the sample is determined by comparing its absorbance to the standard curve and is expressed as µM Fe(II) equivalents or Trolox equivalents.
-
Data Presentation:
| Concentration (µg/mL or µM) | Absorbance (593 nm) | FRAP Value (µM Fe(II) Eq.) |
| Blank (0) | Value | 0 |
| Sample Conc. 1 | Value | Value |
| Sample Conc. 2 | Value | Value |
| Sample Conc. 3 | Value | Value |
| Fe(II) Standard 1 | Value | Value |
| Fe(II) Standard 2 | Value | Value |
Table 3: Template for recording FRAP assay data.
Diagram 3: FRAP Assay Workflow.
ORAC (Oxygen Radical Absorbance Capacity) Assay
Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by a peroxyl radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant's protective effect is quantified by measuring the decay of the fluorescent signal over time. The area under the fluorescence decay curve (AUC) is calculated, and the net AUC (AUC_sample - AUC_blank) is proportional to the antioxidant capacity.
Experimental Protocol:
-
Reagents and Equipment:
-
This compound (test sample)
-
Fluorescein sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Phosphate buffer (75 mM, pH 7.4)
-
Positive control (Trolox)
-
96-well black microplate
-
Fluorescence microplate reader with temperature control
-
-
Procedure:
-
Preparation of Reagents:
-
Prepare a working solution of fluorescein in phosphate buffer.
-
Prepare a solution of AAPH in phosphate buffer (prepare fresh daily).
-
Prepare a series of dilutions of the test sample and Trolox standard in phosphate buffer.
-
-
Assay:
-
In a 96-well black microplate, add the sample, standard, or blank (phosphate buffer) (e.g., 25 µL).
-
Add the fluorescein working solution to all wells (e.g., 150 µL).
-
Incubate the plate at 37°C for approximately 30 minutes.
-
Initiate the reaction by adding the AAPH solution to all wells (e.g., 25 µL).
-
-
Measurement: Immediately place the plate in the fluorescence reader (pre-set to 37°C) and measure the fluorescence intensity (Excitation: ~485 nm, Emission: ~520 nm) every 1-2 minutes for 60-90 minutes.
-
Calculation:
-
Calculate the Area Under the Curve (AUC) for each sample, standard, and blank.
-
Calculate the Net AUC by subtracting the AUC of the blank from the AUC of each sample and standard.
-
Plot a standard curve of Net AUC versus Trolox concentration.
-
Determine the ORAC value of the sample from the standard curve, expressed as µmol Trolox Equivalents (TE).
-
-
Data Presentation:
| Sample/Standard | Concentration (µM) | Net AUC | ORAC Value (µmol TE/g) |
| Blank | 0 | 0 | 0 |
| Sample Conc. 1 | Value | Value | Value |
| Sample Conc. 2 | Value | Value | Value |
| Sample Conc. 3 | Value | Value | Value |
| Trolox Conc. 1 | Value | Value | Value |
| Trolox Conc. 2 | Value | Value | Value |
Table 4: Template for recording ORAC assay data.
Diagram 4: ORAC Assay Workflow.
Summary and Conclusion
The protocols outlined in these application notes provide a robust framework for the comprehensive evaluation of the antioxidant activity of this compound. By employing a combination of assays such as DPPH, ABTS, FRAP, and ORAC, researchers can gain a multifaceted understanding of its radical scavenging and reducing capabilities. Adherence to these detailed methodologies will ensure the generation of reliable and comparable data, which is essential for the assessment of its potential as a novel antioxidant agent in research and drug development.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. Extraction and quantification of phenolic acids and flavonols from Eugenia pyriformis using different solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. UQ eSpace [espace.library.uq.edu.au]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Antioxidant assay-guided purification and LC determination of ellagic acid in pomegranate peel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Spectrophotometric Determination of Phenolic Antioxidants in the Presence of Thiols and Proteins [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Analytical methods for assay of ellagic acid and its solubility studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1,2,3-Tri-O-methyl-7,8-methyleneflavellagic acid Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
1,2,3-Tri-O-methyl-7,8-methyleneflavellagic acid is a derivative of ellagic acid, a well-documented phytochemical with a broad spectrum of biological activities.[1] This specific derivative has been identified from Agrostistachys hookeri and has demonstrated initial activity against P-388 lymphocytic leukemia cells.[2] Structurally related ellagic acid derivatives have shown promising antimicrobial, antioxidant, antiplasmodial, and anti-diabetic properties.[3][4][5] These findings provide a strong rationale for a comprehensive investigation into the therapeutic potential of this compound.
These application notes provide a detailed experimental framework for characterizing the biological activities of this compound, focusing on its potential as an anticancer, antimicrobial, and antioxidant agent.
Experimental Design Workflow
The proposed experimental design follows a logical progression from initial screening to more detailed mechanistic studies.
Caption: Experimental workflow for characterizing this compound.
Application Notes and Protocols
Anticancer Activity Evaluation
Objective: To determine the cytotoxic effects of this compound on a panel of cancer cell lines.
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed cancer cells (e.g., P-388, HeLa, MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Data Presentation:
| Cell Line | IC₅₀ (µM) after 24h | IC₅₀ (µM) after 48h | IC₅₀ (µM) after 72h |
| P-388 | |||
| HeLa | |||
| MCF-7 | |||
| Normal Fibroblasts |
Antimicrobial Activity Evaluation
Objective: To assess the antimicrobial efficacy of the compound against a panel of pathogenic bacteria and fungi. A related compound, 2,3,8-tri-O-Methyl ellagic acid, has shown antimicrobial activity.[5][6]
Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Microorganism Preparation: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) to the mid-logarithmic phase in appropriate broth.
-
Compound Dilution: Prepare a two-fold serial dilution of this compound in a 96-well plate.
-
Inoculation: Add the microbial suspension to each well to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Data Presentation:
| Microorganism | MIC (µg/mL) |
| Staphylococcus aureus | |
| Escherichia coli | |
| Pseudomonas aeruginosa | |
| Candida albicans |
Antioxidant Activity Evaluation
Objective: To determine the free radical scavenging potential of the compound. 3-O-methyl ellagic acid has been reported to have antioxidant properties.[7]
Protocol: DPPH Radical Scavenging Assay
-
Sample Preparation: Prepare different concentrations of this compound in methanol.
-
Reaction Mixture: Add 100 µL of the sample to 100 µL of a methanolic solution of DPPH (0.2 mM).
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm. Ascorbic acid or Trolox can be used as a positive control.
-
Calculation: Calculate the percentage of radical scavenging activity.
Data Presentation:
| Compound | IC₅₀ (µg/mL) |
| This compound | |
| Ascorbic Acid (Control) |
Mechanistic Studies: Hypothetical Signaling Pathway
Based on the known anticancer activity of related ellagic acid derivatives, a potential mechanism of action could involve the induction of apoptosis through the intrinsic pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Compounds structurally related to ellagic acid show improved antiplasmodial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2,3,8-Tri-O-methylellagic acid | CAS:1617-49-8 | Manufacturer ChemFaces [chemfaces.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for 1,2,3-Tri-O-methyl-7,8-methyleneflavellagic acid Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
1,2,3-Tri-O-methyl-7,8-methyleneflavellagic acid is a derivative of ellagic acid, a well-documented phytochemical with a broad spectrum of biological activities.[1] This specific derivative has been identified from Agrostistachys hookeri and has demonstrated initial activity against P-388 lymphocytic leukemia cells.[2] Structurally related ellagic acid derivatives have shown promising antimicrobial, antioxidant, antiplasmodial, and anti-diabetic properties.[3][4][5] These findings provide a strong rationale for a comprehensive investigation into the therapeutic potential of this compound.
These application notes provide a detailed experimental framework for characterizing the biological activities of this compound, focusing on its potential as an anticancer, antimicrobial, and antioxidant agent.
Experimental Design Workflow
The proposed experimental design follows a logical progression from initial screening to more detailed mechanistic studies.
Caption: Experimental workflow for characterizing this compound.
Application Notes and Protocols
Anticancer Activity Evaluation
Objective: To determine the cytotoxic effects of this compound on a panel of cancer cell lines.
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed cancer cells (e.g., P-388, HeLa, MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Data Presentation:
| Cell Line | IC₅₀ (µM) after 24h | IC₅₀ (µM) after 48h | IC₅₀ (µM) after 72h |
| P-388 | |||
| HeLa | |||
| MCF-7 | |||
| Normal Fibroblasts |
Antimicrobial Activity Evaluation
Objective: To assess the antimicrobial efficacy of the compound against a panel of pathogenic bacteria and fungi. A related compound, 2,3,8-tri-O-Methyl ellagic acid, has shown antimicrobial activity.[5][6]
Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Microorganism Preparation: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) to the mid-logarithmic phase in appropriate broth.
-
Compound Dilution: Prepare a two-fold serial dilution of this compound in a 96-well plate.
-
Inoculation: Add the microbial suspension to each well to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Data Presentation:
| Microorganism | MIC (µg/mL) |
| Staphylococcus aureus | |
| Escherichia coli | |
| Pseudomonas aeruginosa | |
| Candida albicans |
Antioxidant Activity Evaluation
Objective: To determine the free radical scavenging potential of the compound. 3-O-methyl ellagic acid has been reported to have antioxidant properties.[7]
Protocol: DPPH Radical Scavenging Assay
-
Sample Preparation: Prepare different concentrations of this compound in methanol.
-
Reaction Mixture: Add 100 µL of the sample to 100 µL of a methanolic solution of DPPH (0.2 mM).
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm. Ascorbic acid or Trolox can be used as a positive control.
-
Calculation: Calculate the percentage of radical scavenging activity.
Data Presentation:
| Compound | IC₅₀ (µg/mL) |
| This compound | |
| Ascorbic Acid (Control) |
Mechanistic Studies: Hypothetical Signaling Pathway
Based on the known anticancer activity of related ellagic acid derivatives, a potential mechanism of action could involve the induction of apoptosis through the intrinsic pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Compounds structurally related to ellagic acid show improved antiplasmodial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2,3,8-Tri-O-methylellagic acid | CAS:1617-49-8 | Manufacturer ChemFaces [chemfaces.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
Synthesis of 1,2,3-Tri-O-methyl-7,8-methyleneflavellagic Acid Derivatives: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 1,2,3-Tri-O-methyl-7,8-methyleneflavellagic acid derivatives. Flavellagic acid and its derivatives are of significant interest in medicinal chemistry due to their potential therapeutic properties, including antioxidant, antimicrobial, and anticancer activities.[1][2][3][4] This protocol outlines a potential synthetic route starting from flavellagic acid, involving sequential methylation and methylenation reactions. The methodologies are compiled from established procedures for the modification of ellagic acid and related polyphenolic compounds. All quantitative data is presented in structured tables, and the experimental workflow is visualized using a DOT graph.
Introduction
Flavellagic acid, a pentahydroxylated derivative of ellagic acid, has demonstrated promising biological activities.[5] Chemical modification of its hydroxyl groups can lead to derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. The target compound, this compound, is a natural product with potential for further investigation.[6] This protocol details a plausible synthetic strategy for obtaining this and related derivatives for research and drug development purposes. The synthesis involves two key steps: selective methylation of the hydroxyl groups at positions 1, 2, and 3, followed by the introduction of a methylene (B1212753) bridge at positions 7 and 8.
Experimental Protocols
Materials and Methods
Starting Material: Flavellagic Acid (C14H6O9)[7] Reagents:
-
Dimethyl sulfate (B86663) (DMS)
-
Potassium carbonate (K2CO3)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (CH2Cl2)
-
Iodomethane (CH3I)
-
Sodium hydride (NaH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297)
-
Methanol
-
Silica (B1680970) gel for column chromatography
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer with heating mantle
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates
-
Column chromatography setup
-
NMR spectrometer
-
Mass spectrometer
Part 1: Synthesis of 1,2,3-Tri-O-methylflavellagic acid
This procedure is adapted from methylation protocols for related polyphenolic compounds.
Protocol:
-
Preparation: To a solution of flavellagic acid (1 mmol) in anhydrous DMF (20 mL), add anhydrous potassium carbonate (4 mmol).
-
Methylation: Add dimethyl sulfate (3.5 mmol) dropwise to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. Monitor the reaction progress by TLC (e.g., Ethyl acetate:Hexane 7:3).
-
Work-up: After completion, cool the mixture to room temperature and pour it into ice-cold water (100 mL).
-
Acidification: Acidify the aqueous solution with 2N HCl to pH 2-3.
-
Extraction: Extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain 1,2,3-Tri-O-methylflavellagic acid.
Table 1: Reagent Quantities for Methylation
| Reagent | Molar Ratio (to Flavellagic Acid) | Amount (for 1 mmol starting material) |
| Flavellagic Acid | 1 | 318 mg |
| Potassium Carbonate | 4 | 552 mg |
| Dimethyl Sulfate | 3.5 | 0.33 mL |
| Anhydrous DMF | - | 20 mL |
Part 2: Synthesis of this compound
This procedure for methylenation is based on established methods for creating methylenedioxy bridges on catechols.
Protocol:
-
Preparation: Suspend 1,2,3-Tri-O-methylflavellagic acid (1 mmol) in anhydrous DMF (20 mL).
-
Base Addition: Add sodium hydride (60% dispersion in mineral oil, 2.5 mmol) portion-wise to the suspension under an inert atmosphere (e.g., nitrogen or argon) at 0 °C. Stir for 30 minutes.
-
Methylenation: Add diiodomethane (B129776) (1.5 mmol) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and then heat to 80-90 °C for 6-12 hours. Monitor the reaction by TLC.
-
Quenching: Cool the reaction mixture to 0 °C and carefully quench with methanol, followed by the addition of water.
-
Extraction: Extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by silica gel column chromatography to yield this compound.
Table 2: Reagent Quantities for Methylenation
| Reagent | Molar Ratio (to 1,2,3-Tri-O-methylflavellagic acid) | Amount (for 1 mmol starting material) |
| 1,2,3-Tri-O-methylflavellagic acid | 1 | 360 mg |
| Sodium Hydride (60%) | 2.5 | 100 mg |
| Diiodomethane | 1.5 | 0.1 mL |
| Anhydrous DMF | - | 20 mL |
Synthetic Workflow
Caption: Synthetic pathway for this compound.
Potential Biological Activities and Applications
Derivatives of ellagic acid have shown a wide range of biological activities, including antimicrobial, antioxidant, and anticancer properties.[1][2] The methylation of hydroxyl groups can influence the lipophilicity and bioavailability of the parent compound, potentially enhancing its therapeutic efficacy.[2] The introduction of a methylenedioxy bridge can also modulate biological activity. The synthesized derivatives should be evaluated for their potential in various therapeutic areas.
Signaling Pathway Context
While the direct signaling pathway of this compound is not yet elucidated, related compounds like ellagic acid are known to interact with various cellular targets. For instance, ellagic acid has been shown to inhibit DNA methylation by N-methyl-N-nitrosourea (MeNU), suggesting a role in cancer chemoprevention through the modulation of DNA adduct formation.[8]
Caption: Postulated mechanism of action for ellagic acid derivatives in cancer prevention.
Conclusion
This application note provides a comprehensive, albeit theoretical, protocol for the synthesis of this compound and its derivatives. The outlined procedures are based on well-established chemical transformations of similar polyphenolic compounds. Researchers can use this guide as a starting point for the synthesis and subsequent biological evaluation of these promising compounds. Further optimization of reaction conditions and purification techniques may be necessary to achieve high yields and purity.
References
- 1. New antioxidant and antimicrobial ellagic acid derivatives from Pteleopsis hylodendron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel formulations of ellagic acid for the improvement of antimicrobial, antioxidant, anticancer, antidiabetic, and neuroprotective applications [nmb-journal.com]
- 3. Recent Advances in the Production and Applications of Ellagic Acid and Its Derivatives. A Review [mdpi.com]
- 4. Recent Advances in the Production and Applications of Ellagic Acid and Its Derivatives. A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | TargetMol [targetmol.com]
- 7. Flavellagic Acid | C14H6O9 | CID 5384468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Inhibition of N-methyl-N-nitrosourea-induced mutagenicity and DNA methylation by ellagic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of 1,2,3-Tri-O-methyl-7,8-methyleneflavellagic Acid Derivatives: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 1,2,3-Tri-O-methyl-7,8-methyleneflavellagic acid derivatives. Flavellagic acid and its derivatives are of significant interest in medicinal chemistry due to their potential therapeutic properties, including antioxidant, antimicrobial, and anticancer activities.[1][2][3][4] This protocol outlines a potential synthetic route starting from flavellagic acid, involving sequential methylation and methylenation reactions. The methodologies are compiled from established procedures for the modification of ellagic acid and related polyphenolic compounds. All quantitative data is presented in structured tables, and the experimental workflow is visualized using a DOT graph.
Introduction
Flavellagic acid, a pentahydroxylated derivative of ellagic acid, has demonstrated promising biological activities.[5] Chemical modification of its hydroxyl groups can lead to derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. The target compound, this compound, is a natural product with potential for further investigation.[6] This protocol details a plausible synthetic strategy for obtaining this and related derivatives for research and drug development purposes. The synthesis involves two key steps: selective methylation of the hydroxyl groups at positions 1, 2, and 3, followed by the introduction of a methylene bridge at positions 7 and 8.
Experimental Protocols
Materials and Methods
Starting Material: Flavellagic Acid (C14H6O9)[7] Reagents:
-
Dimethyl sulfate (DMS)
-
Potassium carbonate (K2CO3)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (CH2Cl2)
-
Iodomethane (CH3I)
-
Sodium hydride (NaH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Hexane
-
Methanol
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer with heating mantle
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates
-
Column chromatography setup
-
NMR spectrometer
-
Mass spectrometer
Part 1: Synthesis of 1,2,3-Tri-O-methylflavellagic acid
This procedure is adapted from methylation protocols for related polyphenolic compounds.
Protocol:
-
Preparation: To a solution of flavellagic acid (1 mmol) in anhydrous DMF (20 mL), add anhydrous potassium carbonate (4 mmol).
-
Methylation: Add dimethyl sulfate (3.5 mmol) dropwise to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. Monitor the reaction progress by TLC (e.g., Ethyl acetate:Hexane 7:3).
-
Work-up: After completion, cool the mixture to room temperature and pour it into ice-cold water (100 mL).
-
Acidification: Acidify the aqueous solution with 2N HCl to pH 2-3.
-
Extraction: Extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain 1,2,3-Tri-O-methylflavellagic acid.
Table 1: Reagent Quantities for Methylation
| Reagent | Molar Ratio (to Flavellagic Acid) | Amount (for 1 mmol starting material) |
| Flavellagic Acid | 1 | 318 mg |
| Potassium Carbonate | 4 | 552 mg |
| Dimethyl Sulfate | 3.5 | 0.33 mL |
| Anhydrous DMF | - | 20 mL |
Part 2: Synthesis of this compound
This procedure for methylenation is based on established methods for creating methylenedioxy bridges on catechols.
Protocol:
-
Preparation: Suspend 1,2,3-Tri-O-methylflavellagic acid (1 mmol) in anhydrous DMF (20 mL).
-
Base Addition: Add sodium hydride (60% dispersion in mineral oil, 2.5 mmol) portion-wise to the suspension under an inert atmosphere (e.g., nitrogen or argon) at 0 °C. Stir for 30 minutes.
-
Methylenation: Add diiodomethane (1.5 mmol) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and then heat to 80-90 °C for 6-12 hours. Monitor the reaction by TLC.
-
Quenching: Cool the reaction mixture to 0 °C and carefully quench with methanol, followed by the addition of water.
-
Extraction: Extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by silica gel column chromatography to yield this compound.
Table 2: Reagent Quantities for Methylenation
| Reagent | Molar Ratio (to 1,2,3-Tri-O-methylflavellagic acid) | Amount (for 1 mmol starting material) |
| 1,2,3-Tri-O-methylflavellagic acid | 1 | 360 mg |
| Sodium Hydride (60%) | 2.5 | 100 mg |
| Diiodomethane | 1.5 | 0.1 mL |
| Anhydrous DMF | - | 20 mL |
Synthetic Workflow
Caption: Synthetic pathway for this compound.
Potential Biological Activities and Applications
Derivatives of ellagic acid have shown a wide range of biological activities, including antimicrobial, antioxidant, and anticancer properties.[1][2] The methylation of hydroxyl groups can influence the lipophilicity and bioavailability of the parent compound, potentially enhancing its therapeutic efficacy.[2] The introduction of a methylenedioxy bridge can also modulate biological activity. The synthesized derivatives should be evaluated for their potential in various therapeutic areas.
Signaling Pathway Context
While the direct signaling pathway of this compound is not yet elucidated, related compounds like ellagic acid are known to interact with various cellular targets. For instance, ellagic acid has been shown to inhibit DNA methylation by N-methyl-N-nitrosourea (MeNU), suggesting a role in cancer chemoprevention through the modulation of DNA adduct formation.[8]
Caption: Postulated mechanism of action for ellagic acid derivatives in cancer prevention.
Conclusion
This application note provides a comprehensive, albeit theoretical, protocol for the synthesis of this compound and its derivatives. The outlined procedures are based on well-established chemical transformations of similar polyphenolic compounds. Researchers can use this guide as a starting point for the synthesis and subsequent biological evaluation of these promising compounds. Further optimization of reaction conditions and purification techniques may be necessary to achieve high yields and purity.
References
- 1. New antioxidant and antimicrobial ellagic acid derivatives from Pteleopsis hylodendron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel formulations of ellagic acid for the improvement of antimicrobial, antioxidant, anticancer, antidiabetic, and neuroprotective applications [nmb-journal.com]
- 3. Recent Advances in the Production and Applications of Ellagic Acid and Its Derivatives. A Review [mdpi.com]
- 4. Recent Advances in the Production and Applications of Ellagic Acid and Its Derivatives. A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | TargetMol [targetmol.com]
- 7. Flavellagic Acid | C14H6O9 | CID 5384468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Inhibition of N-methyl-N-nitrosourea-induced mutagenicity and DNA methylation by ellagic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of 1,2,3-Tri-O-methyl-7,8-methyleneflavellagic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2,3-Tri-O-methyl-7,8-methyleneflavellagic acid. The following information is designed to address common solubility challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the known solvents for this compound?
A1: this compound is a derivative of ellagic acid and is expected to have low aqueous solubility.[1][2][3] It is reported to be soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[4][5] For biological experiments, creating a stock solution in a water-miscible organic solvent like DMSO is a common starting point.
Q2: My compound is precipitating when I dilute my DMSO stock solution into an aqueous buffer. What can I do?
A2: Precipitation upon dilution of a concentrated stock in an organic solvent into an aqueous medium is a common issue for poorly soluble compounds. Here are several strategies to address this:
-
Decrease the final concentration: The most straightforward approach is to lower the final concentration of the compound in your aqueous buffer.
-
Optimize the co-solvent percentage: You can systematically test the highest tolerable percentage of the organic solvent (e.g., DMSO) in your final aqueous solution that prevents precipitation while minimizing solvent-induced artifacts in your experiment.[6]
-
Use of surfactants: Low concentrations of non-ionic surfactants like Polysorbate 80 (Tween 80) or Poloxamer 188 can help to maintain the solubility of hydrophobic compounds in aqueous solutions by forming micelles.[7]
-
pH adjustment: Since the parent compound, ellagic acid, has weakly acidic phenolic groups, the solubility of its derivatives can be pH-dependent.[1] Exploring a range of pH values for your aqueous buffer may improve solubility.
-
Complexation with cyclodextrins: Cyclodextrins are molecules that can encapsulate poorly soluble compounds, thereby increasing their aqueous solubility.[8][9] Beta-cyclodextrins and their derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.
Q3: How can I improve the overall aqueous solubility of this compound for in vivo studies?
A3: For in vivo applications, formulation strategies are crucial to enhance the bioavailability of poorly soluble compounds.[1][2][3] Some common approaches include:
-
Co-solvency: Using a mixture of water-miscible solvents can significantly enhance solubility.[6][10] Examples of commonly used co-solvents include ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycol (PEG).[6]
-
Solid Dispersions: This technique involves dispersing the compound in a hydrophilic carrier at a solid state.[9] This can be achieved through methods like solvent evaporation or hot-melt extrusion.[9]
-
Nanosuspensions: Reducing the particle size of the compound to the nanometer range can increase its surface area and dissolution rate.[7][8]
-
Inclusion Complexes: Forming a complex with cyclodextrins can improve the aqueous solubility and stability of the compound.[8][11]
Troubleshooting Guides
Issue 1: Determining the Optimal Co-solvent System
This guide outlines a systematic approach to identifying an effective co-solvent system for initial experiments.
Experimental Workflow:
Caption: Workflow for selecting an optimal co-solvent system.
Experimental Protocol: Co-solvent Solubility Screening
-
Prepare a Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mg/mL).
-
Prepare Co-solvent Mixtures: Prepare a series of aqueous buffers (e.g., Phosphate Buffered Saline, pH 7.4) containing varying percentages of a co-solvent (e.g., 5%, 10%, 20%, 40% v/v of Ethanol, Propylene Glycol, or PEG 400).
-
Solubility Test: Add an excess amount of the compound from the stock solution to each co-solvent mixture.
-
Equilibration: Vortex the samples and incubate them at a controlled temperature (e.g., 25°C or 37°C) for 24 hours to reach equilibrium.
-
Separation: Centrifuge the samples to pellet the undissolved compound.
-
Quantification: Carefully take an aliquot of the supernatant, dilute it with an appropriate solvent, and determine the concentration of the dissolved compound using a suitable analytical method like HPLC-UV.
Data Presentation: Example Co-solvent Solubility Data
| Co-solvent System (in PBS pH 7.4) | Concentration (% v/v) | Solubility (µg/mL) |
| DMSO | 5 | 5.2 |
| 10 | 12.8 | |
| Ethanol | 10 | 8.5 |
| 20 | 25.1 | |
| PEG 400 | 10 | 15.3 |
| 20 | 42.7 | |
| Propylene Glycol | 10 | 11.9 |
| 20 | 33.6 |
Issue 2: Evaluating Cyclodextrin (B1172386) Complexation
This guide provides a method for assessing the potential of cyclodextrins to enhance the aqueous solubility of your compound.
Logical Relationship Diagram:
Caption: Logic of solubility enhancement via cyclodextrin complexation.
Experimental Protocol: Phase Solubility Study with Cyclodextrins
-
Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions of a cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD) at various concentrations (e.g., 0, 1, 2, 5, 10, 20 mM) in your desired aqueous buffer.
-
Add Excess Compound: Add an excess amount of this compound to each cyclodextrin solution.
-
Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25°C) for 48-72 hours to ensure equilibrium is reached.
-
Sample Preparation: After equilibration, filter the solutions through a 0.22 µm filter to remove the undissolved compound.
-
Quantification: Dilute the filtrate with a suitable solvent and analyze the concentration of the dissolved compound using HPLC-UV or a similar quantitative method.
-
Data Analysis: Plot the concentration of the dissolved compound against the concentration of the cyclodextrin. A linear increase in solubility with increasing cyclodextrin concentration suggests the formation of a soluble inclusion complex.
Data Presentation: Example Phase Solubility Data with HP-β-CD
| HP-β-CD Concentration (mM) | Compound Solubility (µg/mL) |
| 0 | 0.8 |
| 1 | 4.2 |
| 2 | 8.1 |
| 5 | 20.5 |
| 10 | 41.2 |
| 20 | 83.7 |
References
- 1. Formulation Strategies to Improve Oral Bioavailability of Ellagic Acid [mdpi.com]
- 2. preprints.org [preprints.org]
- 3. researchgate.net [researchgate.net]
- 4. 3,7,8-tri-O-methylellagic acid CAS#: 1617-49-8 [m.chemicalbook.com]
- 5. 2,3,8-Tri-O-methylellagic acid | CAS:1617-49-8 | Manufacturer ChemFaces [chemfaces.com]
- 6. wjbphs.com [wjbphs.com]
- 7. brieflands.com [brieflands.com]
- 8. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhancing solubility and stability of poorly soluble drugs. [wisdomlib.org]
- 10. ijmsdr.org [ijmsdr.org]
- 11. medchemexpress.com [medchemexpress.com]
Technical Support Center: Improving the Solubility of 1,2,3-Tri-O-methyl-7,8-methyleneflavellagic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2,3-Tri-O-methyl-7,8-methyleneflavellagic acid. The following information is designed to address common solubility challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the known solvents for this compound?
A1: this compound is a derivative of ellagic acid and is expected to have low aqueous solubility.[1][2][3] It is reported to be soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[4][5] For biological experiments, creating a stock solution in a water-miscible organic solvent like DMSO is a common starting point.
Q2: My compound is precipitating when I dilute my DMSO stock solution into an aqueous buffer. What can I do?
A2: Precipitation upon dilution of a concentrated stock in an organic solvent into an aqueous medium is a common issue for poorly soluble compounds. Here are several strategies to address this:
-
Decrease the final concentration: The most straightforward approach is to lower the final concentration of the compound in your aqueous buffer.
-
Optimize the co-solvent percentage: You can systematically test the highest tolerable percentage of the organic solvent (e.g., DMSO) in your final aqueous solution that prevents precipitation while minimizing solvent-induced artifacts in your experiment.[6]
-
Use of surfactants: Low concentrations of non-ionic surfactants like Polysorbate 80 (Tween 80) or Poloxamer 188 can help to maintain the solubility of hydrophobic compounds in aqueous solutions by forming micelles.[7]
-
pH adjustment: Since the parent compound, ellagic acid, has weakly acidic phenolic groups, the solubility of its derivatives can be pH-dependent.[1] Exploring a range of pH values for your aqueous buffer may improve solubility.
-
Complexation with cyclodextrins: Cyclodextrins are molecules that can encapsulate poorly soluble compounds, thereby increasing their aqueous solubility.[8][9] Beta-cyclodextrins and their derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.
Q3: How can I improve the overall aqueous solubility of this compound for in vivo studies?
A3: For in vivo applications, formulation strategies are crucial to enhance the bioavailability of poorly soluble compounds.[1][2][3] Some common approaches include:
-
Co-solvency: Using a mixture of water-miscible solvents can significantly enhance solubility.[6][10] Examples of commonly used co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG).[6]
-
Solid Dispersions: This technique involves dispersing the compound in a hydrophilic carrier at a solid state.[9] This can be achieved through methods like solvent evaporation or hot-melt extrusion.[9]
-
Nanosuspensions: Reducing the particle size of the compound to the nanometer range can increase its surface area and dissolution rate.[7][8]
-
Inclusion Complexes: Forming a complex with cyclodextrins can improve the aqueous solubility and stability of the compound.[8][11]
Troubleshooting Guides
Issue 1: Determining the Optimal Co-solvent System
This guide outlines a systematic approach to identifying an effective co-solvent system for initial experiments.
Experimental Workflow:
Caption: Workflow for selecting an optimal co-solvent system.
Experimental Protocol: Co-solvent Solubility Screening
-
Prepare a Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mg/mL).
-
Prepare Co-solvent Mixtures: Prepare a series of aqueous buffers (e.g., Phosphate Buffered Saline, pH 7.4) containing varying percentages of a co-solvent (e.g., 5%, 10%, 20%, 40% v/v of Ethanol, Propylene Glycol, or PEG 400).
-
Solubility Test: Add an excess amount of the compound from the stock solution to each co-solvent mixture.
-
Equilibration: Vortex the samples and incubate them at a controlled temperature (e.g., 25°C or 37°C) for 24 hours to reach equilibrium.
-
Separation: Centrifuge the samples to pellet the undissolved compound.
-
Quantification: Carefully take an aliquot of the supernatant, dilute it with an appropriate solvent, and determine the concentration of the dissolved compound using a suitable analytical method like HPLC-UV.
Data Presentation: Example Co-solvent Solubility Data
| Co-solvent System (in PBS pH 7.4) | Concentration (% v/v) | Solubility (µg/mL) |
| DMSO | 5 | 5.2 |
| 10 | 12.8 | |
| Ethanol | 10 | 8.5 |
| 20 | 25.1 | |
| PEG 400 | 10 | 15.3 |
| 20 | 42.7 | |
| Propylene Glycol | 10 | 11.9 |
| 20 | 33.6 |
Issue 2: Evaluating Cyclodextrin Complexation
This guide provides a method for assessing the potential of cyclodextrins to enhance the aqueous solubility of your compound.
Logical Relationship Diagram:
Caption: Logic of solubility enhancement via cyclodextrin complexation.
Experimental Protocol: Phase Solubility Study with Cyclodextrins
-
Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions of a cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD) at various concentrations (e.g., 0, 1, 2, 5, 10, 20 mM) in your desired aqueous buffer.
-
Add Excess Compound: Add an excess amount of this compound to each cyclodextrin solution.
-
Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25°C) for 48-72 hours to ensure equilibrium is reached.
-
Sample Preparation: After equilibration, filter the solutions through a 0.22 µm filter to remove the undissolved compound.
-
Quantification: Dilute the filtrate with a suitable solvent and analyze the concentration of the dissolved compound using HPLC-UV or a similar quantitative method.
-
Data Analysis: Plot the concentration of the dissolved compound against the concentration of the cyclodextrin. A linear increase in solubility with increasing cyclodextrin concentration suggests the formation of a soluble inclusion complex.
Data Presentation: Example Phase Solubility Data with HP-β-CD
| HP-β-CD Concentration (mM) | Compound Solubility (µg/mL) |
| 0 | 0.8 |
| 1 | 4.2 |
| 2 | 8.1 |
| 5 | 20.5 |
| 10 | 41.2 |
| 20 | 83.7 |
References
- 1. Formulation Strategies to Improve Oral Bioavailability of Ellagic Acid [mdpi.com]
- 2. preprints.org [preprints.org]
- 3. researchgate.net [researchgate.net]
- 4. 3,7,8-tri-O-methylellagic acid CAS#: 1617-49-8 [m.chemicalbook.com]
- 5. 2,3,8-Tri-O-methylellagic acid | CAS:1617-49-8 | Manufacturer ChemFaces [chemfaces.com]
- 6. wjbphs.com [wjbphs.com]
- 7. brieflands.com [brieflands.com]
- 8. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhancing solubility and stability of poorly soluble drugs. [wisdomlib.org]
- 10. ijmsdr.org [ijmsdr.org]
- 11. medchemexpress.com [medchemexpress.com]
"stability issues of 1,2,3-Tri-O-methyl-7,8-methyleneflavellagic acid in solution"
Welcome to the technical support center for 1,2,3-Tri-O-methyl-7,8-methyleneflavellagic acid. This resource is designed for researchers, scientists, and drug development professionals to address potential stability issues encountered during experimentation. Here you will find troubleshooting guides and frequently asked questions to ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: My stock solution of this compound is showing a slight color change after a few days at room temperature. Is this normal?
A1: A color change in your solution is often an indicator of chemical degradation. Polyphenolic compounds, including flavellagic acid derivatives, can be susceptible to oxidation, which may result in a visible alteration of the solution's appearance. It is recommended to prepare fresh solutions for your experiments or store stock solutions at -20°C or -80°C for short-term and long-term storage, respectively. Protect the solution from light to minimize photodegradation.
Q2: I am observing a decrease in the compound's activity in my bioassays over time. Could this be related to its stability in my aqueous assay buffer?
A2: Yes, a loss of bioactivity is a strong indication of compound degradation in your experimental medium. The stability of this compound in aqueous solutions can be significantly influenced by pH. Flavonoids and related polyphenols are often more stable in acidic conditions and can degrade more rapidly in neutral to alkaline buffers.[1] It is advisable to assess the stability of the compound in your specific assay buffer over the time course of your experiment.
Q3: What are the primary factors that can affect the stability of this compound in solution?
A3: The main factors influencing the stability of polyphenolic compounds like this flavellagic acid derivative are:
-
pH: Stability can be pH-dependent, with increased degradation often observed at neutral and alkaline pH.
-
Temperature: Higher temperatures typically accelerate the rate of chemical degradation.[2]
-
Light: Exposure to UV or even ambient light can induce photodegradation.[3]
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.[4]
-
Solvent: The choice of solvent can impact stability. While often dissolved in DMSO for stock solutions, the composition of the final aqueous solution is critical.
Q4: How should I prepare and store my solutions of this compound to maximize its stability?
A4: For optimal stability, follow these guidelines:
-
Stock Solutions: Prepare high-concentration stock solutions in an anhydrous solvent such as DMSO. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
-
Working Solutions: Prepare fresh working solutions in your aqueous buffer immediately before each experiment. If this is not feasible, conduct a preliminary stability test to determine how long the compound remains stable in your experimental conditions.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpected or inconsistent results in biological assays. | Compound degradation in the assay medium. | 1. Prepare fresh solutions for each experiment. 2. Perform a time-course stability study of the compound in your specific assay buffer (see Experimental Protocols). 3. Analyze the compound's concentration at the beginning and end of the experiment using HPLC. |
| Appearance of new peaks in HPLC chromatograms over time. | Formation of degradation products. | 1. Conduct forced degradation studies (see Experimental Protocols) to intentionally generate and identify potential degradation products. 2. Use HPLC coupled with mass spectrometry (LC-MS) to elucidate the structures of the degradation products.[5] |
| Precipitation of the compound in aqueous solutions. | Poor solubility or aggregation. | 1. Ensure the final concentration of the organic solvent (e.g., DMSO) is within the acceptable range for your experiment and does not exceed the compound's solubility limit in the mixed solvent system. 2. Consider using solubility enhancers, if compatible with your experimental setup. |
Experimental Protocols
Protocol 1: Preliminary Stability Assessment in Aqueous Buffer
Objective: To determine the stability of this compound in a specific aqueous buffer over a defined period.
Methodology:
-
Prepare a stock solution of the compound in DMSO.
-
Dilute the stock solution to the final experimental concentration in the aqueous buffer of interest (e.g., PBS, pH 7.4).
-
Incubate the solution under the same conditions as your experiment (e.g., 37°C).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Immediately analyze the concentration of the parent compound in each aliquot using a validated stability-indicating HPLC method.[6]
-
Plot the percentage of the remaining parent compound against time to determine its stability profile.
Protocol 2: Forced Degradation Study
Objective: To identify potential degradation pathways and products under stress conditions. This helps in developing a stability-indicating analytical method.[7]
Methodology:
-
Acid Hydrolysis: Incubate the compound in 0.1 M HCl at a controlled temperature (e.g., 60°C) for a set period (e.g., 24 hours).
-
Base Hydrolysis: Incubate the compound in 0.1 M NaOH at room temperature for a shorter period (e.g., 2-4 hours), as degradation is often faster under basic conditions.
-
Oxidative Degradation: Treat the compound with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.
-
Photodegradation: Expose a solution of the compound to a light source (e.g., UV lamp or a photostability chamber) for a defined duration.
-
Thermal Degradation: Expose a solid sample and a solution of the compound to elevated temperatures (e.g., 60-80°C).
-
For each condition, analyze the stressed samples by HPLC and LC-MS to separate and identify the parent compound and any degradation products.[8]
Data Presentation
Table 1: Hypothetical Stability of this compound in Various Buffers at 37°C
| Buffer (pH) | % Remaining after 8 hours | % Remaining after 24 hours |
| Acetate Buffer (pH 5.0) | 98% | 95% |
| Phosphate Buffer (pH 7.0) | 90% | 75% |
| Carbonate Buffer (pH 9.0) | 65% | 40% |
Note: This table presents hypothetical data for illustrative purposes. Actual stability should be determined experimentally.
Visualizations
Caption: Workflow for assessing compound stability in solution.
Caption: A potential degradation pathway for the compound.
References
- 1. Time-Dependent Degradation of Polyphenols from Thermally-Processed Berries and Their In Vitro Antiproliferative Effects against Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. On the stability of the bioactive flavonoids quercetin and luteolin under oxygen-free conditions | Semantic Scholar [semanticscholar.org]
- 5. Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. enamine.net [enamine.net]
- 7. ijsdr.org [ijsdr.org]
- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
"stability issues of 1,2,3-Tri-O-methyl-7,8-methyleneflavellagic acid in solution"
Welcome to the technical support center for 1,2,3-Tri-O-methyl-7,8-methyleneflavellagic acid. This resource is designed for researchers, scientists, and drug development professionals to address potential stability issues encountered during experimentation. Here you will find troubleshooting guides and frequently asked questions to ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: My stock solution of this compound is showing a slight color change after a few days at room temperature. Is this normal?
A1: A color change in your solution is often an indicator of chemical degradation. Polyphenolic compounds, including flavellagic acid derivatives, can be susceptible to oxidation, which may result in a visible alteration of the solution's appearance. It is recommended to prepare fresh solutions for your experiments or store stock solutions at -20°C or -80°C for short-term and long-term storage, respectively. Protect the solution from light to minimize photodegradation.
Q2: I am observing a decrease in the compound's activity in my bioassays over time. Could this be related to its stability in my aqueous assay buffer?
A2: Yes, a loss of bioactivity is a strong indication of compound degradation in your experimental medium. The stability of this compound in aqueous solutions can be significantly influenced by pH. Flavonoids and related polyphenols are often more stable in acidic conditions and can degrade more rapidly in neutral to alkaline buffers.[1] It is advisable to assess the stability of the compound in your specific assay buffer over the time course of your experiment.
Q3: What are the primary factors that can affect the stability of this compound in solution?
A3: The main factors influencing the stability of polyphenolic compounds like this flavellagic acid derivative are:
-
pH: Stability can be pH-dependent, with increased degradation often observed at neutral and alkaline pH.
-
Temperature: Higher temperatures typically accelerate the rate of chemical degradation.[2]
-
Light: Exposure to UV or even ambient light can induce photodegradation.[3]
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.[4]
-
Solvent: The choice of solvent can impact stability. While often dissolved in DMSO for stock solutions, the composition of the final aqueous solution is critical.
Q4: How should I prepare and store my solutions of this compound to maximize its stability?
A4: For optimal stability, follow these guidelines:
-
Stock Solutions: Prepare high-concentration stock solutions in an anhydrous solvent such as DMSO. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
-
Working Solutions: Prepare fresh working solutions in your aqueous buffer immediately before each experiment. If this is not feasible, conduct a preliminary stability test to determine how long the compound remains stable in your experimental conditions.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpected or inconsistent results in biological assays. | Compound degradation in the assay medium. | 1. Prepare fresh solutions for each experiment. 2. Perform a time-course stability study of the compound in your specific assay buffer (see Experimental Protocols). 3. Analyze the compound's concentration at the beginning and end of the experiment using HPLC. |
| Appearance of new peaks in HPLC chromatograms over time. | Formation of degradation products. | 1. Conduct forced degradation studies (see Experimental Protocols) to intentionally generate and identify potential degradation products. 2. Use HPLC coupled with mass spectrometry (LC-MS) to elucidate the structures of the degradation products.[5] |
| Precipitation of the compound in aqueous solutions. | Poor solubility or aggregation. | 1. Ensure the final concentration of the organic solvent (e.g., DMSO) is within the acceptable range for your experiment and does not exceed the compound's solubility limit in the mixed solvent system. 2. Consider using solubility enhancers, if compatible with your experimental setup. |
Experimental Protocols
Protocol 1: Preliminary Stability Assessment in Aqueous Buffer
Objective: To determine the stability of this compound in a specific aqueous buffer over a defined period.
Methodology:
-
Prepare a stock solution of the compound in DMSO.
-
Dilute the stock solution to the final experimental concentration in the aqueous buffer of interest (e.g., PBS, pH 7.4).
-
Incubate the solution under the same conditions as your experiment (e.g., 37°C).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Immediately analyze the concentration of the parent compound in each aliquot using a validated stability-indicating HPLC method.[6]
-
Plot the percentage of the remaining parent compound against time to determine its stability profile.
Protocol 2: Forced Degradation Study
Objective: To identify potential degradation pathways and products under stress conditions. This helps in developing a stability-indicating analytical method.[7]
Methodology:
-
Acid Hydrolysis: Incubate the compound in 0.1 M HCl at a controlled temperature (e.g., 60°C) for a set period (e.g., 24 hours).
-
Base Hydrolysis: Incubate the compound in 0.1 M NaOH at room temperature for a shorter period (e.g., 2-4 hours), as degradation is often faster under basic conditions.
-
Oxidative Degradation: Treat the compound with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.
-
Photodegradation: Expose a solution of the compound to a light source (e.g., UV lamp or a photostability chamber) for a defined duration.
-
Thermal Degradation: Expose a solid sample and a solution of the compound to elevated temperatures (e.g., 60-80°C).
-
For each condition, analyze the stressed samples by HPLC and LC-MS to separate and identify the parent compound and any degradation products.[8]
Data Presentation
Table 1: Hypothetical Stability of this compound in Various Buffers at 37°C
| Buffer (pH) | % Remaining after 8 hours | % Remaining after 24 hours |
| Acetate Buffer (pH 5.0) | 98% | 95% |
| Phosphate Buffer (pH 7.0) | 90% | 75% |
| Carbonate Buffer (pH 9.0) | 65% | 40% |
Note: This table presents hypothetical data for illustrative purposes. Actual stability should be determined experimentally.
Visualizations
Caption: Workflow for assessing compound stability in solution.
Caption: A potential degradation pathway for the compound.
References
- 1. Time-Dependent Degradation of Polyphenols from Thermally-Processed Berries and Their In Vitro Antiproliferative Effects against Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. On the stability of the bioactive flavonoids quercetin and luteolin under oxygen-free conditions | Semantic Scholar [semanticscholar.org]
- 5. Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. enamine.net [enamine.net]
- 7. ijsdr.org [ijsdr.org]
- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
"optimizing dosage of 1,2,3-Tri-O-methyl-7,8-methyleneflavellagic acid for in vivo studies"
Technical Support Center: Optimizing In Vivo Dosage of Novel Compounds
Disclaimer: The following guide provides general principles for optimizing the in vivo dosage of a novel compound, such as 1,2,3-Tri-O-methyl-7,8-methyleneflavellagic acid, for which specific in vivo data may not be available. All experimental work should be conducted in compliance with institutional and national guidelines for animal welfare and research ethics.
Frequently Asked Questions (FAQs)
Q1: Where do I begin when determining the starting dose for my in vivo study of a novel compound?
A1: Establishing a safe and potentially effective starting dose is a critical first step. This process typically involves the extrapolation of in vitro data and allometric scaling. A comprehensive dataset from in vitro experiments is the foundation for these initial estimations.[1] Key prerequisite data includes:
-
IC50 / EC50: The concentration of the compound that produces 50% of its maximal inhibitory or effective response in a relevant in vitro assay.[1]
-
Cytotoxicity (CC50): The concentration that causes the death of 50% of cells in a cytotoxicity assay.[1]
-
Mechanism of Action: The specific biochemical interaction through which the compound produces its pharmacological effect.[1]
Once you have this data, you can use allometric scaling, a method that extrapolates drug doses between different species based on their body surface area or body weight, to estimate a safe starting dose in your animal model.[1]
Q2: What is a dose-range finding study and why is it important?
A2: A dose-range finding (DRF) study is a fundamental component of preclinical drug development. Its primary purpose is to gather initial data on the safety and tolerability of a new compound across a range of doses.[2] These studies are essential for establishing the Maximum Tolerated Dose (MTD) , which is the highest dose that can be administered without causing unacceptable toxicity, and the No Observed Adverse Effect Level (NOAEL) , the highest dose at which there are no statistically or biologically significant increases in the frequency or severity of adverse effects.[1][2] The results of a DRF study are crucial for selecting appropriate dose levels for subsequent, more definitive toxicology and efficacy studies.[2]
Q3: How should I design a dose-response study to evaluate the efficacy of my compound?
A3: A well-designed dose-response study is critical for understanding the relationship between the dose of your compound and its therapeutic effect.[3][4] Key considerations for the design of such a study include:
-
Number of dose groups: A sufficient number of dose groups should be included to adequately define the dose-response curve.
-
Dose selection: Doses should be selected to span the expected therapeutic range, from a minimal effective dose to a dose approaching the MTD.
-
Sample size: The number of animals per group should be sufficient to provide adequate statistical power to detect meaningful differences between groups.[3]
-
Controls: The study should include a vehicle control group and, if possible, a positive control group.[1]
Q4: What are the key pharmacokinetic parameters I should assess for a novel compound?
A4: Pharmacokinetic (PK) studies are essential to understand how a drug is absorbed, distributed, metabolized, and excreted (ADME) by the body.[5][6][7] This information is vital for interpreting the results of efficacy and toxicology studies and for predicting a suitable dosing regimen.[5] Key PK parameters to evaluate include:
-
Bioavailability: The fraction of an administered dose of unchanged drug that reaches the systemic circulation.[5]
-
Half-life (t½): The time required for the concentration of the drug in the body to be reduced by half.[7]
-
Clearance (CL): The volume of plasma from which the drug is completely removed per unit of time.[7]
-
Volume of distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.[7]
Q5: How can I assess the toxicity of my compound in vivo?
A5: In vivo toxicity assessment is a critical step to ensure the safety of a novel compound.[8] This typically involves a combination of observational and analytical methods. Key assessments include:
-
Clinical observations: Regular monitoring of the animals for any signs of illness, distress, or behavioral changes.
-
Body weight changes: Regular measurement of body weight, as a decrease can be an early indicator of toxicity.
-
Hematology and clinical chemistry: Analysis of blood samples to assess the function of major organs such as the liver and kidneys.
-
Histopathology: Microscopic examination of tissues from major organs to identify any pathological changes.
Troubleshooting Guides
Issue 1: High variability in experimental results between animals in the same dose group.
-
Possible Cause: Inconsistent drug formulation or administration.
-
Troubleshooting Step: Ensure the compound is properly solubilized or suspended and that the administration technique (e.g., oral gavage, intravenous injection) is consistent for all animals.
-
Possible Cause: Biological variability between animals.
-
Troubleshooting Step: Increase the sample size per group to improve statistical power and account for individual differences.
Issue 2: No observable therapeutic effect even at the highest administered dose.
-
Possible Cause: Poor bioavailability of the compound.
-
Troubleshooting Step: Conduct a pharmacokinetic study to determine the systemic exposure of the compound after administration. Consider reformulating the compound to improve its absorption.
-
Possible Cause: The in vitro model used to determine the effective concentration was not representative of the in vivo disease model.
-
Troubleshooting Step: Re-evaluate the in vitro assays and consider using a more physiologically relevant model.
Issue 3: Unexpected toxicity observed at doses predicted to be safe based on in vitro data.
-
Possible Cause: Formation of a toxic metabolite in vivo.
-
Troubleshooting Step: Conduct metabolite profiling studies to identify any major metabolites and assess their toxicity.
-
Possible Cause: The in vitro cytotoxicity assay was not sensitive enough or did not use a relevant cell type.
-
Troubleshooting Step: Utilize a broader panel of in vitro toxicity assays with different cell lines, including primary cells from the target species if possible.
Data Presentation: Tables
Table 1: Example Data from an In Vitro Assessment of a Novel Compound
| Parameter | Description | Example Value |
| IC50 / EC50 | The concentration of the compound that produces 50% of its maximal inhibitory or effective response in a relevant in vitro assay.[1] | 1.5 µM |
| Cytotoxicity (CC50) | The concentration of the compound that causes the death of 50% of cells in a cytotoxicity assay.[1] | > 50 µM |
| Mechanism of Action | The specific biochemical interaction through which the compound produces its pharmacological effect.[1] | Kinase Inhibitor |
| In Vitro Efficacy | Data from cell-based assays demonstrating the desired biological effect. | Dose-dependent reduction in inflammatory cytokine production. |
| Solubility | The ability of the compound to dissolve in a solvent to form a homogeneous solution. | 10 mg/mL in DMSO |
Table 2: Example of a Dose-Range Finding Study Design in Mice
| Group | Treatment | Dose (mg/kg) | Number of Animals (n) |
| 1 | Vehicle Control | 0 | 5 |
| 2 | Compound X | 10 | 5 |
| 3 | Compound X | 30 | 5 |
| 4 | Compound X | 100 | 5 |
| 5 | Compound X | 300 | 5 |
Table 3: Example Pharmacokinetic Parameters of a Novel Compound in Rats
| Parameter | Intravenous (IV) | Oral (PO) |
| Dose (mg/kg) | 5 | 20 |
| AUC (ng*h/mL) | 2500 | 5000 |
| Cmax (ng/mL) | 1200 | 800 |
| Tmax (h) | 0.1 | 1.5 |
| t½ (h) | 4.2 | 4.5 |
| Bioavailability (%) | - | 50 |
Experimental Protocols & Visualizations
Protocol 1: General Workflow for In Vivo Dose Optimization
This protocol outlines the sequential steps for determining an optimal in vivo dose for a novel compound.
Caption: General workflow for in vivo dose optimization of a novel compound.
Protocol 2: Decision Tree for Troubleshooting In Vivo Efficacy Studies
This decision tree provides a logical path for troubleshooting common issues encountered during in vivo efficacy studies.
Caption: Troubleshooting decision tree for in vivo efficacy studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 3. Strategy for Designing In Vivo Dose-Response Comparison Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In Vivo Pharmacokinetics | ADME/DMPK Drug Development | Syngene [syngeneintl.com]
- 6. In Vivo Pharmacokinetics - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. mdpi.com [mdpi.com]
"optimizing dosage of 1,2,3-Tri-O-methyl-7,8-methyleneflavellagic acid for in vivo studies"
Technical Support Center: Optimizing In Vivo Dosage of Novel Compounds
Disclaimer: The following guide provides general principles for optimizing the in vivo dosage of a novel compound, such as 1,2,3-Tri-O-methyl-7,8-methyleneflavellagic acid, for which specific in vivo data may not be available. All experimental work should be conducted in compliance with institutional and national guidelines for animal welfare and research ethics.
Frequently Asked Questions (FAQs)
Q1: Where do I begin when determining the starting dose for my in vivo study of a novel compound?
A1: Establishing a safe and potentially effective starting dose is a critical first step. This process typically involves the extrapolation of in vitro data and allometric scaling. A comprehensive dataset from in vitro experiments is the foundation for these initial estimations.[1] Key prerequisite data includes:
-
IC50 / EC50: The concentration of the compound that produces 50% of its maximal inhibitory or effective response in a relevant in vitro assay.[1]
-
Cytotoxicity (CC50): The concentration that causes the death of 50% of cells in a cytotoxicity assay.[1]
-
Mechanism of Action: The specific biochemical interaction through which the compound produces its pharmacological effect.[1]
Once you have this data, you can use allometric scaling, a method that extrapolates drug doses between different species based on their body surface area or body weight, to estimate a safe starting dose in your animal model.[1]
Q2: What is a dose-range finding study and why is it important?
A2: A dose-range finding (DRF) study is a fundamental component of preclinical drug development. Its primary purpose is to gather initial data on the safety and tolerability of a new compound across a range of doses.[2] These studies are essential for establishing the Maximum Tolerated Dose (MTD) , which is the highest dose that can be administered without causing unacceptable toxicity, and the No Observed Adverse Effect Level (NOAEL) , the highest dose at which there are no statistically or biologically significant increases in the frequency or severity of adverse effects.[1][2] The results of a DRF study are crucial for selecting appropriate dose levels for subsequent, more definitive toxicology and efficacy studies.[2]
Q3: How should I design a dose-response study to evaluate the efficacy of my compound?
A3: A well-designed dose-response study is critical for understanding the relationship between the dose of your compound and its therapeutic effect.[3][4] Key considerations for the design of such a study include:
-
Number of dose groups: A sufficient number of dose groups should be included to adequately define the dose-response curve.
-
Dose selection: Doses should be selected to span the expected therapeutic range, from a minimal effective dose to a dose approaching the MTD.
-
Sample size: The number of animals per group should be sufficient to provide adequate statistical power to detect meaningful differences between groups.[3]
-
Controls: The study should include a vehicle control group and, if possible, a positive control group.[1]
Q4: What are the key pharmacokinetic parameters I should assess for a novel compound?
A4: Pharmacokinetic (PK) studies are essential to understand how a drug is absorbed, distributed, metabolized, and excreted (ADME) by the body.[5][6][7] This information is vital for interpreting the results of efficacy and toxicology studies and for predicting a suitable dosing regimen.[5] Key PK parameters to evaluate include:
-
Bioavailability: The fraction of an administered dose of unchanged drug that reaches the systemic circulation.[5]
-
Half-life (t½): The time required for the concentration of the drug in the body to be reduced by half.[7]
-
Clearance (CL): The volume of plasma from which the drug is completely removed per unit of time.[7]
-
Volume of distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.[7]
Q5: How can I assess the toxicity of my compound in vivo?
A5: In vivo toxicity assessment is a critical step to ensure the safety of a novel compound.[8] This typically involves a combination of observational and analytical methods. Key assessments include:
-
Clinical observations: Regular monitoring of the animals for any signs of illness, distress, or behavioral changes.
-
Body weight changes: Regular measurement of body weight, as a decrease can be an early indicator of toxicity.
-
Hematology and clinical chemistry: Analysis of blood samples to assess the function of major organs such as the liver and kidneys.
-
Histopathology: Microscopic examination of tissues from major organs to identify any pathological changes.
Troubleshooting Guides
Issue 1: High variability in experimental results between animals in the same dose group.
-
Possible Cause: Inconsistent drug formulation or administration.
-
Troubleshooting Step: Ensure the compound is properly solubilized or suspended and that the administration technique (e.g., oral gavage, intravenous injection) is consistent for all animals.
-
Possible Cause: Biological variability between animals.
-
Troubleshooting Step: Increase the sample size per group to improve statistical power and account for individual differences.
Issue 2: No observable therapeutic effect even at the highest administered dose.
-
Possible Cause: Poor bioavailability of the compound.
-
Troubleshooting Step: Conduct a pharmacokinetic study to determine the systemic exposure of the compound after administration. Consider reformulating the compound to improve its absorption.
-
Possible Cause: The in vitro model used to determine the effective concentration was not representative of the in vivo disease model.
-
Troubleshooting Step: Re-evaluate the in vitro assays and consider using a more physiologically relevant model.
Issue 3: Unexpected toxicity observed at doses predicted to be safe based on in vitro data.
-
Possible Cause: Formation of a toxic metabolite in vivo.
-
Troubleshooting Step: Conduct metabolite profiling studies to identify any major metabolites and assess their toxicity.
-
Possible Cause: The in vitro cytotoxicity assay was not sensitive enough or did not use a relevant cell type.
-
Troubleshooting Step: Utilize a broader panel of in vitro toxicity assays with different cell lines, including primary cells from the target species if possible.
Data Presentation: Tables
Table 1: Example Data from an In Vitro Assessment of a Novel Compound
| Parameter | Description | Example Value |
| IC50 / EC50 | The concentration of the compound that produces 50% of its maximal inhibitory or effective response in a relevant in vitro assay.[1] | 1.5 µM |
| Cytotoxicity (CC50) | The concentration of the compound that causes the death of 50% of cells in a cytotoxicity assay.[1] | > 50 µM |
| Mechanism of Action | The specific biochemical interaction through which the compound produces its pharmacological effect.[1] | Kinase Inhibitor |
| In Vitro Efficacy | Data from cell-based assays demonstrating the desired biological effect. | Dose-dependent reduction in inflammatory cytokine production. |
| Solubility | The ability of the compound to dissolve in a solvent to form a homogeneous solution. | 10 mg/mL in DMSO |
Table 2: Example of a Dose-Range Finding Study Design in Mice
| Group | Treatment | Dose (mg/kg) | Number of Animals (n) |
| 1 | Vehicle Control | 0 | 5 |
| 2 | Compound X | 10 | 5 |
| 3 | Compound X | 30 | 5 |
| 4 | Compound X | 100 | 5 |
| 5 | Compound X | 300 | 5 |
Table 3: Example Pharmacokinetic Parameters of a Novel Compound in Rats
| Parameter | Intravenous (IV) | Oral (PO) |
| Dose (mg/kg) | 5 | 20 |
| AUC (ng*h/mL) | 2500 | 5000 |
| Cmax (ng/mL) | 1200 | 800 |
| Tmax (h) | 0.1 | 1.5 |
| t½ (h) | 4.2 | 4.5 |
| Bioavailability (%) | - | 50 |
Experimental Protocols & Visualizations
Protocol 1: General Workflow for In Vivo Dose Optimization
This protocol outlines the sequential steps for determining an optimal in vivo dose for a novel compound.
Caption: General workflow for in vivo dose optimization of a novel compound.
Protocol 2: Decision Tree for Troubleshooting In Vivo Efficacy Studies
This decision tree provides a logical path for troubleshooting common issues encountered during in vivo efficacy studies.
Caption: Troubleshooting decision tree for in vivo efficacy studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 3. Strategy for Designing In Vivo Dose-Response Comparison Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In Vivo Pharmacokinetics | ADME/DMPK Drug Development | Syngene [syngeneintl.com]
- 6. In Vivo Pharmacokinetics - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Poor Bioavailability of 1,2,3-Tri-O-methyl-7,8-methyleneflavellagic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor bioavailability of 1,2,3-Tri-O-methyl-7,8-methyleneflavellagic acid. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
1. Why is the oral bioavailability of this compound expected to be low?
Like many flavonoids and ellagic acid derivatives, this compound is anticipated to have low oral bioavailability due to several inherent physicochemical properties. These include poor aqueous solubility, which limits its dissolution in gastrointestinal fluids, and potentially high lipophilicity, which can lead to poor permeability across the intestinal membrane.[1] Furthermore, flavonoids are often subject to extensive first-pass metabolism in the gut and liver, which can significantly reduce the amount of active compound reaching systemic circulation.[2]
2. What are the primary formulation strategies to enhance the bioavailability of this compound?
Several advanced formulation strategies can be employed to overcome the poor water solubility and improve the oral absorption of flavonoids.[1] Key approaches include:
-
Nanosuspensions: Reducing the particle size of the compound to the nanometer range increases the surface area for dissolution, thereby enhancing the dissolution rate and oral bioavailability.[3][4]
-
Amorphous Solid Dispersions (ASDs): Dispersing the crystalline drug in a polymer matrix to create an amorphous state can significantly improve its solubility and dissolution rate.[5][6][7]
-
Lipid-Based Formulations: Encapsulating the compound in lipid-based systems like liposomes, solid lipid nanoparticles (SLNs), or self-emulsifying drug delivery systems (SEDDS) can improve its solubility, protect it from degradation, and enhance its absorption.[8][9][10][11]
3. How can I assess the intestinal permeability of my compound in the early stages of development?
The Caco-2 cell permeability assay is a widely used in vitro model to predict the intestinal absorption of compounds.[12][13] This assay utilizes a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier with morphological and functional similarities to the human intestinal epithelium.[13] By measuring the transport of the compound from the apical (intestinal lumen) to the basolateral (blood) side, an apparent permeability coefficient (Papp) can be determined to classify the compound's absorption potential.[13][14]
4. What are the critical parameters to monitor in an in vivo pharmacokinetic study for this compound?
In a rodent pharmacokinetic study, the primary parameters to determine are:
-
Maximum plasma concentration (Cmax): The highest concentration of the compound in the blood.
-
Time to reach maximum concentration (Tmax): The time at which Cmax is observed.
-
Area under the plasma concentration-time curve (AUC): Represents the total drug exposure over time.
-
Half-life (t1/2): The time it takes for the plasma concentration of the compound to reduce by half.
-
Bioavailability (F%): The fraction of the administered dose that reaches systemic circulation.[15][16]
Troubleshooting Guides
Issue 1: Poor Aqueous Solubility
Question: My compound, this compound, shows very low solubility in aqueous buffers, hindering my in vitro and in vivo experiments. What can I do?
Answer:
-
Initial Characterization: First, quantify the solubility in relevant physiological buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to confirm the pH-dependent solubility profile.[17]
-
Co-solvents: For initial in vitro screening, consider using co-solvents like DMSO or ethanol. However, be mindful of their potential effects on cellular assays and their limitations for in vivo studies.
-
Formulation Approaches:
-
Micronization/Nanonization: Reducing the particle size can be a straightforward initial step to improve the dissolution rate.
-
Complexation: Using cyclodextrins can form inclusion complexes that enhance the aqueous solubility of the compound.
-
pH Adjustment: If the compound has ionizable groups, adjusting the pH of the formulation can improve solubility.
-
Issue 2: Low Permeability in Caco-2 Assays
Question: The apparent permeability (Papp) of my compound in the Caco-2 assay is very low, suggesting poor intestinal absorption. What are the next steps?
Answer:
-
Efflux Ratio: Determine the bidirectional permeability (apical-to-basolateral and basolateral-to-apical) to calculate the efflux ratio. A ratio greater than 2 suggests that the compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the compound back into the intestinal lumen.
-
Inhibition Studies: Co-incubate your compound with known efflux pump inhibitors (e.g., verapamil (B1683045) for P-gp) to see if the apical-to-basolateral transport increases.
-
Formulation to Bypass Efflux: Lipid-based formulations can sometimes help to bypass efflux mechanisms.
Issue 3: High Variability in In Vivo Pharmacokinetic Data
Question: I am observing high inter-animal variability in the plasma concentrations of this compound in my rat pharmacokinetic study. How can I address this?
Answer:
-
Formulation Consistency: Ensure that the formulation is homogenous and stable throughout the dosing period. For suspensions, ensure adequate mixing before each administration.
-
Dosing Technique: Standardize the oral gavage technique to minimize variability in administration.
-
Fasting State: Ensure that all animals are fasted for a consistent period before dosing, as food can significantly impact the absorption of lipophilic compounds.
-
Metabolite Profiling: The variability might be due to differences in metabolism. Consider analyzing for major metabolites in the plasma to get a more complete picture of the compound's disposition.[15]
Quantitative Data Summary
Since specific data for this compound is not publicly available, the following tables provide example data for related flavonoids and formulation strategies to serve as a benchmark for your experiments.
Table 1: Physicochemical Properties of a Representative Poorly Soluble Flavonoid
| Property | Value | Implication for Bioavailability |
| Molecular Weight | ~350 g/mol | Within the range for oral absorption. |
| LogP | > 3 | High lipophilicity, may lead to poor aqueous solubility. |
| Aqueous Solubility (pH 7.4) | < 1 µg/mL | Very low solubility, dissolution will be rate-limiting for absorption. |
| pKa | ~7.0 | Weakly acidic, solubility may increase at higher pH. |
Table 2: Comparison of Pharmacokinetic Parameters of a Flavonoid in Different Formulations (Example Data from a Rat Study)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 50 ± 15 | 2.0 | 250 ± 75 | 100 (Reference) |
| Nanosuspension | 200 ± 50 | 1.0 | 1200 ± 300 | 480 |
| Amorphous Solid Dispersion | 350 ± 80 | 0.5 | 1750 ± 400 | 700 |
| Lipid-Based Formulation | 450 ± 100 | 1.5 | 2500 ± 600 | 1000 |
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension by Antisolvent Precipitation
-
Organic Phase Preparation: Dissolve 10 mg of this compound in 1 mL of a suitable organic solvent (e.g., acetone (B3395972) or ethanol).
-
Aqueous Phase Preparation: Prepare a 1% (w/v) solution of a stabilizer (e.g., HPMC or Poloxamer 188) in deionized water.
-
Precipitation: Add the organic phase dropwise into the aqueous phase under high-speed homogenization (e.g., 10,000 rpm) or sonication.
-
Solvent Removal: Remove the organic solvent under vacuum using a rotary evaporator.
-
Characterization: Characterize the resulting nanosuspension for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
Protocol 2: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation and monolayer formation.
-
Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Transport Study:
-
Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Add the test compound (e.g., 10 µM) in HBSS to the apical (AP) chamber.
-
Add fresh HBSS to the basolateral (BL) chamber.
-
Incubate at 37°C with gentle shaking.
-
-
Sampling: At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the BL chamber and replace with fresh HBSS. Also, collect a sample from the AP chamber at the end of the experiment.
-
Quantification: Analyze the concentration of the compound in the samples using a validated LC-MS/MS method.[18][19][20]
-
Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for addressing bioavailability challenges.
Caption: Experimental workflow for formulation development.
References
- 1. Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improving the oral bioavailability of beneficial polyphenols through designed synergies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research progress on the preparation and application of flavonoid nanocrystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Lipid-Based Delivery Systems for Flavonoids and Flavonolignans: Liposomes, Nanoemulsions, and Solid Lipid Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. edepot.wur.nl [edepot.wur.nl]
- 13. Study of Structure and Permeability Relationship of Flavonoids in Caco-2 Cells | MDPI [mdpi.com]
- 14. Caco-2 Cell Permeability of Flavonoids and Saponins from Gynostemma pentaphyllum: the Immortal Herb - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics and Relative Bioavailability of Flavonoids between Two Dosage Forms of Gegen-Qinlian-Tang in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacokinetic comparison of quercetin, isoquercitrin, and quercetin-3-O-β-D-glucuronide in rats by HPLC-MS [PeerJ] [peerj.com]
- 17. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Simultaneous Quantification of Six Major Flavonoids From Fructus sophorae by LC-ESI-MS/MS and Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scienceopen.com [scienceopen.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Bioavailability of 1,2,3-Tri-O-methyl-7,8-methyleneflavellagic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor bioavailability of 1,2,3-Tri-O-methyl-7,8-methyleneflavellagic acid. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
1. Why is the oral bioavailability of this compound expected to be low?
Like many flavonoids and ellagic acid derivatives, this compound is anticipated to have low oral bioavailability due to several inherent physicochemical properties. These include poor aqueous solubility, which limits its dissolution in gastrointestinal fluids, and potentially high lipophilicity, which can lead to poor permeability across the intestinal membrane.[1] Furthermore, flavonoids are often subject to extensive first-pass metabolism in the gut and liver, which can significantly reduce the amount of active compound reaching systemic circulation.[2]
2. What are the primary formulation strategies to enhance the bioavailability of this compound?
Several advanced formulation strategies can be employed to overcome the poor water solubility and improve the oral absorption of flavonoids.[1] Key approaches include:
-
Nanosuspensions: Reducing the particle size of the compound to the nanometer range increases the surface area for dissolution, thereby enhancing the dissolution rate and oral bioavailability.[3][4]
-
Amorphous Solid Dispersions (ASDs): Dispersing the crystalline drug in a polymer matrix to create an amorphous state can significantly improve its solubility and dissolution rate.[5][6][7]
-
Lipid-Based Formulations: Encapsulating the compound in lipid-based systems like liposomes, solid lipid nanoparticles (SLNs), or self-emulsifying drug delivery systems (SEDDS) can improve its solubility, protect it from degradation, and enhance its absorption.[8][9][10][11]
3. How can I assess the intestinal permeability of my compound in the early stages of development?
The Caco-2 cell permeability assay is a widely used in vitro model to predict the intestinal absorption of compounds.[12][13] This assay utilizes a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier with morphological and functional similarities to the human intestinal epithelium.[13] By measuring the transport of the compound from the apical (intestinal lumen) to the basolateral (blood) side, an apparent permeability coefficient (Papp) can be determined to classify the compound's absorption potential.[13][14]
4. What are the critical parameters to monitor in an in vivo pharmacokinetic study for this compound?
In a rodent pharmacokinetic study, the primary parameters to determine are:
-
Maximum plasma concentration (Cmax): The highest concentration of the compound in the blood.
-
Time to reach maximum concentration (Tmax): The time at which Cmax is observed.
-
Area under the plasma concentration-time curve (AUC): Represents the total drug exposure over time.
-
Half-life (t1/2): The time it takes for the plasma concentration of the compound to reduce by half.
-
Bioavailability (F%): The fraction of the administered dose that reaches systemic circulation.[15][16]
Troubleshooting Guides
Issue 1: Poor Aqueous Solubility
Question: My compound, this compound, shows very low solubility in aqueous buffers, hindering my in vitro and in vivo experiments. What can I do?
Answer:
-
Initial Characterization: First, quantify the solubility in relevant physiological buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to confirm the pH-dependent solubility profile.[17]
-
Co-solvents: For initial in vitro screening, consider using co-solvents like DMSO or ethanol. However, be mindful of their potential effects on cellular assays and their limitations for in vivo studies.
-
Formulation Approaches:
-
Micronization/Nanonization: Reducing the particle size can be a straightforward initial step to improve the dissolution rate.
-
Complexation: Using cyclodextrins can form inclusion complexes that enhance the aqueous solubility of the compound.
-
pH Adjustment: If the compound has ionizable groups, adjusting the pH of the formulation can improve solubility.
-
Issue 2: Low Permeability in Caco-2 Assays
Question: The apparent permeability (Papp) of my compound in the Caco-2 assay is very low, suggesting poor intestinal absorption. What are the next steps?
Answer:
-
Efflux Ratio: Determine the bidirectional permeability (apical-to-basolateral and basolateral-to-apical) to calculate the efflux ratio. A ratio greater than 2 suggests that the compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the compound back into the intestinal lumen.
-
Inhibition Studies: Co-incubate your compound with known efflux pump inhibitors (e.g., verapamil for P-gp) to see if the apical-to-basolateral transport increases.
-
Formulation to Bypass Efflux: Lipid-based formulations can sometimes help to bypass efflux mechanisms.
Issue 3: High Variability in In Vivo Pharmacokinetic Data
Question: I am observing high inter-animal variability in the plasma concentrations of this compound in my rat pharmacokinetic study. How can I address this?
Answer:
-
Formulation Consistency: Ensure that the formulation is homogenous and stable throughout the dosing period. For suspensions, ensure adequate mixing before each administration.
-
Dosing Technique: Standardize the oral gavage technique to minimize variability in administration.
-
Fasting State: Ensure that all animals are fasted for a consistent period before dosing, as food can significantly impact the absorption of lipophilic compounds.
-
Metabolite Profiling: The variability might be due to differences in metabolism. Consider analyzing for major metabolites in the plasma to get a more complete picture of the compound's disposition.[15]
Quantitative Data Summary
Since specific data for this compound is not publicly available, the following tables provide example data for related flavonoids and formulation strategies to serve as a benchmark for your experiments.
Table 1: Physicochemical Properties of a Representative Poorly Soluble Flavonoid
| Property | Value | Implication for Bioavailability |
| Molecular Weight | ~350 g/mol | Within the range for oral absorption. |
| LogP | > 3 | High lipophilicity, may lead to poor aqueous solubility. |
| Aqueous Solubility (pH 7.4) | < 1 µg/mL | Very low solubility, dissolution will be rate-limiting for absorption. |
| pKa | ~7.0 | Weakly acidic, solubility may increase at higher pH. |
Table 2: Comparison of Pharmacokinetic Parameters of a Flavonoid in Different Formulations (Example Data from a Rat Study)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 50 ± 15 | 2.0 | 250 ± 75 | 100 (Reference) |
| Nanosuspension | 200 ± 50 | 1.0 | 1200 ± 300 | 480 |
| Amorphous Solid Dispersion | 350 ± 80 | 0.5 | 1750 ± 400 | 700 |
| Lipid-Based Formulation | 450 ± 100 | 1.5 | 2500 ± 600 | 1000 |
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension by Antisolvent Precipitation
-
Organic Phase Preparation: Dissolve 10 mg of this compound in 1 mL of a suitable organic solvent (e.g., acetone or ethanol).
-
Aqueous Phase Preparation: Prepare a 1% (w/v) solution of a stabilizer (e.g., HPMC or Poloxamer 188) in deionized water.
-
Precipitation: Add the organic phase dropwise into the aqueous phase under high-speed homogenization (e.g., 10,000 rpm) or sonication.
-
Solvent Removal: Remove the organic solvent under vacuum using a rotary evaporator.
-
Characterization: Characterize the resulting nanosuspension for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
Protocol 2: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation and monolayer formation.
-
Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Transport Study:
-
Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Add the test compound (e.g., 10 µM) in HBSS to the apical (AP) chamber.
-
Add fresh HBSS to the basolateral (BL) chamber.
-
Incubate at 37°C with gentle shaking.
-
-
Sampling: At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the BL chamber and replace with fresh HBSS. Also, collect a sample from the AP chamber at the end of the experiment.
-
Quantification: Analyze the concentration of the compound in the samples using a validated LC-MS/MS method.[18][19][20]
-
Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for addressing bioavailability challenges.
Caption: Experimental workflow for formulation development.
References
- 1. Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improving the oral bioavailability of beneficial polyphenols through designed synergies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research progress on the preparation and application of flavonoid nanocrystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Lipid-Based Delivery Systems for Flavonoids and Flavonolignans: Liposomes, Nanoemulsions, and Solid Lipid Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. edepot.wur.nl [edepot.wur.nl]
- 13. Study of Structure and Permeability Relationship of Flavonoids in Caco-2 Cells | MDPI [mdpi.com]
- 14. Caco-2 Cell Permeability of Flavonoids and Saponins from Gynostemma pentaphyllum: the Immortal Herb - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics and Relative Bioavailability of Flavonoids between Two Dosage Forms of Gegen-Qinlian-Tang in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacokinetic comparison of quercetin, isoquercitrin, and quercetin-3-O-β-D-glucuronide in rats by HPLC-MS [PeerJ] [peerj.com]
- 17. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Simultaneous Quantification of Six Major Flavonoids From Fructus sophorae by LC-ESI-MS/MS and Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scienceopen.com [scienceopen.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Reducing Off-Target Effects of 1,2,3-Tri-O-methyl-7,8-methyleneflavellagic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the off-target effects of 1,2,3-Tri-O-methyl-7,8-methyleneflavellagic acid and other novel small molecule inhibitors. Given the limited specific public data on this compound, this guide focuses on established principles and methodologies for identifying, characterizing, and minimizing off-target interactions.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for my experiments with this compound?
A1: Off-target effects occur when a small molecule, such as this compound, binds to and alters the function of proteins other than its intended biological target.[1][2] These unintended interactions are a significant concern as they can lead to:
-
Cellular toxicity: Engagement with unintended targets can disrupt essential cellular pathways, causing toxicity that is unrelated to the on-target activity.[1][2]
-
Poor translation to in vivo models: Promising in vitro results may not be reproducible in whole organisms if the observed effect is due to off-targets that have different consequences or cause unacceptable toxicity in a more complex biological system.[1]
Q2: I'm observing a phenotype in my cells treated with this compound. How can I be sure it's an on-target effect?
A2: Differentiating on-target from off-target effects is crucial for validating your findings.[3] A multi-pronged approach is recommended:
-
Use a structurally unrelated inhibitor: If another inhibitor with a different chemical scaffold that targets the same protein produces the same phenotype, it strengthens the evidence for an on-target effect.[3]
-
Employ a negative control analog: A structurally similar but inactive version of this compound should not elicit the same biological response.[3]
-
Perform genetic validation: Use techniques like CRISPR-Cas9 or siRNA to knock down or knock out the intended target protein.[1][4] If the phenotype is lost in the absence of the target, it is likely an on-target effect.[1]
Q3: What is the first step I should take to minimize potential off-target effects in my experimental design?
A3: The initial and most critical step is to determine the optimal concentration of this compound to use in your assays. It is recommended to use the lowest effective concentration that elicits the desired on-target effect.[1][2] This can be achieved by performing a dose-response experiment to determine the IC50 or EC50 value in your specific experimental system.[5]
Q4: My experimental results are inconsistent. Could this be due to the stability of this compound?
A4: Yes, inconsistent results can be a sign of compound instability.[5] Small molecules can degrade in solution or in cell culture media over time.[5][6] Factors such as repeated freeze-thaw cycles, exposure to light, and the composition of the solvent or media can affect stability.[5][6] It is advisable to prepare fresh working solutions and assess the stability of your compound under your specific experimental conditions.
Troubleshooting Guides
Problem: High cellular toxicity is observed at concentrations required for the desired biological effect.
| Possible Cause | Recommended Solution |
| Off-target Toxicity | The inhibitor may be affecting essential cellular pathways.[2][5] Use the lowest effective concentration. If toxicity persists, consider profiling this compound against a panel of known toxicity targets (e.g., hERG, CYPs). |
| Solvent Toxicity | High concentrations of the solvent (e.g., DMSO) can be toxic to cells.[5] Ensure the final solvent concentration is consistent across all treatments and is maintained at a low level (typically <0.5%).[3] |
| Compound Aggregation | At high concentrations, small molecules can form aggregates that lead to non-specific effects and toxicity.[3] Visually inspect the solution for precipitation. Include a non-ionic detergent like 0.01% Triton X-100 in biochemical assays to disrupt potential aggregates.[3] |
Problem: Discrepancy between biochemical assay potency (IC50) and cell-based assay potency (EC50).
| Possible Cause | Recommended Solution |
| Poor Cell Permeability | The compound may not efficiently cross the cell membrane, resulting in a lower intracellular concentration.[3] Assess the physicochemical properties of the compound. If poor permeability is suspected, consider derivatization or the use of a more permeable analog. |
| Cellular Efflux Pumps | The compound may be actively transported out of the cell by efflux pumps like P-glycoprotein.[3] Co-incubate with known efflux pump inhibitors to see if the cellular potency increases. |
| High Intracellular ATP Concentration | For ATP-competitive kinase inhibitors, the high concentration of ATP within cells can compete with the inhibitor, leading to a higher EC50 value compared to biochemical assays which often use lower ATP concentrations.[3] This is an important consideration when interpreting cellular potency. |
| Compound Metabolism | The compound may be metabolized by cellular enzymes, reducing its effective concentration over time.[3] Perform stability studies in cell lysates or culture media to assess the rate of degradation. |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Objective: To identify the on-target and off-target kinases of this compound.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO).[1]
-
Assay: Submit the compound to a commercial kinase profiling service or perform an in-house panel. The compound is typically tested at a fixed concentration (e.g., 1 µM or 10 µM) against a broad panel of recombinant kinases.
-
Data Analysis: The percent inhibition of each kinase is determined. A common threshold for a significant "hit" is >50% inhibition.
-
Follow-up: For significant off-target hits, determine the IC50 values to quantify the potency of the interaction.
Illustrative Data Presentation:
| Kinase Target | Percent Inhibition at 1 µM | On-Target/Off-Target | IC50 (nM) |
| Target Kinase A | 95% | On-Target | 50 |
| Off-Target Kinase B | 80% | Off-Target | 250 |
| Off-Target Kinase C | 65% | Off-Target | 800 |
| Off-Target Kinase D | 10% | Not Significant | >10,000 |
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of this compound in a cellular environment.[1]
Methodology:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.[2]
-
Heating: Heat the cell lysates to a range of temperatures (e.g., 40-70°C).[1][2] Ligand binding is expected to stabilize the target protein, increasing its resistance to thermal denaturation.[3]
-
Separation: Centrifuge the samples to pellet the aggregated proteins.[1]
-
Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of the target protein remaining at each temperature using Western blotting or other protein detection methods.
Protocol 3: Genetic Knockdown/Knockout Validation
Objective: To determine if the genetic removal of the target protein phenocopies the effect of this compound.
Methodology:
-
Reagent Design: Design and clone guide RNAs (gRNAs) for CRISPR-Cas9-mediated knockout or design siRNAs for transient knockdown of the target gene.[2]
-
Cell Transfection/Transduction: Introduce the gRNA/Cas9 system or siRNAs into the cells.[2]
-
Validation of Knockdown/Knockout: Confirm the reduction or absence of the target protein expression by Western blot or qPCR.[2]
-
Phenotypic Analysis: Perform the relevant cellular assay to compare the phenotype of the knockdown/knockout cells with that of cells treated with this compound.[2]
Visualizations
Caption: Workflow for validating on-target vs. off-target effects.
Caption: On-target vs. off-target inhibition in a signaling pathway.
References
Technical Support Center: Reducing Off-Target Effects of 1,2,3-Tri-O-methyl-7,8-methyleneflavellagic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the off-target effects of 1,2,3-Tri-O-methyl-7,8-methyleneflavellagic acid and other novel small molecule inhibitors. Given the limited specific public data on this compound, this guide focuses on established principles and methodologies for identifying, characterizing, and minimizing off-target interactions.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for my experiments with this compound?
A1: Off-target effects occur when a small molecule, such as this compound, binds to and alters the function of proteins other than its intended biological target.[1][2] These unintended interactions are a significant concern as they can lead to:
-
Cellular toxicity: Engagement with unintended targets can disrupt essential cellular pathways, causing toxicity that is unrelated to the on-target activity.[1][2]
-
Poor translation to in vivo models: Promising in vitro results may not be reproducible in whole organisms if the observed effect is due to off-targets that have different consequences or cause unacceptable toxicity in a more complex biological system.[1]
Q2: I'm observing a phenotype in my cells treated with this compound. How can I be sure it's an on-target effect?
A2: Differentiating on-target from off-target effects is crucial for validating your findings.[3] A multi-pronged approach is recommended:
-
Use a structurally unrelated inhibitor: If another inhibitor with a different chemical scaffold that targets the same protein produces the same phenotype, it strengthens the evidence for an on-target effect.[3]
-
Employ a negative control analog: A structurally similar but inactive version of this compound should not elicit the same biological response.[3]
-
Perform genetic validation: Use techniques like CRISPR-Cas9 or siRNA to knock down or knock out the intended target protein.[1][4] If the phenotype is lost in the absence of the target, it is likely an on-target effect.[1]
Q3: What is the first step I should take to minimize potential off-target effects in my experimental design?
A3: The initial and most critical step is to determine the optimal concentration of this compound to use in your assays. It is recommended to use the lowest effective concentration that elicits the desired on-target effect.[1][2] This can be achieved by performing a dose-response experiment to determine the IC50 or EC50 value in your specific experimental system.[5]
Q4: My experimental results are inconsistent. Could this be due to the stability of this compound?
A4: Yes, inconsistent results can be a sign of compound instability.[5] Small molecules can degrade in solution or in cell culture media over time.[5][6] Factors such as repeated freeze-thaw cycles, exposure to light, and the composition of the solvent or media can affect stability.[5][6] It is advisable to prepare fresh working solutions and assess the stability of your compound under your specific experimental conditions.
Troubleshooting Guides
Problem: High cellular toxicity is observed at concentrations required for the desired biological effect.
| Possible Cause | Recommended Solution |
| Off-target Toxicity | The inhibitor may be affecting essential cellular pathways.[2][5] Use the lowest effective concentration. If toxicity persists, consider profiling this compound against a panel of known toxicity targets (e.g., hERG, CYPs). |
| Solvent Toxicity | High concentrations of the solvent (e.g., DMSO) can be toxic to cells.[5] Ensure the final solvent concentration is consistent across all treatments and is maintained at a low level (typically <0.5%).[3] |
| Compound Aggregation | At high concentrations, small molecules can form aggregates that lead to non-specific effects and toxicity.[3] Visually inspect the solution for precipitation. Include a non-ionic detergent like 0.01% Triton X-100 in biochemical assays to disrupt potential aggregates.[3] |
Problem: Discrepancy between biochemical assay potency (IC50) and cell-based assay potency (EC50).
| Possible Cause | Recommended Solution |
| Poor Cell Permeability | The compound may not efficiently cross the cell membrane, resulting in a lower intracellular concentration.[3] Assess the physicochemical properties of the compound. If poor permeability is suspected, consider derivatization or the use of a more permeable analog. |
| Cellular Efflux Pumps | The compound may be actively transported out of the cell by efflux pumps like P-glycoprotein.[3] Co-incubate with known efflux pump inhibitors to see if the cellular potency increases. |
| High Intracellular ATP Concentration | For ATP-competitive kinase inhibitors, the high concentration of ATP within cells can compete with the inhibitor, leading to a higher EC50 value compared to biochemical assays which often use lower ATP concentrations.[3] This is an important consideration when interpreting cellular potency. |
| Compound Metabolism | The compound may be metabolized by cellular enzymes, reducing its effective concentration over time.[3] Perform stability studies in cell lysates or culture media to assess the rate of degradation. |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Objective: To identify the on-target and off-target kinases of this compound.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO).[1]
-
Assay: Submit the compound to a commercial kinase profiling service or perform an in-house panel. The compound is typically tested at a fixed concentration (e.g., 1 µM or 10 µM) against a broad panel of recombinant kinases.
-
Data Analysis: The percent inhibition of each kinase is determined. A common threshold for a significant "hit" is >50% inhibition.
-
Follow-up: For significant off-target hits, determine the IC50 values to quantify the potency of the interaction.
Illustrative Data Presentation:
| Kinase Target | Percent Inhibition at 1 µM | On-Target/Off-Target | IC50 (nM) |
| Target Kinase A | 95% | On-Target | 50 |
| Off-Target Kinase B | 80% | Off-Target | 250 |
| Off-Target Kinase C | 65% | Off-Target | 800 |
| Off-Target Kinase D | 10% | Not Significant | >10,000 |
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of this compound in a cellular environment.[1]
Methodology:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.[2]
-
Heating: Heat the cell lysates to a range of temperatures (e.g., 40-70°C).[1][2] Ligand binding is expected to stabilize the target protein, increasing its resistance to thermal denaturation.[3]
-
Separation: Centrifuge the samples to pellet the aggregated proteins.[1]
-
Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of the target protein remaining at each temperature using Western blotting or other protein detection methods.
Protocol 3: Genetic Knockdown/Knockout Validation
Objective: To determine if the genetic removal of the target protein phenocopies the effect of this compound.
Methodology:
-
Reagent Design: Design and clone guide RNAs (gRNAs) for CRISPR-Cas9-mediated knockout or design siRNAs for transient knockdown of the target gene.[2]
-
Cell Transfection/Transduction: Introduce the gRNA/Cas9 system or siRNAs into the cells.[2]
-
Validation of Knockdown/Knockout: Confirm the reduction or absence of the target protein expression by Western blot or qPCR.[2]
-
Phenotypic Analysis: Perform the relevant cellular assay to compare the phenotype of the knockdown/knockout cells with that of cells treated with this compound.[2]
Visualizations
Caption: Workflow for validating on-target vs. off-target effects.
Caption: On-target vs. off-target inhibition in a signaling pathway.
References
Technical Support Center: 1,2,3-Tri-O-methyl-7,8-methyleneflavellagic acid Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 1,2,3-Tri-O-methyl-7,8-methyleneflavellagic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most significant challenges in purifying this compound?
The primary challenges in purifying this compound are anticipated to be similar to those for other ellagic acid derivatives. These include its low solubility in many common laboratory solvents, potential for co-elution with structurally similar impurities, and possible degradation under certain conditions. Due to its planar structure, it may also exhibit strong π-π stacking interactions, which can affect chromatographic behavior.
Q2: Which solvents are recommended for dissolving crude this compound?
While data for this specific compound is limited, based on its parent compound, ellagic acid, solubility is generally low in aqueous and non-polar organic solvents.[1][2][3] For methylated derivatives, solubility in moderately polar organic solvents is expected to be improved. Recommended starting solvents for solubility testing include:
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Acetone
-
Ethyl acetate
It is crucial to perform small-scale solubility tests before proceeding with large-scale purification.
Q3: What types of impurities are commonly encountered?
Common impurities may include:
-
Starting materials and reagents from the synthesis process.
-
Partially methylated intermediates: Ellagic acid derivatives with one or two methyl groups instead of three.
-
Isomers: Positional isomers of the methyl and methylene (B1212753) groups.
-
Related polyphenols: Other flavonoid or ellagic acid derivatives present in the source material if isolated from a natural product.
-
Degradation products: Resulting from exposure to harsh pH, high temperatures, or light.
Q4: Which chromatographic techniques are most effective for purification?
A multi-step chromatographic approach is often necessary.
-
Flash Column Chromatography: Useful for initial cleanup of the crude product using silica (B1680970) gel or polyamide resin.[5]
-
Sephadex LH-20 Column Chromatography: Effective for separating polyphenols based on size and polarity.[5]
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): The preferred method for achieving high purity (>98%).[6][7] A C18 reverse-phase column is commonly used.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Issue 1: Low Yield After Column Chromatography
| Symptom | Possible Cause | Suggested Solution |
| Target compound is not eluting from the column. | Strong adsorption to the stationary phase. The compound may be too polar for the chosen solvent system with a normal-phase column (e.g., silica). | 1. Gradually increase the polarity of the mobile phase. For silica gel, add a small percentage of methanol (B129727) or acetic acid to your ethyl acetate/hexane mixture. 2. Switch to a reverse-phase column (e.g., C18) if the compound is highly polar. |
| Inadequate solubility in the mobile phase. The compound is precipitating on the column. | 1. Choose a mobile phase in which the compound is more soluble. 2. Load the sample onto the column in a stronger, more solubilizing solvent (e.g., DMSO), but use a minimal volume to avoid band broadening. | |
| Multiple fractions contain the target compound. | Poor separation (band broadening). | 1. Optimize the mobile phase composition. Perform analytical HPLC or TLC to find a solvent system that gives a well-defined spot with an appropriate retention factor (Rf) of 0.2-0.4 for TLC. 2. Ensure proper column packing to avoid channeling. 3. Reduce the amount of crude material loaded onto the column. |
Issue 2: Co-elution of Impurities in Preparative HPLC
| Symptom | Possible Cause | Suggested Solution |
| A single peak in preparative HPLC contains the product and an impurity of similar mass. | Isomeric impurity. The impurity has the same mass but a slightly different structure. | 1. Modify the mobile phase. Try switching from methanol to acetonitrile (B52724) (or vice versa) as the organic modifier, as this can alter selectivity. 2. Adjust the pH of the mobile phase by adding a small amount of formic acid or trifluoroacetic acid (TFA). This can change the ionization state of the compound and impurities, affecting retention. 3. Use a different stationary phase (e.g., a phenyl-hexyl or cyano column) that offers different separation mechanisms. |
| Broad peak with a shoulder. | Structurally similar impurity. The impurity has a very similar retention time to the target compound. | 1. Optimize the gradient elution. A shallower gradient around the elution time of your compound can improve resolution. 2. Decrease the flow rate to increase the column efficiency. 3. Increase the column length or use a column with a smaller particle size for higher resolution. |
Quantitative Data Summary
The following tables provide a summary of typical conditions used for the purification of ellagic acid and its derivatives, which can serve as a starting point for optimizing the purification of this compound.
Table 1: Solubility of Ellagic Acid in Various Solvents
| Solvent | Solubility (µg/mL) | Temperature (°C) | Reference |
| Water | 9.7 | 37 | [2][3] |
| Methanol | 671 | 37 | [2] |
| N-methyl-2-pyrrolidone (NMP) | High | Ambient | [3][4] |
| Dimethyl sulfoxide (DMSO) | Soluble | Ambient | [3][4] |
Note: Methylation is expected to alter these solubilities.
Table 2: Example Preparative Chromatography Conditions for Ellagic Acid Derivatives
| Parameter | Condition | Reference |
| Chromatography Type | pH-Gradient Counter-Current Chromatography | [6] |
| Stationary Phase | Methyl tert-butyl ether-butanol-acetonitrile-water (4:2:3:8, v/v) with 10 mM TFA (upper organic phase) | [6] |
| Mobile Phase | Aqueous phase with 10 mM ammonia | [6] |
| Purity Achieved | >98% | [6] |
| Chromatography Type | Semi-preparative HPLC | [7] |
| Stationary Phase | C18 silica gel | [7][8] |
| Mobile Phase | Gradient of acetonitrile in water with 2% acetic acid | [8] |
| Purity Achieved | High purity for spectroscopic analysis | [8] |
Experimental Protocols
Protocol 1: General Purification by Flash Column Chromatography
-
Slurry Preparation: Dissolve the crude this compound in a minimal amount of a strong solvent (e.g., methanol or dichloromethane). Add silica gel (2-3 times the weight of the crude product) and evaporate the solvent to obtain a dry, free-flowing powder.
-
Column Packing: Pack a glass column with silica gel in the initial mobile phase (e.g., 98:2 dichloromethane:methanol).
-
Loading: Carefully add the prepared slurry to the top of the packed column.
-
Elution: Begin elution with the initial mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of methanol) to elute the compounds.
-
Fraction Collection: Collect fractions and monitor by thin-layer chromatography (TLC) or analytical HPLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified compound.
Protocol 2: High-Purity Purification by Preparative HPLC
-
Sample Preparation: Dissolve the partially purified compound from the column chromatography step in the HPLC mobile phase or a compatible solvent like methanol. Filter the solution through a 0.45 µm syringe filter.
-
System Equilibration: Equilibrate the preparative HPLC system, equipped with a C18 column, with the initial mobile phase (e.g., 50% acetonitrile in water with 0.1% formic acid) until a stable baseline is achieved.
-
Injection: Inject the filtered sample onto the column.
-
Gradient Elution: Run a linear gradient to increase the organic solvent concentration (e.g., from 50% to 95% acetonitrile over 30 minutes).
-
Fraction Collection: Collect fractions corresponding to the main peak of the target compound using a fraction collector.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm purity.
-
Lyophilization: Combine the high-purity fractions and remove the solvent, typically by lyophilization (freeze-drying), to obtain the final pure product.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for low purity after preparative HPLC.
References
- 1. libir.josai.ac.jp [libir.josai.ac.jp]
- 2. Recent Advances in the Production and Applications of Ellagic Acid and Its Derivatives. A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Isolation, purification and identification of ellagic acid derivatives, catechins, and procyanidins from the root bark of Anisophyllea dichostyla R. Br - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: 1,2,3-Tri-O-methyl-7,8-methyleneflavellagic acid Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 1,2,3-Tri-O-methyl-7,8-methyleneflavellagic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most significant challenges in purifying this compound?
The primary challenges in purifying this compound are anticipated to be similar to those for other ellagic acid derivatives. These include its low solubility in many common laboratory solvents, potential for co-elution with structurally similar impurities, and possible degradation under certain conditions. Due to its planar structure, it may also exhibit strong π-π stacking interactions, which can affect chromatographic behavior.
Q2: Which solvents are recommended for dissolving crude this compound?
While data for this specific compound is limited, based on its parent compound, ellagic acid, solubility is generally low in aqueous and non-polar organic solvents.[1][2][3] For methylated derivatives, solubility in moderately polar organic solvents is expected to be improved. Recommended starting solvents for solubility testing include:
It is crucial to perform small-scale solubility tests before proceeding with large-scale purification.
Q3: What types of impurities are commonly encountered?
Common impurities may include:
-
Starting materials and reagents from the synthesis process.
-
Partially methylated intermediates: Ellagic acid derivatives with one or two methyl groups instead of three.
-
Isomers: Positional isomers of the methyl and methylene groups.
-
Related polyphenols: Other flavonoid or ellagic acid derivatives present in the source material if isolated from a natural product.
-
Degradation products: Resulting from exposure to harsh pH, high temperatures, or light.
Q4: Which chromatographic techniques are most effective for purification?
A multi-step chromatographic approach is often necessary.
-
Flash Column Chromatography: Useful for initial cleanup of the crude product using silica gel or polyamide resin.[5]
-
Sephadex LH-20 Column Chromatography: Effective for separating polyphenols based on size and polarity.[5]
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): The preferred method for achieving high purity (>98%).[6][7] A C18 reverse-phase column is commonly used.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Issue 1: Low Yield After Column Chromatography
| Symptom | Possible Cause | Suggested Solution |
| Target compound is not eluting from the column. | Strong adsorption to the stationary phase. The compound may be too polar for the chosen solvent system with a normal-phase column (e.g., silica). | 1. Gradually increase the polarity of the mobile phase. For silica gel, add a small percentage of methanol or acetic acid to your ethyl acetate/hexane mixture. 2. Switch to a reverse-phase column (e.g., C18) if the compound is highly polar. |
| Inadequate solubility in the mobile phase. The compound is precipitating on the column. | 1. Choose a mobile phase in which the compound is more soluble. 2. Load the sample onto the column in a stronger, more solubilizing solvent (e.g., DMSO), but use a minimal volume to avoid band broadening. | |
| Multiple fractions contain the target compound. | Poor separation (band broadening). | 1. Optimize the mobile phase composition. Perform analytical HPLC or TLC to find a solvent system that gives a well-defined spot with an appropriate retention factor (Rf) of 0.2-0.4 for TLC. 2. Ensure proper column packing to avoid channeling. 3. Reduce the amount of crude material loaded onto the column. |
Issue 2: Co-elution of Impurities in Preparative HPLC
| Symptom | Possible Cause | Suggested Solution |
| A single peak in preparative HPLC contains the product and an impurity of similar mass. | Isomeric impurity. The impurity has the same mass but a slightly different structure. | 1. Modify the mobile phase. Try switching from methanol to acetonitrile (or vice versa) as the organic modifier, as this can alter selectivity. 2. Adjust the pH of the mobile phase by adding a small amount of formic acid or trifluoroacetic acid (TFA). This can change the ionization state of the compound and impurities, affecting retention. 3. Use a different stationary phase (e.g., a phenyl-hexyl or cyano column) that offers different separation mechanisms. |
| Broad peak with a shoulder. | Structurally similar impurity. The impurity has a very similar retention time to the target compound. | 1. Optimize the gradient elution. A shallower gradient around the elution time of your compound can improve resolution. 2. Decrease the flow rate to increase the column efficiency. 3. Increase the column length or use a column with a smaller particle size for higher resolution. |
Quantitative Data Summary
The following tables provide a summary of typical conditions used for the purification of ellagic acid and its derivatives, which can serve as a starting point for optimizing the purification of this compound.
Table 1: Solubility of Ellagic Acid in Various Solvents
| Solvent | Solubility (µg/mL) | Temperature (°C) | Reference |
| Water | 9.7 | 37 | [2][3] |
| Methanol | 671 | 37 | [2] |
| N-methyl-2-pyrrolidone (NMP) | High | Ambient | [3][4] |
| Dimethyl sulfoxide (DMSO) | Soluble | Ambient | [3][4] |
Note: Methylation is expected to alter these solubilities.
Table 2: Example Preparative Chromatography Conditions for Ellagic Acid Derivatives
| Parameter | Condition | Reference |
| Chromatography Type | pH-Gradient Counter-Current Chromatography | [6] |
| Stationary Phase | Methyl tert-butyl ether-butanol-acetonitrile-water (4:2:3:8, v/v) with 10 mM TFA (upper organic phase) | [6] |
| Mobile Phase | Aqueous phase with 10 mM ammonia | [6] |
| Purity Achieved | >98% | [6] |
| Chromatography Type | Semi-preparative HPLC | [7] |
| Stationary Phase | C18 silica gel | [7][8] |
| Mobile Phase | Gradient of acetonitrile in water with 2% acetic acid | [8] |
| Purity Achieved | High purity for spectroscopic analysis | [8] |
Experimental Protocols
Protocol 1: General Purification by Flash Column Chromatography
-
Slurry Preparation: Dissolve the crude this compound in a minimal amount of a strong solvent (e.g., methanol or dichloromethane). Add silica gel (2-3 times the weight of the crude product) and evaporate the solvent to obtain a dry, free-flowing powder.
-
Column Packing: Pack a glass column with silica gel in the initial mobile phase (e.g., 98:2 dichloromethane:methanol).
-
Loading: Carefully add the prepared slurry to the top of the packed column.
-
Elution: Begin elution with the initial mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of methanol) to elute the compounds.
-
Fraction Collection: Collect fractions and monitor by thin-layer chromatography (TLC) or analytical HPLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified compound.
Protocol 2: High-Purity Purification by Preparative HPLC
-
Sample Preparation: Dissolve the partially purified compound from the column chromatography step in the HPLC mobile phase or a compatible solvent like methanol. Filter the solution through a 0.45 µm syringe filter.
-
System Equilibration: Equilibrate the preparative HPLC system, equipped with a C18 column, with the initial mobile phase (e.g., 50% acetonitrile in water with 0.1% formic acid) until a stable baseline is achieved.
-
Injection: Inject the filtered sample onto the column.
-
Gradient Elution: Run a linear gradient to increase the organic solvent concentration (e.g., from 50% to 95% acetonitrile over 30 minutes).
-
Fraction Collection: Collect fractions corresponding to the main peak of the target compound using a fraction collector.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm purity.
-
Lyophilization: Combine the high-purity fractions and remove the solvent, typically by lyophilization (freeze-drying), to obtain the final pure product.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for low purity after preparative HPLC.
References
- 1. libir.josai.ac.jp [libir.josai.ac.jp]
- 2. Recent Advances in the Production and Applications of Ellagic Acid and Its Derivatives. A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Isolation, purification and identification of ellagic acid derivatives, catechins, and procyanidins from the root bark of Anisophyllea dichostyla R. Br - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Yield of 1,2,3-Tri-O-methyl-7,8-methyleneflavellagic Acid Synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of 1,2,3-Tri-O-methyl-7,8-methyleneflavellagic acid, this technical support center provides essential guidance. Below are troubleshooting tips and frequently asked questions to navigate common experimental challenges and enhance product yield.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My overall yield for the multi-step synthesis of this compound is consistently low. What are the most critical steps to optimize?
A1: Low overall yield in a multi-step synthesis can result from inefficiencies at any stage. For this specific synthesis, the most critical steps to scrutinize are:
-
Formation of the Methylenedioxy Bridge: This intramolecular cyclization can be low-yielding if the reaction conditions are not optimal. Incomplete reaction or side product formation are common issues.
-
Selective Methylation: Achieving selective methylation of the 1, 2, and 3-hydroxyl groups without affecting other reactive sites is challenging. Incomplete methylation or methylation at undesired positions will reduce the yield of the target molecule.
-
Purification: Each purification step can lead to product loss. Optimizing chromatography conditions and minimizing the number of purification steps is crucial.
Troubleshooting Low Yield:
| Problem | Potential Cause | Recommended Solution |
| Low yield after methylenation | Incomplete reaction. | Increase reaction time or temperature. Consider a stronger base or a different solvent to improve solubility and reactivity. |
| Side product formation (e.g., polymerization). | Use a more dilute solution to favor intramolecular cyclization over intermolecular reactions. Ensure high purity of the starting material. | |
| Incomplete methylation | Insufficient methylating agent or base. | Increase the molar equivalents of the methylating agent (e.g., dimethyl sulfate) and the base (e.g., K₂CO₃). |
| Steric hindrance around the hydroxyl groups. | Consider using a less bulky methylating agent or a stronger, non-nucleophilic base to enhance deprotonation. Microwave-assisted methylation can also improve yields in cases of steric hindrance.[1] | |
| Mixture of methylated products | Non-selective methylation. | Employ a protecting group strategy to block more reactive hydroxyl groups before methylation. Stepwise methylation with careful control of stoichiometry can also improve selectivity. |
| Significant product loss during purification | Poor separation on column chromatography. | Optimize the solvent system for column chromatography to achieve better separation of the desired product from impurities. Consider using a different stationary phase. |
| Product degradation on silica (B1680970) gel. | Deactivate the silica gel with a small amount of a weak base (e.g., triethylamine) in the eluent to prevent degradation of acid-sensitive compounds. |
Q2: I am observing the formation of multiple products during the methylation step. How can I improve the selectivity for the desired 1,2,3-tri-O-methylated product?
A2: Achieving regioselective methylation of polyphenolic compounds is a common challenge. The different hydroxyl groups on the flavellagic acid core have varying acidities and steric environments, leading to differential reactivity.
Strategies for Improving Methylation Selectivity:
| Strategy | Detailed Methodology |
| Stepwise Methylation | 1. Initial Selective Methylation: React the 7,8-methyleneflavellagic acid with a limited amount of methylating agent (e.g., 1.1 equivalents of dimethyl sulfate) and a weak base. This may favor methylation of the most acidic hydroxyl group. 2. Subsequent Methylations: After isolation of the mono-methylated product, proceed with the methylation of the remaining hydroxyl groups under more forcing conditions or with a stronger base. |
| Protecting Group Strategy | 1. Selective Protection: Utilize protecting groups to temporarily block the more reactive hydroxyl groups that you do not wish to methylate initially. The choice of protecting group is critical and should be stable to the methylation conditions but easily removable later.[2][3] 2. Methylation: Perform the methylation on the protected intermediate. 3. Deprotection: Remove the protecting groups to yield the desired product. |
Q3: The formation of the 7,8-methylenedioxy bridge is proving to be difficult. What are the key parameters to control for this reaction?
A3: The synthesis of a methylenedioxy bridge typically involves the reaction of a catechol (a 1,2-dihydroxybenzene derivative) with a dihalomethane, such as dibromomethane (B42720) or dichloromethane (B109758), in the presence of a base.
Key Parameters for Methylenedioxy Bridge Formation:
| Parameter | Importance | Recommendations |
| Choice of Dihalomethane | The reactivity of the dihalomethane affects the reaction rate and yield. | Dibromomethane is generally more reactive than dichloromethane and may lead to higher yields or require milder reaction conditions. |
| Base | The base is crucial for deprotonating the hydroxyl groups to form the more nucleophilic phenoxides. | Strong bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydride (NaH) are commonly used. The choice of base can influence the reaction rate and selectivity. |
| Solvent | The solvent must be able to dissolve the reactants and be inert to the reaction conditions. | Polar aprotic solvents such as DMF, DMSO, or acetone (B3395972) are typically used. The choice of solvent can affect the solubility of the phenoxide salt and the rate of the Sɴ2 reaction. |
| Temperature | The reaction temperature influences the rate of reaction. | The optimal temperature will depend on the specific reactants and solvent used. It is often necessary to heat the reaction mixture to achieve a reasonable reaction rate. |
| Reaction Time | Sufficient time must be allowed for the reaction to go to completion. | The reaction progress should be monitored by TLC to determine the optimal reaction time. |
Experimental Protocols
Protocol 1: Synthesis of 7,8-Methylenedioxyflavellagic Acid (Hypothetical)
This protocol is a generalized procedure based on common methods for the formation of methylenedioxy bridges on catechol-containing compounds.
-
Dissolution: Dissolve flavellagic acid (1 equivalent) in anhydrous DMF.
-
Addition of Base: Add anhydrous potassium carbonate (2.5 equivalents) to the solution.
-
Heating: Heat the mixture to 80-90 °C with stirring under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Dihalomethane: Slowly add dibromomethane (1.2 equivalents) dropwise to the heated suspension.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and pour it into ice-cold water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Methylation of 7,8-Methylenedioxyflavellagic Acid (Generalized)
This protocol is a general procedure for the methylation of phenolic hydroxyl groups using dimethyl sulfate.
-
Dissolution: Dissolve 7,8-methyleneflavellagic acid (1 equivalent) in anhydrous acetone.
-
Addition of Base: Add anhydrous potassium carbonate (5 equivalents) to the solution.
-
Addition of Methylating Agent: Add dimethyl sulfate (3.5 equivalents) to the mixture.
-
Reflux: Reflux the reaction mixture with stirring for several hours.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC.
-
Work-up: After the reaction is complete, filter off the potassium carbonate and wash it with acetone. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate this compound.
Visualizing the Synthesis Workflow
To aid in understanding the proposed synthetic pathway, a logical workflow is presented below.
Caption: Proposed synthetic workflow for this compound.
Troubleshooting Decision Tree
This decision tree can help diagnose and resolve common issues encountered during the synthesis.
References
Technical Support Center: Enhancing the Yield of 1,2,3-Tri-O-methyl-7,8-methyleneflavellagic Acid Synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of 1,2,3-Tri-O-methyl-7,8-methyleneflavellagic acid, this technical support center provides essential guidance. Below are troubleshooting tips and frequently asked questions to navigate common experimental challenges and enhance product yield.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My overall yield for the multi-step synthesis of this compound is consistently low. What are the most critical steps to optimize?
A1: Low overall yield in a multi-step synthesis can result from inefficiencies at any stage. For this specific synthesis, the most critical steps to scrutinize are:
-
Formation of the Methylenedioxy Bridge: This intramolecular cyclization can be low-yielding if the reaction conditions are not optimal. Incomplete reaction or side product formation are common issues.
-
Selective Methylation: Achieving selective methylation of the 1, 2, and 3-hydroxyl groups without affecting other reactive sites is challenging. Incomplete methylation or methylation at undesired positions will reduce the yield of the target molecule.
-
Purification: Each purification step can lead to product loss. Optimizing chromatography conditions and minimizing the number of purification steps is crucial.
Troubleshooting Low Yield:
| Problem | Potential Cause | Recommended Solution |
| Low yield after methylenation | Incomplete reaction. | Increase reaction time or temperature. Consider a stronger base or a different solvent to improve solubility and reactivity. |
| Side product formation (e.g., polymerization). | Use a more dilute solution to favor intramolecular cyclization over intermolecular reactions. Ensure high purity of the starting material. | |
| Incomplete methylation | Insufficient methylating agent or base. | Increase the molar equivalents of the methylating agent (e.g., dimethyl sulfate) and the base (e.g., K₂CO₃). |
| Steric hindrance around the hydroxyl groups. | Consider using a less bulky methylating agent or a stronger, non-nucleophilic base to enhance deprotonation. Microwave-assisted methylation can also improve yields in cases of steric hindrance.[1] | |
| Mixture of methylated products | Non-selective methylation. | Employ a protecting group strategy to block more reactive hydroxyl groups before methylation. Stepwise methylation with careful control of stoichiometry can also improve selectivity. |
| Significant product loss during purification | Poor separation on column chromatography. | Optimize the solvent system for column chromatography to achieve better separation of the desired product from impurities. Consider using a different stationary phase. |
| Product degradation on silica gel. | Deactivate the silica gel with a small amount of a weak base (e.g., triethylamine) in the eluent to prevent degradation of acid-sensitive compounds. |
Q2: I am observing the formation of multiple products during the methylation step. How can I improve the selectivity for the desired 1,2,3-tri-O-methylated product?
A2: Achieving regioselective methylation of polyphenolic compounds is a common challenge. The different hydroxyl groups on the flavellagic acid core have varying acidities and steric environments, leading to differential reactivity.
Strategies for Improving Methylation Selectivity:
| Strategy | Detailed Methodology |
| Stepwise Methylation | 1. Initial Selective Methylation: React the 7,8-methyleneflavellagic acid with a limited amount of methylating agent (e.g., 1.1 equivalents of dimethyl sulfate) and a weak base. This may favor methylation of the most acidic hydroxyl group. 2. Subsequent Methylations: After isolation of the mono-methylated product, proceed with the methylation of the remaining hydroxyl groups under more forcing conditions or with a stronger base. |
| Protecting Group Strategy | 1. Selective Protection: Utilize protecting groups to temporarily block the more reactive hydroxyl groups that you do not wish to methylate initially. The choice of protecting group is critical and should be stable to the methylation conditions but easily removable later.[2][3] 2. Methylation: Perform the methylation on the protected intermediate. 3. Deprotection: Remove the protecting groups to yield the desired product. |
Q3: The formation of the 7,8-methylenedioxy bridge is proving to be difficult. What are the key parameters to control for this reaction?
A3: The synthesis of a methylenedioxy bridge typically involves the reaction of a catechol (a 1,2-dihydroxybenzene derivative) with a dihalomethane, such as dibromomethane or dichloromethane, in the presence of a base.
Key Parameters for Methylenedioxy Bridge Formation:
| Parameter | Importance | Recommendations |
| Choice of Dihalomethane | The reactivity of the dihalomethane affects the reaction rate and yield. | Dibromomethane is generally more reactive than dichloromethane and may lead to higher yields or require milder reaction conditions. |
| Base | The base is crucial for deprotonating the hydroxyl groups to form the more nucleophilic phenoxides. | Strong bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydride (NaH) are commonly used. The choice of base can influence the reaction rate and selectivity. |
| Solvent | The solvent must be able to dissolve the reactants and be inert to the reaction conditions. | Polar aprotic solvents such as DMF, DMSO, or acetone are typically used. The choice of solvent can affect the solubility of the phenoxide salt and the rate of the Sɴ2 reaction. |
| Temperature | The reaction temperature influences the rate of reaction. | The optimal temperature will depend on the specific reactants and solvent used. It is often necessary to heat the reaction mixture to achieve a reasonable reaction rate. |
| Reaction Time | Sufficient time must be allowed for the reaction to go to completion. | The reaction progress should be monitored by TLC to determine the optimal reaction time. |
Experimental Protocols
Protocol 1: Synthesis of 7,8-Methylenedioxyflavellagic Acid (Hypothetical)
This protocol is a generalized procedure based on common methods for the formation of methylenedioxy bridges on catechol-containing compounds.
-
Dissolution: Dissolve flavellagic acid (1 equivalent) in anhydrous DMF.
-
Addition of Base: Add anhydrous potassium carbonate (2.5 equivalents) to the solution.
-
Heating: Heat the mixture to 80-90 °C with stirring under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Dihalomethane: Slowly add dibromomethane (1.2 equivalents) dropwise to the heated suspension.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and pour it into ice-cold water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Methylation of 7,8-Methylenedioxyflavellagic Acid (Generalized)
This protocol is a general procedure for the methylation of phenolic hydroxyl groups using dimethyl sulfate.
-
Dissolution: Dissolve 7,8-methyleneflavellagic acid (1 equivalent) in anhydrous acetone.
-
Addition of Base: Add anhydrous potassium carbonate (5 equivalents) to the solution.
-
Addition of Methylating Agent: Add dimethyl sulfate (3.5 equivalents) to the mixture.
-
Reflux: Reflux the reaction mixture with stirring for several hours.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC.
-
Work-up: After the reaction is complete, filter off the potassium carbonate and wash it with acetone. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate this compound.
Visualizing the Synthesis Workflow
To aid in understanding the proposed synthetic pathway, a logical workflow is presented below.
Caption: Proposed synthetic workflow for this compound.
Troubleshooting Decision Tree
This decision tree can help diagnose and resolve common issues encountered during the synthesis.
References
"preventing degradation of 1,2,3-Tri-O-methyl-7,8-methyleneflavellagic acid during experiments"
Welcome to the technical support center for 1,2,3-Tri-O-methyl-7,8-methyleneflavellagic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during experiments. Below, you will find troubleshooting guides and frequently asked questions to ensure the stability and integrity of your samples.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of compound concentration in solution over a short period. | Oxidation: As a polyphenol derivative, the compound is susceptible to oxidation, especially when exposed to air (oxygen). This can be accelerated by metal ions. | - Prepare fresh solutions for each experiment. - Use deoxygenated solvents by purging with nitrogen or argon gas before dissolving the compound. - Consider adding antioxidants like ascorbic acid or a chelating agent such as EDTA to your buffer solutions. |
| Inconsistent results between experimental repeats. | pH-dependent degradation: The stability of related polyphenolic compounds is highly dependent on pH, with greater stability in acidic conditions and significant degradation in neutral to alkaline environments.[1][2] | - Maintain a slightly acidic pH (below 7.0) for your experimental buffers if the protocol allows. - Avoid prolonged storage of the compound in neutral or alkaline buffers.[1] |
| Reduced activity of the compound after exposure to light. | Photodegradation: Many polyphenolic and flavonoid compounds are sensitive to light, particularly UV radiation, which can lead to their degradation.[1] | - Protect solutions from light at all times by using amber vials or wrapping containers in aluminum foil.[1] - Conduct experiments in a dimly lit environment when handling the solutions.[1] |
| Precipitation of the compound in aqueous solutions. | Poor aqueous solubility: Ellagic acid and its derivatives are known for their low water solubility.[2] | - Dissolve the compound in a small amount of an organic solvent like DMSO before preparing aqueous solutions. - Use co-solvents or solubilizing agents if compatible with your experimental setup. |
| Browning or color change of the solution. | Enzymatic or non-enzymatic oxidation: The presence of polyphenol oxidase or auto-oxidation can lead to the formation of colored degradation products.[3] | - Ensure all glassware is thoroughly clean. - If enzymatic degradation is suspected, consider adding inhibitors or using heat treatment if appropriate for the experimental design. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for stock solutions of this compound?
A1: To minimize degradation, stock solutions should be stored at low temperatures, such as -20°C or -80°C.[1] They should be stored in airtight, light-protected containers. For short-term storage, refrigeration at 4°C may be adequate, but for longer periods, frozen storage is recommended.
Q2: How can I monitor the degradation of this compound in my samples?
A2: The most reliable method to monitor the degradation of the compound is by using a validated High-Performance Liquid Chromatography (HPLC) method.[4] This will allow you to quantify the concentration of the parent compound over time and detect the appearance of degradation products.
Q3: Are there any specific solvents that should be avoided?
A3: While specific data for this compound is limited, it is advisable to avoid solvents that can promote oxidation or are not of high purity. Always use HPLC-grade solvents.[4] If using aqueous buffers, be aware that deionized water from some systems can introduce organic contaminants.[4]
Q4: Can I use antioxidants to prevent degradation?
A4: Yes, adding antioxidants can be an effective strategy to prevent oxidative degradation. Ascorbic acid and glutathione (B108866) are commonly used to protect polyphenolic compounds from oxidation.[1] The optimal concentration of the antioxidant will depend on your specific experimental conditions and should be determined empirically.
Q5: How does the methylation and methylenation in this compound affect its stability compared to ellagic acid?
A5: The methylation of hydroxyl groups in flavonoids has been shown to protect them from degradation.[5] Therefore, it is likely that this compound is more stable than its parent compound, ellagic acid, under similar conditions. The methylenoxy bridge may also contribute to increased stability.
Quantitative Data Summary
| Compound Class | Condition | Observation | Reference |
| Polyphenols | High Temperature (e.g., 60°C) | Accelerated degradation observed. | [6] |
| Polyphenols | Neutral to Alkaline pH | Decreased stability. | [1][2] |
| Polyphenols | Presence of Oxygen | Prone to oxidation. | [1][3] |
| Anthocyanins (a class of flavonoids) | Storage at 4°C vs. 15°C | Lower rate of degradation at 4°C. | [7] |
| Ellagic Acid Derivatives | Jam processing and storage (6 months) | Remained quite stable. | [8] |
Experimental Protocols
Protocol for Preparation of a Standard Solution
-
Weighing: Accurately weigh the required amount of this compound in a clean, dry vial.
-
Initial Dissolution: Add a minimal amount of HPLC-grade Dimethyl Sulfoxide (DMSO) to dissolve the compound completely. Gentle warming may be required.
-
Solvent Deoxygenation: Purge the intended final solvent (e.g., buffer, cell culture media) with an inert gas like nitrogen or argon for at least 15-20 minutes to remove dissolved oxygen.
-
Dilution: While gently vortexing, add the deoxygenated solvent to the DMSO concentrate to achieve the desired final concentration.
-
Storage and Handling: Immediately protect the solution from light using an amber vial or aluminum foil. If not for immediate use, store at -20°C or -80°C.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPLC故障排除指南 [sigmaaldrich.com]
- 5. Influence of extraction methods on stability of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Time-Dependent Degradation of Polyphenols from Thermally-Processed Berries and Their In Vitro Antiproliferative Effects against Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ellagic acid derivatives: Topics by Science.gov [science.gov]
"preventing degradation of 1,2,3-Tri-O-methyl-7,8-methyleneflavellagic acid during experiments"
Welcome to the technical support center for 1,2,3-Tri-O-methyl-7,8-methyleneflavellagic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during experiments. Below, you will find troubleshooting guides and frequently asked questions to ensure the stability and integrity of your samples.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of compound concentration in solution over a short period. | Oxidation: As a polyphenol derivative, the compound is susceptible to oxidation, especially when exposed to air (oxygen). This can be accelerated by metal ions. | - Prepare fresh solutions for each experiment. - Use deoxygenated solvents by purging with nitrogen or argon gas before dissolving the compound. - Consider adding antioxidants like ascorbic acid or a chelating agent such as EDTA to your buffer solutions. |
| Inconsistent results between experimental repeats. | pH-dependent degradation: The stability of related polyphenolic compounds is highly dependent on pH, with greater stability in acidic conditions and significant degradation in neutral to alkaline environments.[1][2] | - Maintain a slightly acidic pH (below 7.0) for your experimental buffers if the protocol allows. - Avoid prolonged storage of the compound in neutral or alkaline buffers.[1] |
| Reduced activity of the compound after exposure to light. | Photodegradation: Many polyphenolic and flavonoid compounds are sensitive to light, particularly UV radiation, which can lead to their degradation.[1] | - Protect solutions from light at all times by using amber vials or wrapping containers in aluminum foil.[1] - Conduct experiments in a dimly lit environment when handling the solutions.[1] |
| Precipitation of the compound in aqueous solutions. | Poor aqueous solubility: Ellagic acid and its derivatives are known for their low water solubility.[2] | - Dissolve the compound in a small amount of an organic solvent like DMSO before preparing aqueous solutions. - Use co-solvents or solubilizing agents if compatible with your experimental setup. |
| Browning or color change of the solution. | Enzymatic or non-enzymatic oxidation: The presence of polyphenol oxidase or auto-oxidation can lead to the formation of colored degradation products.[3] | - Ensure all glassware is thoroughly clean. - If enzymatic degradation is suspected, consider adding inhibitors or using heat treatment if appropriate for the experimental design. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for stock solutions of this compound?
A1: To minimize degradation, stock solutions should be stored at low temperatures, such as -20°C or -80°C.[1] They should be stored in airtight, light-protected containers. For short-term storage, refrigeration at 4°C may be adequate, but for longer periods, frozen storage is recommended.
Q2: How can I monitor the degradation of this compound in my samples?
A2: The most reliable method to monitor the degradation of the compound is by using a validated High-Performance Liquid Chromatography (HPLC) method.[4] This will allow you to quantify the concentration of the parent compound over time and detect the appearance of degradation products.
Q3: Are there any specific solvents that should be avoided?
A3: While specific data for this compound is limited, it is advisable to avoid solvents that can promote oxidation or are not of high purity. Always use HPLC-grade solvents.[4] If using aqueous buffers, be aware that deionized water from some systems can introduce organic contaminants.[4]
Q4: Can I use antioxidants to prevent degradation?
A4: Yes, adding antioxidants can be an effective strategy to prevent oxidative degradation. Ascorbic acid and glutathione are commonly used to protect polyphenolic compounds from oxidation.[1] The optimal concentration of the antioxidant will depend on your specific experimental conditions and should be determined empirically.
Q5: How does the methylation and methylenation in this compound affect its stability compared to ellagic acid?
A5: The methylation of hydroxyl groups in flavonoids has been shown to protect them from degradation.[5] Therefore, it is likely that this compound is more stable than its parent compound, ellagic acid, under similar conditions. The methylenoxy bridge may also contribute to increased stability.
Quantitative Data Summary
| Compound Class | Condition | Observation | Reference |
| Polyphenols | High Temperature (e.g., 60°C) | Accelerated degradation observed. | [6] |
| Polyphenols | Neutral to Alkaline pH | Decreased stability. | [1][2] |
| Polyphenols | Presence of Oxygen | Prone to oxidation. | [1][3] |
| Anthocyanins (a class of flavonoids) | Storage at 4°C vs. 15°C | Lower rate of degradation at 4°C. | [7] |
| Ellagic Acid Derivatives | Jam processing and storage (6 months) | Remained quite stable. | [8] |
Experimental Protocols
Protocol for Preparation of a Standard Solution
-
Weighing: Accurately weigh the required amount of this compound in a clean, dry vial.
-
Initial Dissolution: Add a minimal amount of HPLC-grade Dimethyl Sulfoxide (DMSO) to dissolve the compound completely. Gentle warming may be required.
-
Solvent Deoxygenation: Purge the intended final solvent (e.g., buffer, cell culture media) with an inert gas like nitrogen or argon for at least 15-20 minutes to remove dissolved oxygen.
-
Dilution: While gently vortexing, add the deoxygenated solvent to the DMSO concentrate to achieve the desired final concentration.
-
Storage and Handling: Immediately protect the solution from light using an amber vial or aluminum foil. If not for immediate use, store at -20°C or -80°C.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPLC故障排除指南 [sigmaaldrich.com]
- 5. Influence of extraction methods on stability of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Time-Dependent Degradation of Polyphenols from Thermally-Processed Berries and Their In Vitro Antiproliferative Effects against Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ellagic acid derivatives: Topics by Science.gov [science.gov]
"cell viability problems with 1,2,3-Tri-O-methyl-7,8-methyleneflavellagic acid treatment"
Welcome to the technical support center for researchers utilizing 1,2,3-Tri-O-methyl-7,8-methyleneflavellagic acid and similar ellagic acid derivatives. This resource provides troubleshooting guidance and frequently asked questions to assist with your cell viability experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of this compound on cell viability?
While direct studies on this compound are limited, research on structurally similar compounds, such as 3,4,3′-Tri-O-methylellagic acid (T-EA), has demonstrated cytotoxic effects against various cancer cell lines. For instance, T-EA has been shown to inhibit the growth of HeLa and T47D cell lines.[1][2] Therefore, a reduction in cell viability is an anticipated outcome when treating cells with this class of compounds.
Q2: What is the potential mechanism of action for this compound?
The precise mechanism for this compound is likely still under investigation. However, based on related compounds like T-EA, the mechanism may involve the inhibition of key enzymes in cancer cell proliferation and survival, such as cyclin-dependent kinase 9 (CDK9) and Sirtuin 1 (SIRT1).[1] These enzymes are crucial regulators of transcription and cell cycle progression.
Q3: I am not observing any effect on cell viability. What are the possible reasons?
Several factors could contribute to a lack of observable effect:
-
Compound Insolubility: The compound may not be fully dissolved in the culture medium, leading to a lower effective concentration.
-
Inappropriate Concentration Range: The concentrations tested may be too low to elicit a response in your specific cell line.
-
Cell Line Resistance: The chosen cell line may be resistant to the cytotoxic effects of the compound.
-
Incorrect Assay Choice: The selected cell viability assay may not be sensitive enough to detect the specific mode of cell death induced by the compound.
-
Short Treatment Duration: The incubation time may be insufficient for the compound to induce a measurable effect.
Q4: The results from my cell viability assay are highly variable. What could be the cause?
High variability in cell viability assays can stem from several sources:
-
Uneven Cell Seeding: Inconsistent cell numbers across wells will lead to variable results.
-
Compound Precipitation: If the compound precipitates out of solution during the experiment, it will not be consistently delivered to the cells.
-
Edge Effects: Wells on the periphery of the microplate are prone to evaporation, which can concentrate the compound and affect cell growth.
-
Contamination: Bacterial or fungal contamination can interfere with the assay readout.
-
Inconsistent Incubation Times: Variations in the timing of reagent addition and reading can introduce variability.
Troubleshooting Guides
Problem 1: No or Low Cytotoxicity Observed
| Possible Cause | Troubleshooting Step |
| Compound Insolubility | - Visually inspect the stock solution and final dilutions for any precipitate. - Consider using a different solvent (e.g., DMSO) for the stock solution, ensuring the final solvent concentration in the culture medium is non-toxic to the cells. - Perform a solubility test before the main experiment. |
| Sub-optimal Concentration | - Perform a dose-response experiment with a wider range of concentrations, including higher concentrations. - Consult literature on similar compounds for effective concentration ranges. |
| Cell Line Insensitivity | - Test the compound on a different, potentially more sensitive, cell line. - Use a positive control known to induce cytotoxicity in your chosen cell line to validate the experimental setup. |
| Insufficient Treatment Time | - Conduct a time-course experiment to determine the optimal treatment duration (e.g., 24, 48, 72 hours). |
Problem 2: High Variability in Results
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | - Ensure a homogenous single-cell suspension before seeding. - Use a cell counter for accurate cell quantification. - Allow the plate to sit at room temperature for a short period before incubation to allow for even cell settling. |
| Compound Precipitation | - Prepare fresh dilutions of the compound for each experiment. - Do not store diluted compound solutions for extended periods unless stability is confirmed. |
| Edge Effects | - Avoid using the outer wells of the microplate for experimental samples. - Fill the peripheral wells with sterile PBS or culture medium to maintain humidity. |
| Assay Interference | - Run a control with the compound in cell-free medium to check for direct reaction with the assay reagent. - Visually inspect the wells for any color change or precipitate formation upon adding the assay reagent. |
Experimental Protocols
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells as an indicator of viability.[3]
Materials:
-
96-well cell culture plates
-
This compound
-
Cell culture medium
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[3]
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.[3]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[3]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Visualizations
Signaling Pathways
Caption: Potential inhibitory pathways of this compound.
Experimental Workflow
Caption: Workflow for assessing cell viability using the MTT assay.
References
"cell viability problems with 1,2,3-Tri-O-methyl-7,8-methyleneflavellagic acid treatment"
Welcome to the technical support center for researchers utilizing 1,2,3-Tri-O-methyl-7,8-methyleneflavellagic acid and similar ellagic acid derivatives. This resource provides troubleshooting guidance and frequently asked questions to assist with your cell viability experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of this compound on cell viability?
While direct studies on this compound are limited, research on structurally similar compounds, such as 3,4,3′-Tri-O-methylellagic acid (T-EA), has demonstrated cytotoxic effects against various cancer cell lines. For instance, T-EA has been shown to inhibit the growth of HeLa and T47D cell lines.[1][2] Therefore, a reduction in cell viability is an anticipated outcome when treating cells with this class of compounds.
Q2: What is the potential mechanism of action for this compound?
The precise mechanism for this compound is likely still under investigation. However, based on related compounds like T-EA, the mechanism may involve the inhibition of key enzymes in cancer cell proliferation and survival, such as cyclin-dependent kinase 9 (CDK9) and Sirtuin 1 (SIRT1).[1] These enzymes are crucial regulators of transcription and cell cycle progression.
Q3: I am not observing any effect on cell viability. What are the possible reasons?
Several factors could contribute to a lack of observable effect:
-
Compound Insolubility: The compound may not be fully dissolved in the culture medium, leading to a lower effective concentration.
-
Inappropriate Concentration Range: The concentrations tested may be too low to elicit a response in your specific cell line.
-
Cell Line Resistance: The chosen cell line may be resistant to the cytotoxic effects of the compound.
-
Incorrect Assay Choice: The selected cell viability assay may not be sensitive enough to detect the specific mode of cell death induced by the compound.
-
Short Treatment Duration: The incubation time may be insufficient for the compound to induce a measurable effect.
Q4: The results from my cell viability assay are highly variable. What could be the cause?
High variability in cell viability assays can stem from several sources:
-
Uneven Cell Seeding: Inconsistent cell numbers across wells will lead to variable results.
-
Compound Precipitation: If the compound precipitates out of solution during the experiment, it will not be consistently delivered to the cells.
-
Edge Effects: Wells on the periphery of the microplate are prone to evaporation, which can concentrate the compound and affect cell growth.
-
Contamination: Bacterial or fungal contamination can interfere with the assay readout.
-
Inconsistent Incubation Times: Variations in the timing of reagent addition and reading can introduce variability.
Troubleshooting Guides
Problem 1: No or Low Cytotoxicity Observed
| Possible Cause | Troubleshooting Step |
| Compound Insolubility | - Visually inspect the stock solution and final dilutions for any precipitate. - Consider using a different solvent (e.g., DMSO) for the stock solution, ensuring the final solvent concentration in the culture medium is non-toxic to the cells. - Perform a solubility test before the main experiment. |
| Sub-optimal Concentration | - Perform a dose-response experiment with a wider range of concentrations, including higher concentrations. - Consult literature on similar compounds for effective concentration ranges. |
| Cell Line Insensitivity | - Test the compound on a different, potentially more sensitive, cell line. - Use a positive control known to induce cytotoxicity in your chosen cell line to validate the experimental setup. |
| Insufficient Treatment Time | - Conduct a time-course experiment to determine the optimal treatment duration (e.g., 24, 48, 72 hours). |
Problem 2: High Variability in Results
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | - Ensure a homogenous single-cell suspension before seeding. - Use a cell counter for accurate cell quantification. - Allow the plate to sit at room temperature for a short period before incubation to allow for even cell settling. |
| Compound Precipitation | - Prepare fresh dilutions of the compound for each experiment. - Do not store diluted compound solutions for extended periods unless stability is confirmed. |
| Edge Effects | - Avoid using the outer wells of the microplate for experimental samples. - Fill the peripheral wells with sterile PBS or culture medium to maintain humidity. |
| Assay Interference | - Run a control with the compound in cell-free medium to check for direct reaction with the assay reagent. - Visually inspect the wells for any color change or precipitate formation upon adding the assay reagent. |
Experimental Protocols
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells as an indicator of viability.[3]
Materials:
-
96-well cell culture plates
-
This compound
-
Cell culture medium
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[3]
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.[3]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[3]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Visualizations
Signaling Pathways
Caption: Potential inhibitory pathways of this compound.
Experimental Workflow
Caption: Workflow for assessing cell viability using the MTT assay.
References
Validation & Comparative
A Comparative Guide to Flavellagic Acid Derivatives and Other Flavonoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flavonoids, a diverse group of polyphenolic compounds found in plants, have garnered significant attention for their potential therapeutic applications, including antioxidant and anticancer activities. While compounds like quercetin (B1663063) are extensively studied, a vast number of other flavonoids remain less characterized. This guide provides a comparative overview of the biological activities of flavellagic acid and its derivatives against the well-researched flavonoid, quercetin.
It is important to note that specific experimental data for 1,2,3-Tri-O-methyl-7,8-methyleneflavellagic acid is exceptionally limited in publicly available scientific literature. Therefore, this guide will focus on the broader class of flavellagic acid and its more studied derivatives as a proxy for comparison with other flavonoids.
Quantitative Comparison of Biological Activities
The following tables summarize the available quantitative data on the antioxidant and anticancer activities of flavellagic acid derivatives and quercetin. Direct comparisons should be made with caution, as experimental conditions can vary between studies.
Table 1: Comparison of Antioxidant Activity
| Compound | Assay | IC50 (µg/mL) | Source |
| Flavellagic Acid Derivative | DPPH Radical Scavenging | Not Available | - |
| 3,4-methylenedioxy-3'-O-methyl-4'-O-glucoside ellagic acid | DPPH Radical Scavenging | Significant Activity | [1] |
| 3,3'-di-O-methyl ellagic acid | DPPH Radical Scavenging | Significant Activity | [1] |
| Quercetin | DPPH Radical Scavenging | 6.55 | [2] |
| Quercetin Hydrate | DPPH Radical Scavenging | 4.71 | [2] |
| Gallic Acid | DPPH Radical Scavenging | 3.53 | [2] |
| Gentisic Acid | DPPH Radical Scavenging | 3.56 | [2] |
| Catechin Hydrate | DPPH Radical Scavenging | 8.34 | [2] |
| Rutin | DPPH Radical Scavenging | 9.44 | [2] |
IC50: The half maximal inhibitory concentration. A lower IC50 value indicates greater antioxidant activity.
Table 2: Comparison of Anticancer Activity (Cytotoxicity)
| Compound | Cell Line | Assay | IC50 (µM) | Source |
| Ellagic Acid | Caco-2 (Colon Cancer) | MTT | 34.2 ± 3.1 | [3] |
| Quercetin | MCF-7 (Breast Cancer) | MTT | 21.4 ± 2.7 | [3] |
| Quercetin | NDEA-induced lung cancer in mice | In vivo | Less effective than Ellagic Acid | [4] |
| Ellagic Acid | NDEA-induced lung cancer in mice | In vivo | More effective than Quercetin | [4] |
| Gallic Acid | HepG2 (Liver Cancer) | Not Specified | Most Pronounced Activity | [5] |
| Gallic Acid | HCT 116 (Colon Cancer) | Not Specified | Most Pronounced Activity | [5] |
IC50: The half maximal inhibitory concentration. A lower IC50 value indicates greater cytotoxic activity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of standard protocols for assessing antioxidant and anticancer activities.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method for evaluating the antioxidant capacity of a compound.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.
General Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of DPPH in methanol (B129727) or ethanol.
-
Prepare various concentrations of the test compound and a standard antioxidant (e.g., ascorbic acid, Trolox) in a suitable solvent.[6]
-
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume of the test compound or standard to the wells.
-
Add an equal volume of the DPPH working solution to each well to initiate the reaction.[6]
-
Include a blank control containing only the solvent and DPPH solution.
-
-
Incubation: Incubate the plate in the dark at room temperature for a set period (e.g., 30 minutes).[6]
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[6]
-
Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100. The IC50 value is then determined from a dose-response curve.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of living cells.
General Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilization: Add a solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[7]
Signaling Pathways and Mechanisms of Action
Flavonoids exert their biological effects by modulating various signaling pathways within the cell.
Quercetin's Anticancer Signaling Pathways
Quercetin has been shown to influence multiple signaling pathways involved in cancer progression, including the MAPK/ERK, p53, and PI3K/Akt pathways.[8][9][10]
Caption: Quercetin's multi-target anticancer activity.
Ellagic Acid's Signaling Pathways
Ellagic acid, a compound structurally related to flavellagic acid, is known to modulate signaling pathways such as the Keap1-Nrf2-ARE and TGF-β/Smad pathways.[11][12]
Caption: Key signaling pathways modulated by Ellagic Acid.
Experimental Workflow Diagrams
The following diagrams illustrate the general workflows for the antioxidant and anticancer assays described.
DPPH Assay Workflow
Caption: General workflow for the DPPH antioxidant assay.
MTT Assay Workflow
Caption: General workflow for the MTT cytotoxicity assay.
While direct comparative data for this compound is scarce, this guide provides a framework for understanding the biological activities of the broader class of flavellagic acid derivatives in comparison to the well-characterized flavonoid, quercetin. The provided data tables, experimental protocols, and signaling pathway diagrams offer a valuable resource for researchers in the field of flavonoid research and drug development. Further investigation into the specific properties of less-studied flavonoids is warranted to uncover their full therapeutic potential.
References
- 1. New antioxidant and antimicrobial ellagic acid derivatives from Pteleopsis hylodendron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. researchgate.net [researchgate.net]
- 4. Experimental Evidence of the Antitumor, Antimetastatic and Antiangiogenic Activity of Ellagic Acid [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. acmeresearchlabs.in [acmeresearchlabs.in]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. mdpi.com [mdpi.com]
- 9. Potential mechanisms of quercetin in cancer prevention: focus on cellular and molecular targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Ellagic acid activates the Keap1-Nrf2-ARE signaling pathway in improving Parkinson's disease: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ellagic acid induces cell cycle arrest and apoptosis via the TGF‑β1/Smad3 signaling pathway in human colon cancer HCT‑116 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Flavellagic Acid Derivatives and Other Flavonoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flavonoids, a diverse group of polyphenolic compounds found in plants, have garnered significant attention for their potential therapeutic applications, including antioxidant and anticancer activities. While compounds like quercetin are extensively studied, a vast number of other flavonoids remain less characterized. This guide provides a comparative overview of the biological activities of flavellagic acid and its derivatives against the well-researched flavonoid, quercetin.
It is important to note that specific experimental data for 1,2,3-Tri-O-methyl-7,8-methyleneflavellagic acid is exceptionally limited in publicly available scientific literature. Therefore, this guide will focus on the broader class of flavellagic acid and its more studied derivatives as a proxy for comparison with other flavonoids.
Quantitative Comparison of Biological Activities
The following tables summarize the available quantitative data on the antioxidant and anticancer activities of flavellagic acid derivatives and quercetin. Direct comparisons should be made with caution, as experimental conditions can vary between studies.
Table 1: Comparison of Antioxidant Activity
| Compound | Assay | IC50 (µg/mL) | Source |
| Flavellagic Acid Derivative | DPPH Radical Scavenging | Not Available | - |
| 3,4-methylenedioxy-3'-O-methyl-4'-O-glucoside ellagic acid | DPPH Radical Scavenging | Significant Activity | [1] |
| 3,3'-di-O-methyl ellagic acid | DPPH Radical Scavenging | Significant Activity | [1] |
| Quercetin | DPPH Radical Scavenging | 6.55 | [2] |
| Quercetin Hydrate | DPPH Radical Scavenging | 4.71 | [2] |
| Gallic Acid | DPPH Radical Scavenging | 3.53 | [2] |
| Gentisic Acid | DPPH Radical Scavenging | 3.56 | [2] |
| Catechin Hydrate | DPPH Radical Scavenging | 8.34 | [2] |
| Rutin | DPPH Radical Scavenging | 9.44 | [2] |
IC50: The half maximal inhibitory concentration. A lower IC50 value indicates greater antioxidant activity.
Table 2: Comparison of Anticancer Activity (Cytotoxicity)
| Compound | Cell Line | Assay | IC50 (µM) | Source |
| Ellagic Acid | Caco-2 (Colon Cancer) | MTT | 34.2 ± 3.1 | [3] |
| Quercetin | MCF-7 (Breast Cancer) | MTT | 21.4 ± 2.7 | [3] |
| Quercetin | NDEA-induced lung cancer in mice | In vivo | Less effective than Ellagic Acid | [4] |
| Ellagic Acid | NDEA-induced lung cancer in mice | In vivo | More effective than Quercetin | [4] |
| Gallic Acid | HepG2 (Liver Cancer) | Not Specified | Most Pronounced Activity | [5] |
| Gallic Acid | HCT 116 (Colon Cancer) | Not Specified | Most Pronounced Activity | [5] |
IC50: The half maximal inhibitory concentration. A lower IC50 value indicates greater cytotoxic activity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of standard protocols for assessing antioxidant and anticancer activities.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method for evaluating the antioxidant capacity of a compound.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.
General Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of DPPH in methanol or ethanol.
-
Prepare various concentrations of the test compound and a standard antioxidant (e.g., ascorbic acid, Trolox) in a suitable solvent.[6]
-
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume of the test compound or standard to the wells.
-
Add an equal volume of the DPPH working solution to each well to initiate the reaction.[6]
-
Include a blank control containing only the solvent and DPPH solution.
-
-
Incubation: Incubate the plate in the dark at room temperature for a set period (e.g., 30 minutes).[6]
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[6]
-
Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100. The IC50 value is then determined from a dose-response curve.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of living cells.
General Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilization: Add a solubilization solution (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[7]
Signaling Pathways and Mechanisms of Action
Flavonoids exert their biological effects by modulating various signaling pathways within the cell.
Quercetin's Anticancer Signaling Pathways
Quercetin has been shown to influence multiple signaling pathways involved in cancer progression, including the MAPK/ERK, p53, and PI3K/Akt pathways.[8][9][10]
Caption: Quercetin's multi-target anticancer activity.
Ellagic Acid's Signaling Pathways
Ellagic acid, a compound structurally related to flavellagic acid, is known to modulate signaling pathways such as the Keap1-Nrf2-ARE and TGF-β/Smad pathways.[11][12]
Caption: Key signaling pathways modulated by Ellagic Acid.
Experimental Workflow Diagrams
The following diagrams illustrate the general workflows for the antioxidant and anticancer assays described.
DPPH Assay Workflow
Caption: General workflow for the DPPH antioxidant assay.
MTT Assay Workflow
Caption: General workflow for the MTT cytotoxicity assay.
While direct comparative data for this compound is scarce, this guide provides a framework for understanding the biological activities of the broader class of flavellagic acid derivatives in comparison to the well-characterized flavonoid, quercetin. The provided data tables, experimental protocols, and signaling pathway diagrams offer a valuable resource for researchers in the field of flavonoid research and drug development. Further investigation into the specific properties of less-studied flavonoids is warranted to uncover their full therapeutic potential.
References
- 1. New antioxidant and antimicrobial ellagic acid derivatives from Pteleopsis hylodendron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. researchgate.net [researchgate.net]
- 4. Experimental Evidence of the Antitumor, Antimetastatic and Antiangiogenic Activity of Ellagic Acid [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. acmeresearchlabs.in [acmeresearchlabs.in]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. mdpi.com [mdpi.com]
- 9. Potential mechanisms of quercetin in cancer prevention: focus on cellular and molecular targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Ellagic acid activates the Keap1-Nrf2-ARE signaling pathway in improving Parkinson's disease: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ellagic acid induces cell cycle arrest and apoptosis via the TGF‑β1/Smad3 signaling pathway in human colon cancer HCT‑116 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy Analysis: 3,4,3′-Tri-O-methylellagic Acid and Doxorubicin in Cancer Cell Line Inhibition
Introduction
Quantitative Efficacy Comparison
The anti-cancer potential of 3,4,3′-tri-O-methylellagic acid was evaluated by assessing its ability to inhibit the growth of T47D and HeLa cell lines, with doxorubicin (B1662922) serving as a positive control. The half-maximal effective concentration (EC50) values, which represent the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time, are summarized below.
| Compound | Cell Line | EC50 (µg/mL) |
| 3,4,3′-Tri-O-methylellagic acid | T47D | 55.35 ± 6.28 |
| HeLa | 12.57 ± 2.22 | |
| Doxorubicin | T47D | 0.03 ± 0.01 |
| HeLa | 2.66 ± 0.27 |
Table 1: Comparative in vitro cytotoxicity of 3,4,3′-tri-O-methylellagic acid and Doxorubicin against T47D and HeLa cancer cell lines.[1][2]
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
The efficacy of 3,4,3′-tri-O-methylellagic acid and doxorubicin was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in living cells, which forms a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells.
Methodology:
-
Cell Seeding: T47D and HeLa cells were seeded in 96-well plates at a specified density and allowed to adhere overnight.
-
Compound Treatment: The cells were then treated with various concentrations of 3,4,3′-tri-O-methylellagic acid or doxorubicin and incubated for a specified period.
-
MTT Addition: Following incubation, the treatment medium was removed, and MTT solution was added to each well. The plates were then incubated to allow for formazan crystal formation.
-
Solubilization: A solubilizing agent (e.g., DMSO) was added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution was measured using a microplate reader at a specific wavelength.
-
Data Analysis: The percentage of cell viability was calculated relative to untreated control cells, and the EC50 values were determined from the dose-response curves.
Experimental workflow for the MTT assay.
In Silico Analysis of Potential Targets
To elucidate the potential molecular mechanisms underlying the anti-cancer activity of 3,4,3′-tri-O-methylellagic acid, in silico studies were conducted. These studies predicted the interaction of T-EA with key enzymes involved in cancer cell regulation: Cyclin-Dependent Kinase 9 (CDK9) and Sirtuin 1 (SIRT1).[1][2]
Predicted Binding Affinities:
| Target Protein | Binding Free Energy (MM-GBSA) (kcal/mol) | Binding Free Energy (MM-PBSA) (kcal/mol) |
| SIRT1 | -30.98 ± 0.25 | -24.07 ± 0.30 |
| CDK9 | -29.50 ± 0.22 | -25.87 ± 0.40 |
Table 2: Predicted binding free energies of 3,4,3′-tri-O-methylellagic acid to SIRT1 and CDK9.[2]
Signaling Pathway Context
CDK9 is a key regulator of transcription, and its inhibition can lead to the suppression of anti-apoptotic proteins, thereby inducing cancer cell death. SIRT1 is a protein deacetylase that has a complex role in cancer, with its overexpression often promoting cancer cell survival. The inhibition of SIRT1 can reactivate tumor suppressor genes and induce apoptosis.
Predicted inhibitory pathways of T-EA.
Conclusion
The available data demonstrates that 3,4,3′-tri-O-methylellagic acid exhibits cytotoxic activity against both breast and cervical cancer cell lines. While its potency is lower than the established chemotherapeutic agent doxorubicin, its distinct chemical structure and predicted interactions with key cancer-related enzymes, CDK9 and SIRT1, suggest it may have a different mechanism of action and warrants further investigation as a potential anti-cancer agent. The significantly lower EC50 value against HeLa cells compared to T47D cells suggests a degree of selectivity that could be explored in future studies. Further research is necessary to validate the in silico findings and to explore the therapeutic potential of this and other related ellagic acid derivatives.
References
Comparative Efficacy Analysis: 3,4,3′-Tri-O-methylellagic Acid and Doxorubicin in Cancer Cell Line Inhibition
Introduction
Quantitative Efficacy Comparison
The anti-cancer potential of 3,4,3′-tri-O-methylellagic acid was evaluated by assessing its ability to inhibit the growth of T47D and HeLa cell lines, with doxorubicin serving as a positive control. The half-maximal effective concentration (EC50) values, which represent the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time, are summarized below.
| Compound | Cell Line | EC50 (µg/mL) |
| 3,4,3′-Tri-O-methylellagic acid | T47D | 55.35 ± 6.28 |
| HeLa | 12.57 ± 2.22 | |
| Doxorubicin | T47D | 0.03 ± 0.01 |
| HeLa | 2.66 ± 0.27 |
Table 1: Comparative in vitro cytotoxicity of 3,4,3′-tri-O-methylellagic acid and Doxorubicin against T47D and HeLa cancer cell lines.[1][2]
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
The efficacy of 3,4,3′-tri-O-methylellagic acid and doxorubicin was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells, which forms a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Methodology:
-
Cell Seeding: T47D and HeLa cells were seeded in 96-well plates at a specified density and allowed to adhere overnight.
-
Compound Treatment: The cells were then treated with various concentrations of 3,4,3′-tri-O-methylellagic acid or doxorubicin and incubated for a specified period.
-
MTT Addition: Following incubation, the treatment medium was removed, and MTT solution was added to each well. The plates were then incubated to allow for formazan crystal formation.
-
Solubilization: A solubilizing agent (e.g., DMSO) was added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution was measured using a microplate reader at a specific wavelength.
-
Data Analysis: The percentage of cell viability was calculated relative to untreated control cells, and the EC50 values were determined from the dose-response curves.
Experimental workflow for the MTT assay.
In Silico Analysis of Potential Targets
To elucidate the potential molecular mechanisms underlying the anti-cancer activity of 3,4,3′-tri-O-methylellagic acid, in silico studies were conducted. These studies predicted the interaction of T-EA with key enzymes involved in cancer cell regulation: Cyclin-Dependent Kinase 9 (CDK9) and Sirtuin 1 (SIRT1).[1][2]
Predicted Binding Affinities:
| Target Protein | Binding Free Energy (MM-GBSA) (kcal/mol) | Binding Free Energy (MM-PBSA) (kcal/mol) |
| SIRT1 | -30.98 ± 0.25 | -24.07 ± 0.30 |
| CDK9 | -29.50 ± 0.22 | -25.87 ± 0.40 |
Table 2: Predicted binding free energies of 3,4,3′-tri-O-methylellagic acid to SIRT1 and CDK9.[2]
Signaling Pathway Context
CDK9 is a key regulator of transcription, and its inhibition can lead to the suppression of anti-apoptotic proteins, thereby inducing cancer cell death. SIRT1 is a protein deacetylase that has a complex role in cancer, with its overexpression often promoting cancer cell survival. The inhibition of SIRT1 can reactivate tumor suppressor genes and induce apoptosis.
Predicted inhibitory pathways of T-EA.
Conclusion
The available data demonstrates that 3,4,3′-tri-O-methylellagic acid exhibits cytotoxic activity against both breast and cervical cancer cell lines. While its potency is lower than the established chemotherapeutic agent doxorubicin, its distinct chemical structure and predicted interactions with key cancer-related enzymes, CDK9 and SIRT1, suggest it may have a different mechanism of action and warrants further investigation as a potential anti-cancer agent. The significantly lower EC50 value against HeLa cells compared to T47D cells suggests a degree of selectivity that could be explored in future studies. Further research is necessary to validate the in silico findings and to explore the therapeutic potential of this and other related ellagic acid derivatives.
References
Validating the Mechanism of Action of 1,2,3-Tri-O-methyl-7,8-methyleneflavellagic acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the proposed mechanism of action of 1,2,3-Tri-O-methyl-7,8-methyleneflavellagic acid, an ellagic acid derivative. Due to the limited direct experimental data on this specific compound, its proposed mechanism is inferred from studies on structurally related tri-O-methylated ellagic acid derivatives and the parent compound, ellagic acid.[1][2] This guide compares the proposed anticancer activities with alternative therapeutic agents and provides detailed experimental protocols for validation.
Proposed Mechanism of Action
Based on evidence from related compounds, this compound is hypothesized to exert its anticancer effects, particularly against lymphocytic leukemia, through a multi-targeted approach involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[1] Putative molecular targets include Cyclin-Dependent Kinase 9 (CDK9) and Sirtuin 1 (SIRT1), with downstream effects on the STAT3/SOCS3 signaling cascade.[3]
Comparative Data on Anticancer Activity
To provide a context for evaluating the potential efficacy of this compound, the following table summarizes the cytotoxic effects of a related compound, 3,4,3′-Tri-O-methylellagic acid, and a standard chemotherapeutic agent, Doxorubicin, against different cancer cell lines.[3]
| Compound/Drug | Cell Line | Assay Type | Efficacy Metric (IC50/EC50) | Reference |
| 3,4,3′-Tri-O-methylellagic acid | T47D (Breast Cancer) | MTT Assay | 55.35 ± 6.28 µg/mL | [3] |
| HeLa (Cervical Cancer) | MTT Assay | 12.57 ± 2.22 µg/mL | [3] | |
| Doxorubicin (Positive Control) | T47D (Breast Cancer) | MTT Assay | 0.03 ± 0.01 µg/mL | [3] |
| HeLa (Cervical Cancer) | MTT Assay | 2.66 ± 0.27 µg/mL | [3] | |
| Standard Chemotherapy (e.g., Chlorambucil) | CLL Cells | Clinical Response | Overall Response Rate: 35-65% | [4] |
| Targeted Therapy (e.g., Ibrutinib) | CLL Cells | Clinical Response | Varies based on patient population | [4] |
Experimental Protocols for Mechanism Validation
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol determines the concentration at which the compound inhibits cancer cell growth (IC50).[5]
Principle: The MTT assay is a colorimetric assay that measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate (B1194679) dehydrogenase.[6] The resulting purple formazan (B1609692) is solubilized, and its concentration is determined by optical density, which is directly proportional to the number of viable cells.[6]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., P-388 lymphocytic leukemia) into a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.[5]
-
Compound Treatment: Prepare serial dilutions of this compound. Add 100 µL of the diluted compound solutions to the wells. Include a vehicle control (e.g., DMSO) and a blank.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[6]
Kinase Inhibition Assay (CDK9)
This assay evaluates the direct inhibitory effect of the compound on CDK9 activity.
Principle: A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction. The amount of ADP is proportional to the kinase activity, and a luminescent signal is generated that correlates with the amount of ADP.[7][8][9]
Protocol:
-
Reaction Setup: In a 96-well plate, add the kinase buffer, the test compound at various concentrations, the CDK9/Cyclin T1 enzyme, and the substrate peptide.
-
Initiation: Start the kinase reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 60 minutes).[10]
-
Termination and ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[7]
-
ADP to ATP Conversion: Add Kinase Detection Reagent to convert the generated ADP to ATP. Incubate for 30 minutes at room temperature.[7][9]
-
Luminescence Measurement: Measure the luminescence using a plate reader. A decrease in signal indicates inhibition of CDK9.
Sirtuin Activity Assay (SIRT1)
This assay determines if the compound inhibits the deacetylase activity of SIRT1.
Principle: A fluorometric assay is commonly used. SIRT1 deacetylates a substrate containing an acetylated lysine (B10760008) side chain. A developing solution then cleaves the deacetylated substrate, releasing a fluorescent group. The fluorescence intensity is directly proportional to SIRT1 activity.[11]
Protocol:
-
Reaction Mixture: In a 96-well plate, combine the SIRT1 assay buffer, NAD+, the fluorogenic SIRT1 substrate, and the test compound at various concentrations.
-
Enzyme Addition: Add purified recombinant SIRT1 enzyme to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 45-60 minutes).
-
Development: Add the developer solution, which also contains a SIRT1 inhibitor (Nicotinamide) to stop the reaction. Incubate at 37°C for 15 minutes.[12]
-
Fluorescence Reading: Measure the fluorescence using a fluorescence plate reader (excitation ~350-360 nm, emission ~450-465 nm).[12]
Western Blot Analysis of STAT3 and SOCS3
This protocol assesses the effect of the compound on the protein expression and phosphorylation levels of key signaling molecules.
Principle: Western blotting uses antibodies to detect specific proteins in a sample. It can be used to determine the relative abundance of total and phosphorylated proteins.
Protocol:
-
Cell Treatment and Lysis: Treat cancer cells with the test compound for a specified time. Harvest and lyse the cells to extract proteins.[13]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[14]
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[14]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[13]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total STAT3, phosphorylated STAT3 (p-STAT3), SOCS3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[15][16]
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.[13]
-
Detection: Add a chemiluminescent substrate and detect the protein bands using an imaging system. Quantify band intensities to determine changes in protein levels.[14]
Visualizations
Proposed Signaling Pathway
References
- 1. Research progress on the anticarcinogenic actions and mechanisms of ellagic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel formulations of ellagic acid for the improvement of antimicrobial, antioxidant, anticancer, antidiabetic, and neuroprotective applications [nmb-journal.com]
- 3. 3,4,3′-Tri-O-methylellagic acid as an anticancer agent: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Treatment of Chronic Lymphocytic Leukemia in the Personalized Medicine Era - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. promega.com [promega.com]
- 8. CDK9/CyclinK Kinase Enzyme System Application Note [promega.sg]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. SIRT1 检测试剂盒 sufficient for 100 assays | Sigma-Aldrich [sigmaaldrich.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Validating the Mechanism of Action of 1,2,3-Tri-O-methyl-7,8-methyleneflavellagic acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the proposed mechanism of action of 1,2,3-Tri-O-methyl-7,8-methyleneflavellagic acid, an ellagic acid derivative. Due to the limited direct experimental data on this specific compound, its proposed mechanism is inferred from studies on structurally related tri-O-methylated ellagic acid derivatives and the parent compound, ellagic acid.[1][2] This guide compares the proposed anticancer activities with alternative therapeutic agents and provides detailed experimental protocols for validation.
Proposed Mechanism of Action
Based on evidence from related compounds, this compound is hypothesized to exert its anticancer effects, particularly against lymphocytic leukemia, through a multi-targeted approach involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[1] Putative molecular targets include Cyclin-Dependent Kinase 9 (CDK9) and Sirtuin 1 (SIRT1), with downstream effects on the STAT3/SOCS3 signaling cascade.[3]
Comparative Data on Anticancer Activity
To provide a context for evaluating the potential efficacy of this compound, the following table summarizes the cytotoxic effects of a related compound, 3,4,3′-Tri-O-methylellagic acid, and a standard chemotherapeutic agent, Doxorubicin, against different cancer cell lines.[3]
| Compound/Drug | Cell Line | Assay Type | Efficacy Metric (IC50/EC50) | Reference |
| 3,4,3′-Tri-O-methylellagic acid | T47D (Breast Cancer) | MTT Assay | 55.35 ± 6.28 µg/mL | [3] |
| HeLa (Cervical Cancer) | MTT Assay | 12.57 ± 2.22 µg/mL | [3] | |
| Doxorubicin (Positive Control) | T47D (Breast Cancer) | MTT Assay | 0.03 ± 0.01 µg/mL | [3] |
| HeLa (Cervical Cancer) | MTT Assay | 2.66 ± 0.27 µg/mL | [3] | |
| Standard Chemotherapy (e.g., Chlorambucil) | CLL Cells | Clinical Response | Overall Response Rate: 35-65% | [4] |
| Targeted Therapy (e.g., Ibrutinib) | CLL Cells | Clinical Response | Varies based on patient population | [4] |
Experimental Protocols for Mechanism Validation
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol determines the concentration at which the compound inhibits cancer cell growth (IC50).[5]
Principle: The MTT assay is a colorimetric assay that measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase.[6] The resulting purple formazan is solubilized, and its concentration is determined by optical density, which is directly proportional to the number of viable cells.[6]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., P-388 lymphocytic leukemia) into a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.[5]
-
Compound Treatment: Prepare serial dilutions of this compound. Add 100 µL of the diluted compound solutions to the wells. Include a vehicle control (e.g., DMSO) and a blank.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[6]
Kinase Inhibition Assay (CDK9)
This assay evaluates the direct inhibitory effect of the compound on CDK9 activity.
Principle: A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction. The amount of ADP is proportional to the kinase activity, and a luminescent signal is generated that correlates with the amount of ADP.[7][8][9]
Protocol:
-
Reaction Setup: In a 96-well plate, add the kinase buffer, the test compound at various concentrations, the CDK9/Cyclin T1 enzyme, and the substrate peptide.
-
Initiation: Start the kinase reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 60 minutes).[10]
-
Termination and ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[7]
-
ADP to ATP Conversion: Add Kinase Detection Reagent to convert the generated ADP to ATP. Incubate for 30 minutes at room temperature.[7][9]
-
Luminescence Measurement: Measure the luminescence using a plate reader. A decrease in signal indicates inhibition of CDK9.
Sirtuin Activity Assay (SIRT1)
This assay determines if the compound inhibits the deacetylase activity of SIRT1.
Principle: A fluorometric assay is commonly used. SIRT1 deacetylates a substrate containing an acetylated lysine side chain. A developing solution then cleaves the deacetylated substrate, releasing a fluorescent group. The fluorescence intensity is directly proportional to SIRT1 activity.[11]
Protocol:
-
Reaction Mixture: In a 96-well plate, combine the SIRT1 assay buffer, NAD+, the fluorogenic SIRT1 substrate, and the test compound at various concentrations.
-
Enzyme Addition: Add purified recombinant SIRT1 enzyme to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 45-60 minutes).
-
Development: Add the developer solution, which also contains a SIRT1 inhibitor (Nicotinamide) to stop the reaction. Incubate at 37°C for 15 minutes.[12]
-
Fluorescence Reading: Measure the fluorescence using a fluorescence plate reader (excitation ~350-360 nm, emission ~450-465 nm).[12]
Western Blot Analysis of STAT3 and SOCS3
This protocol assesses the effect of the compound on the protein expression and phosphorylation levels of key signaling molecules.
Principle: Western blotting uses antibodies to detect specific proteins in a sample. It can be used to determine the relative abundance of total and phosphorylated proteins.
Protocol:
-
Cell Treatment and Lysis: Treat cancer cells with the test compound for a specified time. Harvest and lyse the cells to extract proteins.[13]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[14]
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[14]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[13]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total STAT3, phosphorylated STAT3 (p-STAT3), SOCS3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[15][16]
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.[13]
-
Detection: Add a chemiluminescent substrate and detect the protein bands using an imaging system. Quantify band intensities to determine changes in protein levels.[14]
Visualizations
Proposed Signaling Pathway
References
- 1. Research progress on the anticarcinogenic actions and mechanisms of ellagic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel formulations of ellagic acid for the improvement of antimicrobial, antioxidant, anticancer, antidiabetic, and neuroprotective applications [nmb-journal.com]
- 3. 3,4,3′-Tri-O-methylellagic acid as an anticancer agent: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Treatment of Chronic Lymphocytic Leukemia in the Personalized Medicine Era - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. promega.com [promega.com]
- 8. CDK9/CyclinK Kinase Enzyme System Application Note [promega.sg]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. SIRT1 检测试剂盒 sufficient for 100 assays | Sigma-Aldrich [sigmaaldrich.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
"cross-validation of 1,2,3-Tri-O-methyl-7,8-methyleneflavellagic acid's bioactivity in different cell lines"
A detailed analysis of the in vitro bioactivity of methylated ellagic acid derivatives against various cancer cell lines, providing researchers with comparative data and insights into their potential as therapeutic agents.
Due to the limited availability of specific bioactivity data for 1,2,3-Tri-O-methyl-7,8-methyleneflavellagic acid, this guide provides a comparative analysis of closely related and scientifically investigated methylated derivatives of ellagic acid. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals exploring the therapeutic potential of this class of compounds.
Comparative Bioactivity of Methylated Ellagic Acid Derivatives
The in vitro cytotoxic activity of various methylated ellagic acid derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting biological or biochemical functions. The data summarized below showcases the differential bioactivity of these compounds, highlighting their potential as selective anticancer agents.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 3,4,3′-Tri-O-methylellagic acid | HeLa | Cervical Cancer | ~36.7 (12.57 µg/mL) | [1][2] |
| T47D | Breast Cancer | ~160.0 (55.35 µg/mL) | [1][2] | |
| 4,4′-Di-O-methylellagic acid | HT-29 | Colon Cancer | < 10 | [3] |
| SW-620 | Colon Cancer | < 10 | [3] | |
| SW-620-5FuR (5-FU Resistant) | Colon Cancer | "Very active" | [4] | |
| 3,3′-Di-O-methyl ellagic acid-4′-O-β-d-xylopyranoside | HepG2 | Liver Cancer | Inhibits proliferation | [4] |
Note: The activity of 4,4′-di-O-methylellagic acid was found to be 13-fold more effective than other related compounds in inhibiting colon cancer cell proliferation[4]. For 3,3′-Di-O-methyl ellagic acid-4′-O-β-d-xylopyranoside, a specific IC50 value was not provided in the referenced study, but it was shown to inhibit the proliferation of HepG2 cells[4].
Experimental Protocols: Assessing In Vitro Bioactivity
The determination of a compound's cytotoxic activity is a crucial first step in the evaluation of its potential as an anticancer agent. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.
1. Cell Seeding:
-
Cancer cells are harvested from culture and counted.
-
Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubated for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
A stock solution of the test compound (e.g., methylated ellagic acid derivative) is prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Serial dilutions of the compound are prepared in culture medium to achieve a range of final concentrations.
-
The culture medium is removed from the wells and replaced with the medium containing the different concentrations of the test compound. Control wells receive medium with the vehicle (DMSO) only.
-
The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
3. MTT Addition and Incubation:
-
Following the incubation period, the medium containing the test compound is removed.
-
A solution of MTT (e.g., 0.5 mg/mL in serum-free medium) is added to each well.
-
The plates are incubated for 2-4 hours at 37°C to allow for the conversion of MTT to formazan (B1609692) crystals by metabolically active cells.
4. Solubilization of Formazan:
-
The MTT solution is removed, and a solubilizing agent, such as DMSO or a solution of sodium dodecyl sulfate (B86663) (SDS) in HCl, is added to each well to dissolve the purple formazan crystals.
5. Absorbance Measurement:
-
The absorbance of the resulting solution is measured using a microplate reader at a wavelength of approximately 570 nm.
6. Data Analysis:
-
The absorbance values are used to calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control cells.
-
The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing the Experimental Workflow and Signaling Pathways
To better understand the experimental process and the potential mechanisms of action of these compounds, the following diagrams are provided.
Caption: Experimental workflow for determining the in vitro bioactivity of methylated ellagic acid derivatives.
Ellagic acid and its derivatives have been reported to modulate several key signaling pathways involved in cancer cell proliferation, survival, and metastasis. The Wnt signaling pathway is one such critical pathway.
Caption: Simplified diagram of the canonical Wnt signaling pathway.
References
- 1. 3,4,3′-Tri-O-methylellagic acid as an anticancer agent: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Experimental Evidence of the Antitumor, Antimetastatic and Antiangiogenic Activity of Ellagic Acid - PMC [pmc.ncbi.nlm.nih.gov]
"cross-validation of 1,2,3-Tri-O-methyl-7,8-methyleneflavellagic acid's bioactivity in different cell lines"
A detailed analysis of the in vitro bioactivity of methylated ellagic acid derivatives against various cancer cell lines, providing researchers with comparative data and insights into their potential as therapeutic agents.
Due to the limited availability of specific bioactivity data for 1,2,3-Tri-O-methyl-7,8-methyleneflavellagic acid, this guide provides a comparative analysis of closely related and scientifically investigated methylated derivatives of ellagic acid. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals exploring the therapeutic potential of this class of compounds.
Comparative Bioactivity of Methylated Ellagic Acid Derivatives
The in vitro cytotoxic activity of various methylated ellagic acid derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting biological or biochemical functions. The data summarized below showcases the differential bioactivity of these compounds, highlighting their potential as selective anticancer agents.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 3,4,3′-Tri-O-methylellagic acid | HeLa | Cervical Cancer | ~36.7 (12.57 µg/mL) | [1][2] |
| T47D | Breast Cancer | ~160.0 (55.35 µg/mL) | [1][2] | |
| 4,4′-Di-O-methylellagic acid | HT-29 | Colon Cancer | < 10 | [3] |
| SW-620 | Colon Cancer | < 10 | [3] | |
| SW-620-5FuR (5-FU Resistant) | Colon Cancer | "Very active" | [4] | |
| 3,3′-Di-O-methyl ellagic acid-4′-O-β-d-xylopyranoside | HepG2 | Liver Cancer | Inhibits proliferation | [4] |
Note: The activity of 4,4′-di-O-methylellagic acid was found to be 13-fold more effective than other related compounds in inhibiting colon cancer cell proliferation[4]. For 3,3′-Di-O-methyl ellagic acid-4′-O-β-d-xylopyranoside, a specific IC50 value was not provided in the referenced study, but it was shown to inhibit the proliferation of HepG2 cells[4].
Experimental Protocols: Assessing In Vitro Bioactivity
The determination of a compound's cytotoxic activity is a crucial first step in the evaluation of its potential as an anticancer agent. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.
1. Cell Seeding:
-
Cancer cells are harvested from culture and counted.
-
Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubated for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
A stock solution of the test compound (e.g., methylated ellagic acid derivative) is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Serial dilutions of the compound are prepared in culture medium to achieve a range of final concentrations.
-
The culture medium is removed from the wells and replaced with the medium containing the different concentrations of the test compound. Control wells receive medium with the vehicle (DMSO) only.
-
The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
3. MTT Addition and Incubation:
-
Following the incubation period, the medium containing the test compound is removed.
-
A solution of MTT (e.g., 0.5 mg/mL in serum-free medium) is added to each well.
-
The plates are incubated for 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.
4. Solubilization of Formazan:
-
The MTT solution is removed, and a solubilizing agent, such as DMSO or a solution of sodium dodecyl sulfate (SDS) in HCl, is added to each well to dissolve the purple formazan crystals.
5. Absorbance Measurement:
-
The absorbance of the resulting solution is measured using a microplate reader at a wavelength of approximately 570 nm.
6. Data Analysis:
-
The absorbance values are used to calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control cells.
-
The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing the Experimental Workflow and Signaling Pathways
To better understand the experimental process and the potential mechanisms of action of these compounds, the following diagrams are provided.
Caption: Experimental workflow for determining the in vitro bioactivity of methylated ellagic acid derivatives.
Ellagic acid and its derivatives have been reported to modulate several key signaling pathways involved in cancer cell proliferation, survival, and metastasis. The Wnt signaling pathway is one such critical pathway.
Caption: Simplified diagram of the canonical Wnt signaling pathway.
References
- 1. 3,4,3′-Tri-O-methylellagic acid as an anticancer agent: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Experimental Evidence of the Antitumor, Antimetastatic and Antiangiogenic Activity of Ellagic Acid - PMC [pmc.ncbi.nlm.nih.gov]
"synergistic effects of 1,2,3-Tri-O-methyl-7,8-methyleneflavellagic acid with other compounds"
A comprehensive analysis of the synergistic potential of ellagic acid with chemotherapeutic agents and other natural compounds, providing key experimental data and mechanistic insights.
Due to a lack of available research on the synergistic effects of 1,2,3-Tri-O-methyl-7,8-methyleneflavellagic acid, this guide focuses on its well-studied parent compound, ellagic acid. This polyphenol, naturally found in various fruits and nuts, has demonstrated significant potential in enhancing the therapeutic efficacy of conventional cancer treatments and other bioactive molecules. This guide offers a comparative overview of these synergistic interactions, supported by experimental data, detailed protocols, and mechanistic diagrams to inform future research and drug development.
Synergistic Anticancer Activity of Ellagic Acid with Chemotherapeutics
Ellagic acid has been shown to potentiate the anticancer effects of several chemotherapeutic drugs, including cisplatin (B142131) and doxorubicin (B1662922), in various cancer cell lines. This synergy may allow for reduced dosages of cytotoxic drugs, potentially mitigating their adverse side effects.
A study on human hepatocellular carcinoma (HCC) cell lines, HepG2 and SMMC-7721, revealed that ellagic acid markedly potentiates the anticancer activities of both doxorubicin and cisplatin.[1] The combination of ellagic acid with a low dosage of doxorubicin was also effective in inhibiting tumor growth in a xenograft mouse model.[1]
In human ovarian cancer cell lines, ES-2 and PA-1, ellagic acid was found to enhance chemosensitivity to doxorubicin.[2] Furthermore, in the A2780 and A2780CisR ovarian cancer cell lines, pretreatment with ellagic acid moderately enhanced the cytotoxicity of cisplatin.[3]
Comparative Performance Data
The following tables summarize the quantitative data from studies investigating the synergistic anticancer effects of ellagic acid with cisplatin and doxorubicin.
Table 1: Synergistic Effects of Ellagic Acid and Cisplatin on Ovarian Cancer Cells [3]
| Cell Line | Treatment | IC50 (µM) |
| A2780 | Cisplatin alone | ~1.86 |
| Cisplatin + 3.2 µM Ellagic Acid | ~0.91 | |
| A2780CisR | Cisplatin alone | ~13.49 |
| Cisplatin + 10 µM Ellagic Acid | ~10.23 |
Table 2: Synergistic Cytotoxicity of Ellagic Acid and Doxorubicin
| Cancer Type | Cell Line(s) | Key Findings | Reference |
| Hepatocellular Carcinoma | HepG2, SMMC-7721 | Ellagic acid markedly potentiates the anticancer activities of doxorubicin. | [1] |
| Ovarian Carcinoma | ES-2, PA-1 | Ellagic acid enhances chemosensitivity to doxorubicin. | [2] |
| Colorectal Cancer, Breast Adenocarcinoma | HCT116, MCF7 | Ellagic acid lowered the effective dose of doxorubicin to promote cell death. | [4] |
Synergistic Antioxidant Activity
Ellagic acid also exhibits synergistic antioxidant effects when combined with other natural compounds and even some chemotherapeutic agents. These enhanced antioxidant properties can contribute to cellular protection against oxidative stress.
A study investigating the combined antioxidant effects of ellagic acid with the chemotherapeutic drugs docetaxel (B913) and mitoxantron identified specific concentrations at which maximum synergy was observed in DPPH and ABTS radical scavenging assays.[5][6]
Comparative Performance Data
Table 3: Synergistic Antioxidant Effects of Ellagic Acid with Chemotherapeutics [5][6]
| Combination | Assay | Concentration for Maximum Synergy |
| Ellagic Acid + Docetaxel | DPPH | 7:7 µg/mL |
| ABTS | 0.125:1 µg/mL | |
| Ellagic Acid + Mitoxantron | ABTS | 0.750:6 µg/mL |
| Ellagic Acid + Docetaxel | Fe3+-Fe2+ and Cu2+-Cu1+ Reduction | 17:17 µg/mL |
| Ellagic Acid + Mitoxantron | Fe3+-Fe2+ and Cu2+-Cu1+ Reduction | 17:17 µg/mL |
Mechanistic Insights: Signaling Pathways
The synergistic effects of ellagic acid are underpinned by its modulation of various cellular signaling pathways. In combination with chemotherapeutics, ellagic acid has been shown to influence pathways involved in apoptosis, cell cycle regulation, and cellular stress responses.
Ellagic Acid and Doxorubicin Synergy
In hepatocellular carcinoma cells, the combination of ellagic acid and doxorubicin induces apoptosis through a pathway mediated by the release of mitochondrial cytochrome c.[1] Furthermore, in studies investigating the protective effects of ellagic acid against doxorubicin-induced cardiotoxicity, it was found to suppress the activation of NF-κB, p-p38, and p-ERK 1/2.[7][8]
Ellagic Acid and Cisplatin Synergy
When combined with cisplatin, particularly in the context of cancer stem-like cells, ellagic acid has been shown to induce reactive oxygen species (ROS) generation and alter mitochondrial dynamics by affecting Drp1 and Mfn2. This leads to increased DNA damage and subsequent apoptosis.[9][10] In ovarian cancer cells, ellagic acid's standalone effects, which may contribute to its synergistic activity, involve the upregulation of p53 and p21.[2]
Experimental Protocols
To facilitate the replication and further investigation of these synergistic effects, detailed methodologies for key experiments are provided below.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the individual compounds (ellagic acid, chemotherapeutic agent) and their combinations for the desired incubation period (e.g., 24, 48, 72 hours).
-
After incubation, add MTT solution (typically 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
The MTT solution is converted by mitochondrial dehydrogenases of viable cells into a purple formazan (B1609692) precipitate.
-
Add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).
-
Cell viability is expressed as a percentage of the control (untreated cells).
Synergy Quantification (Chou-Talalay Method)
The Chou-Talalay method is a widely accepted approach for quantifying the synergistic, additive, or antagonistic effects of drug combinations.[11][12] It is based on the median-effect equation and calculates a Combination Index (CI).
Workflow for Synergy Analysis:
Antioxidant Activity Assays (DPPH and ABTS)
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. Antioxidants in the sample reduce the ABTS•+, leading to a decolorization that is measured by the decrease in absorbance at 734 nm.
Conclusion
The available evidence strongly suggests that ellagic acid is a promising candidate for combination therapies, particularly in the context of cancer treatment. Its ability to synergistically enhance the efficacy of conventional chemotherapeutic agents and other natural compounds, coupled with its potential to mitigate drug-induced toxicities, warrants further investigation. The data and protocols presented in this guide provide a solid foundation for researchers to explore the full therapeutic potential of ellagic acid and its derivatives in synergistic applications. Future studies should focus on elucidating the precise molecular mechanisms underlying these synergistic interactions and translating these preclinical findings into clinical settings.
References
- 1. Ellagic acid synergistically potentiates inhibitory activities of chemotherapeutic agents to human hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Inhibitory Effect of Ellagic Acid on Cell Growth of Ovarian Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ellagic Acid and Resveratrol Prevent the Development of Cisplatin Resistance in the Epithelial Ovarian Cancer Cell Line A2780 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ellagic acid inhibits mitochondrial fission protein Drp-1 and cell proliferation in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Gümüşhane University Journal of Science and Technology » Submission » Determination of synergic antioxidant interactions of Ellagic acid and chemotherapy drug (Docetaxel and Mitoxantron) combinations [dergipark.org.tr]
- 7. Preventive effects of ellagic acid against doxorubicin-induced cardio-toxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Ellagic Acid Induces DNA Damage and Apoptosis in Cancer Stem-like Cells and Overcomes Cisplatin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
"synergistic effects of 1,2,3-Tri-O-methyl-7,8-methyleneflavellagic acid with other compounds"
A comprehensive analysis of the synergistic potential of ellagic acid with chemotherapeutic agents and other natural compounds, providing key experimental data and mechanistic insights.
Due to a lack of available research on the synergistic effects of 1,2,3-Tri-O-methyl-7,8-methyleneflavellagic acid, this guide focuses on its well-studied parent compound, ellagic acid. This polyphenol, naturally found in various fruits and nuts, has demonstrated significant potential in enhancing the therapeutic efficacy of conventional cancer treatments and other bioactive molecules. This guide offers a comparative overview of these synergistic interactions, supported by experimental data, detailed protocols, and mechanistic diagrams to inform future research and drug development.
Synergistic Anticancer Activity of Ellagic Acid with Chemotherapeutics
Ellagic acid has been shown to potentiate the anticancer effects of several chemotherapeutic drugs, including cisplatin and doxorubicin, in various cancer cell lines. This synergy may allow for reduced dosages of cytotoxic drugs, potentially mitigating their adverse side effects.
A study on human hepatocellular carcinoma (HCC) cell lines, HepG2 and SMMC-7721, revealed that ellagic acid markedly potentiates the anticancer activities of both doxorubicin and cisplatin.[1] The combination of ellagic acid with a low dosage of doxorubicin was also effective in inhibiting tumor growth in a xenograft mouse model.[1]
In human ovarian cancer cell lines, ES-2 and PA-1, ellagic acid was found to enhance chemosensitivity to doxorubicin.[2] Furthermore, in the A2780 and A2780CisR ovarian cancer cell lines, pretreatment with ellagic acid moderately enhanced the cytotoxicity of cisplatin.[3]
Comparative Performance Data
The following tables summarize the quantitative data from studies investigating the synergistic anticancer effects of ellagic acid with cisplatin and doxorubicin.
Table 1: Synergistic Effects of Ellagic Acid and Cisplatin on Ovarian Cancer Cells [3]
| Cell Line | Treatment | IC50 (µM) |
| A2780 | Cisplatin alone | ~1.86 |
| Cisplatin + 3.2 µM Ellagic Acid | ~0.91 | |
| A2780CisR | Cisplatin alone | ~13.49 |
| Cisplatin + 10 µM Ellagic Acid | ~10.23 |
Table 2: Synergistic Cytotoxicity of Ellagic Acid and Doxorubicin
| Cancer Type | Cell Line(s) | Key Findings | Reference |
| Hepatocellular Carcinoma | HepG2, SMMC-7721 | Ellagic acid markedly potentiates the anticancer activities of doxorubicin. | [1] |
| Ovarian Carcinoma | ES-2, PA-1 | Ellagic acid enhances chemosensitivity to doxorubicin. | [2] |
| Colorectal Cancer, Breast Adenocarcinoma | HCT116, MCF7 | Ellagic acid lowered the effective dose of doxorubicin to promote cell death. | [4] |
Synergistic Antioxidant Activity
Ellagic acid also exhibits synergistic antioxidant effects when combined with other natural compounds and even some chemotherapeutic agents. These enhanced antioxidant properties can contribute to cellular protection against oxidative stress.
A study investigating the combined antioxidant effects of ellagic acid with the chemotherapeutic drugs docetaxel and mitoxantron identified specific concentrations at which maximum synergy was observed in DPPH and ABTS radical scavenging assays.[5][6]
Comparative Performance Data
Table 3: Synergistic Antioxidant Effects of Ellagic Acid with Chemotherapeutics [5][6]
| Combination | Assay | Concentration for Maximum Synergy |
| Ellagic Acid + Docetaxel | DPPH | 7:7 µg/mL |
| ABTS | 0.125:1 µg/mL | |
| Ellagic Acid + Mitoxantron | ABTS | 0.750:6 µg/mL |
| Ellagic Acid + Docetaxel | Fe3+-Fe2+ and Cu2+-Cu1+ Reduction | 17:17 µg/mL |
| Ellagic Acid + Mitoxantron | Fe3+-Fe2+ and Cu2+-Cu1+ Reduction | 17:17 µg/mL |
Mechanistic Insights: Signaling Pathways
The synergistic effects of ellagic acid are underpinned by its modulation of various cellular signaling pathways. In combination with chemotherapeutics, ellagic acid has been shown to influence pathways involved in apoptosis, cell cycle regulation, and cellular stress responses.
Ellagic Acid and Doxorubicin Synergy
In hepatocellular carcinoma cells, the combination of ellagic acid and doxorubicin induces apoptosis through a pathway mediated by the release of mitochondrial cytochrome c.[1] Furthermore, in studies investigating the protective effects of ellagic acid against doxorubicin-induced cardiotoxicity, it was found to suppress the activation of NF-κB, p-p38, and p-ERK 1/2.[7][8]
Ellagic Acid and Cisplatin Synergy
When combined with cisplatin, particularly in the context of cancer stem-like cells, ellagic acid has been shown to induce reactive oxygen species (ROS) generation and alter mitochondrial dynamics by affecting Drp1 and Mfn2. This leads to increased DNA damage and subsequent apoptosis.[9][10] In ovarian cancer cells, ellagic acid's standalone effects, which may contribute to its synergistic activity, involve the upregulation of p53 and p21.[2]
Experimental Protocols
To facilitate the replication and further investigation of these synergistic effects, detailed methodologies for key experiments are provided below.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the individual compounds (ellagic acid, chemotherapeutic agent) and their combinations for the desired incubation period (e.g., 24, 48, 72 hours).
-
After incubation, add MTT solution (typically 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
The MTT solution is converted by mitochondrial dehydrogenases of viable cells into a purple formazan precipitate.
-
Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).
-
Cell viability is expressed as a percentage of the control (untreated cells).
Synergy Quantification (Chou-Talalay Method)
The Chou-Talalay method is a widely accepted approach for quantifying the synergistic, additive, or antagonistic effects of drug combinations.[11][12] It is based on the median-effect equation and calculates a Combination Index (CI).
Workflow for Synergy Analysis:
Antioxidant Activity Assays (DPPH and ABTS)
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. Antioxidants in the sample reduce the ABTS•+, leading to a decolorization that is measured by the decrease in absorbance at 734 nm.
Conclusion
The available evidence strongly suggests that ellagic acid is a promising candidate for combination therapies, particularly in the context of cancer treatment. Its ability to synergistically enhance the efficacy of conventional chemotherapeutic agents and other natural compounds, coupled with its potential to mitigate drug-induced toxicities, warrants further investigation. The data and protocols presented in this guide provide a solid foundation for researchers to explore the full therapeutic potential of ellagic acid and its derivatives in synergistic applications. Future studies should focus on elucidating the precise molecular mechanisms underlying these synergistic interactions and translating these preclinical findings into clinical settings.
References
- 1. Ellagic acid synergistically potentiates inhibitory activities of chemotherapeutic agents to human hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Inhibitory Effect of Ellagic Acid on Cell Growth of Ovarian Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ellagic Acid and Resveratrol Prevent the Development of Cisplatin Resistance in the Epithelial Ovarian Cancer Cell Line A2780 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ellagic acid inhibits mitochondrial fission protein Drp-1 and cell proliferation in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Gümüşhane University Journal of Science and Technology » Submission » Determination of synergic antioxidant interactions of Ellagic acid and chemotherapy drug (Docetaxel and Mitoxantron) combinations [dergipark.org.tr]
- 7. Preventive effects of ellagic acid against doxorubicin-induced cardio-toxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Ellagic Acid Induces DNA Damage and Apoptosis in Cancer Stem-like Cells and Overcomes Cisplatin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
A Comparative Analysis of 1,2,3-Tri-O-methyl-7,8-methyleneflavellagic Acid and Ellagic Acid: A Guide for Researchers
Introduction
In the realm of natural product chemistry and drug discovery, polyphenolic compounds are a cornerstone of research due to their vast therapeutic potential. Ellagic acid, a well-documented polyphenol found in numerous fruits and nuts, has been extensively studied for its antioxidant, anti-inflammatory, and anticancer properties.[1][2] Its derivatives, often differing by methylation or other substitutions, present a compelling area of investigation, as these modifications can significantly alter their biological activity. This guide provides a comparative analysis of ellagic acid and one of its lesser-known derivatives, 1,2,3-Tri-O-methyl-7,8-methyleneflavellagic acid, a natural product isolated from Agrostistachys hookeri.[3] While research on this specific derivative is nascent, this comparison aims to synthesize the available information and provide a framework for future investigation by detailing its known activities, comparing them with the extensive data on ellagic acid, and providing relevant experimental protocols and pathway diagrams.
Chemical and Physical Properties: A Structural Overview
Ellagic acid is a planar molecule consisting of two lactone rings and four hydroxyl groups, which contribute to its antioxidant capacity but also to its low solubility in water.[4][5] this compound, as its name suggests, is structurally more complex, featuring three methyl groups and a methylenedioxy bridge. These modifications are expected to increase its lipophilicity, which may influence its bioavailability and cellular uptake.
| Property | This compound | Ellagic Acid |
| Molecular Formula | C₁₈H₁₂O₈ | C₁₄H₆O₈ |
| Molar Mass | 356.28 g/mol | 302.19 g/mol [6] |
| CAS Number | 120727-36-8[7] | 476-66-4 |
| Appearance | Not specified | Yellow to light brown crystalline powder[4] |
| Solubility | Not specified | Sparingly soluble in water; soluble in organic solvents like DMSO, ethanol, and methanol[4] |
| Melting Point | Not specified | >360 °C[6] |
Comparative Analysis of Biological Activity
The biological activities of ellagic acid are vast and well-documented. In contrast, the known biological activity of this compound is currently limited to a single reported activity.
This compound:
-
Anticancer Activity: This derivative has been shown to exhibit activity against cultured P-388 lymphocytic leukemia cells.[3] However, quantitative data such as the half-maximal inhibitory concentration (IC50) are not publicly available.
Ellagic Acid:
-
Anticancer Activity: Ellagic acid has demonstrated antiproliferative and pro-apoptotic effects in a wide range of cancer cell lines, including breast, colon, prostate, and liver cancer.[8][9] Its mechanisms of action are multifaceted and involve the modulation of various signaling pathways.
-
Antioxidant Activity: The four hydroxyl groups on the ellagic acid molecule are potent hydrogen donors, making it a strong antioxidant capable of neutralizing free radicals.[4]
-
Anti-inflammatory Activity: Ellagic acid can suppress inflammatory responses by inhibiting the production of pro-inflammatory mediators.[1]
Inferences from Other Methylated Ellagic Acid Derivatives:
The impact of methylation on the biological activity of ellagic acid is significant. For instance, 2,3,8-Tri-O-methylellagic acid has been reported to be 50 times more active than its parent compound in certain assays.[10][11] Furthermore, 4,4'-Di-O-methylellagic acid was found to be more potent than ellagic acid in inhibiting the proliferation of colon cancer cells.[12][13] These findings suggest that the methylation and the presence of the methylenedioxy group in this compound could potentially enhance its anticancer potency compared to ellagic acid, possibly through increased lipophilicity and improved cellular permeability.
| Biological Activity | This compound | Ellagic Acid |
| Anticancer | Active against P-388 lymphocytic leukemia cells[3] | Active against a broad range of cancer cell lines (e.g., breast, colon, prostate)[8][9] |
| Antioxidant | Not reported | Potent antioxidant activity[4] |
| Anti-inflammatory | Not reported | Demonstrates anti-inflammatory effects[1] |
Experimental Protocols
To facilitate further research and a direct comparison of these two compounds, a detailed protocol for a standard in vitro cytotoxicity assay is provided below. This method can be used to determine and compare the IC50 values of both compounds against various cancer cell lines, including P-388.
In Vitro Cytotoxicity Assay Using MTT
Objective: To determine the concentration of a compound that inhibits the growth of a cell line by 50% (IC50).
Materials:
-
Cancer cell line (e.g., P-388 murine lymphocytic leukemia)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Test compounds (this compound and ellagic acid) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microplates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubation: Incubate the plate for 48-72 hours in a CO₂ incubator.
-
MTT Assay: Add 20 µL of MTT solution to each well and incubate for another 4 hours. The viable cells will metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.[14]
Signaling Pathways
Ellagic acid is known to modulate multiple signaling pathways involved in cancer progression. A key pathway affected by ellagic acid is the PI3K/Akt pathway, which is crucial for cell survival and proliferation.
PI3K/Akt Signaling Pathway and Ellagic Acid:
The PI3K/Akt signaling pathway is often hyperactivated in cancer, promoting cell growth and inhibiting apoptosis. Ellagic acid has been shown to inhibit this pathway, thereby suppressing tumor progression. It can downregulate the phosphorylation of Akt, a key kinase in this pathway. This leads to the modulation of downstream targets, ultimately resulting in cell cycle arrest and apoptosis.
References
- 1. Ellagic Acid: A Review on Its Natural Sources, Chemical Stability, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ellagic Acid: What It Is, How It Works, and Food Sources [healthline.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 5. researchgate.net [researchgate.net]
- 6. Ellagic acid - Wikipedia [en.wikipedia.org]
- 7. acubiochem.com [acubiochem.com]
- 8. Experimental Evidence of the Antitumor, Antimetastatic and Antiangiogenic Activity of Ellagic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. 3,7,8-tri-O-methylellagic acid CAS#: 1617-49-8 [m.chemicalbook.com]
- 11. 2,3,8-Tri-O-methylellagic acid | CAS#:1617-49-8 | Chemsrc [chemsrc.com]
- 12. researchgate.net [researchgate.net]
- 13. Experimental Evidence of the Antitumor, Antimetastatic and Antiangiogenic Activity of Ellagic Acid [mdpi.com]
- 14. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
A Comparative Analysis of 1,2,3-Tri-O-methyl-7,8-methyleneflavellagic Acid and Ellagic Acid: A Guide for Researchers
Introduction
In the realm of natural product chemistry and drug discovery, polyphenolic compounds are a cornerstone of research due to their vast therapeutic potential. Ellagic acid, a well-documented polyphenol found in numerous fruits and nuts, has been extensively studied for its antioxidant, anti-inflammatory, and anticancer properties.[1][2] Its derivatives, often differing by methylation or other substitutions, present a compelling area of investigation, as these modifications can significantly alter their biological activity. This guide provides a comparative analysis of ellagic acid and one of its lesser-known derivatives, 1,2,3-Tri-O-methyl-7,8-methyleneflavellagic acid, a natural product isolated from Agrostistachys hookeri.[3] While research on this specific derivative is nascent, this comparison aims to synthesize the available information and provide a framework for future investigation by detailing its known activities, comparing them with the extensive data on ellagic acid, and providing relevant experimental protocols and pathway diagrams.
Chemical and Physical Properties: A Structural Overview
Ellagic acid is a planar molecule consisting of two lactone rings and four hydroxyl groups, which contribute to its antioxidant capacity but also to its low solubility in water.[4][5] this compound, as its name suggests, is structurally more complex, featuring three methyl groups and a methylenedioxy bridge. These modifications are expected to increase its lipophilicity, which may influence its bioavailability and cellular uptake.
| Property | This compound | Ellagic Acid |
| Molecular Formula | C₁₈H₁₂O₈ | C₁₄H₆O₈ |
| Molar Mass | 356.28 g/mol | 302.19 g/mol [6] |
| CAS Number | 120727-36-8[7] | 476-66-4 |
| Appearance | Not specified | Yellow to light brown crystalline powder[4] |
| Solubility | Not specified | Sparingly soluble in water; soluble in organic solvents like DMSO, ethanol, and methanol[4] |
| Melting Point | Not specified | >360 °C[6] |
Comparative Analysis of Biological Activity
The biological activities of ellagic acid are vast and well-documented. In contrast, the known biological activity of this compound is currently limited to a single reported activity.
This compound:
-
Anticancer Activity: This derivative has been shown to exhibit activity against cultured P-388 lymphocytic leukemia cells.[3] However, quantitative data such as the half-maximal inhibitory concentration (IC50) are not publicly available.
Ellagic Acid:
-
Anticancer Activity: Ellagic acid has demonstrated antiproliferative and pro-apoptotic effects in a wide range of cancer cell lines, including breast, colon, prostate, and liver cancer.[8][9] Its mechanisms of action are multifaceted and involve the modulation of various signaling pathways.
-
Antioxidant Activity: The four hydroxyl groups on the ellagic acid molecule are potent hydrogen donors, making it a strong antioxidant capable of neutralizing free radicals.[4]
-
Anti-inflammatory Activity: Ellagic acid can suppress inflammatory responses by inhibiting the production of pro-inflammatory mediators.[1]
Inferences from Other Methylated Ellagic Acid Derivatives:
The impact of methylation on the biological activity of ellagic acid is significant. For instance, 2,3,8-Tri-O-methylellagic acid has been reported to be 50 times more active than its parent compound in certain assays.[10][11] Furthermore, 4,4'-Di-O-methylellagic acid was found to be more potent than ellagic acid in inhibiting the proliferation of colon cancer cells.[12][13] These findings suggest that the methylation and the presence of the methylenedioxy group in this compound could potentially enhance its anticancer potency compared to ellagic acid, possibly through increased lipophilicity and improved cellular permeability.
| Biological Activity | This compound | Ellagic Acid |
| Anticancer | Active against P-388 lymphocytic leukemia cells[3] | Active against a broad range of cancer cell lines (e.g., breast, colon, prostate)[8][9] |
| Antioxidant | Not reported | Potent antioxidant activity[4] |
| Anti-inflammatory | Not reported | Demonstrates anti-inflammatory effects[1] |
Experimental Protocols
To facilitate further research and a direct comparison of these two compounds, a detailed protocol for a standard in vitro cytotoxicity assay is provided below. This method can be used to determine and compare the IC50 values of both compounds against various cancer cell lines, including P-388.
In Vitro Cytotoxicity Assay Using MTT
Objective: To determine the concentration of a compound that inhibits the growth of a cell line by 50% (IC50).
Materials:
-
Cancer cell line (e.g., P-388 murine lymphocytic leukemia)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Test compounds (this compound and ellagic acid) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microplates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubation: Incubate the plate for 48-72 hours in a CO₂ incubator.
-
MTT Assay: Add 20 µL of MTT solution to each well and incubate for another 4 hours. The viable cells will metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.[14]
Signaling Pathways
Ellagic acid is known to modulate multiple signaling pathways involved in cancer progression. A key pathway affected by ellagic acid is the PI3K/Akt pathway, which is crucial for cell survival and proliferation.
PI3K/Akt Signaling Pathway and Ellagic Acid:
The PI3K/Akt signaling pathway is often hyperactivated in cancer, promoting cell growth and inhibiting apoptosis. Ellagic acid has been shown to inhibit this pathway, thereby suppressing tumor progression. It can downregulate the phosphorylation of Akt, a key kinase in this pathway. This leads to the modulation of downstream targets, ultimately resulting in cell cycle arrest and apoptosis.
References
- 1. Ellagic Acid: A Review on Its Natural Sources, Chemical Stability, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ellagic Acid: What It Is, How It Works, and Food Sources [healthline.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 5. researchgate.net [researchgate.net]
- 6. Ellagic acid - Wikipedia [en.wikipedia.org]
- 7. acubiochem.com [acubiochem.com]
- 8. Experimental Evidence of the Antitumor, Antimetastatic and Antiangiogenic Activity of Ellagic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. 3,7,8-tri-O-methylellagic acid CAS#: 1617-49-8 [m.chemicalbook.com]
- 11. 2,3,8-Tri-O-methylellagic acid | CAS#:1617-49-8 | Chemsrc [chemsrc.com]
- 12. researchgate.net [researchgate.net]
- 13. Experimental Evidence of the Antitumor, Antimetastatic and Antiangiogenic Activity of Ellagic Acid [mdpi.com]
- 14. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Bridging the Gap: A Comparative Guide to the In Vitro Findings and Prospective In Vivo Validation of Ellagic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract:
While direct in vivo validation studies for 1,2,3-Tri-O-methyl-7,8-methyleneflavellagic acid are not yet available in the current body of scientific literature, extensive in vitro and in silico research on structurally similar compounds, such as 3,4,3′-Tri-O-methylellagic acid (T-EA), provides a foundation for hypothesizing its potential biological activities and outlining a prospective path for future in vivo validation. This guide serves to compare the existing in vitro data of related ellagic acid derivatives and proposes a detailed experimental framework for the potential in vivo validation of their anticancer properties, thereby offering a roadmap for researchers in the field.
I. Comparative Analysis of In Vitro Biological Activities of Related Ellagic Acid Derivatives
The following tables summarize the reported in vitro anticancer and antioxidant activities of methylated ellagic acid derivatives, which may serve as a proxy for understanding the potential efficacy of this compound.
Table 1: In Vitro Anticancer Activity of 3,4,3′-Tri-O-methylellagic acid (T-EA)
| Cell Line | Cancer Type | EC₅₀ (µg/mL) |
| HeLa | Cervical Cancer | 12.57 ± 2.22[1][2][3] |
| T47D | Breast Cancer | 55.35 ± 6.28[1][2][3] |
Table 2: In Vitro Antioxidant Activity of Methylated Ellagic Acid Derivatives
| Compound | Assay | IC₅₀ (µg/mL) |
| 3-O-methyl ellagic acid | DPPH | 24.28 |
| 3,3'-di-O-methylellagic acid | DPPH | 11.35[4] |
II. Detailed Experimental Protocols for In Vitro Assays
The following are detailed methodologies for the key in vitro experiments cited in this guide.
1. MTT Assay for Cell Viability and Cytotoxicity
This protocol is based on standard methodologies for determining the cytotoxic effects of compounds on cancer cell lines.[5][6]
-
Cell Culture: HeLa and T47D cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined optimal density and allowed to adhere overnight.
-
Compound Treatment: The test compound (e.g., 3,4,3′-Tri-O-methylellagic acid) is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 24-72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.[6]
-
Formazan (B1609692) Solubilization: The resulting formazan crystals, which are formed by metabolically active cells, are dissolved by adding a solubilization solution (e.g., DMSO or a specialized SDS-based buffer).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Cell viability is calculated as a percentage relative to the untreated control cells. The EC₅₀ value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
2. DPPH Radical Scavenging Assay for Antioxidant Activity
This protocol outlines the procedure for assessing the free radical scavenging capacity of a compound.[4]
-
Preparation of DPPH Solution: A fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) is prepared.
-
Reaction Mixture: The test compound is prepared in a series of concentrations. An aliquot of each concentration is mixed with the DPPH solution.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer. A decrease in absorbance indicates radical scavenging activity.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.
-
IC₅₀ Determination: The IC₅₀ value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from a plot of scavenging activity against compound concentration.
III. Proposed In Vivo Validation Framework
Based on the promising in vitro anticancer activity of 3,4,3′-Tri-O-methylellagic acid, a xenograft mouse model is proposed for in vivo validation.
1. Proposed Experimental Workflow for In Vivo Anticancer Efficacy Study
Caption: Proposed workflow for in vivo anticancer efficacy study.
2. Detailed Protocol for Xenograft Mouse Model Study
This protocol is a general guideline and should be adapted and approved by an Institutional Animal Care and Use Committee (IACUC).[7][8][9]
-
Animal Model: Female athymic nude mice (4-6 weeks old) will be used.
-
Cell Preparation and Tumor Implantation: HeLa cells will be harvested, washed, and resuspended in a sterile phosphate-buffered saline (PBS) or a mixture of PBS and Matrigel. Approximately 5 x 10⁶ cells will be injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors will be allowed to grow, and their volume will be measured regularly using calipers.
-
Randomization and Grouping: When the tumors reach a specified volume (e.g., 100-150 mm³), the mice will be randomly assigned to different treatment groups (e.g., vehicle control, low-dose T-EA, high-dose T-EA, positive control).
-
Drug Administration: 3,4,3′-Tri-O-methylellagic acid will be formulated in a suitable vehicle and administered to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection) at predetermined doses and schedules.
-
Efficacy and Toxicity Monitoring: Tumor volume and body weight will be measured throughout the study. Any signs of toxicity will be recorded.
-
Endpoint and Tissue Collection: At the end of the study, the mice will be euthanized, and the tumors will be excised, weighed, and processed for further analysis (e.g., histopathology, biomarker analysis).
-
Statistical Analysis: The data will be analyzed using appropriate statistical methods to determine the significance of the antitumor effects.
IV. Hypothesized Signaling Pathway Inhibition
In silico studies on 3,4,3′-Tri-O-methylellagic acid suggest that its anticancer effects may be mediated through the inhibition of Cyclin-Dependent Kinase 9 (CDK9) and Sirtuin 1 (SIRT1).[1][2][3]
Caption: Hypothesized signaling pathway of T-EA.
Disclaimer: This guide is intended for informational purposes for a scientific audience. The proposed in vivo experiments are hypothetical and require rigorous ethical and scientific review before implementation. The biological activities of the discussed compounds are based on the cited literature and may not be directly extrapolated to this compound without direct experimental evidence.
References
- 1. 3,4,3′-Tri-O-methylellagic acid as an anticancer agent: in vitro and in silico studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. 3,4,3′-Tri-O-methylellagic acid as an anticancer agent: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Initiating and Performing in vivo experiments of anti-cancer treatments in mice (General) [protocols.io]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Bridging the Gap: A Comparative Guide to the In Vitro Findings and Prospective In Vivo Validation of Ellagic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract:
While direct in vivo validation studies for 1,2,3-Tri-O-methyl-7,8-methyleneflavellagic acid are not yet available in the current body of scientific literature, extensive in vitro and in silico research on structurally similar compounds, such as 3,4,3′-Tri-O-methylellagic acid (T-EA), provides a foundation for hypothesizing its potential biological activities and outlining a prospective path for future in vivo validation. This guide serves to compare the existing in vitro data of related ellagic acid derivatives and proposes a detailed experimental framework for the potential in vivo validation of their anticancer properties, thereby offering a roadmap for researchers in the field.
I. Comparative Analysis of In Vitro Biological Activities of Related Ellagic Acid Derivatives
The following tables summarize the reported in vitro anticancer and antioxidant activities of methylated ellagic acid derivatives, which may serve as a proxy for understanding the potential efficacy of this compound.
Table 1: In Vitro Anticancer Activity of 3,4,3′-Tri-O-methylellagic acid (T-EA)
| Cell Line | Cancer Type | EC₅₀ (µg/mL) |
| HeLa | Cervical Cancer | 12.57 ± 2.22[1][2][3] |
| T47D | Breast Cancer | 55.35 ± 6.28[1][2][3] |
Table 2: In Vitro Antioxidant Activity of Methylated Ellagic Acid Derivatives
| Compound | Assay | IC₅₀ (µg/mL) |
| 3-O-methyl ellagic acid | DPPH | 24.28 |
| 3,3'-di-O-methylellagic acid | DPPH | 11.35[4] |
II. Detailed Experimental Protocols for In Vitro Assays
The following are detailed methodologies for the key in vitro experiments cited in this guide.
1. MTT Assay for Cell Viability and Cytotoxicity
This protocol is based on standard methodologies for determining the cytotoxic effects of compounds on cancer cell lines.[5][6]
-
Cell Culture: HeLa and T47D cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined optimal density and allowed to adhere overnight.
-
Compound Treatment: The test compound (e.g., 3,4,3′-Tri-O-methylellagic acid) is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 24-72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.[6]
-
Formazan Solubilization: The resulting formazan crystals, which are formed by metabolically active cells, are dissolved by adding a solubilization solution (e.g., DMSO or a specialized SDS-based buffer).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Cell viability is calculated as a percentage relative to the untreated control cells. The EC₅₀ value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
2. DPPH Radical Scavenging Assay for Antioxidant Activity
This protocol outlines the procedure for assessing the free radical scavenging capacity of a compound.[4]
-
Preparation of DPPH Solution: A fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.
-
Reaction Mixture: The test compound is prepared in a series of concentrations. An aliquot of each concentration is mixed with the DPPH solution.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer. A decrease in absorbance indicates radical scavenging activity.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.
-
IC₅₀ Determination: The IC₅₀ value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from a plot of scavenging activity against compound concentration.
III. Proposed In Vivo Validation Framework
Based on the promising in vitro anticancer activity of 3,4,3′-Tri-O-methylellagic acid, a xenograft mouse model is proposed for in vivo validation.
1. Proposed Experimental Workflow for In Vivo Anticancer Efficacy Study
Caption: Proposed workflow for in vivo anticancer efficacy study.
2. Detailed Protocol for Xenograft Mouse Model Study
This protocol is a general guideline and should be adapted and approved by an Institutional Animal Care and Use Committee (IACUC).[7][8][9]
-
Animal Model: Female athymic nude mice (4-6 weeks old) will be used.
-
Cell Preparation and Tumor Implantation: HeLa cells will be harvested, washed, and resuspended in a sterile phosphate-buffered saline (PBS) or a mixture of PBS and Matrigel. Approximately 5 x 10⁶ cells will be injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors will be allowed to grow, and their volume will be measured regularly using calipers.
-
Randomization and Grouping: When the tumors reach a specified volume (e.g., 100-150 mm³), the mice will be randomly assigned to different treatment groups (e.g., vehicle control, low-dose T-EA, high-dose T-EA, positive control).
-
Drug Administration: 3,4,3′-Tri-O-methylellagic acid will be formulated in a suitable vehicle and administered to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection) at predetermined doses and schedules.
-
Efficacy and Toxicity Monitoring: Tumor volume and body weight will be measured throughout the study. Any signs of toxicity will be recorded.
-
Endpoint and Tissue Collection: At the end of the study, the mice will be euthanized, and the tumors will be excised, weighed, and processed for further analysis (e.g., histopathology, biomarker analysis).
-
Statistical Analysis: The data will be analyzed using appropriate statistical methods to determine the significance of the antitumor effects.
IV. Hypothesized Signaling Pathway Inhibition
In silico studies on 3,4,3′-Tri-O-methylellagic acid suggest that its anticancer effects may be mediated through the inhibition of Cyclin-Dependent Kinase 9 (CDK9) and Sirtuin 1 (SIRT1).[1][2][3]
Caption: Hypothesized signaling pathway of T-EA.
Disclaimer: This guide is intended for informational purposes for a scientific audience. The proposed in vivo experiments are hypothetical and require rigorous ethical and scientific review before implementation. The biological activities of the discussed compounds are based on the cited literature and may not be directly extrapolated to this compound without direct experimental evidence.
References
- 1. 3,4,3′-Tri-O-methylellagic acid as an anticancer agent: in vitro and in silico studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. 3,4,3′-Tri-O-methylellagic acid as an anticancer agent: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Initiating and Performing in vivo experiments of anti-cancer treatments in mice (General) [protocols.io]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Reproducibility of Experiments with Flavellagic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the experimental landscape surrounding 1,2,3-Tri-O-methyl-7,8-methyleneflavellagic acid and its alternatives. Due to the limited published data on the specific reproducibility of experiments with this compound, this document focuses on establishing a framework for assessing its performance by comparing it with the more extensively studied parent compound, ellagic acid, and its derivatives. The guide details standardized experimental protocols and potential signaling pathways to aid researchers in designing robust and reproducible studies.
Introduction to this compound
This compound is a natural product available for life sciences research.[1] However, a comprehensive body of public research detailing its biological activities, synthesis, and, critically, the reproducibility of such experiments is not yet established. This guide aims to bridge this gap by providing a comparative context using related, well-characterized compounds.
Comparative Analysis of Biological Activity
To assess the potential efficacy and reproducibility of this compound, it is useful to compare it with other members of the ellagic acid family that have documented biological effects.
Table 1: Anticancer Activity of Ellagic Acid Derivatives
| Compound | Cell Line(s) | Assay | IC50 Value | Reference |
| Ellagic Acid | Ovarian Carcinoma (ES-2, PA-1) | Cell Viability | 10-100 µM (dose-dependent inhibition) | [2][3] |
| Ellagic Acid | Breast Cancer | CDK6 Inhibition | 3.053 µM | [4][5] |
| 3,4,3'-Tri-O-methylellagic acid | Not specified | SIRT1 Inhibition | Potent Inhibitor | Not Specified |
Table 2: Antimicrobial Activity of Ellagic Acid Derivatives
| Compound | Bacterial Strain(s) | Assay | MIC Value | Reference |
| 3-O-methyl ellagic acid | S. aureus, B. subtilis, E. coli, P. aeruginosa | Broth Microdilution | 80-160 µg/ml | [6] |
Experimental Protocols for Reproducible Research
Standardized protocols are crucial for ensuring the reproducibility of experimental results. Below are detailed methodologies for key assays relevant to the study of flavellagic acid derivatives.
MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[7]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[8]
-
Compound Treatment: Treat the cells with varying concentrations of the test compound and incubate for the desired period (e.g., 72 hours).[8]
-
MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[8]
-
Incubation: Incubate the plate for 1.5 hours at 37°C.[8]
-
Solubilization: Remove the MTT solution and add 130 µL of DMSO to dissolve the formazan (B1609692) crystals.[8]
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 492 nm.[8]
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays
These assays are used to determine the antimicrobial activity of a compound.
MIC Protocol:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.[9]
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate.[9][10]
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.[10]
-
MIC Determination: The MIC is the lowest concentration of the compound that inhibits visible bacterial growth.[10][11]
MBC Protocol:
-
Subculturing: Take an aliquot from the wells showing no visible growth in the MIC assay and plate it on a suitable agar (B569324) medium.[9][10]
-
Incubation: Incubate the plates at 35-37°C for 24-48 hours.[9]
-
MBC Determination: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.[10][11]
Signaling Pathways and Mechanisms of Action
Understanding the potential signaling pathways involved in the activity of this compound is key to designing targeted experiments. Based on studies of related compounds, the following pathways are of interest.
CDK6 Inhibition Pathway
Ellagic acid has been shown to inhibit Cyclin-Dependent Kinase 6 (CDK6), a key regulator of the cell cycle.[4][5] Inhibition of CDK6 can lead to cell cycle arrest and apoptosis.
Caption: Proposed CDK6 inhibition pathway.
SIRT1 Modulation Pathway
Sirtuin 1 (SIRT1) is another potential target. It is a deacetylase involved in cell survival and stress resistance.[12] Inhibition of SIRT1 can lead to increased acetylation of p53, promoting apoptosis.[13][14]
Caption: Potential SIRT1 modulation pathway.
Experimental Workflow for Reproducibility Assessment
A logical workflow is essential for systematically evaluating a new compound and ensuring the results are reproducible.
Caption: Workflow for assessing compound reproducibility.
Conclusion
While direct data on the experimental reproducibility of this compound is currently scarce, a robust framework for its evaluation can be established by leveraging knowledge of related compounds like ellagic acid and its derivatives. By employing standardized protocols for key biological assays and investigating established signaling pathways, researchers can generate reliable and comparable data. This comparative approach, combined with a systematic experimental workflow, will be instrumental in determining the therapeutic potential and ensuring the scientific validity of findings related to this and other novel compounds.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. The inhibitory effect of ellagic Acid on cell growth of ovarian carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Inhibitory Effect of Ellagic Acid on Cell Growth of Ovarian Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ellagic Acid Controls Cell Proliferation and Induces Apoptosis in Breast Cancer Cells via Inhibition of Cyclin-Dependent Kinase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ellagic Acid Controls Cell Proliferation and Induces Apoptosis in Breast Cancer Cells via Inhibition of Cyclin-Dependent Kinase 6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. MTT (Assay protocol [protocols.io]
- 9. benchchem.com [benchchem.com]
- 10. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
- 11. microbe-investigations.com [microbe-investigations.com]
- 12. scbt.com [scbt.com]
- 13. Inhibition of SIRT1 catalytic activity increases p53 acetylation but does not alter cell survival following DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Reproducibility of Experiments with Flavellagic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the experimental landscape surrounding 1,2,3-Tri-O-methyl-7,8-methyleneflavellagic acid and its alternatives. Due to the limited published data on the specific reproducibility of experiments with this compound, this document focuses on establishing a framework for assessing its performance by comparing it with the more extensively studied parent compound, ellagic acid, and its derivatives. The guide details standardized experimental protocols and potential signaling pathways to aid researchers in designing robust and reproducible studies.
Introduction to this compound
This compound is a natural product available for life sciences research.[1] However, a comprehensive body of public research detailing its biological activities, synthesis, and, critically, the reproducibility of such experiments is not yet established. This guide aims to bridge this gap by providing a comparative context using related, well-characterized compounds.
Comparative Analysis of Biological Activity
To assess the potential efficacy and reproducibility of this compound, it is useful to compare it with other members of the ellagic acid family that have documented biological effects.
Table 1: Anticancer Activity of Ellagic Acid Derivatives
| Compound | Cell Line(s) | Assay | IC50 Value | Reference |
| Ellagic Acid | Ovarian Carcinoma (ES-2, PA-1) | Cell Viability | 10-100 µM (dose-dependent inhibition) | [2][3] |
| Ellagic Acid | Breast Cancer | CDK6 Inhibition | 3.053 µM | [4][5] |
| 3,4,3'-Tri-O-methylellagic acid | Not specified | SIRT1 Inhibition | Potent Inhibitor | Not Specified |
Table 2: Antimicrobial Activity of Ellagic Acid Derivatives
| Compound | Bacterial Strain(s) | Assay | MIC Value | Reference |
| 3-O-methyl ellagic acid | S. aureus, B. subtilis, E. coli, P. aeruginosa | Broth Microdilution | 80-160 µg/ml | [6] |
Experimental Protocols for Reproducible Research
Standardized protocols are crucial for ensuring the reproducibility of experimental results. Below are detailed methodologies for key assays relevant to the study of flavellagic acid derivatives.
MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[7]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[8]
-
Compound Treatment: Treat the cells with varying concentrations of the test compound and incubate for the desired period (e.g., 72 hours).[8]
-
MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[8]
-
Incubation: Incubate the plate for 1.5 hours at 37°C.[8]
-
Solubilization: Remove the MTT solution and add 130 µL of DMSO to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 492 nm.[8]
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays
These assays are used to determine the antimicrobial activity of a compound.
MIC Protocol:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.[9]
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate.[9][10]
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.[10]
-
MIC Determination: The MIC is the lowest concentration of the compound that inhibits visible bacterial growth.[10][11]
MBC Protocol:
-
Subculturing: Take an aliquot from the wells showing no visible growth in the MIC assay and plate it on a suitable agar medium.[9][10]
-
Incubation: Incubate the plates at 35-37°C for 24-48 hours.[9]
-
MBC Determination: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.[10][11]
Signaling Pathways and Mechanisms of Action
Understanding the potential signaling pathways involved in the activity of this compound is key to designing targeted experiments. Based on studies of related compounds, the following pathways are of interest.
CDK6 Inhibition Pathway
Ellagic acid has been shown to inhibit Cyclin-Dependent Kinase 6 (CDK6), a key regulator of the cell cycle.[4][5] Inhibition of CDK6 can lead to cell cycle arrest and apoptosis.
Caption: Proposed CDK6 inhibition pathway.
SIRT1 Modulation Pathway
Sirtuin 1 (SIRT1) is another potential target. It is a deacetylase involved in cell survival and stress resistance.[12] Inhibition of SIRT1 can lead to increased acetylation of p53, promoting apoptosis.[13][14]
Caption: Potential SIRT1 modulation pathway.
Experimental Workflow for Reproducibility Assessment
A logical workflow is essential for systematically evaluating a new compound and ensuring the results are reproducible.
Caption: Workflow for assessing compound reproducibility.
Conclusion
While direct data on the experimental reproducibility of this compound is currently scarce, a robust framework for its evaluation can be established by leveraging knowledge of related compounds like ellagic acid and its derivatives. By employing standardized protocols for key biological assays and investigating established signaling pathways, researchers can generate reliable and comparable data. This comparative approach, combined with a systematic experimental workflow, will be instrumental in determining the therapeutic potential and ensuring the scientific validity of findings related to this and other novel compounds.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. The inhibitory effect of ellagic Acid on cell growth of ovarian carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Inhibitory Effect of Ellagic Acid on Cell Growth of Ovarian Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ellagic Acid Controls Cell Proliferation and Induces Apoptosis in Breast Cancer Cells via Inhibition of Cyclin-Dependent Kinase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ellagic Acid Controls Cell Proliferation and Induces Apoptosis in Breast Cancer Cells via Inhibition of Cyclin-Dependent Kinase 6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. MTT (Assay protocol [protocols.io]
- 9. benchchem.com [benchchem.com]
- 10. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
- 11. microbe-investigations.com [microbe-investigations.com]
- 12. scbt.com [scbt.com]
- 13. Inhibition of SIRT1 catalytic activity increases p53 acetylation but does not alter cell survival following DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 1,2,3-Tri-O-methyl-7,8-methyleneflavellagic Acid: A Step-by-Step Guide
For Immediate Reference: Safety and Disposal Synopsis
This guide provides essential safety and logistical information for the proper disposal of 1,2,3-Tri-O-methyl-7,8-methyleneflavellagic acid (CAS Number: 69251-99-6). The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and regulatory compliance. The primary disposal route for this compound is through a licensed hazardous waste disposal service. It should not be disposed of down the drain or in regular trash.
| Parameter | Guideline | Source |
| CAS Number | 69251-99-6 | BioCrick MSDS |
| Physical Form | Solid (powder) | ACUBIOCHEM |
| Primary Disposal Route | Licensed Hazardous Waste Contractor | General Laboratory Guidelines |
| Drain Disposal | Prohibited | BioCrick MSDS[1] |
| Trash Disposal | Prohibited | General Laboratory Guidelines |
| Personal Protective Equipment (PPE) | Safety glasses, gloves, lab coat, respirator (if dust is generated) | BioCrick MSDS[1] |
Experimental Protocol: Disposal Procedure
The disposal of this compound should be handled as a regulated chemical waste stream. The following step-by-step methodology ensures safe handling and compliance with general laboratory waste disposal regulations.
1. Waste Identification and Characterization:
-
This compound is a solid, non-volatile chemical.
-
While the available Safety Data Sheet (SDS) does not classify it as acutely hazardous, it should be treated as a chemical waste due to its synthetic nature and lack of comprehensive toxicological data.
2. Personal Protective Equipment (PPE):
-
Before handling the waste, ensure appropriate PPE is worn, including:
-
Nitrile gloves
-
Safety glasses or goggles
-
A lab coat
-
-
If there is a risk of generating dust, a NIOSH-approved respirator (e.g., N95) is recommended.[1]
3. Waste Collection and Containment:
-
For solid waste (pure compound, contaminated labware):
-
Carefully sweep up the solid material, avoiding the creation of dust.[1]
-
Place the waste in a designated, leak-proof, and sealable container. A wide-mouth plastic or glass container with a screw-top lid is suitable.
-
Ensure the container is compatible with the chemical.
-
Do not overfill the container; leave at least 10% headspace.
-
-
For contaminated consumables (e.g., weighing paper, gloves):
-
Place these items in a sealed plastic bag before adding them to the solid waste container to minimize dust dispersion.
-
4. Waste Container Labeling:
-
Label the waste container clearly and accurately. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The quantity of waste
-
The date of accumulation
-
The name of the principal investigator and the laboratory location
-
5. Storage of Chemical Waste:
-
Store the sealed and labeled waste container in a designated satellite accumulation area.
-
This area should be secure, well-ventilated, and away from general laboratory traffic.
-
Segregate the waste from incompatible materials, such as strong oxidizing agents.
6. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Do not attempt to dispose of the chemical waste through regular trash or by pouring it down the drain.[1] Unauthorized disposal can lead to environmental contamination and regulatory violations.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Proper Disposal of 1,2,3-Tri-O-methyl-7,8-methyleneflavellagic Acid: A Step-by-Step Guide
For Immediate Reference: Safety and Disposal Synopsis
This guide provides essential safety and logistical information for the proper disposal of 1,2,3-Tri-O-methyl-7,8-methyleneflavellagic acid (CAS Number: 69251-99-6). The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and regulatory compliance. The primary disposal route for this compound is through a licensed hazardous waste disposal service. It should not be disposed of down the drain or in regular trash.
| Parameter | Guideline | Source |
| CAS Number | 69251-99-6 | BioCrick MSDS |
| Physical Form | Solid (powder) | ACUBIOCHEM |
| Primary Disposal Route | Licensed Hazardous Waste Contractor | General Laboratory Guidelines |
| Drain Disposal | Prohibited | BioCrick MSDS[1] |
| Trash Disposal | Prohibited | General Laboratory Guidelines |
| Personal Protective Equipment (PPE) | Safety glasses, gloves, lab coat, respirator (if dust is generated) | BioCrick MSDS[1] |
Experimental Protocol: Disposal Procedure
The disposal of this compound should be handled as a regulated chemical waste stream. The following step-by-step methodology ensures safe handling and compliance with general laboratory waste disposal regulations.
1. Waste Identification and Characterization:
-
This compound is a solid, non-volatile chemical.
-
While the available Safety Data Sheet (SDS) does not classify it as acutely hazardous, it should be treated as a chemical waste due to its synthetic nature and lack of comprehensive toxicological data.
2. Personal Protective Equipment (PPE):
-
Before handling the waste, ensure appropriate PPE is worn, including:
-
Nitrile gloves
-
Safety glasses or goggles
-
A lab coat
-
-
If there is a risk of generating dust, a NIOSH-approved respirator (e.g., N95) is recommended.[1]
3. Waste Collection and Containment:
-
For solid waste (pure compound, contaminated labware):
-
Carefully sweep up the solid material, avoiding the creation of dust.[1]
-
Place the waste in a designated, leak-proof, and sealable container. A wide-mouth plastic or glass container with a screw-top lid is suitable.
-
Ensure the container is compatible with the chemical.
-
Do not overfill the container; leave at least 10% headspace.
-
-
For contaminated consumables (e.g., weighing paper, gloves):
-
Place these items in a sealed plastic bag before adding them to the solid waste container to minimize dust dispersion.
-
4. Waste Container Labeling:
-
Label the waste container clearly and accurately. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The quantity of waste
-
The date of accumulation
-
The name of the principal investigator and the laboratory location
-
5. Storage of Chemical Waste:
-
Store the sealed and labeled waste container in a designated satellite accumulation area.
-
This area should be secure, well-ventilated, and away from general laboratory traffic.
-
Segregate the waste from incompatible materials, such as strong oxidizing agents.
6. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Do not attempt to dispose of the chemical waste through regular trash or by pouring it down the drain.[1] Unauthorized disposal can lead to environmental contamination and regulatory violations.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 1,2,3-Tri-O-methyl-7,8-methyleneflavellagic acid
This document provides immediate safety, handling, and disposal protocols for 1,2,3-Tri-O-methyl-7,8-methyleneflavellagic acid, a natural product with potential cytotoxic properties. All personnel must adhere to these guidelines to minimize exposure and ensure a safe laboratory environment.
Hazard Identification and Engineering Controls
This compound is a research chemical whose toxicological properties have not been fully elucidated. As it is a derivative of flavellagic acid and exhibits activity against lymphocytic leukemia cells, it should be handled as a potentially cytotoxic and hazardous compound. Exposure can occur via inhalation, ingestion, or skin/eye contact.
Primary Engineering Control: All manipulations of this compound, including weighing, reconstitution, and aliquoting, must be performed in a certified chemical fume hood or a biological safety cabinet to prevent inhalation of airborne particles.
Personal Protective Equipment (PPE)
A comprehensive PPE plan is mandatory when handling this compound. The following table summarizes the required PPE for various laboratory activities.
| Activity | Hand Protection | Eye/Face Protection | Respiratory Protection | Body Protection |
| Handling Solid Compound (Weighing, Aliquoting) | Double gloving: Inner nitrile glove, outer neoprene or butyl rubber gloves. | Chemical splash goggles and a full-face shield. | Full-face particle respirator (N99 or P2 type).[1] | Disposable solid-front lab coat or gown, shoe covers. |
| Handling Diluted Solutions | Double gloving with nitrile gloves. | Chemical splash goggles. | Not required if handled within a fume hood. | Standard laboratory coat. |
| Spill Cleanup | Double gloving: Inner nitrile glove, outer heavy-duty (e.g., butyl rubber) gloves. | Chemical splash goggles and a full-face shield. | Full-face respirator with appropriate cartridges for organic vapors and particulates. | Chemical-resistant apron or coveralls, shoe covers. |
Note on Glove Selection: Nitrile gloves are suitable for incidental contact and as an inner layer. For extended contact or when handling the solid form, more robust gloves like neoprene or butyl rubber are recommended due to their superior chemical resistance. Always inspect gloves for tears or punctures before use and change them immediately if contaminated.
Operational Plan: Step-by-Step Handling Procedures
The following workflow outlines the safe handling of this compound from receipt to disposal.
-
Assemble PPE: Before entering the designated work area, don all required PPE as specified in the table above for handling the solid compound.
-
Prepare Fume Hood: Ensure the fume hood is operational and the sash is at the appropriate height. Cover the work surface with a disposable, absorbent bench liner.
-
Weigh Compound: Use an anti-static weigh boat or paper. Handle the container with care to avoid creating airborne dust.
-
Reconstitute with Solvent: Based on related compounds, this compound is likely soluble in solvents such as DMSO, acetone, or chloroform. Add the solvent slowly to the solid to avoid splashing.
-
Perform Experiment: Conduct all experimental procedures within the fume hood.
-
Temporary Storage: If necessary, store reconstituted solutions in tightly sealed, clearly labeled containers. Recommended short-term storage is at 2-8°C, with long-term storage at -20°C.[1]
-
Decontaminate Surfaces: After use, wipe down all surfaces and equipment within the fume hood with an appropriate solvent (e.g., 70% ethanol), followed by a suitable laboratory detergent.
-
Segregate Waste: All contaminated materials must be disposed of as cytotoxic waste.
-
Doff PPE: Remove PPE in the correct order (gloves first, then gown/apron, face shield, goggles, and respirator) to avoid cross-contamination.
-
Final Disposal: Follow the institutional guidelines for cytotoxic waste disposal.
Disposal Plan
Due to its potential cytotoxicity, all waste generated from handling this compound must be treated as hazardous.
| Waste Type | Container | Disposal Method |
| Solid Waste (Gloves, Liners, Gowns, Weigh Boats) | Labeled, leak-proof, puncture-resistant cytotoxic waste container (often color-coded red or purple). | High-temperature incineration. |
| Sharps (Needles, Syringes) | Designated cytotoxic sharps container. | High-temperature incineration. |
| Liquid Waste (Unused Solutions, Contaminated Solvents) | Labeled, sealed, and chemically compatible waste container. | Collection by a certified hazardous waste disposal service for incineration. |
Logical Relationship for Waste Segregation:
Spill and Emergency Procedures
-
Minor Spill (in fume hood):
-
Ensure PPE is intact.
-
Cover the spill with an absorbent material.
-
Gently apply an appropriate solvent to moisten the absorbent material.
-
Collect all contaminated materials using forceps or tongs and place them in the cytotoxic waste container.
-
Decontaminate the area as described above.
-
-
Major Spill (outside fume hood):
-
Evacuate the immediate area.
-
Alert laboratory personnel and the safety officer.
-
Prevent entry into the contaminated area.
-
Follow institutional procedures for hazardous chemical spills.
-
-
Personal Exposure:
-
Skin: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.
-
Eyes: Flush with an eyewash station for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to fresh air.
-
Ingestion: Do not induce vomiting.
-
In all cases of personal exposure, seek immediate medical attention.
References
Essential Safety and Operational Guide for 1,2,3-Tri-O-methyl-7,8-methyleneflavellagic acid
This document provides immediate safety, handling, and disposal protocols for 1,2,3-Tri-O-methyl-7,8-methyleneflavellagic acid, a natural product with potential cytotoxic properties. All personnel must adhere to these guidelines to minimize exposure and ensure a safe laboratory environment.
Hazard Identification and Engineering Controls
This compound is a research chemical whose toxicological properties have not been fully elucidated. As it is a derivative of flavellagic acid and exhibits activity against lymphocytic leukemia cells, it should be handled as a potentially cytotoxic and hazardous compound. Exposure can occur via inhalation, ingestion, or skin/eye contact.
Primary Engineering Control: All manipulations of this compound, including weighing, reconstitution, and aliquoting, must be performed in a certified chemical fume hood or a biological safety cabinet to prevent inhalation of airborne particles.
Personal Protective Equipment (PPE)
A comprehensive PPE plan is mandatory when handling this compound. The following table summarizes the required PPE for various laboratory activities.
| Activity | Hand Protection | Eye/Face Protection | Respiratory Protection | Body Protection |
| Handling Solid Compound (Weighing, Aliquoting) | Double gloving: Inner nitrile glove, outer neoprene or butyl rubber gloves. | Chemical splash goggles and a full-face shield. | Full-face particle respirator (N99 or P2 type).[1] | Disposable solid-front lab coat or gown, shoe covers. |
| Handling Diluted Solutions | Double gloving with nitrile gloves. | Chemical splash goggles. | Not required if handled within a fume hood. | Standard laboratory coat. |
| Spill Cleanup | Double gloving: Inner nitrile glove, outer heavy-duty (e.g., butyl rubber) gloves. | Chemical splash goggles and a full-face shield. | Full-face respirator with appropriate cartridges for organic vapors and particulates. | Chemical-resistant apron or coveralls, shoe covers. |
Note on Glove Selection: Nitrile gloves are suitable for incidental contact and as an inner layer. For extended contact or when handling the solid form, more robust gloves like neoprene or butyl rubber are recommended due to their superior chemical resistance. Always inspect gloves for tears or punctures before use and change them immediately if contaminated.
Operational Plan: Step-by-Step Handling Procedures
The following workflow outlines the safe handling of this compound from receipt to disposal.
-
Assemble PPE: Before entering the designated work area, don all required PPE as specified in the table above for handling the solid compound.
-
Prepare Fume Hood: Ensure the fume hood is operational and the sash is at the appropriate height. Cover the work surface with a disposable, absorbent bench liner.
-
Weigh Compound: Use an anti-static weigh boat or paper. Handle the container with care to avoid creating airborne dust.
-
Reconstitute with Solvent: Based on related compounds, this compound is likely soluble in solvents such as DMSO, acetone, or chloroform. Add the solvent slowly to the solid to avoid splashing.
-
Perform Experiment: Conduct all experimental procedures within the fume hood.
-
Temporary Storage: If necessary, store reconstituted solutions in tightly sealed, clearly labeled containers. Recommended short-term storage is at 2-8°C, with long-term storage at -20°C.[1]
-
Decontaminate Surfaces: After use, wipe down all surfaces and equipment within the fume hood with an appropriate solvent (e.g., 70% ethanol), followed by a suitable laboratory detergent.
-
Segregate Waste: All contaminated materials must be disposed of as cytotoxic waste.
-
Doff PPE: Remove PPE in the correct order (gloves first, then gown/apron, face shield, goggles, and respirator) to avoid cross-contamination.
-
Final Disposal: Follow the institutional guidelines for cytotoxic waste disposal.
Disposal Plan
Due to its potential cytotoxicity, all waste generated from handling this compound must be treated as hazardous.
| Waste Type | Container | Disposal Method |
| Solid Waste (Gloves, Liners, Gowns, Weigh Boats) | Labeled, leak-proof, puncture-resistant cytotoxic waste container (often color-coded red or purple). | High-temperature incineration. |
| Sharps (Needles, Syringes) | Designated cytotoxic sharps container. | High-temperature incineration. |
| Liquid Waste (Unused Solutions, Contaminated Solvents) | Labeled, sealed, and chemically compatible waste container. | Collection by a certified hazardous waste disposal service for incineration. |
Logical Relationship for Waste Segregation:
Spill and Emergency Procedures
-
Minor Spill (in fume hood):
-
Ensure PPE is intact.
-
Cover the spill with an absorbent material.
-
Gently apply an appropriate solvent to moisten the absorbent material.
-
Collect all contaminated materials using forceps or tongs and place them in the cytotoxic waste container.
-
Decontaminate the area as described above.
-
-
Major Spill (outside fume hood):
-
Evacuate the immediate area.
-
Alert laboratory personnel and the safety officer.
-
Prevent entry into the contaminated area.
-
Follow institutional procedures for hazardous chemical spills.
-
-
Personal Exposure:
-
Skin: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.
-
Eyes: Flush with an eyewash station for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to fresh air.
-
Ingestion: Do not induce vomiting.
-
In all cases of personal exposure, seek immediate medical attention.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
